1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIBNGOVJQXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049254 | |
| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-64-4 | |
| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Hexadecyl-3-methylimidazolium tetrafluoroborate synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound ([C₁₆MIM][BF₄]), a prominent long-chain imidazolium-based ionic liquid (IL). This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis. We move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical safety considerations inherent in the process. The guide details a robust, two-step synthesis methodology, encompassing the initial quaternization to form the halide salt intermediate, followed by anion metathesis to yield the final tetrafluoroborate product. Complete, field-tested protocols, characterization data, and safety precautions are provided to ensure a reproducible and safe laboratory execution.
Introduction: The Significance of [C₁₆MIM][BF₄]
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, and often at room temperature.[1] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them highly attractive as "green" solvents and catalysts in a vast array of applications.[1][2]
This compound, also known as [C₁₆MIM][BF₄], is a noteworthy member of the imidazolium family. Its long C₁₆ alkyl chain imparts significant hydrophobic character, making it immiscible with water and suitable for applications in biphasic catalysis, liquid-liquid extraction, and as a component in antimicrobial materials.[3][4] Understanding its synthesis is fundamental to leveraging its potential in advanced chemical processes and material science.
The most common and reliable synthetic approach is a two-step process, which offers high yields and purity if executed with precision.[2][5][6] This method involves:
-
Quaternization: Formation of the 1-hexadecyl-3-methylimidazolium cation via an Sɴ2 reaction, typically yielding a halide salt.[2][7]
-
Anion Metathesis: Exchange of the initial halide anion for the desired tetrafluoroborate anion.[5][7]
This guide will dissect each step with scientific rigor and practical insight.
The Synthetic Pathway: A Detailed Exploration
The synthesis of [C₁₆MIM][BF₄] is a clear demonstration of fundamental organic reactions applied to the creation of advanced materials. The overall pathway is logical and sequential, designed to first build the desired organic cation and then install the specific inorganic anion.
Caption: Overall two-step synthesis pathway for [C₁₆MIM][BF₄].
Step 1: Quaternization of 1-Methylimidazole
The journey begins with the formation of the organic cation. This is achieved through the Menshutkin reaction , a classic Sɴ2 alkylation of a tertiary amine (in this case, the N-3 position of 1-methylimidazole) with an alkyl halide.[2]
-
Mechanism: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromohexadecane. This concerted reaction displaces the bromide ion, forming a new C-N bond and creating the quaternary imidazolium cation.
-
Choice of Reagents:
-
1-Methylimidazole: A readily available and highly nucleophilic starting material. It is crucial to use a pure grade, as impurities can carry through to the final product.
-
1-Bromohexadecane: Chosen over its chloro- or iodo-analogs due to its optimal balance of reactivity and stability. 1-chlorohexadecane would react much more slowly, while 1-iodohexadecane is more expensive and can lead to coloration of the product.
-
-
Solvent Selection: The choice of solvent is critical for reaction efficiency and ease of product isolation. Ethyl acetate is an excellent choice because it readily dissolves the non-polar 1-bromohexadecane and the 1-methylimidazole, but the resulting ionic product, 1-hexadecyl-3-methylimidazolium bromide ([C₁₆MIM][Br]), is poorly soluble and precipitates from the solution upon formation.[8] This precipitation drives the reaction equilibrium forward and simplifies the isolation of the intermediate salt.
Step 2: Anion Metathesis
With the cation synthesized, the next objective is to replace the bromide anion with tetrafluoroborate. This is accomplished via an anion exchange, or metathesis, reaction.[5][7]
-
Principle: The reaction relies on solubility differences. The intermediate salt, [C₁₆MIM][Br], and the anion source, sodium tetrafluoroborate (NaBF₄), are brought into contact in a solvent system where the desired product, [C₁₆MIM][BF₄], is soluble, but the inorganic byproduct, sodium bromide (NaBr), is not.
-
Choice of Anion Source:
-
Sodium Tetrafluoroborate (NaBF₄): This is the most common and cost-effective choice. It is readily soluble in water but poorly soluble in many organic solvents like dichloromethane.[9][10]
-
Silver Tetrafluoroborate (AgBF₄): An alternative that can be used, especially if the intermediate is an iodide salt.[11] The precipitation of the highly insoluble silver halide (AgBr or AgI) provides a strong thermodynamic driving force for the reaction. However, the high cost of silver salts makes this a less common choice for large-scale synthesis.[7]
-
Tetrafluoroboric Acid (HBF₄): Direct reaction with the acid is possible but introduces the corrosive and highly toxic acid into the process.[12][13] The byproduct is HBr, which must be neutralized or removed. This route is generally avoided unless a halide-free pathway is paramount from the start.
-
-
Solvent System: A biphasic system is often employed. The [C₁₆MIM][Br] is dissolved in a minimal amount of water, to which an aqueous solution of NaBF₄ is added. The newly formed [C₁₆MIM][BF₄], being more hydrophobic than its bromide precursor, can then be extracted into an organic solvent like dichloromethane (CH₂Cl₂).[9][14] The NaBr byproduct remains in the aqueous phase.
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear checkpoints for purity and reaction completion.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | M.P. (°C) | Key Hazards |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | -60 | Harmful, Skin/Eye Irritant |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 15 | Skin/Eye Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Highly Flammable, Irritant |
| Sodium Tetrafluoroborate | NaBF₄ | 109.79 | 384 | Toxic, Skin/Eye Irritant |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | Suspected Carcinogen, Irritant |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | Hygroscopic |
Protocol 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIM][Br])
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (8.21 g, 0.1 mol) and 1-bromohexadecane (30.53 g, 0.1 mol) to 50 mL of ethyl acetate.
-
Reaction: Heat the mixture to 65-70 °C and stir vigorously for 24 hours under a nitrogen atmosphere.[8] A white solid will precipitate as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with two 30 mL portions of fresh ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder under vacuum at 40-50 °C for 24 hours to remove residual solvent. The product, [C₁₆MIM][Br], should be a white solid (Yield: >95%).[8]
Protocol 2: Synthesis of [C₁₆MIM][BF₄] via Anion Metathesis
-
Dissolution: Place the dried [C₁₆MIM][Br] (e.g., 38.74 g, 0.1 mol) in an Erlenmeyer flask. Dissolve it in a minimal amount of deionized water (approx. 50 mL). In a separate beaker, dissolve a slight molar excess of sodium tetrafluoroborate (11.5 g, 0.105 mol) in 50 mL of deionized water.
-
Reaction: Add the NaBF₄ solution to the [C₁₆MIM][Br] solution while stirring. Stir the mixture at room temperature for 3-4 hours. The solution may become cloudy.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of dichloromethane (CH₂Cl₂) and shake vigorously. Allow the layers to separate. The lower organic layer contains the desired [C₁₆MIM][BF₄] product.
-
Separation: Drain the lower CH₂Cl₂ layer. Extract the remaining aqueous layer two more times with 25 mL portions of CH₂Cl₂. Combine all organic extracts.
-
Washing: Wash the combined organic phase with a small amount of deionized water (20 mL) to remove residual NaBr. To ensure complete halide removal, a final wash can be performed with a dilute NaBF₄ solution.[9]
-
Purity Check (Qualitative): Take a small sample of the final aqueous wash layer and add a few drops of 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates successful removal of bromide impurities.[9][11]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator. To ensure all volatile residues are gone, dry the resulting viscous liquid or waxy solid under high vacuum at 60-70 °C until a constant weight is achieved. The final product, [C₁₆MIM][BF₄], is a white waxy solid at room temperature.[15][16]
Caption: Experimental workflow for the anion exchange and purification steps.
Safety and Hazard Management
Scientific integrity demands a commitment to safety. Several reagents in this synthesis are hazardous and require careful handling in a well-ventilated chemical fume hood.
-
1-Bromohexadecane: A skin and eye irritant. Avoid inhalation and direct contact.
-
Tetrafluoroboric Acid and its Salts (NaBF₄): This is the most significant hazard. Tetrafluoroboric acid is extremely toxic and corrosive, capable of causing severe skin burns, eye damage, and respiratory irritation.[12][13][17] While NaBF₄ is a salt, it can release HBF₄ in the presence of other acids and is itself toxic if ingested or in contact with skin.[17] In the event of fire, it may produce toxic fumes of hydrogen fluoride.[13]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (or butyl rubber for extended contact), a lab coat, and chemical splash goggles.
-
Handling: Avoid creating dust. Handle in a fume hood to prevent inhalation. Ensure an eyewash station and safety shower are immediately accessible.[18]
-
-
Dichloromethane: A volatile solvent and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.
Characterization of the Final Product
Confirmation of the structure and purity of the synthesized [C₁₆MIM][BF₄] is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the hexadecyl chain (signals at ~0.85 ppm (t, 3H), ~1.25 ppm (br s, 26H), ~1.8 ppm (m, 2H)), the N-methyl group (~3.9 ppm, s, 3H), the N-CH₂- group (~4.2 ppm, t, 2H), and the characteristic imidazolium ring protons (signals between 7.5-9.5 ppm). The disappearance of the starting material peaks is a key indicator of reaction completion.
-
¹⁹F NMR: A sharp singlet peak confirming the presence of the [BF₄]⁻ anion.
-
¹¹B NMR: A quintet confirming the B-F coupling in the [BF₄]⁻ anion.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the aliphatic C-H stretching (~2850-2950 cm⁻¹), the imidazolium ring C-N and C=C vibrations (~1570 cm⁻¹ and ~1465 cm⁻¹), and a very strong, broad peak around 1000-1100 cm⁻¹ corresponding to the B-F stretching of the tetrafluoroborate anion.[10]
-
Mass Spectrometry (MS): ESI-MS will show a prominent peak for the cation [C₁₆H₃₃N₂CH₃]⁺ at m/z = 309.3.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₉BF₄N₂ | [15] |
| Molecular Weight | 394.34 g/mol | [15][16] |
| Appearance | White waxy solid | Visual |
| Melting Point | 55 °C | [15][16] |
Conclusion
The synthesis of this compound is a well-established, robust, and scalable process. By carefully controlling the reaction conditions of the initial quaternization and ensuring the complete removal of halide byproducts during the anion metathesis step, a high-purity product can be reliably obtained. The causality behind each procedural choice, from solvent selection to purification strategy, is rooted in fundamental principles of reactivity and solubility. Adherence to the detailed protocols and stringent safety measures outlined in this guide will empower researchers to confidently synthesize this versatile ionic liquid for their advanced applications.
References
-
Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem. National Institutes of Health. [Link]
-
Chapter 3: Synthesis of Ionic Liquids. Royal Society of Chemistry. [Link]
-
Typical synthesis paths for the preparation of ionic liquids. ResearchGate. [Link]
-
Synthesis of ionic liquids | PDF. Slideshare. [Link]
-
Two-step scheme for the synthesis of ILs: (a) ILs imidazoliums; (b) ILs... ResearchGate. [Link]
-
General Synthesis of Ionic Liquids. The Krossing Group - Universität Freiburg. [Link]
-
Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. ResearchGate. [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Semantic Scholar. [Link]
-
This compound, >98%. RoCo Global. [Link]
-
This compound | C20H39BF4N2 | CID 18506491. PubChem. [Link]
-
This compound, >98%. IoLiTec. [Link]
-
PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. [Link]
-
Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures | Request PDF. ResearchGate. [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]
-
Synthesis of novel functional ionic liquids and their application in biomass. National Institutes of Health. [Link]
-
Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. [Link]
-
The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. ResearchGate. [Link]
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry. [Link]
-
(PDF) Synthesis and characterization of ionic liquid (EMImBF4)/Li+ - chitosan membranes for ion battery. ResearchGate. [Link]
-
Ionic Liquids Synthesis – Methodologies. Longdom Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. General Synthesis of Ionic Liquids — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 11. rsc.org [rsc.org]
- 12. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 15. roco.global [roco.global]
- 16. This compound, >98% | IoLiTec [iolitec.de]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
physicochemical properties of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
An In-depth Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate ([C16MIM][BF4])
Abstract
This compound, denoted as [C16MIM][BF4], is a prominent member of the surface-active ionic liquid (SAIL) class of compounds. It uniquely merges the characteristic properties of ionic liquids—such as low volatility, high thermal stability, and electrochemical stability—with the amphiphilic nature of traditional surfactants. This guide provides a comprehensive overview of the core physicochemical properties of [C16MIM][BF4], designed for researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, solution behavior with a focus on micellization, rheological and interfacial properties, thermal stability, and a standardized protocol for determining its critical micelle concentration (CMC). The synthesis of its properties makes [C16MIM][BF4] a molecule of significant interest for applications ranging from catalysis and advanced material synthesis to the formulation of novel drug delivery systems.[1]
Molecular Structure and Core Properties
[C16MIM][BF4] consists of an imidazolium-based organic cation and an inorganic tetrafluoroborate anion. The cation features a methyl group and a long C16 alkyl (hexadecyl) chain attached to the nitrogen atoms of the imidazole ring. This long hydrophobic chain is the primary driver of its surfactant-like behavior.
Caption: Molecular structure of the [C16MIM][BF4] ion pair.
The fundamental physical and chemical identifiers for [C16MIM][BF4] are summarized below for reference.
| Property | Value | Source |
| CAS Number | 244193-64-4 | [2] |
| Molecular Formula | C₂₀H₃₉BF₄N₂ | [2] |
| Molecular Weight | 394.34 g/mol | [2] |
| Melting Point | 55 °C | [2] |
| Density | 0.847 g/cm³ | [2] |
Synthesis Pathway
The synthesis of imidazolium-based ionic liquids like [C16MIM][BF4] is typically achieved through a well-established two-step process. This method allows for precise control over the final product's structure.
-
N-Alkylation (Quaternization): The first step involves the reaction of 1-methylimidazole with a long-chain alkyl halide, in this case, 1-bromohexadecane. This reaction forms the 1-hexadecyl-3-methylimidazolium bromide ([C16MIM][Br]) intermediate.[3] The reaction is typically carried out in a solvent like ethyl acetate under controlled temperature and an inert atmosphere to ensure high yield and purity.[3]
-
Anion Metathesis (Ion Exchange): The bromide anion of the intermediate salt is then exchanged for the desired tetrafluoroborate anion. This is accomplished by reacting [C16MIM][Br] with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄), in an aqueous solution.[4] The resulting [C16MIM][BF4] often has low water solubility and can be separated from the aqueous phase, which contains the more soluble sodium bromide byproduct.[4]
Solution Behavior and Self-Assembly
The most defining characteristic of [C16MIM][BF4] is its ability to self-assemble in solution, a property derived from its amphiphilic nature.
Micellization and Critical Micelle Concentration (CMC)
In aqueous solutions, individual [C16MIM][BF4] molecules (unimers) exist at low concentrations. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) , above which the molecules spontaneously aggregate to form micelles.[5][6] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic hexadecyl chains and water molecules.
The CMC of [C16MIM][BF4] is notably low, reported to be in the range of 0.073 to 0.12 mM .[5] This low value, a direct consequence of the long C16 alkyl chain's strong hydrophobicity, signifies its high efficiency as a surfactant.[1] Thermodynamic studies have revealed that the micellization process for imidazolium-based SAILs with long alkyl chains (C14 and C16) is primarily an enthalpy-driven process .[6][7]
Formation of Wormlike Micelles
Beyond the formation of simple spherical micelles, the solution morphology of [C16MIM][BF4] can be further manipulated. The addition of certain salts, particularly organic salts like sodium salicylate (NaSal), can induce a transition from spherical to elongated, flexible, wormlike micelles.[5][8] This growth is attributed to the salt's counterions screening the electrostatic repulsion between the imidazolium headgroups, reducing the interfacial curvature and favoring a cylindrical geometry.[5] The formation of these entangled networks of wormlike micelles dramatically alters the solution's properties, leading to a significant increase in viscosity and the emergence of viscoelastic behavior.[1][8]
Key Physicochemical Properties
Rheological Profile
The rheology of [C16MIM][BF4] solutions is intrinsically linked to their microstructure.
-
Below CMC: The solution behaves as a simple Newtonian fluid with low viscosity.
-
Above CMC (Spherical Micelles): The viscosity increases slightly with concentration.
-
Wormlike Micelles: In the presence of additives like NaSal, the formation of wormlike micelles causes a sharp increase in the zero-shear viscosity.[1][8] These solutions often exhibit shear-thinning behavior, where viscosity decreases at higher shear rates. Furthermore, they can display distinct viscoelastic properties, characterized by the storage modulus (G') and loss modulus (G'').[5][8]
Interfacial Properties
As a potent surfactant, [C16MIM][BF4] is highly effective at reducing the surface tension of water. Molecules adsorb at the air-water interface, orienting their hydrophobic tails away from the aqueous phase. This property is fundamental to its role in emulsification, foaming, and wetting. The surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant as additional molecules form micelles in the bulk solution.[6]
Thermal Stability
Ionic liquids are renowned for their high thermal stability compared to conventional molecular solvents.[9][10] Imidazolium-based ILs with tetrafluoroborate anions are generally stable to elevated temperatures.[11] Thermal stability is formally assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[9][12] While specific decomposition temperatures can be influenced by impurities, [C16MIM][BF4] is expected to be stable well above the boiling point of water, a critical feature for its application in high-temperature processes.
Electrochemical Characteristics
A defining feature of ionic liquids is their wide electrochemical stability window (ESW), which is the potential range within which the IL is neither oxidized nor reduced.[13] For imidazolium tetrafluoroborate salts, this window is typically around 4.0 V or higher.[14][15] This broad electrochemical window, combined with its ionic conductivity, makes [C16MIM][BF4] a candidate for applications in electrochemical devices, such as a component in novel electrolytes or for electrochemical synthesis where its surfactant properties can influence reactions at electrode surfaces.
Experimental Protocol: Determination of CMC by Tensiometry
This protocol describes a trustworthy and standard method for determining the CMC of [C16MIM][BF4] using surface tension measurements. The principle is that surface tension decreases with surfactant concentration until the surface becomes saturated and micelles begin to form, at which point the surface tension plateaus.
Caption: Workflow for determining CMC via surface tensiometry.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a sample of [C16MIM][BF4] and dissolve it in high-purity deionized water to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM).
-
Instrument Calibration: Calibrate the tensiometer (using methods like the du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions, typically with high-purity water. Ensure the temperature is controlled and recorded (e.g., 298.15 K).
-
Surface Tension Measurement: For each diluted sample, measure the equilibrium surface tension. Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination. Ensure the measuring probe is thoroughly cleaned between samples.
-
Data Plotting: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the concentration (log C) on the x-axis.
-
CMC Determination: The resulting plot will typically show two linear regions. The first region shows a steep decline in surface tension as concentration increases. The second region, at higher concentrations, is nearly flat. The CMC is determined from the intersection point of the two lines fitted to these regions.
Applications in Research and Drug Development
The unique physicochemical profile of [C16MIM][BF4] makes it a versatile tool for scientists and researchers.
-
Drug Delivery: Its ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[16][17] These micellar systems can serve as nanocarriers for targeted drug delivery.[17]
-
Catalysis: The micellar structures can create unique microenvironments, acting as "nanoreactors" that can enhance reaction rates and influence selectivity in both organic and inorganic synthesis.[1]
-
Advanced Materials: It can be used as a template or structure-directing agent in the synthesis of nanomaterials.[1]
-
Extraction and Separation: Its properties are of interest for use in microextraction techniques and other separation processes.[1]
Conclusion
This compound is more than a simple ionic liquid; it is a sophisticated, surface-active molecule with a rich portfolio of physicochemical properties. Its strong tendency to self-assemble into micelles at very low concentrations, coupled with the ability to form more complex structures like wormlike micelles, provides a tunable platform for controlling solution properties such as viscosity and viscoelasticity. Combined with its inherent thermal and electrochemical stability, [C16MIM][BF4] stands out as a powerful enabling tool for researchers exploring challenges in drug delivery, advanced catalysis, and materials science. A thorough understanding of the properties detailed in this guide is essential for harnessing its full potential in these innovative applications.
References
- IoLiTec. (n.d.). This compound, >98%.
- Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (2020). Rheology study of wormlike micellar solution formed by 1-hexadecyl-3- methylimidazolium tetrafluoroborate ionic liquids. Full-text available for all search results.
- Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (2020). Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online.
- Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (2020). Full article: Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online.
- ACS Publications. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data.
- Unknown authors. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Elsevier Ltd.
- ResearchGate. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution | Request PDF.
- White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to.
- NIH. (n.d.). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs.
- ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions | Request PDF.
- NIH. (n.d.). This compound | C20H39BF4N2 | CID 18506491 - PubChem.
- NIH. (2021). Ionic Liquid-Based Materials for Biomedical Applications - PMC.
- NIH. (2025). Predicting the critical micelle concentration of binary surfactant mixtures using machine learning - PubMed.
- Unknown. (2015). Activation of CO2 by ionic liquid EMIM-BF4 in the electrochemical system, a theoretical study. RSC Publishing.
- MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.
- Curran, D. P., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166.
- MDPI. (n.d.). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties.
- NIH. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC.
- RSC Publishing. (n.d.). Activation of CO2 by ionic liquid EMIM–BF4 in the electrochemical system: a theoretical study.
- Unknown. (n.d.). Comparative Study on the Physicochemical Properties of N-SO3H Functionalized Ammonium and Imidazolium Based Brønsted Acidic Ionic Liquids. Shodhganga.
- Iolitec. (2012). Technical Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, >98% | IoLiTec [iolitec.de]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. edcc.com.cn [edcc.com.cn]
- 10. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. mdpi.com [mdpi.com]
- 15. iolitec.de [iolitec.de]
- 16. Predicting the critical micelle concentration of binary surfactant mixtures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate
This guide provides a comprehensive technical overview of the molecular structure of the ionic liquid, 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate, [C₁₆MIM][BF₄]. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's structural characteristics. This document delves into the intricacies of its constituent ions, their geometric parameters, and the supramolecular architecture arising from their interactions.
Introduction: The Significance of [C₁₆MIM][BF₄]
This compound is a member of the imidazolium-based ionic liquids, a class of compounds that has garnered significant attention due to their unique physicochemical properties. These include low vapor pressure, high thermal stability, and tunable solvency, making them attractive for a wide range of applications, including as reaction media, electrolytes, and in extraction processes. The long hexadecyl chain in [C₁₆MIM][BF₄] imparts an amphiphilic character, leading to self-assembly and the formation of liquid crystalline phases, which are of particular interest in materials science and drug delivery. A thorough understanding of its molecular structure is paramount to predicting and controlling its behavior in these applications.
Molecular Architecture: A Tale of Two Ions
The fundamental structure of this compound is that of a salt, composed of a large organic cation and a smaller inorganic anion. The interplay between these two components dictates the overall molecular arrangement and the macroscopic properties of the material.
The 1-Hexadecyl-3-methylimidazolium Cation: [C₁₆MIM]⁺
The cation consists of a planar five-membered imidazolium ring, substituted at the N1 and N3 positions with a hexadecyl group and a methyl group, respectively.
Hexadecyl Chain: The long C₁₆ alkyl chain is the defining feature of this cation, imparting significant hydrophobicity. The conformation of this chain is flexible and can adopt various arrangements, including all-trans (linear) and gauche conformations[8][9][10]. This conformational flexibility is a key factor in the formation of different phases, such as liquid crystals[11]. Molecular dynamics simulations of long-chain imidazolium ionic liquids have shown that the alkyl chains tend to segregate from the polar imidazolium heads, forming nonpolar domains[8].
Methyl Group: A methyl group is attached to the N3 position of the imidazolium ring, contributing to the asymmetry of the cation.
The overall shape of the [C₁₆MIM]⁺ cation can vary depending on the conformation of the alkyl chain and the influence of the counter-anion, adopting rod-like, V-shaped, or U-shaped geometries in the solid state[12].
The Tetrafluoroborate Anion: [BF₄]⁻
The tetrafluoroborate anion is a well-characterized, weakly coordinating anion. Its structure and properties are crucial to the overall characteristics of the ionic liquid.
Geometry: The [BF₄]⁻ anion possesses a tetrahedral geometry, with the boron atom at the center and four fluorine atoms at the vertices[13][14][15]. This symmetrical arrangement results in the cancellation of bond dipoles, rendering the isolated anion nonpolar[13].
Bond Parameters: The B-F bond length in tetrafluoroborates is approximately 0.137 nm[13][16]. The F-B-F bond angles are all approximately 109.5°, consistent with a perfect tetrahedral geometry[13][14][15].
| Parameter | Value | Source |
| Geometry | Tetrahedral | [13][14][15] |
| B-F Bond Length | ~0.137 nm | [13][16] |
| F-B-F Bond Angle | ~109.5° | [13][14][15] |
Interaction with the Cation: Although considered weakly coordinating, the [BF₄]⁻ anion engages in hydrogen bonding interactions with the imidazolium cation. The fluorine atoms can act as hydrogen bond acceptors for the acidic protons on the imidazolium ring, particularly the proton at the C2 position[17][18].
Supramolecular Structure and Interactions
The arrangement of the cations and anions in the bulk material is a result of a complex balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. In ionic liquids with long alkyl chains like [C₁₆MIM][BF₄], nanosegregation into polar and nonpolar domains is a characteristic feature[8]. The polar domains are comprised of the imidazolium rings and the tetrafluoroborate anions, while the nonpolar domains are formed by the interdigitated hexadecyl chains. This segregation is the driving force for the formation of smectic liquid crystalline phases at certain temperatures.
Caption: Intermolecular forces driving the self-assembly of [C₁₆MIM][BF₄].
Experimental Determination of Molecular Structure
The molecular structure of this compound is elucidated through a combination of synthesis and advanced analytical techniques.
Synthesis Protocol
The synthesis of [C₁₆MIM][BF₄] is typically a two-step process.
Step 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIM]Br)
This step involves the quaternization of 1-methylimidazole with 1-bromohexadecane.
-
Reactants: 1-methylimidazole and 1-bromohexadecane.
-
Procedure:
-
Equimolar amounts of 1-methylimidazole and 1-bromohexadecane are reacted, often in a solvent such as dichloromethane or under solvent-free conditions[7][19][20].
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 350 K) for an extended period (e.g., 48 hours) under an inert atmosphere (e.g., nitrogen) to ensure complete reaction[7].
-
The resulting product, 1-hexadecyl-3-methylimidazolium bromide, is often a solid at room temperature and can be purified by recrystallization from a suitable solvent like ethyl acetate[7][21].
-
Step 2: Anion Exchange to form [C₁₆MIM][BF₄]
The bromide anion is exchanged for a tetrafluoroborate anion.
-
Reactants: 1-Hexadecyl-3-methylimidazolium bromide and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄, or silver tetrafluoroborate, AgBF₄)[22][23].
-
Procedure:
-
[C₁₆MIM]Br is dissolved in a suitable solvent, such as acetone or water[23][24].
-
An aqueous solution of the tetrafluoroborate salt is added to the solution of the bromide salt.
-
The mixture is stirred at room temperature to facilitate the metathesis reaction[19][24].
-
The resulting sodium bromide or silver bromide precipitate is removed by filtration.
-
The desired ionic liquid, [C₁₆MIM][BF₄], is then isolated from the filtrate, often by extraction into an organic solvent like dichloromethane, followed by removal of the solvent under reduced pressure[19][22].
-
Caption: Two-step synthesis of [C₁₆MIM][BF₄].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for confirming the structure of the 1-hexadecyl-3-methylimidazolium cation.
-
¹H NMR: The spectrum will show characteristic signals for the protons on the imidazolium ring, the methyl group, and the long hexadecyl chain. The chemical shifts of the imidazolium protons are sensitive to the anion and the surrounding environment[25][26]. For 1-alkyl-3-methylimidazolium cations, the proton at the C2 position is typically the most downfield-shifted.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the cation, allowing for unambiguous structural confirmation[25].
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy provides information about the vibrational modes of the molecule and can be used to identify key functional groups and probe intermolecular interactions.
-
Imidazolium Ring Vibrations: The C-H stretching and bending modes of the imidazolium ring are observable in the IR spectrum[27][28][29]. The positions of these bands can be influenced by hydrogen bonding with the anion[30].
-
Tetrafluoroborate Anion Vibrations: The [BF₄]⁻ anion exhibits a strong, broad absorption band in the 900–1150 cm⁻¹ region due to the B-F stretching modes[27][28][31]. The splitting of this band can indicate a reduction in the local symmetry of the anion due to interactions with the cation[27][28].
-
Alkyl Chain Vibrations: The C-H stretching and bending vibrations of the hexadecyl chain will also be present in the spectrum[30].
Stability and Reactivity Considerations
While generally considered stable, the tetrafluoroborate anion can undergo hydrolysis in the presence of water, particularly at elevated temperatures, to produce hydrofluoric acid (HF)[32][33]. This potential for decomposition should be considered when using [C₁₆MIM][BF₄] in aqueous environments or applications where water may be present.
Conclusion
The molecular structure of this compound is characterized by the interplay between its large, amphiphilic cation and its weakly coordinating anion. The flexible nature of the long alkyl chain and the specific interactions between the imidazolium headgroup and the tetrafluoroborate anion give rise to a rich structural landscape, including the formation of liquid crystalline phases. A comprehensive understanding of this molecular architecture, as elucidated by synthesis and spectroscopic analysis, is essential for the rational design and application of this versatile ionic liquid in various scientific and technological fields.
References
-
Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research. Available at: [Link]
-
Solid-State Structures of Double-Long-Chain Imidazolium Ionic Liquids: Influence of Anion Shape on Cation Geometry and Crystal Packing. ACS Publications. Available at: [Link]
-
Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. PMC - PubMed Central. Available at: [Link]
-
Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2). PubMed Central. Available at: [Link]
-
Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Publications. Available at: [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central. Available at: [Link]
-
Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. ACS Publications. Available at: [Link]
-
1-Hexadecyl-3-methylimidazolium bromide monohydrate. PMC - NIH. Available at: [Link]
-
Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: A systematic computer simulation study. American Institute of Physics. Available at: [Link]
-
Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. Available at: [Link]
-
Hydrogen Bonds with BF 4 − Anion as a Proton Acceptor. MDPI. Available at: [Link]
-
Solid-State Structures of Double-Long-Chain Imidazolium Ionic Liquids: Influence of Anion Shape on Cation Geometry and Crystal Packing. figshare. Available at: [Link]
-
Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: A density-functional theory study. AIP Publishing. Available at: [Link]
-
BF4- lewis structure, molecular geometry, hybridization, bond angle. Topblogtenz. Available at: [Link]
-
The bond lengths of B−F in tetrafluoroborates.. ResearchGate. Available at: [Link]
-
BF4- Molecular Geometry, Bond Angles (and Electron Geometry). YouTube. Available at: [Link]
-
The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry. Available at: [Link]
-
Structure and Conformation Properties of 1-alkyl-3-methylimidazolium Halide Ionic Liquids: A Density-Functional Theory Study. PubMed. Available at: [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc. Available at: [Link]
-
Unraveling the Morphology of [CnC1Im]Cl Ionic Liquids Combining Cluster and Aggregation Analyses. ACS Publications. Available at: [Link]
-
Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. SciELO. Available at: [Link]
-
Nanoconfined imidazolium ionic liquids. Chalmers Research. Available at: [Link]
-
Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Publishing. Available at: [Link]
-
Effect of changing alkyl chain in imidazolium based ionic liquid on the micellization behavior of anionic surfactant sodium hexadecyl sulfate in aqueous media. ResearchGate. Available at: [Link]
-
Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. RSC Publishing. Available at: [Link]
-
CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]
-
Conformational design concepts for anions in ionic liquids. PMC. Available at: [Link]
-
Effect of Alkyl-group Flexibility on the Melting Point of Imidazolium- based Ionic Liquids. arXiv. Available at: [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Scientific & Academic Publishing. Available at: [Link]
-
Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. Available at: [Link]
-
CCDC – Cambridge Structural Database. Becker Medical Library. Available at: [Link]
-
Scheme 1. Structures of 1-decyl-3-methylimidazolium tetrafluoroborate,... ResearchGate. Available at: [Link]
-
Steps for exchange of Br⁻ with BF4⁻ counter‐anions. ResearchGate. Available at: [Link]
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate. Available at: [Link]
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. Available at: [Link]
-
Prediction of 1H NMR Chemical Shifts for Ionic Liquids. The Royal Society of Chemistry. Available at: [Link]
-
1 H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate.. ResearchGate. Available at: [Link]
-
Insights into structure–property relationships in ionic liquids using cyclic perfluoroalkylsulfonylimides. PMC. Available at: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]
-
Search - Access Structures. CCDC. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: a density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. 1-Hexadecyl-3-methylimidazolium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Morphology of [CnC1Im]Cl Ionic Liquids Combining Cluster and Aggregation Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational design concepts for anions in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. research.chalmers.se [research.chalmers.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [guidechem.com]
- 14. topblogtenz.com [topblogtenz.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. nbinno.com [nbinno.com]
- 22. rsc.org [rsc.org]
- 23. rsdjournal.org [rsdjournal.org]
- 24. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 25. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 26. rsc.org [rsc.org]
- 27. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 31. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4])
<
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, designated as [C16MIM][BF4]. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the application of long-chain imidazolium ionic liquids where thermal processing is a critical parameter. We will delve into the fundamental principles governing its decomposition, the state-of-the-art analytical techniques for its characterization, and the key factors influencing its thermal behavior. This guide synthesizes experimental data with mechanistic insights to provide a robust understanding of the material's performance under thermal stress.
Introduction: The Significance of Long-Chain Imidazolium Ionic Liquids
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as "designer solvents" for a vast array of applications, including catalysis, separation technology, and energy storage.[1][3] In the pharmaceutical and drug development sectors, ILs are gaining traction as novel solvents, formulation excipients, and active pharmaceutical ingredients (APIs) themselves.
This compound ([C16MIM][BF4]) is a member of the imidazolium-based IL family, distinguished by a long C16 alkyl chain attached to the imidazolium cation and a tetrafluoroborate anion. This long alkyl chain imparts surfactant-like properties, making it a surface-active ionic liquid (SAIL) with potential applications in forming microemulsions, stabilizing nanoparticles, and enhancing drug delivery.[4] Understanding the thermal stability of [C16MIM][BF4] is paramount for its safe and effective implementation in processes that may involve heating, such as synthesis, purification, formulation, and long-term storage at elevated temperatures.
Fundamentals of Thermal Stability in Imidazolium Ionic Liquids
The thermal stability of an ionic liquid is not a single, fixed temperature but rather a range influenced by a combination of intrinsic and extrinsic factors. The upper-temperature limit of an IL's liquid range is dictated by its decomposition temperature.[1]
Intrinsic Factors Governing Thermal Stability
The inherent thermal stability of an imidazolium IL is primarily determined by the nature of its constituent cation and anion.
-
The Cation: Role of the Alkyl Chain. For 1-alkyl-3-methylimidazolium cations, the length of the alkyl chain plays a crucial role. Generally, an increase in the alkyl chain length can lead to a decrease in thermal stability.[5] This is attributed to the longer alkyl chains being better leaving groups as more stable carbocations or carbon radicals upon decomposition.[6] However, for very long chains (n > 10), van der Waals interactions between the chains can lead to a slight increase in thermal stability.[6]
-
The Anion: A Dominant Influence. The anion typically has a more significant impact on the thermal stability of an IL than the cation.[5] The stability is inversely proportional to the nucleophilicity of the anion.[1] For imidazolium-based ILs, a general stability order concerning the anion is observed: [NTf2]⁻ > [PF6]⁻ ≥ [BF4]⁻ > Cl⁻.[1][7] The tetrafluoroborate ([BF4]⁻) anion, while common, offers moderate thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).
Extrinsic Factors Influencing Thermal Analysis
The measured thermal stability of an IL can be significantly affected by the experimental conditions under which it is analyzed. Therefore, it is critical to standardize these parameters for reproducible and comparable results.[1]
-
Heating Rate: Higher heating rates in thermogravimetric analysis (TGA) can lead to an overestimation of the decomposition temperature.[1]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than thermal decomposition in an inert atmosphere (e.g., nitrogen or argon).
-
Impurities: The presence of impurities, particularly water and halide ions, can significantly reduce the thermal stability of an ionic liquid.[1]
Experimental Characterization of Thermal Stability
The thermal stability of [C16MIM][BF4] is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most common technique for determining the decomposition temperature of ionic liquids.
Experimental Protocol: Standard TGA Workflow for [C16MIM][BF4]
-
Sample Preparation: A small, representative sample of [C16MIM][BF4] (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., platinum or ceramic).[1]
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any atmospheric oxygen.
-
Heating Program: The sample is heated from ambient temperature to a final temperature well above its expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators.
Key Thermal Stability Parameters from TGA:
| Parameter | Description |
| T_onset | The onset decomposition temperature, often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss. This is a commonly reported value for thermal stability. |
| T_peak | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve. |
| T_x% | The temperature at which a specific percentage (x%) of mass loss has occurred (e.g., T_5% or T_10%). This can be a more conservative and practical measure of the onset of degradation. |
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis of [C16MIM][BF4].
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While not a direct measure of decomposition, it is crucial for identifying phase transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc), which define the liquid range of the IL.[8] For some ILs, decomposition can be an exothermic or endothermic event, which DSC can detect.
Experimental Protocol: Standard DSC Workflow for [C16MIM][BF4]
-
Sample Preparation: A small amount of [C16MIM][BF4] (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, often involving heating and cooling cycles to observe thermal transitions. A typical program might be:
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the temperatures of phase transitions.
Thermal Decomposition Mechanism of Imidazolium Tetrafluoroborate ILs
The thermal decomposition of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs is a complex process. The primary decomposition pathway is believed to be a nucleophilic substitution reaction (SN1 or SN2) where the tetrafluoroborate anion attacks the alkyl groups on the imidazolium cation.[1]
For [C16MIM][BF4], the likely initial decomposition products are 1-methylimidazole, 1-hexadecylimidazole, and volatile species such as fluoroalkanes and boron trifluoride.[2][9] The presence of trace amounts of water can lead to the formation of hydrogen fluoride (HF), which can be corrosive and autocatalyze further decomposition.[1]
Diagram: Proposed Decomposition Pathway
Caption: Simplified proposed thermal decomposition pathway for [C16MIM][BF4].
Summary of Thermal Properties and Practical Implications
While specific TGA data for [C16MIM][BF4] is not abundant in the public literature, we can infer its approximate thermal stability based on trends observed for other long-chain imidazolium tetrafluoroborate ILs. The onset of decomposition for imidazolium ILs with the [BF4]⁻ anion typically occurs in the range of 300-400°C.[7][10] The long hexadecyl chain may slightly lower this decomposition temperature compared to shorter-chain analogues like [BMIM][BF4].
Table: Estimated Thermal Properties of [C16MIM][BF4]
| Property | Estimated Value/Range | Significance for Application |
| T_onset (TGA, N2) | 300 - 380 °C | Defines the upper limit for short-term processing in an inert environment. |
| Long-Term Stability | Significantly lower than T_onset | For prolonged use, the maximum operating temperature should be considerably lower than the TGA onset to avoid gradual degradation. |
| Phase Transitions (DSC) | Dependent on purity | The melting point and glass transition temperature determine the viable liquid range for applications. Crystalline-to-smectic phase transitions have been observed in similar long-chain ILs.[4] |
Practical Considerations for Researchers and Professionals:
-
Processing Temperature: For applications involving heating, it is advisable to maintain the processing temperature at least 100-150°C below the TGA onset decomposition temperature to ensure long-term stability and prevent the generation of undesirable byproducts.
-
Atmosphere Control: Whenever possible, processing [C16MIM][BF4] at elevated temperatures should be conducted under an inert atmosphere to prevent oxidative degradation.
-
Material Purity: Ensure the ionic liquid is of high purity and free from water and halide contaminants, as these can significantly compromise its thermal stability. Rigorous drying of the IL before use is recommended.[3]
Conclusion
This compound is a promising ionic liquid with unique surface-active properties. Its thermal stability, governed primarily by the nature of the tetrafluoroborate anion and the long hexadecyl chain, is a critical parameter for its practical application. Through standardized analytical techniques like TGA and DSC, a comprehensive understanding of its thermal behavior can be achieved. By carefully considering the factors influencing its decomposition and adhering to best practices for handling at elevated temperatures, researchers and drug development professionals can confidently and safely leverage the unique advantages of [C16MIM][BF4] in their work.
References
- Rebstock, P., et al. (2016). Thermal stability of imidazolium-based ionic liquids. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 04(01).
- Cimini, A., Palumbo, O., Trequattrini, F., & Paolone, A. (2021). Influence of the alkyl chain length on the low temperature phase transitions of imidazolium based ionic liquids. JOURNAL OF SOLUTION CHEMISTRY.
- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). ResearchGate.
- Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. (n.d.). New Journal of Chemistry (RSC Publishing).
- Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media. (n.d.). ResearchGate.
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI.
- Influence of the Alkyl Chain Length on the Low Temperature Phase Transitions of Imidazolium Based Ionic Liquids. (n.d.). ResearchGate.
- Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). OPUS.
- Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. (2018). PubMed.
- Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability. (n.d.). ResearchGate.
- Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. (2018). PubMed.
- (PDF) Thermal stability of imidazolium-based ionic liquids. (n.d.). ResearchGate.
- Thermal Properties of Imidazolium Ionic Liquids. (n.d.). ResearchGate.
- [PDF] Thermal stability of imidazolium-based ionic liquids. (2016). Semantic Scholar.
- Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). National Institutes of Health.
- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. (n.d.). White Rose Research Online.
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI.
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (n.d.). ResearchGate.
- Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (2023). National Institutes of Health.
- This compound, >98%. (n.d.). RoCo Global.
- Scheme 1. Structures of 1-decyl-3-methylimidazolium tetrafluoroborate,.... (n.d.). ResearchGate.
- Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (n.d.). MDPI.
- 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. (n.d.). ResearchGate.
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. (n.d.). ScienceDirect.
- Striking temperature-dependent molecular reorganization at the C-2 position of [EMIM][BF4]. (n.d.). ScienceDirect.
- This compound | C20H39BF4N2 | CID 18506491. (n.d.). PubChem.
- Modeling the Temperature Dependent Material Dispersion of Imidazolium Based Ionic Liquids in the VIS-NIR. (n.d.). arXiv.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
critical micelle concentration of C16mimBF4 in aqueous solution
An In-Depth Technical Guide to the Critical Micelle Concentration of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4) in Aqueous Solution
Abstract
This technical guide provides a comprehensive examination of the critical micelle concentration (CMC) of this compound (C16mimBF4), a long-chain imidazolium-based ionic liquid, in aqueous solutions. C16mimBF4 exhibits significant surfactant properties due to its amphiphilic structure, comprising a hydrophilic imidazolium headgroup and a long C16 hydrophobic alkyl chain. The CMC is a fundamental parameter that defines the threshold concentration for the spontaneous self-assembly of these molecules into micelles, a process of paramount importance in fields ranging from materials science to drug delivery. This document, intended for researchers, scientists, and drug development professionals, delves into the core principles of micellization, details field-proven experimental methodologies for accurate CMC determination, and explores the key factors—such as temperature and additives—that modulate this behavior. By synthesizing theoretical principles with practical, validated protocols, this guide serves as an authoritative resource for understanding and harnessing the colloidal properties of C16mimBF4.
Section 1: Introduction to C16mimBF4 and Micellization
The Unique Nature of Ionic Liquids as Surfactants
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1] Their defining characteristics, such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have established them as versatile solvents and materials.[1] A subset of ILs, particularly those featuring a long alkyl chain attached to a cationic core, are structurally analogous to traditional surfactants.[2][3] These amphiphilic ILs, like C16mimBF4, combine the novel properties of ionic liquids with the self-assembly behavior of surfactants, making them compelling candidates for advanced applications.
Molecular Structure of this compound (C16mimBF4)
C16mimBF4 is an archetypal example of a surfactant ionic liquid. Its structure consists of:
-
A Hydrophilic Headgroup: A positively charged 1-methylimidazolium ring. This polar group provides solubility in aqueous media.
-
A Hydrophobic Tail: A 16-carbon alkyl chain (hexadecyl group). This nonpolar moiety is responsible for the molecule's low water solubility and drives the self-assembly process.
-
A Counter-ion: The tetrafluoroborate anion (BF4-), which balances the charge of the imidazolium cation.
This distinct separation of polar and nonpolar regions within a single molecule is the hallmark of an amphiphile.
The Phenomenon of Micellization: A Thermodynamic Perspective
In an aqueous environment, the dissolution of amphiphilic molecules like C16mimBF4 is governed by a thermodynamic trade-off. The hydrophilic headgroups readily interact with water molecules, while the hydrophobic tails disrupt the hydrogen-bonding network of water, an energetically unfavorable process known as the hydrophobic effect. To minimize this unfavorable interaction, the system seeks to reduce the contact area between the hydrophobic tails and water.
Below a certain concentration, this is primarily achieved by the migration of individual surfactant molecules (monomers) to interfaces, such as the air-water interface.[4] However, as the concentration increases, the interface becomes saturated. The system then adopts a more favorable energetic state through self-assembly. The hydrophobic tails aggregate to form a nonpolar core, shielded from the water, while the hydrophilic headgroups form a protective outer shell, or corona, that remains in contact with the aqueous bulk.[5] This spontaneous formation of aggregates, known as micelles, occurs above a specific threshold concentration—the critical micelle concentration (CMC).[4][5][6]
Caption: Thermodynamic-driven self-assembly from monomers to a stable micelle.
Section 2: Core Principles of Critical Micelle Concentration (CMC)
Defining the CMC
The critical micelle concentration (CMC) is formally defined as the concentration of a surfactant in a bulk liquid above which micelles spontaneously form.[4][6] It is not a single point but rather a narrow concentration range over which this transition occurs. Below the CMC, physical properties of the solution, such as surface tension and molar conductivity, change significantly with surfactant concentration. Above the CMC, these properties tend to remain relatively constant or change slope, as the concentration of free monomers in the bulk solution stays approximately constant at the CMC, with any additional surfactant molecules forming new micelles.[6][7]
The Significance of CMC in Research and Drug Development
The CMC is the most fundamental parameter characterizing a surfactant's efficiency. A lower CMC value indicates that less surfactant is needed to saturate interfaces and initiate micelle formation, signifying higher efficiency. This has profound implications:
-
Drug Delivery: Micelles act as nanocarriers to solubilize poorly water-soluble drugs within their hydrophobic cores, significantly enhancing bioavailability.[8][9][10] Knowing the CMC is critical for designing formulations that remain stable upon dilution in the body.[10]
-
Formulation Science: Surfactants are used as emulsifiers and stabilizers in cosmetics, foods, and pharmaceuticals. The CMC dictates the minimum concentration required to achieve these effects.[8]
-
Biotechnology: Micelles are used to mimic biological membranes and to solubilize and study membrane proteins.[8][11]
Section 3: Experimental Determination of the CMC for C16mimBF4
The determination of the CMC relies on detecting an abrupt change in a concentration-dependent physical property of the surfactant solution.[12] For an ionic surfactant like C16mimBF4, several methods are highly effective.
Method 1: Conductometry
Causality & Expertise: This is one of the simplest and most widely used methods for ionic surfactants.[13] Below the CMC, C16mimBF4 exists as individual C16mim+ cations and BF4- anions. As concentration increases, the specific conductivity of the solution rises linearly due to the increase in charge carriers.[14] Upon micelle formation, this trend changes. The newly formed micelles are large, multi-ion aggregates with a much lower electrophoretic mobility than the free monomers.[5] Furthermore, a fraction of the BF4- counter-ions become associated with the positively charged micellar surface, further reducing the number of effective charge carriers.[15] This results in a distinct break in the conductivity vs. concentration plot, with the slope decreasing significantly. The concentration at this inflection point corresponds to the CMC.
Experimental Protocol: Step-by-Step
-
Preparation of Stock Solution: Accurately prepare a concentrated stock solution of C16mimBF4 in deionized water (e.g., 10-20 times the expected CMC).
-
Initial Measurement: Place a known volume of deionized water (e.g., 50.0 mL) in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.
-
Titration: Using a precision dispenser or micropipette, perform sequential additions of the C16mimBF4 stock solution into the water.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate for 2-3 minutes while stirring gently, then record the specific conductivity.
-
Data Collection: Continue this process, ensuring a sufficient number of data points are collected both below and well above the expected CMC.
Data Analysis: Plot the measured specific conductivity (κ) as a function of the C16mimBF4 concentration (C). The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the two straight lines fitted to these regions.
Caption: Workflow for conductometric determination of the CMC.
Method 2: Surface Tensiometry
Causality & Expertise: This method is based on the fundamental property of surfactants to reduce surface tension.[16] As C16mimBF4 is added to water, the amphiphilic monomers preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This disrupts the cohesive energy of the water molecules, causing a sharp decrease in surface tension.[4] This process continues until the interface is fully saturated with monomers. At this point, no further significant reduction in surface tension is possible. Any additional surfactant added to the solution will then aggregate in the bulk to form micelles. Therefore, a plot of surface tension versus the logarithm of the surfactant concentration shows a steep decline followed by a plateau. The concentration at the point of intersection is the CMC.[16][17]
Experimental Protocol: Step-by-Step
-
Instrument Setup: Calibrate a surface tensiometer, typically using the Wilhelmy plate or Du Noüy ring method.[18][19]
-
Solution Preparation: Prepare a series of C16mimBF4 solutions in deionized water with concentrations spanning the expected CMC range.
-
Measurement: For each solution, measure the equilibrium surface tension at a constant temperature. Ensure the measuring probe is thoroughly cleaned between measurements.
-
Automated Titration (Advanced): Modern tensiometers can perform automated CMC determination by titrating a concentrated surfactant solution into a pure solvent and measuring the surface tension after each addition.[16][18]
Data Analysis: Plot the surface tension (γ) against the logarithm of the C16mimBF4 concentration (log C). The CMC is determined from the intersection of the two trend lines fitted to the rapidly decreasing and the plateau regions of the curve.[17]
Caption: Workflow for tensiometric determination of the CMC.
Method 3: Fluorescence Spectroscopy
Causality & Expertise: This is a highly sensitive method that utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene, to signal the formation of micelles.[20][21] In a polar aqueous environment (below the CMC), pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic micellar cores.[7] This change from a polar to a nonpolar microenvironment significantly alters pyrene's fluorescence properties. Specifically, the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is highly sensitive to the local polarity. This I1/I3 ratio is high in polar environments and decreases sharply as pyrene moves into the nonpolar micellar core. A plot of the I1/I3 ratio versus surfactant concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.[7]
Experimental Protocol: Step-by-Step
-
Probe Preparation: Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of C16mimBF4 solutions in deionized water. To each vial, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM).
-
Solvent Evaporation: Allow the acetone to evaporate completely, leaving behind the C16mimBF4 and pyrene.
-
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of each sample (typically from 350-450 nm) with an excitation wavelength of around 335 nm.
-
Data Extraction: From each spectrum, record the fluorescence intensities at the I1 and I3 peaks.
Data Analysis: Calculate the I1/I3 ratio for each sample. Plot the I1/I3 ratio as a function of the C16mimBF4 concentration. The data is typically fitted to a sigmoidal (Boltzmann) function, and the center of the transition is identified as the CMC.
Table 1: Comparison of Common CMC Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Conductometry | Change in molar conductivity upon micelle formation. | Simple, inexpensive, and precise for ionic surfactants.[13] | Not suitable for non-ionic surfactants; sensitive to ionic impurities.[22] |
| Surface Tensiometry | Plateauing of surface tension after interface saturation.[16] | Direct measurement of surface activity; applicable to all surfactant types.[22] | Can be slow to reach equilibrium; sensitive to surface-active impurities. |
| Fluorescence | Change in probe's fluorescence in the micellar microenvironment.[20] | Very high sensitivity; requires small sample volumes.[21] | Indirect method requiring a probe; probe might perturb the system. |
Section 4: Factors Influencing the CMC of C16mimBF4
The CMC is not an immutable constant but is highly dependent on the experimental conditions.[6][23] Understanding these dependencies is crucial for applying C16mimBF4 effectively.
Effect of Temperature
Temperature has a complex effect on the micellization of ionic surfactants.[24] Typically, as temperature increases, the CMC of an ionic surfactant in water first decreases to a minimum (often around 25-30 °C) and then increases, exhibiting a U-shaped behavior.[25][26][27]
-
Initial Decrease: Increasing temperature disrupts the structured water molecules surrounding the hydrophobic tail, which strengthens the hydrophobic effect and favors micellization, thus lowering the CMC.[28]
-
Subsequent Increase: At higher temperatures, increased thermal agitation of the surfactant monomers can hinder their aggregation into stable micelles, leading to an increase in the CMC.[23][25]
Effect of Electrolytes (Additives)
The addition of electrolytes, such as simple salts (e.g., NaCl), has a pronounced effect on the CMC of ionic surfactants like C16mimBF4.[23]
-
CMC Decrease: Added electrolytes decrease the CMC.[15] The C16mim+ headgroups in a micelle are positively charged and repel each other, which opposes micellization. The anions from the added salt increase the concentration of counter-ions in the solution, which can more effectively screen the electrostatic repulsion between the headgroups.[15][23] This reduces the energetic barrier to aggregation, causing micelles to form at a lower surfactant concentration.
Effect of Organic Co-solvents
The addition of organic substances, such as short-chain alcohols, can significantly alter the CMC.[15]
-
CMC Increase: Adding a co-solvent like ethanol to an aqueous solution generally increases the polarity of the bulk phase, making it a better solvent for the hydrophobic tail of the surfactant.[15][29] This reduces the hydrophobic driving force for micellization, thus increasing the CMC.
Table 2: Expected Trends for the CMC of C16mimBF4
| Condition | Change | Expected Effect on CMC | Rationale |
| Temperature | Increase from 10°C to 25°C | Decrease | Disruption of structured water around the tail enhances the hydrophobic effect.[28] |
| Temperature | Increase from 40°C to 60°C | Increase | Increased thermal motion opposes the ordered aggregation of monomers.[25] |
| Additive | Addition of NaBr | Decrease | Br- ions shield electrostatic repulsion between cationic imidazolium headgroups.[15] |
| Additive | Addition of Ethanol | Increase | Increased solvent polarity reduces the hydrophobic driving force for micellization.[15] |
Section 5: Applications in Drug Development and Research
The ability of C16mimBF4 to form micelles at a specific concentration opens up a wide array of applications, particularly in the pharmaceutical and biochemical sciences.
-
Nanocarriers for Hydrophobic Drugs: The nonpolar core of C16mimBF4 micelles provides an ideal microenvironment for solubilizing hydrophobic drug molecules that have poor aqueous solubility. This encapsulation can improve drug stability, increase circulation time, and enable targeted delivery.[9][30]
-
Reaction Media in Micellar Catalysis: Micelles can act as micro-reactors, concentrating reactants within their structure and altering reaction rates and pathways. This is particularly useful for reactions involving both polar and nonpolar species.[11]
-
Separation and Extraction: The formation of micelles is fundamental to their use in separation techniques like micellar-enhanced ultrafiltration and chromatography, where they can be used to extract and concentrate analytes from complex mixtures.[8]
Section 6: Conclusion and Future Outlook
This compound (C16mimBF4) is a powerful surfactant whose behavior is dictated by its critical micelle concentration. The CMC is a sensitive parameter that can be precisely determined using established techniques such as conductometry, tensiometry, and fluorescence spectroscopy. A thorough understanding of how factors like temperature and additives influence the CMC is essential for the rational design of formulations and processes in drug development, materials science, and beyond. As research into ionic liquids continues, the unique properties of C16mimBF4 micelles will undoubtedly be harnessed for increasingly sophisticated applications, from advanced drug delivery systems to novel catalytic processes.
Section 7: References
-
Klahn, M., et al. (2011). Predicting the Critical Micelle Concentrations of Aqueous Solutions of Ionic Liquids and Other Ionic Surfactants. Chemistry – A European Journal.
-
Zhang, R., et al. (2015). New method for the critical micelle concentration determination by synchronous fluorescence combined with uv-vis spectroscopy. RSC Advances.
-
Wang, H., et al. (2022). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. Molecules.
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from Agilent.
-
Unknown. (n.d.). Determination of the critical micelle concentration.
-
Hassan, S. A., et al. (2021). Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. Journal of Surfactants and Detergents.
-
Florence, A. T., & Attwood, D. (n.d.). Factors affecting critical micelle concentration and micellar size.
-
Kumar, S., & Aswal, D. K. (2007). Micellization behavior of [C16-4-C16], 2Br gemini surfactant in binary aqueous-solvent mixtures. Indian Journal of Chemistry.
-
Wang, H., et al. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter.
-
D'Errico, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir.
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from Nanoscience Instruments. [Link]
-
de la Ossa, E. J. M. (1987). Effect of Temperature and Electrolytes on c.m.c. Tenside Surfactants Detergents.
-
Unknown. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.
-
Fojtášová-Laputková, M., et al. (2004). Determination of Critical Micelle Concentration by Electrochemical Means. Chemical Papers.
-
Schick, M. J. (1962). Effect of Inorganic Additives on Solutions of Nonionic Surfactants III: CMC's and Surface Properties. The Journal of Physical Chemistry.
-
Ghosh, S. (2021). A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy. Journal of Fluorescence.
-
Kumar, A., & Haque, A. (2016). Effect of Dextrose and Temperature on the Micellization of Cationic Gemini Surfactant (16-6-16). Journal of Chemical & Engineering Data.
-
Unknown. (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media. Scribd.
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from KRÜSS Scientific. [Link]
-
Ecoman, A. (2020, March 17). Factors affecting CMC of Micelle. YouTube.
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from Wikipedia. [Link]
-
Ghaisari, S., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Polymers.
-
American Chemical Society. (2025). Critical micelle concentration of surfactants tested using florescent spectroscopy and surface tensiometer for corrosion inhibition. ACS Fall 2025.
-
Klahn, M., et al. (2011). Predicting the critical micelle concentration of aqueous solutions of ionic liquids and other ionic surfactants. MOST Wiedzy.
-
Oyanedel-Craver, V., & Smith, J. A. (2008). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Journal of Dispersion Science and Technology.
-
Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube.
-
Min, G. H., et al. (2006). Synthesis and properties of ionic liquids: Imidazolium tetrafluoroborates with unsaturated side chains. Bulletin of the Korean Chemical Society.
-
Saha, D., et al. (2018). Applications of Micelles in Catalyzing Organic Reactions. Current Organic Synthesis.
-
Mohammed, A. A., et al. (2016). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. Kirkuk University Journal-Scientific Studies.
-
Chaib, M., et al. (2012). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. Journal of Chemical & Engineering Data.
-
Jahangiri, A., et al. (2023). Micelles-based systems and their versatile application in different industries. Applied Research in Chemical - Pharmaceutical Sciences.
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from Biolin Scientific. [Link]
-
Domanska, U., et al. (2008). Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures. The Journal of Chemical Thermodynamics.
-
Al-bdiry, M. A. (2022). A Review of Polymeric Micelles and Their Applications. Polymers.
-
Sinton, C. (2017). Measurement of Critical Micelle Concentration. Surfactant Science and Technology.
-
De Gaetano, Y., et al. (2021). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Polymers.
-
Unknown. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry.
-
Tehrani-Bagha, A. R., & Holmberg, K. (2013). A new simple method for determining the critical micelle concentration of surfactants using surface plasmon resonance of silver. Journal of Surfactants and Detergents.
-
USA KINO Industry Co., Ltd. (2020, August 25). How to measure surface tension and CMC (Critical Micelle Concentration).
-
RoCo Global. (n.d.). This compound, >98%. Retrieved from RoCo Global. [Link]
-
Islam, M. A., et al. (2014). The effect of additives on the critical micelle concentration of cetyltrimethylammonium bromide and evaluation of thermodynamic parameters for micellization. Journal of the Bangladesh Chemical Society.
-
Wan, Y., et al. (2007). The effect of organic additives on critical micelle concentration of non-aqueous micellar solutions. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
-
Wei, Z., et al. (2015). Strategies to improve micelle stability for drug delivery. Nano-Micro Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Predicting the Critical Micelle Concentrations of Aqueous Solutions of Ionic Liquids and Other Ionic Surfactants | Scilit [scilit.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. nanoscience.com [nanoscience.com]
- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. What are the applications of micelles? | AAT Bioquest [aatbio.com]
- 9. jnanoscitec.com [jnanoscitec.com]
- 10. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 20. researchgate.net [researchgate.net]
- 21. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 22. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A Review of Polymeric Micelles and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Parameters of Micellization for C16mimBF4
Foreword for the Modern Researcher
In the expanding universe of ionic liquids, 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) has emerged as a compound of significant interest, particularly for its self-assembly into micelles in aqueous solutions. This behavior is pivotal for a range of applications, from advanced drug delivery systems to novel catalytic media. Understanding the thermodynamics that govern the micellization of C16mimBF4 is not merely an academic exercise; it is a fundamental prerequisite for harnessing its full potential. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the thermodynamic landscape of C16mimBF4 micellization. We will delve into the core thermodynamic parameters, the experimental methodologies to determine them, and the underlying molecular forces at play.
The Spontaneous Self-Assembly of C16mimBF4: A Thermodynamic Perspective
The formation of micelles by C16mimBF4 in an aqueous environment is a spontaneous process driven by a delicate interplay of enthalpic and entropic forces. The critical micelle concentration (CMC) is the hallmark of this phenomenon, representing the concentration threshold above which these ordered molecular aggregates form. For C16mimBF4, as with other long-chain ionic liquids, the hydrophobic effect is a primary driver. The long C16 alkyl chain seeks to minimize its contact with water, leading to its sequestration in the core of the micelle.
A key finding for the C16mimBF4 system is that its micellization is an enthalpy-driven process .[1][2] This is a noteworthy characteristic, as many classical surfactant micellizations are predominantly entropy-driven. The negative enthalpy change (ΔH°mic) suggests that the formation of C16mimBF4 micelles is an exothermic process, releasing heat into the surroundings. This enthalpic favorability is complemented by a positive entropy change (ΔS°mic), which contributes to the overall spontaneity of the process, as indicated by a negative Gibbs free energy change (ΔG°mic).
The thermodynamic parameters of micellization are interconnected through the fundamental equation:
ΔG°mic = ΔH°mic - TΔS°mic
Where:
-
ΔG°mic is the standard Gibbs free energy of micellization. A negative value indicates a spontaneous process.
-
ΔH°mic is the standard enthalpy of micellization. A negative value indicates an exothermic process, while a positive value signifies an endothermic one.
-
ΔS°mic is the standard entropy of micellization. A positive value indicates an increase in the overall disorder of the system.
-
T is the absolute temperature in Kelvin.
Quantitative Thermodynamic Profile of C16mimBF4 Micellization
The following table summarizes the experimentally determined thermodynamic parameters for the micellization of C16mimBF4 in aqueous solution at 298.15 K (25 °C). These values have been derived from a combination of conductivity, surface tension, and fluorescence measurements.[1][2][3][4]
| Thermodynamic Parameter | Value | Units | Significance |
| Critical Micelle Concentration (CMC) | ~0.8 | mM | The concentration at which micelle formation begins. |
| Standard Gibbs Free Energy (ΔG°mic) | -27.5 | kJ/mol | Indicates the spontaneity of the micellization process. |
| Standard Enthalpy (ΔH°mic) | -11.2 | kJ/mol | The negative value confirms the exothermic and enthalpy-driven nature of micellization. |
| Standard Entropy (TΔS°mic) | 16.3 | kJ/mol | The positive entropy change contributes to the spontaneity of the process. |
Note: The exact values may vary slightly depending on the experimental method and conditions.
Experimental Determination of Thermodynamic Parameters: Protocols and Rationale
The accurate determination of the thermodynamic parameters of micellization is crucial for a thorough understanding of the system. Several robust experimental techniques are employed for this purpose.
Isothermal Titration Calorimetry (ITC): The Direct Measurement of Enthalpy
ITC stands out as a powerful technique as it directly measures the heat changes associated with micelle formation or dissociation, providing a direct value for the enthalpy of micellization (ΔH°mic).
-
Sample Preparation:
-
Prepare a concentrated stock solution of C16mimBF4 in deionized water, well above its CMC (e.g., 20 mM).
-
Fill the ITC syringe with the concentrated C16mimBF4 solution.
-
Fill the ITC sample cell with deionized water.
-
Degas both the syringe and cell solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 298.15 K).
-
Set the stirring speed to ensure rapid mixing without generating excessive heat (e.g., 300 rpm).
-
Define the injection parameters: a series of small injections (e.g., 5-10 µL) with sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Acquisition:
-
Initiate the titration. The instrument will measure the heat change upon each injection of the C16mimBF4 solution into the water-filled cell.
-
Initially, as the C16mimBF4 concentration in the cell is below the CMC, the heat change corresponds to the dilution of the ionic liquid.
-
As the concentration approaches and surpasses the CMC, the measured heat will be a combination of the heat of dilution and the heat of micelle formation.
-
Once the cell concentration is well above the CMC, the heat change will again be primarily due to the dilution of the micelles.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the total concentration of C16mimBF4 in the cell.
-
The resulting titration curve will be sigmoidal. The inflection point of this curve corresponds to the CMC, and the difference in the plateaus before and after the transition represents the enthalpy of micellization (ΔH°mic).
-
-
Titrating into water (demicellization): While direct titration of monomer into a solution can be performed, titrating a concentrated micellar solution into water (a demicellization experiment) often yields a clearer sigmoidal curve, simplifying data analysis.[5]
-
Small injection volumes: Ensure a gradual increase in concentration, allowing for a more precise determination of the transition point (CMC).
-
Sufficient equilibration time: Allows the system to reach thermal equilibrium after each injection, ensuring accurate heat measurements.
Caption: Workflow for ITC determination of CMC and ΔH°mic.
Conductivity Measurements: Detecting Changes in Ionic Mobility
Conductivity measurements are a simple and reliable method for determining the CMC of ionic surfactants like C16mimBF4. The principle lies in the change in the mobility of charge carriers as micelles form.
-
Solution Preparation:
-
Prepare a series of aqueous solutions of C16mimBF4 with varying concentrations, spanning a range below and above the expected CMC.
-
Use high-purity deionized water to minimize background conductivity.
-
-
Measurement:
-
Calibrate the conductivity meter with standard KCl solutions.
-
Immerse the conductivity probe into each C16mimBF4 solution, ensuring the probe is clean and dry between measurements.
-
Allow the reading to stabilize at a constant temperature, typically controlled by a water bath.
-
Record the specific conductivity for each concentration.
-
-
Data Analysis:
-
Plot the specific conductivity versus the concentration of C16mimBF4.
-
The plot will show two linear regions with different slopes.
-
The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).
-
-
Below the CMC: The C16mim+ and BF4- ions act as individual charge carriers, and the conductivity increases linearly with concentration.
-
Above the CMC: The newly added C16mim+ ions aggregate into micelles. These larger, slower-moving micelles, along with their associated counterions, are less efficient charge carriers than the free monomers. This leads to a decrease in the slope of the conductivity versus concentration plot.
Caption: Principle of CMC determination by conductivity.
Surface Tension Measurements: Probing the Air-Water Interface
Surface tensiometry is another widely used method to determine the CMC. It relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.
-
Solution Preparation:
-
Prepare a series of C16mimBF4 solutions of varying concentrations in deionized water.
-
-
Measurement:
-
Use a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method) to measure the surface tension of each solution at a constant temperature.
-
Ensure the plate or ring is thoroughly cleaned between measurements to avoid cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension versus the logarithm of the C16mimBF4 concentration.
-
The surface tension will decrease with increasing concentration as the C16mimBF4 monomers adsorb at the interface.
-
At the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. This results in a plateau or a sharp break in the plot, where the surface tension remains relatively constant with further increases in concentration. The concentration at this break point is the CMC.
-
The Driving Forces Behind C16mimBF4 Micellization: An Enthalpy-Driven Phenomenon
The finding that the micellization of C16mimBF4 is enthalpy-driven provides significant insight into the molecular interactions at play.
-
Favorable Enthalpic Contributions: The negative ΔH°mic suggests that the interactions within the micelle are stronger than the interactions of the individual ions with water. This could be attributed to:
-
Van der Waals interactions: Strong attractive forces between the long C16 alkyl chains in the hydrophobic core of the micelle.
-
Electrostatic interactions: Interactions between the imidazolium headgroups and the BF4- counterions at the micelle surface.
-
-
Positive Entropic Contribution: The positive TΔS°mic is primarily due to the hydrophobic effect . When the hydrophobic alkyl chains are transferred from the aqueous environment to the micellar core, the ordered water molecules surrounding the chains are released into the bulk solvent. This increase in the disorder of the water molecules leads to a significant positive entropy change for the overall system.
Concluding Remarks for the Advanced Practitioner
The thermodynamic parameters of micellization for C16mimBF4 reveal a fascinating interplay of forces that favor its self-assembly in aqueous media. The enthalpy-driven nature of this process, a key takeaway from this guide, underscores the importance of specific molecular interactions in the micellar core and at the surface. For researchers in drug development and materials science, a firm grasp of these thermodynamic principles is not just beneficial but essential. The ability to predict and control the micellization behavior of C16mimBF4 through changes in temperature, ionic strength, or the addition of co-solvents opens up a vast design space for novel formulations and functional materials. The experimental protocols detailed herein provide a robust framework for the precise characterization of these systems, enabling the rational design and optimization of C16mimBF4-based technologies.
References
-
Wei, Y., Wang, F., Zhang, Z., Ren, C., & Lin, Y. (2014). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data, 59(4), 1120-1129. [Link]
-
ResearchGate. (n.d.). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic parameters of Micellizationfor studied surfactant systems at 298k. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). ThermoML:J. Chem. Eng. Data 2014, 59, 4, 1120-1129. Retrieved from [Link]
-
Figshare. (2014). Micellization and Thermodynamic Study of 1‑Alkyl-3‑methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Retrieved from [Link]
-
MDPI. (2018). A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. Retrieved from [Link]
-
Pharmaceutical Business Review. (n.d.). Analysis of demicellization data from isothermal titration calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. Retrieved from [Link]
-
MDPI. (2017). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. Retrieved from [Link]
-
reposiTUm. (2017). Thermodynamic study for micellization of imidazolium based surface active ionic liquids in water: Effect of alkyl chain length and anions. Retrieved from [Link]
-
ResearchGate. (2012). Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes. Retrieved from [Link]
-
National Institutes of Health. (2014). Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol). Retrieved from [Link]
-
MDPI. (2024). Conductometric and Thermodynamic Studies of Selected Imidazolium Chloride Ionic Liquids in N,N-Dimethylformamide at Temperatures from 278.15 to 313.15 K. Retrieved from [Link]
-
National Institutes of Health. (2025). Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. Retrieved from [Link]
-
Scholarly Commons. (2016). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]
-
MS Researchers. (2015). Measurement of surface and interfacial tension using pendant drop tensiometry. Retrieved from [Link]
-
Embry-Riddle Aeronautical University. (2016). Surfactant Solution Surface Tensions. Retrieved from [Link]
-
National Institutes of Health. (2020). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ThermoML:J. Chem. Eng. Data 2014, 59, 4, 1120-1129 [trc.nist.gov]
- 4. Collection - Micellization and Thermodynamic Study of 1âAlkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 5. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
A Comprehensive Technical Guide to 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate: Synthesis, Properties, and Applications
Introduction
Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties, leading to their investigation in a myriad of scientific and industrial fields.[1] Composed entirely of ions and typically existing in a liquid state below 100°C, these "designer solvents" offer unique characteristics such as low volatility, high thermal stability, and excellent solvation capabilities.[1][2] Among the vast library of ILs, 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4]) has garnered significant attention, particularly for its potential in biomedical and pharmaceutical applications.[3][4] This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Core Compound Identification
-
Chemical Name: this compound
-
Synonyms:
-
HexadecMIM BF4[7]
-
C16MIM-BF4
-
1-Hexadecyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate
-
Physicochemical Properties
The properties of this compound are dictated by the interplay between the long alkyl chain on the imidazolium cation and the tetrafluoroborate anion. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value/Information | Source(s) |
| Molecular Formula | C20H39BF4N2 | |
| Molecular Weight | 394.34 g/mol | IoLiTec |
| Appearance | White to off-white solid or liquid, depending on purity and temperature. | General Observation |
| Melting Point | Information not explicitly available for the tetrafluoroborate salt. The related bromide salt is a solid white powder.[4] | [4] |
| Thermal Stability | Imidazolium-based ionic liquids with the tetrafluoroborate anion generally exhibit good thermal stability.[8][9] The decomposition onset temperature is influenced by the heating rate and experimental conditions.[8] For related 1-alkyl-3-methylimidazolium tetrafluoroborates, decomposition typically begins at temperatures above 300°C.[10] | [8][9][10] |
| Solubility | The solubility is dependent on the solvent. Due to the long alkyl chain, it is expected to have some solubility in less polar organic solvents. Its solubility in water is expected to be limited. | General Chemical Principles |
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving quaternization followed by anion exchange. This method allows for the modular construction of the ionic liquid, a hallmark of their "designer" nature.[4]
Step 1: Quaternization to form 1-Hexadecyl-3-methylimidazolium Halide
The initial step involves the reaction of 1-methylimidazole with a 1-haloalkane, in this case, 1-bromohexadecane, to form the corresponding imidazolium halide salt. This is a classic Menschutkin reaction.[4]
Caption: Step 1: Synthesis of the imidazolium halide intermediate.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromohexadecane in a suitable solvent such as ethyl acetate.[4]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) with constant stirring. A typical reaction temperature is around 65°C for 24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature. The product, 1-Hexadecyl-3-methylimidazolium bromide, will precipitate as a solid.[4]
-
Collect the solid product by filtration and wash with fresh solvent (e.g., ethyl acetate) to remove any unreacted starting materials.[4]
-
Dry the product under vacuum to yield the pure 1-Hexadecyl-3-methylimidazolium bromide.[4]
Step 2: Anion Exchange
The second step involves replacing the bromide anion with the desired tetrafluoroborate anion. This is typically achieved through a metathesis reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate.[11][12]
Caption: Step 2: Anion exchange to form the final ionic liquid.
Experimental Protocol:
-
Dissolve the 1-Hexadecyl-3-methylimidazolium bromide in a suitable solvent, such as deionized water or a mixture of water and an organic solvent like dichloromethane.[11][12]
-
Add a slight molar excess of sodium tetrafluoroborate to the solution with vigorous stirring.[11]
-
The reaction mixture is stirred for a period to ensure complete anion exchange.
-
If a biphasic system with dichloromethane is used, the desired ionic liquid will preferentially dissolve in the organic layer.[11][12] The aqueous layer containing the sodium bromide byproduct is separated.
-
The organic layer is then washed with deionized water to remove any remaining inorganic salts.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The final product is dried under high vacuum to remove any residual water and solvent. The completeness of the anion exchange can be verified by testing for the absence of halide ions with a silver nitrate solution.[11]
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the imidazolium ring protons, the methyl group protons, and the protons of the long hexadecyl chain. The chemical shifts of the imidazolium ring protons are sensitive to the anion and the solvent environment.[13][14]
-
¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton of the cation.[15]
-
¹⁹F and ¹¹B NMR: These spectra can be used to confirm the presence and integrity of the tetrafluoroborate anion.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl chain and the imidazolium ring, as well as vibrations associated with the imidazolium ring itself. A strong, broad band corresponding to the B-F stretching of the tetrafluoroborate anion is also expected, typically in the region of 1000-1100 cm⁻¹.[16][17]
Key Applications in Research and Development
The unique combination of a long hydrophobic alkyl chain and a weakly coordinating anion gives this compound interesting properties, making it a candidate for several applications.
Antimicrobial Activity
A significant area of research for [C16MIM][BF4] and related long-chain imidazolium salts is their potent antimicrobial activity.[3][4][18] The long alkyl chain is believed to interact with and disrupt the lipid membranes of bacteria and fungi, leading to cell lysis and death.[4] This mechanism is similar to that of quaternary ammonium compounds, which are widely used as disinfectants.
Studies have shown that the antimicrobial efficacy of 1-alkyl-3-methylimidazolium salts is strongly dependent on the length of the alkyl chain, with optimal activity often observed for chain lengths between 12 and 16 carbons.[3] 1-Hexadecyl-3-methylimidazolium salts have demonstrated effectiveness against a range of microorganisms, including clinically relevant strains.[3][18]
Drug Delivery Systems
Ionic liquids are being explored as novel excipients and delivery systems in the pharmaceutical industry.[2][19][20][21] Their ability to enhance the solubility and permeability of poorly water-soluble drugs is a key advantage.[2][19] The amphiphilic nature of [C16MIM][BF4], with its hydrophilic imidazolium head group and long hydrophobic tail, suggests its potential for use in formulating microemulsions, nanoparticles, and other drug delivery vehicles.[2]
Caption: Role of [C16MIM][BF4] in enhancing drug delivery.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing.[5][6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
-
Health Hazards: The toxicological properties of this specific ionic liquid have not been fully investigated.[5][6] However, related imidazolium salts can cause skin and eye irritation.[22] Inhalation may cause respiratory tract irritation.[5]
-
Storage: Store in a tightly closed container in a dry and cool place.[23] It may be moisture-sensitive.[23]
-
First Aid Measures:
Conclusion
This compound is a fascinating ionic liquid with significant potential, particularly in the fields of antimicrobial research and drug delivery. Its synthesis is straightforward, allowing for its production in a research laboratory setting. Understanding its physicochemical properties, coupled with careful handling and an awareness of its potential applications, will enable researchers and drug development professionals to effectively harness the unique characteristics of this versatile compound. Further research is warranted to fully elucidate its toxicological profile and to explore its full range of applications.
References
-
Hilaris Publisher. (n.d.). Ionic Liquids' Role in Drug Delivery Systems and Recent Advances. Retrieved from [Link]
- Pereira, I. L. G., Zepon, K. M., & Kanis, L. A. (2023).
- Basa, S., & Pathak, K. (2020). Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. Journal of Pharmacy & Pharmaceutical Sciences, 23, 158-176.
- Kumar, S., & Pandey, A. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Molecules, 28(4), 1835.
-
ResearchGate. (n.d.). Applications of ionic liquids (ILs) in drug delivery systems design and development. Retrieved from [Link]
- Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438.
- Majewska, J., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 26(11), 3168.
-
ResearchGate. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures. Retrieved from [Link]
- El-Sayed, R. (2010). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. ARKIVOC, 2010(6), 289-303.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Stolarska, M., et al. (2011). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Green Chemistry, 13(9), 2488-2495.
-
White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. Retrieved from [Link]
- Lovelock, K. R., et al. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. Physical Chemistry Chemical Physics, 20(24), 16786-16800.
-
ResearchGate. (n.d.). Scheme 1. Structures of 1-decyl-3-methylimidazolium tetrafluoroborate,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. Retrieved from [Link]
- Kumar, R., & Singh, P. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3).
- Zampino, D. C., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Polymers, 15(4), 949.
-
ResearchGate. (n.d.). Enhanced antimicrobial activities of 1-alkyl-3-methyl imidazolium ionic liquids based on silver or copper containing anions. Retrieved from [Link]
- de Souza, A. C., et al. (2015). 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms. Journal of Applied Microbiology, 119(4), 966-975.
-
ResearchGate. (n.d.). FTIR spectra of (A) methylimidazole, (B) [EMIM][Cl], and (C) [PMIM][Cl]. Retrieved from [Link]
- Kroutil, O., et al. (2009). Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. The Journal of Physical Chemistry B, 113(15), 5046-5051.
- Creary, X., & Willis, E. D. (2005).
-
ResearchGate. (n.d.). FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate.... Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Hexyl-3-methyl-imidazolium tetrafluoroborate (HMIM BF4), 25 g. Retrieved from [Link]
- Zhang, H., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1839.
-
ResearchGate. (n.d.). 1H NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 1-butyl-3-methylimidazolium tetrafluoroborate.... Retrieved from [Link]
- Park, D. W., et al. (2016). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Journal of Industrial and Engineering Chemistry, 39, 137-144.
-
Research NCKU. (n.d.). NMR evidence of hydrogen bond in 1-ethyl-3-methylimidazolium-tetrafluoroborate room temperature ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to.... Retrieved from [Link]
Sources
- 1. Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iolitec.de [iolitec.de]
- 6. iolitec.de [iolitec.de]
- 7. This compound, >98% | IoLiTec [iolitec.de]
- 8. edcc.com.cn [edcc.com.cn]
- 9. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. 1-Hexyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C16mim][BF4]. This document is intended for researchers, scientists, and professionals in drug development and other fields who are interested in the application of long-chain ionic liquids. Given the nascent stage of research into the specific solubility of [C16mim][BF4], this guide synthesizes established principles of ionic liquid chemistry, trends observed in homologous series, and detailed experimental methodologies to empower researchers in their investigations.
Introduction: The Unique Nature of this compound
This compound is a member of the imidazolium-based ionic liquid family, distinguished by its long C16 alkyl chain. This structural feature imparts a significant hydrophobic character to the cation, influencing its physical and chemical properties, including its solubility profile. Unlike their short-chain counterparts, which are often completely miscible with a wide range of organic solvents, long-chain ionic liquids like [C16mim][BF4] exhibit more complex phase behavior.[1] The tetrafluoroborate ([BF4]-) anion is a well-studied, weakly coordinating anion that contributes to the overall properties of the ionic liquid.[2]
The interplay between the charged imidazolium headgroup and the long, nonpolar alkyl tail gives [C16mim][BF4] amphiphilic characteristics. This dual nature is central to understanding its solubility in different organic solvents.
Theoretical Framework for Solubility
The solubility of an ionic liquid in an organic solvent is governed by the fundamental principle of "like dissolves like." This can be broken down into several key intermolecular interactions:
-
Ionic/Polar Interactions: The charged imidazolium ring of the [C16mim]+ cation and the [BF4]- anion can engage in strong electrostatic and ion-dipole interactions with polar organic solvents.
-
Van der Waals Forces: The long hexadecyl chain primarily interacts through weaker van der Waals forces, favoring dissolution in nonpolar or weakly polar solvents.
-
Hydrogen Bonding: While the [C16mim]+ cation is not a strong hydrogen bond donor, the fluorine atoms on the [BF4]- anion can act as hydrogen bond acceptors. This can be a significant factor in solvents with hydrogen bond donating capabilities.
The overall solubility will be a balance of these interactions. A solvent that can effectively solvate both the ionic and the nonpolar portions of the [C16mim][BF4] molecule will exhibit the highest dissolving capacity.
Expected Solubility Profile of [C16mim][BF4]: A Qualitative Assessment
Table 1: Predicted Qualitative Solubility of [C16mim][BF4] in Various Organic Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Propanol | Moderate to High | The hydroxyl group can interact with the [BF4]- anion via hydrogen bonding, and the alkyl part of the alcohol can interact with the hexadecyl chain of the cation. However, very short-chain alcohols might have limited capacity to solvate the long C16 tail. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have significant dipole moments that can solvate the ionic head of the ionic liquid. Their ability to accommodate the long alkyl chain will influence the overall solubility. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | These solvents will primarily interact with the long hexadecyl chain. The lack of polarity will make it difficult to overcome the strong ionic interactions of the imidazolium headgroup, likely leading to lower solubility. |
It is important to note that with increasing alkyl chain length in the 1-alkyl-3-methylimidazolium series, the melting point can increase, and some long-chain analogues exhibit liquid crystalline phases.[1] This indicates a higher degree of intermolecular organization, which may lead to lower solubility compared to shorter-chain ionic liquids.
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and reliable solubility data, experimental determination is essential. The following is a robust protocol for measuring the solubility of [C16mim][BF4] in an organic solvent.
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Sources
- 1. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. sciensage.info [sciensage.info]
- 3. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
1-Hexadecyl-3-methylimidazolium tetrafluoroborate ¹H NMR and ¹³C NMR spectra
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate
Introduction
This compound, often abbreviated as [C₁₆MIM][BF₄], is an ionic liquid (IL) that has garnered significant interest due to its unique properties as a surfactant and its applications in materials science and chemical synthesis.[1] As with any synthesized compound, definitive structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and non-destructive analytical techniques for the structural elucidation of organic molecules, including ionic liquids.[2]
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of [C₁₆MIM][BF₄]. It is intended for researchers and scientists in chemistry and drug development, offering insights into spectral interpretation, the rationale behind experimental choices, and a robust protocol for obtaining high-quality data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, a standardized numbering system for the 1-hexadecyl-3-methylimidazolium cation is essential. The structure and numbering scheme are presented below.
Caption: Molecular structure and numbering of the 1-Hexadecyl-3-methylimidazolium cation.
PART 1: ¹H NMR Spectrum Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and the connectivity between neighboring protons. For imidazolium-based ionic liquids, the ¹H NMR spectrum is particularly sensitive to intermolecular interactions, such as hydrogen bonding between the cation and anion.[2][3]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The quality of an NMR spectrum is highly dependent on proper sample preparation and instrument parameter selection. Due to the viscosity of some ionic liquids, certain considerations must be made.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetonitrile-d₃). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of ionic liquids.
-
Cap the tube and vortex or gently warm the sample to ensure complete dissolution and a homogeneous solution.
-
-
Instrument Setup :
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[3]
-
A relaxation delay of 2-5 seconds is recommended to ensure accurate integration.[3]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or by using an internal standard like tetramethylsilane (TMS).
-
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of [C₁₆MIM][BF₄] can be divided into two main regions: the downfield aromatic region for the imidazolium ring protons and the upfield aliphatic region for the hexadecyl and methyl protons. The chemical shift of the proton at the C2 position is particularly diagnostic and highly sensitive to its environment.[4][5]
| Assignment (Atom No.) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H² | 9.0 - 9.5 | Singlet (s) | 1H | This proton is the most acidic and deshielded due to its position between two electronegative nitrogen atoms. Its shift is highly sensitive to anion interaction.[3][4] |
| H⁴, H⁵ | 7.6 - 7.8 | Doublet of Doublets (dd) or two singlets | 2H | These aromatic protons are less deshielded than H². They may appear as two distinct signals or as a single overlapping signal depending on the solvent and resolution.[6] |
| H⁶ (N-CH₂) | ~4.2 | Triplet (t) | 2H | Protons on the carbon directly attached to the imidazolium nitrogen are significantly deshielded by the adjacent positive charge.[6] |
| H²¹ (N-CH₃) | ~3.9 | Singlet (s) | 3H | The methyl group protons attached to the other ring nitrogen are also deshielded, appearing as a sharp singlet.[6] |
| H⁷ | ~1.8 | Multiplet (m) | 2H | Protons on the second carbon of the alkyl chain, adjacent to the deshielded N-CH₂ group. |
| H⁸ - H²⁰ | 1.2 - 1.4 | Broad Multiplet | 26H | The protons of the thirteen central methylene groups of the long hexadecyl chain overlap to form a large, broad signal characteristic of long alkyl chains. |
| H²¹ (Terminal CH₃) | ~0.85 | Triplet (t) | 3H | The terminal methyl group of the hexadecyl chain is the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent CH₂ group. |
PART 2: ¹³C NMR Spectrum Analysis
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. In standard broadband decoupled ¹³C NMR, each unique carbon atom gives a single peak, making it a powerful tool for confirming the presence of all carbons in the molecule.[7][8]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences owing to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation : A slightly more concentrated sample (30-50 mg in 0.6-0.7 mL of solvent) is often beneficial.
-
Instrument Setup : The experiment is run on the carbon channel of the NMR spectrometer. A standard proton-decoupled pulse program (e.g., zgpg30) is used to ensure all carbon signals appear as singlets and to benefit from the Nuclear Overhauser Effect (NOE).
-
Data Acquisition :
-
The spectral width is much larger than for protons, typically set from 0 to 200 ppm.
-
A significantly higher number of scans (e.g., 256 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing : Processing steps are identical to those for ¹H NMR.
Interpretation of the ¹³C NMR Spectrum
The ¹³C spectrum provides complementary information to the ¹H spectrum, confirming the carbon framework of the molecule.
| Assignment (Atom No.) | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C² | ~136 | The carbene-like carbon between two nitrogen atoms is the most deshielded carbon in the imidazolium ring.[6] |
| C⁴, C⁵ | 122 - 124 | These two carbons of the imidazolium ring appear in the aromatic/vinylic region.[6] |
| C⁶ (N-CH₂) | ~50 | This carbon is deshielded due to its direct attachment to the electropositive nitrogen of the imidazolium ring.[9] |
| C²¹ (N-CH₃) | ~36 | The methyl carbon attached to the ring nitrogen is also deshielded.[6] |
| C¹⁹ | ~32 | The third-to-last carbon (C¹⁹) in the long chain often has a distinct chemical shift. |
| C⁸ - C¹⁸ | 29 - 30 | The central methylene carbons of the hexadecyl chain overlap in a narrow region, often producing the most intense signal in the aliphatic part of the spectrum. |
| C⁷ | ~26 | The second carbon in the hexadecyl chain. |
| C²⁰ | ~23 | The penultimate carbon (CH₂) of the hexadecyl chain. |
| C²¹ (Terminal CH₃) | ~14 | The terminal methyl carbon is the most shielded aliphatic carbon, appearing furthest upfield.[9] |
Workflow and Data Validation
The process from sample preparation to final spectral analysis follows a logical and self-validating workflow. Each step builds upon the last to ensure data integrity and confident structural assignment.
Caption: Standard workflow for NMR analysis from sample preparation to structure validation.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. The ¹H spectrum provides detailed information about the electronic environment, with the C²-H proton serving as a sensitive probe for intermolecular interactions. The ¹³C spectrum confirms the complete carbon framework of the molecule. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently assign all signals and validate the identity, purity, and structural integrity of this important ionic liquid.
References
- Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. (2023). ChemPhysChem, 24(20).
- Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. (n.d.). Journal of Molecular Modeling.
- Chen, Y., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. Physical Chemistry Chemical Physics, 20(34), 22146-22155.
- Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Kouřil, M., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(49), 11265-11274.
- Wang, F., et al. (2018). Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Journal of Dispersion Science and Technology, 39(10), 1474-1480.
-
NMR of ionic liquids. (2015). ResearchGate. [Link]
- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.
- 1-Hexadecyl-3-methylimidazolium tetrafluorobor
- This compound, >98%. IoLiTec Ionic Liquids Technologies.
-
Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. (2020). Molecules, 25(9), 2095. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. (2018). Materials, 11(10), 1989. [Link]
-
1-Hexyl-3-methylimidazolium tetrafluoroborate. PubChem. [Link]
-
Carbon-13 NMR Spectroscopy. (2019). The Organic Chemistry Tutor (YouTube). [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data (University of Wisconsin). [Link]
- 13C NMR Chemical Shift Table. University of Colorado Boulder.
-
13 C NMR spectra of 1-hexyl-3-methylimidazolium... ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. compoundchem.com [compoundchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Theoretical Studies of Imidazolium-Based Ionic Liquids Using Density Functional Theory (DFT)
An In-depth Technical Guide for Researchers
Introduction: The Allure of Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) are a fascinating class of materials composed entirely of ions, possessing melting points below 100 °C.[1] Among the vast library of possible ILs, those based on the imidazolium cation have garnered significant attention. Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them promising candidates for a wide range of applications, from "green" chemistry and energy to their emerging role in drug delivery and pharmaceuticals.[1][2][3]
The versatility of imidazolium-based ILs stems from their "designer" nature; by modifying the alkyl chains on the imidazolium ring or pairing it with different anions, one can fine-tune their properties for a specific task.[2] However, this vast chemical space makes purely experimental screening a daunting and expensive endeavor. This is where computational chemistry, and specifically Density Functional Theory (DFT), provides an indispensable toolkit. DFT allows us to peer into the molecular world, offering fundamental insights into the geometric and electronic structures that govern the macroscopic properties of these liquids.[4][5][6] By understanding the intricate dance of intermolecular forces at the quantum level, we can rationally design novel ILs with tailored functionalities, accelerating innovation while minimizing experimental costs.
Part 1: Foundational Principles: Applying DFT to Ionic Liquids
What is Density Functional Theory (DFT)?
At its core, Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules and materials. Instead of tackling the complex wavefunction of a system with many interacting electrons, DFT simplifies the problem by focusing on the electron density. The fundamental principle is that the total energy of a system, and thus all its properties, is a unique functional of its electron density. This approach provides a remarkable balance between computational accuracy and efficiency, making it the workhorse of modern computational chemistry.[5]
Why DFT is a Method of Choice for Imidazolium ILs
The defining characteristics of imidazolium-based ILs are the complex and competing intermolecular interactions that dictate their structure and behavior. These include:
-
Strong Electrostatic Forces: The primary interaction between the imidazolium cation and the counter-anion.
-
Hydrogen Bonding: A crucial directional interaction, particularly involving the acidic proton at the C2 position of the imidazolium ring (the carbon between the two nitrogen atoms) and the anion.[7][8][9]
-
Van der Waals (Dispersion) Forces: Weaker, non-covalent interactions that are especially important for the nonpolar alkyl chains and play a critical role in the overall cohesion and structure of the liquid.[10]
DFT is particularly well-suited to model such systems because modern functionals can effectively capture this blend of interactions.[4][11] It allows us to dissect the energetic contributions of each force, understand how the choice of anion modulates hydrogen bond strength, and predict how changes in alkyl chain length will influence the liquid's structure.
The Inherent Complexity of Modeling Ionic Liquids
While powerful, applying DFT to ILs is not without its challenges. A single ion pair in the gas phase is a useful starting point, but it only tells part of the story. To more accurately reflect the bulk liquid, where each ion is surrounded by others, it is often necessary to model small clusters of two or even four ion pairs.[12][13][14] Furthermore, the conformational flexibility of the alkyl side chains means that multiple stable geometries (isomers) may exist, requiring a thorough exploration of the potential energy surface to identify the true global minimum.
Part 2: A Validated Computational Workflow
This section details a self-validating, step-by-step protocol for performing DFT calculations on imidazolium-based ILs. The causality behind each choice is explained to ensure scientific rigor and reproducibility.
Experimental Protocol: DFT Calculation of an Imidazolium-Based Ion Pair
Objective: To determine the optimized geometry, interaction energy, and key electronic properties of an imidazolium-based ion pair.
Methodology:
-
Step 1: Constructing the Initial Molecular Geometry
-
Using molecular modeling software (e.g., Avogadro, GaussView), build the individual imidazolium cation and the desired anion.[7]
-
Combine them into a single file, placing the anion in a chemically intuitive position near the imidazolium ring, often oriented towards the acidic C2-H proton. Do not place the ions too close, to avoid high initial forces during optimization. A starting distance of ~3-4 Å between the anion's interactive atom and the C2-H is reasonable.
-
For a more robust search, generate several starting conformers by varying the anion's position (e.g., above the ring, near the alkyl chain) and the alkyl chain's dihedral angles.
-
-
Step 2: Geometry Optimization
-
This is the core computational step where the software iteratively adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface.
-
Causality (The "Why"): An unoptimized structure is not physically meaningful. Optimization is required to find a stable, low-energy conformation from which all other properties should be calculated.
-
Critical Selection - Functional and Basis Set: The choice of the theoretical level is paramount for accuracy.
-
Functional: Select a functional known to perform well for non-covalent interactions. It is essential to include an empirical dispersion correction. Combinations like ωB97X-D , M06-2X , and B3LYP-D3 are highly recommended based on benchmark studies.[12][13][14][15]
-
Basis Set: A flexible basis set is needed to accurately describe the electron density, especially for anions and intermolecular regions. Pople-style basis sets like 6-311++G(d,p) [15] or Dunning's correlation-consistent sets such as cc-pVTZ (often with diffuse functions, aug-cc-pVTZ ) are excellent choices.[12][14][16] The ++ or aug- prefixes add diffuse functions, which are critical for describing the extended electron clouds of anions.[16]
-
-
Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
-
Step 3: Frequency Calculation and Verification
-
Perform a frequency calculation on the optimized geometry obtained in Step 2, using the same functional and basis set.
-
Causality (The "Why"): This step serves two purposes. First, it validates that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a minimum, and must be re-optimized (e.g., by distorting the geometry along the imaginary mode). Second, the output provides crucial thermodynamic data like Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are necessary for accurate energy comparisons. It can also be used to simulate the infrared (IR) spectrum.[8][17]
-
-
Step 4: Property Analysis and Data Extraction
-
From the successfully optimized and verified calculation, extract and analyze the key properties.
-
Interaction Energy (IE): Calculate the IE to quantify the strength of the cation-anion bond. This requires separate, fully optimized calculations of the individual cation and anion at the same level of theory. The formula is:
-
IE = Eion_pair - (Ecation + Eanion)
-
Note: A correction for Basis Set Superposition Error (BSSE) is often applied for highly accurate interaction energies.
-
-
Structural Parameters: Measure key bond lengths, angles, and dihedral angles to characterize the geometry, such as the C2-H···anion hydrogen bond distance.[18]
-
Electronic Properties:
-
Analyze the HOMO-LUMO energy gap, which serves as a good indicator of the IL's electrochemical stability.[4][19]
-
Calculate partial atomic charges (e.g., using Natural Population Analysis) to understand charge distribution and the degree of charge transfer between the ions.[4][20][21]
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron-rich and electron-poor regions of the ion pair, which are key to understanding intermolecular interactions.[22]
-
-
Visualization: DFT Computational Workflow
Below is a diagram illustrating the logical flow of a typical DFT study on an ionic liquid ion pair.
Caption: A standard workflow for DFT analysis of an ionic liquid ion pair.
Part 3: Data Interpretation and Field-Proven Insights
Choosing Your Computational Tools: A Practical Guide
The success of a DFT study hinges on the selection of the functional and basis set. For imidazolium-based ILs, where dispersion forces are paramount, this choice cannot be overstated.
Causality: Standard functionals like B3LYP were not designed to account for the long-range electron correlation that gives rise to dispersion forces.[4] Omitting a dispersion correction will lead to incorrect geometries and severely underestimated interaction energies, particularly in systems with long alkyl chains or large, polarizable anions. Studies have systematically shown that dispersion-corrected functionals are crucial for correctly capturing the physics of IL clusters.[12][13][14] Similarly, a robust basis set with polarization and diffuse functions is non-negotiable for accurately modeling the charge distribution and interactions of ions, especially the diffuse electron cloud of the anion.[16]
| Recommendation Level | DFT Functional | Basis Set | Rationale & Use Case |
| Excellent (High Accuracy) | ωB97X-D, M06-2X | aug-cc-pVDZ, cc-pVTZ | Benchmark studies show these combinations provide excellent results for both geometry and energetics of IL clusters.[12][13][14] Ideal for research requiring high accuracy. |
| Very Good (Reliable) | B3LYP-D3, PBE-D3 | cc-pVTZ, 6-311++G(d,p) | A widely used and reliable combination. B3LYP-D3 offers a good balance of speed and accuracy for routine calculations and larger systems.[12][14][15] |
| Screening (Faster) | BLYP-D3 | 6-31+G(d) | Suitable for initial high-throughput screening of many ion pairs where computational cost is a primary concern.[4] Results should be refined with higher-level methods. |
Deciphering the Results: Key Molecular Interactions
The output of a DFT calculation is a treasure trove of data. The most critical insights for ILs come from analyzing the non-covalent interactions that hold the ion pair together.
-
Hydrogen Bonding: The primary interaction site on the imidazolium cation is often the C2-H group. The calculated H···anion distance is a key metric; shorter distances typically imply stronger hydrogen bonds. This interaction leads to a predictable red shift (a shift to lower frequency) in the C-H stretching vibration in the calculated IR spectrum, which can be correlated with experimental data.[7][17]
-
Charge Transfer: NBO or similar population analyses can quantify the amount of electron density transferred from the anion to the cation. This charge transfer is a direct measure of the interaction's covalent character and has been shown to influence properties like viscosity and electrochemical stability.[4]
-
Dispersion and Stacking: For cations with longer alkyl chains or anions with phenyl groups, dispersion forces and π-π stacking can become significant drivers of the overall structure.[23]
Visualization: Key Intermolecular Interactions
This diagram illustrates the primary non-covalent forces at play between an imidazolium cation and an anion.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Predictions of Physicochemical Properties of Ionic Liquids with DFT | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A density functional theory insight towards the rational design of ionic liquids for SO 2 capture - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00076A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arxiv.org [arxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Research Portal [scholarscommons.fgcu.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
An In-Depth Technical Guide to the Surface Tension of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate ([C16mim][BF4]) Solutions
This guide provides a comprehensive technical overview of the surface tension properties of aqueous solutions of the ionic liquid 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C16mim][BF4]. This document is intended for researchers, scientists, and drug development professionals who are interested in the interfacial properties of long-chain ionic liquids and their applications, particularly in the formulation of poorly soluble active pharmaceutical ingredients (APIs).
Introduction: The Significance of Surface-Active Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, possessing a unique combination of properties including low volatility, high thermal stability, and tunable structures.[1] A subset of these, known as surface-active ionic liquids (SAILs), exhibit amphiphilic behavior due to the presence of a long hydrophobic alkyl chain and a hydrophilic charged headgroup.[2] this compound ([C16mim][BF4]) is a prime example of a SAIL, where the long C16 alkyl chain imparts significant surface activity.
The ability of [C16mim][BF4] to dramatically reduce the surface tension of aqueous solutions is of paramount importance in various fields, most notably in pharmaceutical sciences. The formulation of poorly water-soluble drugs is a persistent challenge in the pharmaceutical industry, as their low solubility often leads to poor bioavailability.[3][4] SAILs like [C16mim][BF4] can act as powerful solubilizing agents by forming micelles in solution, which can encapsulate hydrophobic drug molecules, thereby enhancing their apparent solubility and potential for absorption.[5][6] Understanding and controlling the surface tension of [C16mim][BF4] solutions is therefore critical for the rational design of novel drug delivery systems.
Fundamental Principles: Surface Tension and Micellization
The surface tension of a liquid arises from the cohesive energy present at the interface between the liquid and another phase (e.g., air). In the bulk of the liquid, each molecule is pulled equally in every direction by neighboring molecules, resulting in a net force of zero. At the surface, however, the molecules are pulled inwards by other molecules deeper inside the liquid and are not attracted as intensely by the molecules in the adjacent phase. This imbalance of forces leads to a minimization of the surface area, a phenomenon we observe as surface tension.
In aqueous solutions of [C16mim][BF4], the amphiphilic nature of the ionic liquid cation drives its accumulation at the air-water interface. The hydrophobic hexadecyl chains orient themselves away from the water, while the hydrophilic imidazolium headgroups remain in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension as the concentration of [C16mim][BF4] increases.
Critical Micelle Concentration (CMC)
As the concentration of [C16mim][BF4] in an aqueous solution is increased, the surface becomes saturated with the ionic liquid molecules. Beyond a certain point, it becomes energetically more favorable for the amphiphiles to form aggregates within the bulk of the solution rather than continuing to crowd the interface. These spherical or spheroidal aggregates are known as micelles, and the concentration at which they begin to form is termed the Critical Micelle Concentration (CMC) .[5]
The onset of micelle formation is a critical parameter as it corresponds to the point of maximum surface tension reduction. Above the CMC, the surface tension of the solution remains relatively constant because any additional surfactant molecules added to the system will preferentially form new micelles rather than altering the already saturated surface.[5] For this compound at 298.15 K, the critical micelle concentration has been determined to be 0.42 mmol/L .[5]
Quantitative Analysis of Surface Tension
| Concentration (mol/L) | Surface Tension at 22°C (mN/m) | Surface Tension at 50°C (mN/m) | Surface Tension at 75°C (mN/m) |
| 1.00E-06 | ~68 | ~65 | ~62 |
| 1.00E-05 | ~60 | ~57 | ~54 |
| 7.00E-05 | ~45 | ~42 | ~39 |
| 2.00E-04 | ~38 | ~35 | ~32 |
| 4.00E-04 (approx. CMC) | ~35 | ~32 | ~29 |
| 1.00E-03 | ~35 | ~32 | ~29 |
Note: This data is for 1,2-dimethyl-3-N-hexadecyl imidazolium tetrafluoroborate and is intended to be illustrative of the general behavior of [C16mim][BF4]. The surface tension of pure water is approximately 72 mN/m at room temperature.
The data clearly shows that even at very low concentrations, the ionic liquid significantly reduces the surface tension of water. The surface tension decreases with increasing concentration until it reaches a plateau around the critical micelle concentration. It is also evident that surface tension decreases with increasing temperature.
Experimental Methodologies for Surface Tension Measurement
Accurate determination of the surface tension of [C16mim][BF4] solutions is crucial for their application. Several well-established techniques can be employed, with the Wilhelmy plate and pendant drop methods being among the most common and reliable.
The Wilhelmy Plate Method
The Wilhelmy plate method is a force-based technique that measures the force exerted on a thin plate (typically made of platinum) as it is brought into contact with the liquid surface.
-
Preparation:
-
Thoroughly clean the Wilhelmy plate, typically by flaming it to remove any organic contaminants.
-
Prepare a series of aqueous solutions of [C16mim][BF4] of known concentrations.
-
Ensure the temperature of the solutions is controlled and recorded.
-
-
Measurement:
-
Suspend the clean Wilhelmy plate from a sensitive tensiometer balance.
-
Raise the sample solution until it just touches the bottom edge of the plate.
-
The liquid will wet the plate, and the force measured by the balance is a combination of the weight of the plate and the downward pull of the surface tension.
-
The surface tension (γ) is calculated using the Wilhelmy equation:
-
γ = F / (l * cosθ)
-
Where F is the force due to surface tension, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with an aqueous solution is typically assumed to be 0°, simplifying the equation to γ = F / l.
-
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the [C16mim][BF4] concentration.
-
The CMC can be determined from the breakpoint in the resulting curve.
-
Figure 1: Experimental workflow for the Wilhelmy plate method.
The Pendant Drop Method
The pendant drop method is an optical technique that analyzes the shape of a droplet of liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension, which tends to make the drop spherical, and gravity, which elongates it.
-
Setup:
-
A syringe with a needle of known diameter is filled with the [C16mim][BF4] solution.
-
The syringe is mounted in a device that allows for precise control of the droplet volume.
-
A camera is positioned to capture a high-resolution image of the hanging droplet.
-
-
Image Acquisition:
-
A droplet of the solution is carefully formed at the tip of the needle.
-
An image of the droplet is captured.
-
-
Shape Analysis:
-
The profile of the droplet is analyzed by software that fits the shape to the Young-Laplace equation.
-
The surface tension is calculated from the parameters of the fitted curve.
-
Figure 2: Experimental workflow for the pendant drop method.
Synthesis of this compound
For researchers wishing to synthesize [C16mim][BF4] in-house, a two-step procedure is typically followed. The first step is a quaternization reaction to form the halide salt, followed by an anion exchange.
Step 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim][Br])
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromohexadecane.
-
The reaction is typically carried out in a suitable solvent, such as ethyl acetate, or neat.
-
Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen) for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
Upon completion, the product, 1-hexadecyl-3-methylimidazolium bromide, will often precipitate as a white solid.
-
The solid product is then filtered, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
Step 2: Anion Exchange to form [C16mim][BF4]
-
Dissolve the synthesized [C16mim][Br] in a suitable solvent, such as water or a polar organic solvent.
-
Add a stoichiometric amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4).
-
Stir the mixture at room temperature. Anion exchange will occur, leading to the formation of [C16mim][BF4] and a salt byproduct (e.g., NaBr or AgBr).
-
If AgBF4 is used, the insoluble silver bromide can be removed by filtration. If NaBF4 is used, the product is typically extracted into an organic solvent like dichloromethane, and the aqueous layer containing the sodium bromide is discarded.
-
The organic solvent is then removed under reduced pressure, and the final product, [C16mim][BF4], is dried under high vacuum to remove any residual solvent and water.
Applications in Drug Development
The surface-active properties of [C16mim][BF4] make it a highly attractive excipient in the formulation of poorly water-soluble drugs.[2] Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules within the non-polar core of the micelles, thereby increasing their apparent solubility in aqueous media.[9]
Micellar Solubilization of Hydrophobic Drugs
The process of incorporating a poorly soluble drug into the core of a micelle is known as micellar solubilization. This can lead to a significant increase in the drug's concentration in an aqueous formulation, which can, in turn, enhance its absorption in the gastrointestinal tract and improve its bioavailability.[6] The long hexadecyl chain of [C16mim][BF4] creates a highly hydrophobic environment within the micelle, making it an effective carrier for a wide range of lipophilic drug molecules.
Formation of Drug-Ionic Liquid Conjugates
In some cases, the drug molecule itself can be incorporated as the anion of the ionic liquid, creating a "drug-IL." This approach can lead to a liquid form of the drug with significantly altered physicochemical properties, including enhanced solubility and permeability.
Transdermal Drug Delivery
The ability of ionic liquids to act as permeation enhancers is also being explored in transdermal drug delivery systems. The interaction of the ionic liquid with the stratum corneum, the outermost layer of the skin, can temporarily disrupt its barrier function, allowing for increased penetration of the active pharmaceutical ingredient.
Figure 3: Relationship between the properties of [C16mim][BF4] and its applications in drug delivery.
Conclusion
This compound is a versatile surface-active ionic liquid with significant potential in various scientific and industrial applications, particularly in the pharmaceutical field. Its ability to dramatically reduce the surface tension of aqueous solutions and form micelles above its critical micelle concentration makes it a powerful tool for addressing the challenges associated with the formulation of poorly soluble drugs. A thorough understanding of its surface tension behavior, coupled with robust experimental methodologies for its characterization, is essential for harnessing its full potential in the development of innovative and effective drug delivery systems.
References
- Benchchem. The Ascendancy of Ionic Liquids in Interfacial Tension Reduction: A Comparative Analysis.
-
Gilman, J. W., et al. Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 267(1-3), 59-65. (2005). Available from: [Link]
- Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. IntechOpen.
-
Ali, M. K., et al. Surface-Active Ionic Liquids for Medical and Pharmaceutical Applications. In Ionic Liquids in the Biopharmaceutical Industry. (2021). Available from: [Link]
-
Gilman, J. W., et al. Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. Request PDF. Available from: [Link]
-
Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. MDPI. Available from: [Link]
-
Shojaeian, A., et al. Surface tension measurements of aqueous 1-alkyle-3-methylimidazolume tetrafluoroborate {[Cnmim][BF4] (n = 2, 4, 6)} solutions and modeling surface tension of ionic liquid binary mixtures using six various models. SciSpace. (2019). Available from: [Link]
-
Transformation of acidic poorly water soluble drugs into ionic liquids. ResearchGate. Available from: [Link]
-
Wang, J., et al. Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data, 59(5), 1549-1557. (2014). Available from: [Link]
- Aggarwal, G., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925. (2012).
-
Pouton, C. W. Formulation of poorly water-soluble drugs for oral administration. Future4200. (2006). Available from: [Link]
-
RoCo Global. This compound, >98%. Available from: [Link]
-
Broush, I., et al. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. (2018). Available from: [Link]
-
Burlatsky, S. F., et al. Surface tension model for surfactant solutions at the critical micelle concentration. PubMed. (2013). Available from: [Link]
-
Williams, H. D., et al. Ionic liquids provide unique opportunities for oral drug delivery: structure optimization and in vivo evidence of utility. Chemical Communications, 51(88), 15949-15952. (2015). Available from: [Link]
-
Dewan, M., et al. Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles. PubMed. (2012). Available from: [Link]
-
Gaucher, G., et al. Micellar solubilization of drugs. ResearchGate. (2005). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Aggregation Behavior of Long-Chain Imidazolium Ionic Liquids
<
Abstract
Long-chain imidazolium ionic liquids (ILs) represent a fascinating class of amphiphilic molecules that bridge the worlds of ionic liquids and traditional surfactants. Their unique molecular architecture, featuring a charged imidazolium headgroup and a nonpolar alkyl tail, drives their self-assembly into a variety of aggregate structures in solution, most notably micelles. This guide provides a comprehensive technical overview of the core principles governing the aggregation behavior of these versatile compounds. We will delve into the fundamental driving forces behind micellization, explore the key experimental techniques for characterization, analyze the critical factors influencing aggregation, and discuss their burgeoning applications, particularly in the realm of drug development and delivery. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, mechanistically-grounded understanding of this important class of molecules.
Introduction: The Dual Nature of Long-Chain Imidazolium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, a property that imparts them with a unique set of characteristics including low vapor pressure, high thermal stability, and tunable solvating capabilities.[1] When a sufficiently long alkyl chain (typically greater than eight carbon atoms) is appended to the imidazolium cation, the resulting molecule acquires an amphiphilic nature.[2] These are often referred to as surface-active ionic liquids (SAILs).[3] This dual character is the cornerstone of their aggregation behavior.[3][4] The molecule possesses a hydrophilic, charged imidazolium headgroup and a hydrophobic, long alkyl tail.[5] In aqueous environments, these molecules exhibit a strong tendency to self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water molecules, a phenomenon analogous to that observed with conventional surfactants.[6] This self-assembly process, known as micellization, is a spontaneous and thermodynamically driven event that occurs above a specific concentration known as the critical micelle concentration (CMC).
The resulting aggregates, or micelles, are nanoscale structures with a hydrophobic core formed by the alkyl chains and a hydrophilic corona composed of the imidazolium headgroups.[7] This unique microenvironment within the micelle core allows for the solubilization of poorly water-soluble compounds, a property of immense interest in various fields, including drug delivery.[8][9] The tunability of the cation and anion components of the ionic liquid allows for the fine-tuning of their physicochemical properties, offering advantages over traditional surfactants.[3][5]
Fundamental Principles of Aggregation: A Thermodynamic Perspective
The formation of micelles from long-chain imidazolium ionic liquids in aqueous solution is a complex interplay of thermodynamic forces. The primary driving force is the hydrophobic effect, which seeks to minimize the disruption of the hydrogen-bonding network of water by the nonpolar alkyl chains. By sequestering the hydrophobic tails within the micellar core, the overall entropy of the system increases, making the process spontaneous.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the following equation:
ΔG°mic = ΔH°mic - TΔS°mic
A negative ΔG°mic indicates a spontaneous micellization process. The relative contributions of the enthalpic and entropic terms determine whether the process is enthalpy-driven or entropy-driven. For many long-chain imidazolium ILs, micellization is primarily an entropy-driven process at lower temperatures, consistent with the classical hydrophobic effect.[10] However, depending on the specific structure of the IL and the temperature, the process can become enthalpy-driven.[10]
Several key thermodynamic parameters are used to characterize the aggregation behavior:
-
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. It is a critical parameter that reflects the stability of the micelles.
-
Gibbs Free Energy of Micellization (ΔG°mic): The change in free energy associated with the formation of micelles.
-
Enthalpy of Micellization (ΔH°mic): The heat absorbed or released during micelle formation.
-
Entropy of Micellization (ΔS°mic): The change in randomness or disorder during micellization.
These parameters provide valuable insights into the driving forces and stability of the aggregates formed by long-chain imidazolium ionic liquids.[4][11]
Synthesis of Long-Chain Imidazolium Ionic Liquids
The synthesis of long-chain imidazolium ionic liquids typically involves a two-step process based on a bimolecular nucleophilic substitution (SN2) reaction.[12]
General Synthesis Pathway
-
N-Alkylation of Imidazole: The first step involves the reaction of an imidazole derivative (commonly 1-methylimidazole) with a long-chain alkyl halide (e.g., 1-bromoalkane or 1-chloroalkane).[13] This reaction introduces the long hydrophobic tail onto the imidazole ring.
-
Anion Metathesis (Ion Exchange): The resulting N-alkylimidazolium halide can then undergo an anion exchange reaction to introduce the desired anion.[14] This step allows for the fine-tuning of the ionic liquid's properties.
Microwave-assisted synthesis has also been explored as a greener and more efficient alternative to conventional heating methods.[15]
Caption: General synthesis pathway for long-chain imidazolium ionic liquids.
Characterization of Synthesized Ionic Liquids
The successful synthesis and purity of the ionic liquids are confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure and purity of the synthesized compounds.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[16]
Experimental Techniques for Characterizing Aggregation Behavior
A suite of experimental techniques is employed to investigate the aggregation behavior of long-chain imidazolium ionic liquids in solution. Each technique provides unique insights into different aspects of micellization.
Surface Tension Measurements
Surface tension measurements are a fundamental and widely used method to determine the CMC.[17] As the concentration of the amphiphilic ionic liquid increases, the molecules adsorb at the air-water interface, leading to a decrease in surface tension.[18] At the CMC, the interface becomes saturated, and further addition of the ionic liquid leads to the formation of micelles in the bulk solution, resulting in a plateau in the surface tension versus concentration plot.[10]
Key Parameters Obtained:
-
Critical Micelle Concentration (CMC): The concentration at the inflection point of the surface tension curve.
-
Surface Tension at the CMC (γcmc): The surface tension value at the CMC.
-
Maximum Surface Excess Concentration (Γmax): The maximum concentration of surfactant molecules at the air/water interface.[3]
-
Minimum Surface Area per Molecule (Amin): The area occupied by each surfactant molecule at the interface.[3]
-
Surface Pressure at CMC (Πcmc): A measure of the efficiency of the surfactant in reducing the surface tension of water.[3]
Conductivity Measurements
Conductivity measurements provide another reliable method for determining the CMC.[2] The conductivity of the solution changes with the concentration of the ionic liquid. Below the CMC, the conductivity increases linearly with concentration due to the presence of free ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions.[2] The CMC is determined from the break in the conductivity versus concentration plot.
Fluorescence Spectroscopy
Fluorescence spectroscopy, often using a hydrophobic probe molecule like pyrene, is a powerful technique to study the microenvironment of the micelles.[7][19] Pyrene exhibits a high sensitivity of its fluorescence emission spectrum to the polarity of its surroundings. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is used to probe the micropolarity of the micellar core. A lower I₁/I₃ ratio indicates a more nonpolar environment, confirming the formation of a hydrophobic micellar core.[7]
Fluorescence quenching methods can also be used to determine the micelle aggregation number (Nagg), which is the average number of ionic liquid molecules in a single micelle.[7][10]
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with micelle formation.[5][11] By titrating a concentrated solution of the ionic liquid into a dilute solution, the enthalpy of micellization (ΔH°mic) can be directly determined.[20] The CMC can also be obtained from the ITC data.[5] ITC is particularly valuable for obtaining a complete thermodynamic profile of the micellization process.[2]
Scattering Techniques
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius (size) and size distribution of the micelles in solution.[21][22] It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles.
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): SANS and SAXS are powerful techniques for obtaining detailed structural information about the size, shape, and internal structure of the micelles.[17][23] These techniques provide information on the aggregation number and the arrangement of the ionic liquid molecules within the aggregate.[24][25]
Caption: Workflow for characterizing the aggregation of imidazolium ionic liquids.
Factors Influencing Aggregation Behavior
The aggregation behavior of long-chain imidazolium ionic liquids is highly sensitive to various factors, allowing for precise control over their self-assembly.
Alkyl Chain Length
The length of the alkyl chain on the imidazolium cation is one of the most critical factors. Increasing the alkyl chain length leads to:
-
Decreased CMC: Longer alkyl chains are more hydrophobic, which promotes micellization at lower concentrations.[11][20]
-
Increased Aggregation Number (Nagg): The larger hydrophobic volume of longer chains allows for the formation of larger micelles.[13]
Nature of the Anion
The counterion (anion) also plays a significant role in the aggregation behavior. The hydrophobicity and binding ability of the anion can influence:
-
CMC: More hydrophobic anions can lead to a decrease in the CMC.[10]
-
Micelle Shape and Size: The interaction of the anion with the imidazolium headgroup can affect the packing of the molecules in the micelle, influencing its morphology.
Temperature
Temperature has a complex effect on micellization. Generally, for many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[5][26] This behavior is a result of the competing effects of temperature on the hydrophobic interactions and the hydration of the headgroups.
Presence of Additives
The addition of salts or organic molecules to the solution can significantly alter the aggregation behavior:
-
Inorganic Salts: The addition of salts typically leads to a decrease in the CMC.[7] The salt screens the electrostatic repulsion between the charged headgroups, facilitating micelle formation.[10]
-
Organic Additives: The effect of organic additives depends on their nature. Short-chain alcohols can increase the CMC by acting as cosolvents, while longer-chain alcohols can decrease the CMC by participating in the micelle structure.[10]
Applications in Drug Development and Delivery
The unique properties of long-chain imidazolium ionic liquid aggregates make them highly promising for various applications in the pharmaceutical sciences.[8][27]
Solubilization of Poorly Water-Soluble Drugs
The hydrophobic core of the micelles can serve as a nanoscopic reservoir for encapsulating and solubilizing drugs with low aqueous solubility.[1] This can enhance the bioavailability of these drugs and improve their therapeutic efficacy.[1]
Drug Delivery Systems
Long-chain imidazolium ILs can be formulated into various drug delivery systems, including:
-
Micellar Carriers: For targeted and controlled drug release.[9]
-
Gels and Liquid Crystals: For topical and transdermal drug delivery.[9][17]
-
Emulsions and Microemulsions: As stabilizing agents in multiphase drug formulations.[28]
Enhanced Permeation
Some imidazolium-based ionic liquids have been shown to enhance the permeation of drugs across biological membranes, such as the skin and intestinal mucosa.[9] This property is particularly valuable for improving the delivery of drugs that are poorly absorbed.
The ability to tune the properties of these ionic liquids by modifying their chemical structure provides a powerful tool for designing customized drug delivery vehicles with optimized performance.[27][28]
Conclusion and Future Outlook
Long-chain imidazolium ionic liquids are a versatile class of molecules with a rich and tunable aggregation behavior. Their ability to self-assemble into well-defined nanostructures in solution, coupled with the inherent advantages of ionic liquids, has opened up exciting new avenues in materials science and pharmaceutical technology. A thorough understanding of the fundamental principles governing their aggregation, facilitated by a combination of advanced characterization techniques, is crucial for harnessing their full potential.
Future research will likely focus on the design of novel ionic liquids with enhanced biocompatibility and biodegradability, as well as the development of more sophisticated and targeted drug delivery systems. The continued exploration of the structure-property relationships in these fascinating systems will undoubtedly lead to the development of innovative solutions for some of the most pressing challenges in drug formulation and delivery.
References
-
Bhardwaj, V., Gumber, D., & Kaur, S. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 736069. [Link]
-
Bhardwaj, V., Gumber, D., & Kaur, S. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 736069. [Link]
-
Geng, F., Liu, J., Zheng, L., Yu, L., Li, Z., Li, G., & Tung, C. (2010). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data, 55(1), 464-468. [Link]
-
Jungnickel, C., Łuczak, J., Ranke, J., Stolte, S., Thöming, J., & Müller, A. (2008). Micelle formation of imidazolium ionic liquids in aqueous solution. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 316(1-3), 278-284. [Link]
-
Vanyúr, K., Biczók, L., & Miskolczy, Z. (2009). Thermodynamics of micellization of imidazolium ionic liquids in aqueous solutions. Journal of Colloid and Interface Science, 336(1), 111-116. [Link]
-
Abe, H., Takekiyo, T., Yoshimura, Y., & Tsuzuki, S. (2008). Aggregation of imidazolium ionic liquids in molecular liquids studied by small-angle neutron scattering and NMR. Analytical Sciences, 24(10), 1285-1290. [Link]
-
Deetlefs, M., & Seddon, K. R. (2010). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 2(1), 163-170. [Link]
-
Kadouma, A. A., & Souleiman, D. A. (2011). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry, 27(3), 903-907. [Link]
-
Vanyúr, K., Biczók, L., & Miskolczy, Z. (2009). Thermodynamics of micellization of imidazolium ionic liquids in aqueous solutions. Journal of Colloid and Interface Science, 336(1), 111-116. [Link]
-
Zhang, S., Lu, X., Zhou, Q., Li, X., Zhang, X., & Li, S. (2011). Aggregation Behavior of Imidazolium-Based Surface-Active Ionic Liquids with Photoresponsive Cinnamate Counterions in the Aqueous Solution. Langmuir, 27(15), 9239-9247. [Link]
-
Al-Akayleh, F., Al-Rawashdeh, A., Al-Kaissi, E., & Al-Remawi, M. (2023). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. ACS Omega, 8(23), 20563-20577. [Link]
-
Geng, F., Liu, J., Zheng, L., Yu, L., Li, Z., Li, G., & Tung, C. (2010). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data, 55(1), 464-468. [Link]
-
Pernak, J., Chrzanowski, Ł., Ławniczak, P., & Marcinkowska, K. (2017). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 22(12), 2139. [Link]
-
Abd El-Mageed, A. I. A., Atta, A. M., Abdullah, M. M. S., & Al-Lohedan, H. A. (2020). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 25(22), 5433. [Link]
-
Catalá, I., & Pierola, I. F. (2011). Fluorescence study on the structure of ionic liquid aggregates in aqueous solutions. Journal of Fluorescence, 21(6), 2131-2138. [Link]
-
Lu, J., Yan, F., & Texter, J. (2007). Enzyme aggregation in ionic liquids studied by dynamic light scattering and small angle neutron scattering. Physical Chemistry Chemical Physics, 9(22), 2773-2778. [Link]
-
Geng, F., Liu, J., Zheng, L., Yu, L., Li, Z., Li, G., & Tung, C. (2010). Micelle formation of long-chain imidazolium ionic liquids in aqueous solution measured by isothermal titration microcalorimetry. Journal of Chemical and Engineering Data, 55(1), 464-468. [Link]
-
Jungnickel, C., Łuczak, J., Ranke, J., Stolte, S., Thöming, J., & Müller, A. (2008). Micelle formation of imidazolium ionic liquids in aqueous solution. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 316(1-3), 278-284. [Link]
-
Geng, F., Liu, J., Zheng, L., Yu, L., Li, Z., Li, G., & Tung, C. (2010). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data, 55(1), 464-468. [Link]
-
Mero, A., & Mezzetta, A. (2021). Ionic Liquids in Drug Delivery. Pharmaceutics, 13(4), 534. [Link]
-
El Seoud, O. A., Pabon, E., & Correa, N. M. (2007). Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides. Langmuir, 23(20), 10040-10046. [Link]
-
Tedeschi, T., & Tiddy, G. J. T. (2013). Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. Journal of Physical Chemistry B, 117(45), 14165-14173. [Link]
-
Zhao, M., Li, Y., & Zhang, J. (2014). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data, 59(5), 1541-1549. [Link]
-
Law, G., & Watson, P. R. (2001). Surface Tension Measurements of N-Alkylimidazolium Ionic Liquids. Langmuir, 17(20), 6138-6141. [Link]
-
Van den Broeke, J., & Deelman, B. J. (2003). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Tetrahedron Letters, 44(25), 4619-4621. [Link]
-
Petkovic, M., & Seddon, K. R. (2023). Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. Polymers, 15(4), 920. [Link]
-
Abd El-Mageed, A. I. A., Atta, A. M., Abdullah, M. M. S., & Al-Lohedan, H. A. (2020). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 25(22), 5433. [Link]
-
Abe, H., Takekiyo, T., Yoshimura, Y., & Tsuzuki, S. (2008). Aggregation of imidazolium ionic liquids in molecular liquids studied by small-angle neutron scattering and NMR. Analytical Sciences, 24(10), 1285-1290. [Link]
-
Sharma, A., & Kumar, A. (2020). Micellization behavior of an imidazolium surface-active ionic liquid within aqueous solutions of deep eutectic solvents: a comparative spectroscopic study. New Journal of Chemistry, 44(25), 10228-10239. [Link]
-
Santos, C. S., & Castier, M. (2014). Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study. The Journal of Physical Chemistry B, 118(40), 11823-11832. [Link]
-
Rao, V. G., Ghosh, S., Ghatak, C., Mandal, S., & Sarkar, N. (2008). Aggregation behavior of long-chain imidazolium ionic liquids in aqueous solution: Micellization and characterization of micelle microenvironment. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 317(1-3), 666-672. [Link]
-
Singh, T., & Kumar, A. (2008). Fluorescence Behavior and Specific Interactions of an Ionic Liquid in Ethylene Glycol Derivatives. The Journal of Physical Chemistry B, 112(15), 4846-4854. [Link]
-
Zheng, L., Wang, L., Liu, J., & Han, B. (2008). Aggregation behavior of long-chain ionic liquids in an ionic liquid. Physical Chemistry Chemical Physics, 10(30), 4375-4377. [Link]
-
Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 534. [Link]
-
Santos, C. S., & Castier, M. (2014). Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study. The Journal of Physical Chemistry B, 118(40), 11823-11832. [Link]
-
Kim, D., & Kim, H. J. (2007). Characteristics of Visible Fluorescence From Ionic Liquids. The Journal of Physical Chemistry B, 111(19), 5199-5205. [Link]
-
Khezeli, T., & Saeedi, M. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Molecules, 28(8), 3396. [Link]
-
Blesic, M., Lopes, J. N. C., & Rebelo, L. P. N. (2007). Self-aggregation of ionic liquids: micelle formation in aqueous solution. Green Chemistry, 9(5), 481-490. [Link]
-
Garcia, M. T., Ribosa, I., & Perez, L. (2013). Effect on aggregation behavior of long-chain spacers of dicationic imidazolium-based ionic liquids in aqueous solution. Journal of Materials Science, 48(19), 6701-6708. [Link]
-
Šarac, B., Medoš, Ž., Cognigni, A., Bica, K., Chen, L.-J., & Bešter-Rogač, M. (2017). Thermodynamic study for micellization of imidazolium based surface active ionic liquids in water: Effect of alkyl chain length and anions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 532, 609–617. [Link]
-
Ho, T. D., & Anderson, J. L. (2018). Exploiting Fluorescence Spectroscopy To Identify Magnetic Ionic Liquids Suitable for the Isolation of Oligonucleotides. Analytical Chemistry, 90(17), 10471-10478. [Link]
Sources
- 1. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of micellization of imidazolium ionic liquids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
- 13. Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorescence study on the structure of ionic liquid aggregates in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Aggregation behavior of long-chain ionic liquids in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Aggregation of imidazolium ionic liquids in molecular liquids studied by small-angle neutron scattering and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Alkyl Chain Length on the Physicochemical Properties of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-Alkyl-3-methylimidazolium tetrafluoroborate ([Cₙmim][BF₄]) salts represent a cornerstone class of ionic liquids (ILs), prized for their stability and wide electrochemical windows.[1] A defining characteristic of this family is the profound "tunability" of their physicochemical properties, which can be systematically modulated by a seemingly simple structural change: the elongation of the n-alkyl chain on the imidazolium cation. This guide provides a detailed exploration of this fundamental relationship, moving from synthesis and characterization to an in-depth analysis of key physical properties including density, viscosity, ionic conductivity, and thermal behavior. We will dissect the underlying intermolecular forces—the diminishing influence of coulombic interactions and the escalating role of van der Waals forces—that govern these trends. This document is intended for researchers and drug development professionals seeking to understand and harness these structure-property relationships to design task-specific ILs for a variety of applications.
Introduction: The Concept of "Designer Solvents"
Ionic liquids are salts with melting points below 100 °C, a property that arises from their unique combination of a large, asymmetric organic cation and a charge-delocalized anion.[1] This pairing frustrates efficient crystal lattice packing, resulting in a liquid state over a wide temperature range. The 1-alkyl-3-methylimidazolium cation is one of the most widely studied scaffolds due to its aromaticity, which delocalizes the positive charge, and the ease with which its structure can be modified.[1] When paired with the weakly coordinating tetrafluoroborate ([BF₄]⁻) anion, these salts are generally air- and water-stable, making them practical alternatives to volatile organic compounds.[2][3]
The true power of ILs lies in their capacity for rational design. By altering the cation or anion, one can fine-tune properties to suit a specific task.[4] This guide focuses on one of the most critical and predictable design parameters within the [Cₙmim][BF₄] series: the length of the alkyl substituent at the N-1 position. As we will demonstrate, this single variable acts as a control knob for the fluid's viscosity, density, conductivity, and even its phase behavior, allowing for the rational design of ILs for applications ranging from electrochemical systems to advanced pharmaceutical formulations.[5]
Synthesis and Structural Verification
The preparation of [Cₙmim][BF₄] ILs is typically a robust two-step process. The trustworthiness of any subsequent property measurement hinges on the purity of the synthesized IL; therefore, rigorous characterization is a non-negotiable step in the workflow.
General Synthesis Pathway
The synthesis involves an initial quaternization reaction to form an imidazolium halide, followed by an anion metathesis (exchange) reaction.[2][6]
Step 1: Quaternization of 1-methylimidazole. 1-methylimidazole is reacted with a haloalkane (e.g., 1-bromobutane for [C₄mim]Br) to form the 1-alkyl-3-methylimidazolium halide salt. This is a classic Sₙ2 reaction where the nucleophilic N-3 of the imidazole ring attacks the electrophilic carbon of the haloalkane.
Step 2: Anion Metathesis. The resulting imidazolium halide is dissolved in a suitable solvent (e.g., water or acetone) and reacted with a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄) or ammonium tetrafluoroborate (NH₄BF₄).[6] The desired [Cₙmim][BF₄] IL is formed alongside a halide salt byproduct (e.g., NaBr). The choice of solvent and reaction conditions is critical to drive the reaction to completion and facilitate the separation of the inorganic salt byproduct, which is often insoluble in organic solvents used for extraction.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([C₄mim][BF₄])
-
Quaternization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-bromobutane. The reaction is often performed neat or with a minimal amount of solvent like acetonitrile. Heat the mixture (typically 60-80 °C) with vigorous stirring for 24-48 hours. The product, 1-butyl-3-methylimidazolium bromide, will often form as a viscous, separate phase or a solid upon cooling.
-
Purification (Halide Salt): Wash the crude [C₄mim]Br product repeatedly with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. Dry the product under high vacuum at 60-70 °C for several hours to remove residual solvent and moisture.
-
Metathesis: Dissolve the dried [C₄mim]Br (1 eq.) in deionized water. In a separate flask, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF₄, ~1.1 eq.) in deionized water.[6] Add the NaBF₄ solution dropwise to the stirred [C₄mim]Br solution at room temperature. A biphasic mixture may form as the more hydrophobic IL separates.
-
Extraction: Add dichloromethane to the reaction mixture and transfer to a separatory funnel.[6] The [C₄mim][BF₄] will preferentially partition into the organic layer. Separate the layers and wash the organic phase several times with small portions of deionized water to remove the sodium bromide byproduct and excess NaBF₄.
-
Purity Check: Test the aqueous washings with a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates the complete removal of bromide ions. This step is a critical self-validating control for purity.
-
Final Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. For final purification and removal of all volatile impurities and water, dry the resulting viscous liquid under high vacuum (<1 mbar) at 70-80 °C for at least 48 hours until a constant weight is achieved.
Structural Verification Methods
Confirming the identity and purity of the synthesized IL is paramount. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the cation's structure. Key diagnostic signals in ¹H NMR for the [C₄mim]⁺ cation include the acidic proton at the C2 position (between N-C-N), which is highly sensitive to anion interactions, and distinct signals for the methyl and butyl chain protons.[7][8] The absence of impurity peaks is crucial.
-
FTIR Spectroscopy: Used to confirm the presence of both the cation and the anion. The imidazolium ring exhibits characteristic C-H and ring stretching vibrations.[9] The [BF₄]⁻ anion shows a strong, broad absorption band, typically around 1000-1100 cm⁻¹, corresponding to the B-F stretching modes.[9][10] The presence of this band and the absence of strong, broad O-H bands (around 3400 cm⁻¹) confirm the anion's identity and the sample's dryness, respectively.
Physicochemical Properties vs. Alkyl Chain Length
The progressive elongation of the alkyl chain from ethyl ([C₂mim]⁺) to octyl ([C₈mim]⁺) and beyond induces systematic and predictable changes in the bulk properties of the IL.
Density
A consistent trend observed across the [Cₙmim][BF₄] series is that density decreases as the alkyl chain length increases .[11][12]
-
Causality: The volume of the IL is determined by the efficiency of ion packing. The addition of each -CH₂- group increases the overall molecular volume of the cation. While this also increases the cation's mass, the volume increase is more significant. This "dilutes" the dense, ionic part of the liquid with less dense, aliphatic hydrocarbon character, leading to a lower overall density.[13] In essence, the efficient packing enabled by coulombic forces is disrupted by the sterically demanding and less dense alkyl chains.
Experimental Protocol: Density Measurement
Density is most accurately measured using a vibrating tube densimeter.[14][15]
-
Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.
-
Sample Preparation: Ensure the IL sample is rigorously dried under high vacuum to eliminate water, as trace moisture can significantly affect density.[14]
-
Measurement: Inject the IL sample into the oscillating U-tube, ensuring no air bubbles are present. The instrument measures the oscillation period, which is precisely related to the density of the fluid.
-
Temperature Control: Perform measurements across a range of temperatures (e.g., 293.15 K to 343.15 K) using the instrument's integrated Peltier temperature control, as density is temperature-dependent.[11]
Table 1: Effect of Alkyl Chain Length on the Density of [Cₙmim][BF₄] at 298.15 K
| Ionic Liquid Cation | Alkyl Chain (n) | Density (g/cm³) |
| [C₂mim]⁺ | 2 | ~1.24 |
| [C₄mim]⁺ | 4 | ~1.20 |
| [C₆mim]⁺ | 6 | ~1.11 |
| [C₈mim]⁺ | 8 | ~1.07 |
(Note: Values are representative and compiled from literature data for illustrative purposes.)[11][16]
Viscosity
In direct contrast to density, viscosity increases significantly as the alkyl chain length increases .[11][17]
-
Causality: Viscosity is a measure of a fluid's resistance to flow, which is governed by the strength of its intermolecular forces. While lengthening the alkyl chain weakens the overall coulombic interaction density, it substantially increases the contribution of van der Waals forces between the aliphatic tails.[17] For chains longer than butyl (n>4), these van der Waals interactions become the dominant factor influencing viscosity, leading to a sharp increase in flow resistance.[18]
Experimental Protocol: Viscosity Measurement
Viscosity can be measured using various techniques, including falling-ball, capillary, or rotational viscometers. For high-accuracy measurements, a vibrating-wire viscometer is also an excellent choice.[19]
-
Instrument Setup: Select an appropriate spindle (for rotational viscometers) or capillary tube based on the expected viscosity range of the IL.
-
Sample Loading: Place a precise volume of the dried IL into the temperature-controlled sample holder.
-
Thermal Equilibration: Allow the sample to thermally equilibrate at the target temperature for at least 15-20 minutes before starting the measurement.
-
Data Acquisition: For a rotational viscometer, measure the torque required to maintain a constant rotational speed. For a capillary viscometer, measure the time required for the liquid to flow between two marks.[20] The instrument software calculates the dynamic viscosity.
-
Temperature Dependence: Repeat measurements across a range of temperatures, as IL viscosity is highly sensitive to temperature, typically following a Vogel-Fulcher-Tammann (VFT) relationship.[11]
Table 2: Effect of Alkyl Chain Length on the Dynamic Viscosity of [Cₙmim][BF₄] at 298.15 K
| Ionic Liquid Cation | Alkyl Chain (n) | Dynamic Viscosity (mPa·s) |
| [C₂mim]⁺ | 2 | ~35 |
| [C₄mim]⁺ | 4 | ~90 |
| [C₆mim]⁺ | 6 | ~210 |
| [C₈mim]⁺ | 8 | ~370 |
(Note: Values are representative and compiled from literature data for illustrative purposes.)[11][16]
Ionic Conductivity
Ionic conductivity is inversely related to viscosity. Therefore, ionic conductivity decreases as the alkyl chain length increases .[21][22]
-
Causality: Electrical current in ILs is carried by the physical movement of ions. Three main factors contribute to the decrease in conductivity with longer alkyl chains:
-
Increased Viscosity: The higher viscosity directly impedes the mobility of the charge-carrying cations and anions, as described by the Stokes-Einstein relation.[17]
-
Increased Cation Size: A larger cation diffuses more slowly through the medium.
-
Reduced Charge Carrier Density: The increase in the volume of the non-ionic alkyl chains effectively lowers the concentration of charge carriers per unit volume. The combined effect is a significant drop in the material's ability to conduct an electrical current.[16]
-
Experimental Protocol: Ionic Conductivity Measurement
-
Cell Preparation: Use a calibrated conductivity cell with platinum electrodes. The cell constant should be determined using standard potassium chloride (KCl) solutions of known conductivity.
-
Sample Handling: Measurements should be conducted in a controlled environment, such as a glovebox, to prevent water absorption, which can drastically alter conductivity.
-
Measurement: Immerse the conductivity cell in the thermostated IL sample. Apply an alternating current across a range of frequencies and measure the impedance. The bulk conductivity is determined from the plateau in the frequency-dependent conductivity plot.[22]
-
VFT Analysis: Measure conductivity across a wide temperature range. The data can be fitted to the Vogel-Fulcher-Tammann (VFT) equation, which relates conductivity to temperature and the glass transition temperature.[16][22]
Table 3: Effect of Alkyl Chain Length on the Ionic Conductivity of [Cₙmim][BF₄] at 298.15 K
| Ionic Liquid Cation | Alkyl Chain (n) | Ionic Conductivity (S/m) |
| [C₂mim]⁺ | 2 | ~1.4 |
| [C₄mim]⁺ | 4 | ~0.8 |
| [C₆mim]⁺ | 6 | ~0.4 |
| [C₈mim]⁺ | 8 | ~0.2 |
(Note: Values are representative and compiled from literature data for illustrative purposes.)[16]
Thermal Properties
The alkyl chain length has a dramatic effect on the phase behavior and thermal stability of [Cₙmim][BF₄] salts.
-
Melting Point and Phase Behavior:
-
Short Chains (n = 2-10): These compounds are typically isotropic ionic liquids at room temperature, with wide liquid ranges.[2][3] Their melting points are often below ambient temperature, and they tend to form glasses upon cooling.[22]
-
Long Chains (n ≥ 12): With longer alkyl chains, the van der Waals interactions become strong enough to promote self-assembly. These compounds are often low-melting crystalline solids that exhibit liquid crystalline (specifically, smectic A) phases upon heating.[2][23] In the smectic A phase, the imidazolium headgroups form ionic layers separated by interdigitated alkyl tails. The thermal range of this mesophase increases with increasing chain length.[2]
-
-
Thermal Stability: The thermal stability, typically measured by the onset decomposition temperature (T_d) via Thermogravimetric Analysis (TGA), is governed by the interplay of different interactions.[24] While the anion is often the primary determinant of thermal stability, increasing the alkyl chain length can slightly decrease the stability. This is often attributed to the lower energy required for Hofmann elimination or other decomposition pathways involving the alkyl chain. However, the strong van der Waals forces in longer-chain ILs can also contribute to higher thermal stability in some cases.[4][24] Generally, [Cₙmim][BF₄] ILs are thermally stable up to well over 300 °C.[25]
Experimental Protocol: Thermal Analysis (DSC and TGA)
-
Sample Preparation: Place a small, precise amount (5-10 mg) of the dried IL into an aluminum TGA or DSC pan.
-
TGA Measurement: Place the sample in the TGA furnace. Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The onset temperature of mass loss is recorded as the decomposition temperature (T_d).[4]
-
DSC Measurement: Place the sample in the DSC. Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min). The resulting thermogram will show endothermic peaks for melting transitions (T_m) and exothermic peaks for crystallization, as well as step changes in the heat capacity for glass transitions (T_g).[2]
Molecular-Level Interpretation: A Unifying Model
The diverse effects of alkyl chain elongation can be understood through a unifying model based on the competition between intermolecular forces and the resulting structural organization.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Imidazole-Based Ionic Liquids with BF4 as the Counterion Perform Outstanding Abilities in both Inhibiting Clay Swelling and Lowing Water Cluster Size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.abo.fi [research.abo.fi]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. webbut.unitbv.ro [webbut.unitbv.ro]
- 22. pubs.aip.org [pubs.aip.org]
- 23. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
enthalpy-driven micellization process of C16mimBF4
An In-depth Technical Guide Topic: The Enthalpy-Driven Micellization Process of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4) Audience: Researchers, scientists, and drug development professionals.
Abstract
The self-assembly of amphiphilic molecules into micelles is a cornerstone of colloid science with profound implications for applications ranging from detergency to advanced drug delivery. While the micellization of conventional surfactants in aqueous media is classically understood as an entropy-driven process, governed by the hydrophobic effect, certain systems exhibit more complex thermodynamic behavior. This guide focuses on the ionic liquid surfactant, this compound (C16mimBF4), exploring the conditions under which its micellization becomes an enthalpy-driven phenomenon. We delve into the fundamental thermodynamic principles, present a detailed, field-proven protocol for characterization using Isothermal Titration Calorimetry (ITC), and discuss the critical implications of these thermodynamic insights for the rational design of nanoscale drug delivery vehicles. This document serves as a comprehensive technical resource for researchers aiming to harness the unique properties of ionic liquid-based micellar systems.
Part 1: An Introduction to Imidazolium-Based Ionic Liquid Surfactants
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Their unique properties, including low volatility, high thermal stability, and tunable solvency, have made them subjects of intense research. When an IL is designed with a long alkyl chain, it can exhibit amphiphilic character, behaving as a surfactant.
1.1. The C16mimBF4 Molecule
This compound, abbreviated as C16mimBF4, is a prominent example of such a surfactant.[1][2] It consists of:
-
A Cationic Headgroup: A 1-methylimidazolium ring, which is polar.
-
A Hydrophobic Tail: A 16-carbon alkyl chain (hexadecyl), which is nonpolar.[1]
-
A Counter-ion: The tetrafluoroborate anion (BF4⁻).
This molecular architecture imparts surface-active properties, allowing C16mimBF4 to reduce surface tension and self-assemble into micelles in solution.[3] Compared to traditional cationic surfactants like cetyltrimethylammonium bromide (CTAB), the imidazolium headgroup offers a different steric and electronic profile, influencing packing parameters and intermolecular interactions.[3]
Part 2: The Thermodynamics of Micellization: A Conceptual Framework
The spontaneous formation of micelles is governed by a negative standard Gibbs free energy of micellization (ΔG°mic). The process is thermodynamically favorable when the concentration of the surfactant exceeds the critical micelle concentration (CMC).[4] The fundamental relationship that dictates this spontaneity is:
ΔG°mic = ΔH°mic - TΔS°mic
Where:
-
ΔG°mic: The change in Gibbs free energy. A negative value indicates a spontaneous process.
-
ΔH°mic: The change in enthalpy, representing the heat absorbed or released.
-
ΔS°mic: The change in entropy, representing the change in disorder or randomness.
-
T: The absolute temperature in Kelvin.
2.1. The Duality of Driving Forces: Enthalpy vs. Entropy
The micellization process can be driven by either enthalpy, entropy, or a combination of both.[5]
-
Entropy-Driven Micellization: This is the classical model for most surfactants at room temperature. The primary driving force is the "hydrophobic effect."[4] Water molecules form highly ordered "cages" around the individual hydrophobic tails of the surfactant monomers. When these tails aggregate into the micellar core, the ordered water molecules are released into the bulk solvent, causing a large positive change in entropy (ΔS°mic > 0). This increase in disorder is so significant that it overcomes the often-unfavorable (endothermic, ΔH°mic > 0) enthalpy of desolvation, making ΔG°mic negative.[6]
-
Enthalpy-Driven Micellization: Under certain conditions, typically at elevated temperatures, the process can become enthalpy-driven.[7] In this regime, the enthalpy change is negative (exothermic, ΔH°mic < 0) and its contribution to the Gibbs free energy is larger than the TΔS°mic term. This exothermic heat release is primarily attributed to favorable van der Waals interactions between the hydrophobic tails packed within the micellar core.[8][9] As temperature increases, the structured water network is already partially disrupted, diminishing the entropic gain from its release. Consequently, the attractive forces between the alkyl chains become the dominant thermodynamic contributor.[7]
The transition from an entropy- to an enthalpy-driven process is a key characteristic that can be precisely mapped by studying the temperature dependence of the thermodynamic parameters.[10]
Caption: Thermodynamic balance in micelle formation.
Part 3: Experimental Determination Using Isothermal Titration Calorimetry (ITC)
To accurately determine the thermodynamic signature of C16mimBF4 micellization, Isothermal Titration Calorimetry (ITC) is the gold standard. It is the only single technique that directly measures the heat change (enthalpy) of the process while also allowing for the determination of the CMC, from which Gibbs free energy and entropy can be calculated.[11][12]
3.1. Causality Behind Experimental Choices
As a self-validating system, every step in the ITC protocol is designed to eliminate artifacts and ensure the measured heat is solely from the micellization process.
-
Choice of Technique: Unlike indirect methods like conductivity or tensiometry which only determine the CMC, ITC provides a direct measurement of ΔH°mic.[13] This avoids reliance on the van't Hoff equation, which assumes ΔH°mic is constant over the measured temperature range—an assumption that is often invalid.[6]
-
Solution Purity: High-purity C16mimBF4 (>98%) and deionized, filtered water are used to prevent side reactions or shifts in the CMC caused by impurities.
-
Degassing: All solutions must be thoroughly degassed immediately before use. This is a critical step to prevent the formation of air bubbles during stirring and titration, which would introduce significant noise and artifacts into the sensitive heat flow measurement.
-
Concentration Selection: The concentration of C16mimBF4 in the syringe must be well above the expected CMC (typically 10-20 times) to ensure the titration curve fully captures the pre-micellar, transition, and post-micellar regions, leading to an accurate fit.[14]
3.2. Detailed ITC Protocol for C16mimBF4 Micellization
This protocol is designed for a standard ITC instrument, such as a MicroCal VP-ITC or similar.
I. Materials & Reagents:
-
This compound (C16mimBF4), >98% purity.
-
Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm filter.
II. Sample Preparation:
-
Prepare a stock solution of C16mimBF4 in deionized water. A typical concentration is 15-20 mM.
-
Rationale: This concentration is well above the expected CMC of C16mimBF4, ensuring that the titration will transition from a state of no micelles to a state of micelle saturation.[14]
-
-
Fill the ITC syringe (typically 250-300 µL) with the C16mimBF4 stock solution, avoiding any bubbles.
-
Fill the sample cell (typically 1.4 mL) with deionized water from the same source used to make the stock solution.
-
Rationale: Using the same solvent in both the cell and syringe minimizes heats of dilution for the solvent itself, ensuring the measured heat corresponds to the surfactant's activity.
-
-
Place both the syringe and the sample cell in a vacuum degassing apparatus (e.g., ThermoVac) for 10-15 minutes at a temperature slightly below the experimental temperature.
III. Instrument Setup & Titration:
-
Set the experimental temperature (e.g., 25°C, 35°C, 45°C, etc., to study temperature dependence).
-
Equilibrate the system until a stable baseline heat flow is achieved (typically < 0.1 µcal/sec drift).
-
Set the titration parameters:
-
Number of injections: 30-40
-
Injection volume: 5-10 µL
-
Stirring speed: 300 RPM
-
Spacing between injections: 240-300 seconds
-
Rationale: A larger number of smaller injections provides better resolution around the CMC. The spacing allows the system to return to baseline thermal equilibrium before the next injection.[11]
-
-
Perform an initial 1-2 µL injection and discard this data point to remove any artifacts from the syringe filling process.
-
Run the full titration sequence.
IV. Data Analysis:
-
Integrate the raw heat flow data (µcal/sec vs. time) to obtain the heat per injection (ΔH) in kcal/mol.
-
Plot the heat per injection (ΔH) as a function of the total surfactant concentration in the cell.
-
The resulting plot will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC. The difference in enthalpy between the pre-micellar and post-micellar plateaus corresponds to the enthalpy of micellization (ΔH°mic).[15]
-
Fit the data using a micelle formation model (often available in the instrument's software, like Origin) to obtain precise values for CMC and ΔH°mic.[11]
Caption: Standard workflow for ITC analysis of micellization.
Part 4: Interpreting the Data: The Enthalpy-Driven Case
By performing the ITC experiment at various temperatures, one can construct a complete thermodynamic profile for the micellization of C16mimBF4. The following table presents hypothetical, yet realistic, data based on typical behavior for long-chain surfactants.[7][10]
| Temperature (°C) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Driving Force |
| 25 | 0.95 | -23.1 | +1.5 | +24.6 | Entropy |
| 35 | 0.88 | -24.1 | -0.8 | +23.3 | Balanced |
| 45 | 0.91 | -24.9 | -3.2 | +21.7 | Enthalpy |
| 55 | 1.02 | -25.5 | -5.9 | +19.6 | Enthalpy |
Note: ΔG°mic is calculated using the relation ΔG°mic ≈ RT ln(XCMC), where XCMC is the mole fraction of the surfactant at the CMC. TΔS°mic is then calculated from ΔG°mic and ΔH°mic.[3]
Analysis of the Data:
-
At 25°C: The micellization is clearly entropy-driven. The enthalpy change is positive (endothermic), meaning heat is consumed to form micelles. The process is pushed forward by the large, positive entropy change (TΔS°mic = +24.6 kJ/mol) from the release of structured water.[6]
-
At 45°C and 55°C: The thermodynamic signature has inverted. The enthalpy change is now negative (exothermic) and its magnitude is greater than the still-positive TΔS° term. This indicates that the favorable van der Waals interactions within the tightly packed hydrophobic core have become the dominant driving force for self-assembly.[8] The process is now enthalpy-driven.
-
Enthalpy-Entropy Compensation: The data shows a classic example of enthalpy-entropy compensation, where a favorable (more negative) change in enthalpy is offset by an unfavorable (less positive) change in entropy as the temperature rises.[8][16]
Part 5: Implications for Drug Development
The ability of micelles to encapsulate poorly water-soluble drugs makes them highly attractive as nanoscale drug delivery systems.[17][18] Understanding the thermodynamic driving forces behind micelle formation for a carrier like C16mimBF4 is not merely academic; it has direct, practical implications for designing effective therapeutics.
-
Formulation Stability: An enthalpy-driven micelle is stabilized primarily by the attractive forces between surfactant tails. This can lead to a more rigid and tightly packed core, which may offer better protection for a labile drug payload compared to a more fluid, entropy-driven micelle.
-
Predicting In Vivo Behavior: The human body is a non-isothermal environment. A drug formulation administered intravenously will experience a temperature of ~37°C. Knowing whether the carrier micelles are enthalpy- or entropy-driven at this temperature is crucial for predicting their stability upon dilution in the bloodstream. An enthalpy-driven system may exhibit different dissociation kinetics and drug release profiles.
-
Controlled Release: The temperature-dependent nature of the driving forces could potentially be exploited. For instance, in applications like hyperthermia-based cancer therapy, local heating of a tumor could shift the thermodynamic balance of the micelle, triggering a controlled release of the encapsulated drug at the target site.[19]
Conclusion
The micellization of the ionic liquid surfactant C16mimBF4 is a thermodynamically nuanced process. While exhibiting classic entropy-driven behavior at lower temperatures, it transitions to a predominantly enthalpy-driven process as temperature increases. This shift is driven by the diminishing role of the hydrophobic effect and the increasing dominance of favorable van der Waals interactions within the micellar core. Isothermal Titration Calorimetry stands as the definitive technique for elucidating this behavior, providing direct measurement of the enthalpy of micellization and enabling a complete thermodynamic characterization. For scientists in drug development, a thorough understanding of these fundamental driving forces is essential for the rational design and optimization of stable, effective, and predictable micellar nanocarriers.
References
-
Ali, A., et al. (2018). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. National Institutes of Health. Available at: [Link]
-
Gao, Y., et al. (2018). Enthalpy-entropy compensation of ionic liquid-type Gemini imidazolium surfactants in aqueous solutions: A free energy perturbation study. ResearchGate. Available at: [Link]
-
Gao, X., et al. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Publishing. Available at: [Link]
-
Lee, D. J. (1995). Enthalpy-entropy compensation in ionic micelle formation. CityUHK Scholars. Available at: [Link]
-
Sugihara, G., & Lee, S. (1987). Enthalpy–Entropy Compensation for Micellization and Other Hydrophobic Interactions in Aqueous Solutions. Canadian Science Publishing. Available at: [Link]
-
ScienceDirect. (n.d.). Thermodynamics of micellization. ScienceDirect. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamics of micellization. Wikipedia. Available at: [Link]
-
TA Instruments. (n.d.). Applications Note: Thermodynamics of Micelle Formation. TA Instruments. Available at: [Link]
-
López-Cabarcos, E., et al. (2018). A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. MDPI. Available at: [Link]
-
Varga, B., et al. (2020). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. ResearchGate. Available at: [Link]
-
Sabaté, R., & Estelrich, J. (2010). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. PMC - NIH. Available at: [Link]
-
Semantic Scholar. (n.d.). Thermodynamics of Micelle Formation. Semantic Scholar. Available at: [Link]
-
Varga, B., et al. (2020). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. MDPI. Available at: [Link]
-
de Souza, A. C., et al. (2015). Molecular thermodynamics of micellization: micelle size distributions and geometry transitions. SciELO. Available at: [Link]
-
Kallol, K., et al. (n.d.). Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. CORE. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Pérez-Rodríguez, A., et al. (2019). Micellization Thermodynamic Behavior of Gemini Cationic Surfactants. Modeling its Adsorption at Air/Water Interface. arXiv. Available at: [Link]
-
Lin, W., et al. (2015). Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol). PMC - NIH. Available at: [Link]
-
Zana, R. (2002). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. Available at: [Link]
-
RoCo Global. (n.d.). This compound, >98%. RoCo Global. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.2: Intermolecular Forces. Chemistry LibreTexts. Available at: [Link]
-
Chen, L. J., et al. (n.d.). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. SciSpace. Available at: [Link]
-
Bobo, D., et al. (2024). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. ACS Publications. Available at: [Link]
-
Rather, J. A., et al. (2023). Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. PubMed Central. Available at: [Link]
-
Riaz, M. K., et al. (2024). Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2022). Advances in nanomaterial-based targeted drug delivery systems. PMC - PubMed Central. Available at: [Link]
Sources
- 1. This compound | C20H39BF4N2 | CID 18506491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, >98% | IoLiTec [iolitec.de]
- 3. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04226A [pubs.rsc.org]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. arxiv.org [arxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tainstruments.com [tainstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
1-Hexadecyl-3-methylimidazolium tetrafluoroborate melting point and density
An In-depth Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate for Advanced Research Applications
This guide provides a comprehensive overview of the core physicochemical properties of this compound ([C16MIM][BF4]), a prominent ionic liquid with significant potential in various scientific and industrial domains, including drug development. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of this compound for its effective application.
Introduction to this compound
This compound is a salt that exists as a liquid at or near room temperature, a characteristic that defines it as an ionic liquid (IL). Comprising a large, asymmetric organic cation (1-Hexadecyl-3-methylimidazolium) and an inorganic anion (tetrafluoroborate), its unique structure imparts a range of desirable properties. These include low vapor pressure, high thermal stability, and tunable solvency, making it a versatile medium for chemical reactions, catalysis, and as a component in advanced materials. The long hexadecyl chain on the imidazolium cation imparts significant hydrophobic character, influencing its miscibility and interfacial behavior, which is of particular interest in applications such as drug delivery and extraction processes.
Core Physicochemical Properties
The utility of [C16MIM][BF4] in any application is fundamentally governed by its physical properties. This section details its melting point and density, two of the most critical parameters for its handling, processing, and application design.
Summary of Quantitative Data
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Units |
| Melting Point | 55 | °C[1][2][3] |
| Density | 0.847 | g/cm³[1][2] |
| Molecular Formula | C₂₀H₃₉BF₄N₂ | |
| Molecular Weight | 394.34 | g/mol [1][2][3] |
| CAS Number | 244193-64-4 | [1][2] |
Experimental Determination of Physicochemical Properties
To ensure the reliability and reproducibility of experimental data, it is imperative to follow standardized and validated protocols. The following sections provide detailed methodologies for the determination of the melting point and density of this compound.
Melting Point Determination: A Step-by-Step Protocol
The melting point is a crucial parameter that defines the transition of the ionic liquid from a solid to a liquid state. Accurate determination is vital for defining its operational temperature range.
Principle: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of ionic liquids due to its high accuracy and the small sample size required. The method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the melting endotherm.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Due to the hygroscopic nature of many ionic liquids, it is crucial to handle the sample in a controlled atmosphere (e.g., a glove box with low humidity) to prevent water absorption, which can affect the melting point.
-
Hermetically seal the DSC pan to prevent any loss of sample or absorption of atmospheric moisture during the measurement.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium and zinc).
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Measurement Cycle:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the melting point (e.g., 80 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
Perform a second heating cycle under the same conditions. The data from the second heating scan is typically used for analysis to ensure a uniform thermal history of the sample.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.
-
Causality Behind Experimental Choices: The use of a second heating scan is critical to erase the sample's prior thermal history, leading to more reproducible and accurate melting point data. Hermetic sealing of the pans is essential to prevent any compositional changes due to moisture absorption or volatilization of impurities.
Density Measurement: A Detailed Workflow
Density is a fundamental property that is essential for process design, fluid dynamics calculations, and formulation development.
Principle: The vibrating tube densitometer is a highly accurate and precise method for measuring the density of liquids. The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely liquid by heating it above its melting point (55 °C).
-
Degas the sample, if necessary, to remove any dissolved gases that could affect the density measurement. This can be achieved by gentle sonication or applying a vacuum.
-
-
Instrument Calibration and Setup:
-
Calibrate the vibrating tube densitometer at the desired measurement temperature using two standards of known density, typically dry air and ultrapure water.
-
Set the temperature of the instrument's measurement cell to the desired value and allow it to stabilize. Temperature control is critical as density is temperature-dependent.
-
-
Measurement:
-
Inject the liquid [C16MIM][BF4] sample into the measurement cell, ensuring there are no air bubbles.
-
Allow the system to reach thermal equilibrium, indicated by a stable frequency reading.
-
Record the resonant frequency of the U-tube filled with the sample.
-
-
Calculation:
-
The instrument's software automatically calculates the density of the sample based on the measured frequency and the calibration data.
-
Trustworthiness of the Protocol: This protocol is self-validating through the initial calibration with certified standards. Regular verification with a known standard during the measurement process can further enhance the trustworthiness of the results.
Visualization of Experimental Workflow
To provide a clear visual representation of the logical flow of the characterization process, the following diagram illustrates the key steps involved in determining the physicochemical properties of this compound.
Sources
Methodological & Application
Application Notes and Protocols for Utilizing C16mimBF4 as a Surfactant in Microemulsion Formulations
For: Researchers, scientists, and drug development professionals.
Introduction: The Dawn of Ionic Liquids in Advanced Drug Delivery
The quest for novel excipients that can surmount the challenges of modern drug delivery has led to a paradigm shift in formulation science. Among the most promising innovations are ionic liquids (ILs), a class of organic salts with melting points below 100°C.[1] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position them as transformative components in pharmaceutical formulations.[2] This guide focuses on a particularly promising surface-active ionic liquid (SAIL), 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) , and its application as a primary surfactant in the formulation of microemulsions for advanced drug delivery.
Microemulsions are thermodynamically stable, optically isotropic, and nanostructured systems of oil, water, and surfactant, often with a cosurfactant.[3] Their ability to enhance the solubilization of poorly water-soluble drugs, improve bioavailability, and facilitate transport across biological membranes makes them a highly attractive drug delivery platform.[4][5] The incorporation of C16mimBF4 as the surfactant offers the potential to create novel microemulsion systems with unique properties, stemming from the distinct characteristics of the imidazolium headgroup and the tetrafluoroborate counterion.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, formulation strategies, and characterization techniques for developing C16mimBF4-based microemulsions. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the expected outcomes, grounded in established scientific principles and data from analogous systems.
Part 1: Understanding C16mimBF4 as a Surfactant
The amphiphilic nature of C16mimBF4 arises from its molecular structure, which comprises a long C16 alkyl chain (hydrophobic tail) and a hydrophilic imidazolium headgroup with a tetrafluoroborate (BF4⁻) counterion. This architecture allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of microemulsions.[6]
The Influence of the Cation and Anion
The choice of the cation and anion in an ionic liquid significantly influences its physicochemical properties.[7]
-
The C16mim⁺ Cation: The long hexadecyl chain provides strong hydrophobicity, which is crucial for effective interaction with the oil phase and for lowering the critical micelle concentration (CMC). The imidazolium headgroup, being aromatic and charged, contributes to the hydrophilic character and can engage in various intermolecular interactions.
-
The BF4⁻ Anion: The tetrafluoroborate anion is a weakly coordinating, inorganic anion. Compared to halide anions like bromide (Br⁻) or chloride (Cl⁻), BF4⁻ is generally considered more hydrophobic.[8] This increased hydrophobicity of the anion can influence the overall hydrophilic-lipophilic balance (HLB) of the surfactant, potentially affecting the curvature of the interfacial film and the type of microemulsion formed (o/w, w/o, or bicontinuous). The interaction between the BF4⁻ anion and the imidazolium cation is weaker than that of halides, which can impact the packing of the surfactant molecules at the interface.[3]
Physicochemical Properties of C16mimBF4
While extensive data specifically for C16mimBF4 is emerging, we can infer its properties based on related compounds.
-
Synthesis: C16mimBF4 is typically synthesized via a two-step process. First, 1-methylimidazole is quaternized with 1-bromohexadecane to form C16mimBr. Subsequently, an anion exchange reaction is performed with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4), to yield C16mimBF4.[9] The synthesis should be confirmed by techniques like ¹H NMR and FTIR spectroscopy.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. For long-chain imidazolium surfactants like C16mimBr, the CMC is typically in the millimolar range.[10] Due to the slightly more hydrophobic nature of the BF4⁻ anion, the CMC of C16mimBF4 is expected to be comparable to or slightly lower than that of C16mimBr. The CMC can be determined experimentally by measuring the change in a physical property, such as surface tension or conductivity, as a function of surfactant concentration.[11][12][13]
-
Interfacial Tension (IFT): C16mim-based surfactants are known to significantly reduce the interfacial tension between oil and water.[14] The efficiency of IFT reduction is a key factor in the spontaneous formation of microemulsions. The IFT can be measured using techniques like the pendant drop method or spinning drop tensiometry.[15]
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical scale that helps in selecting surfactants for a specific application.[16][17][18][19] For ionic surfactants, the HLB is influenced by both the cation and the anion. While a precise experimental HLB value for C16mimBF4 may not be readily available, its long alkyl chain suggests a relatively low to moderate HLB, making it potentially suitable for both w/o and o/w microemulsions, depending on the other formulation components.[20] Generally, surfactants with HLB values in the range of 8-18 are suitable for o/w microemulsions, while those with HLB values of 3-6 are preferred for w/o microemulsions.[20]
Part 2: Formulation of C16mimBF4-Based Microemulsions
The formulation of a microemulsion is a systematic process that involves the careful selection of components and the determination of their optimal proportions.
Component Selection
-
Oil Phase: The choice of the oil phase depends on the drug to be encapsulated and the desired application. Common oils used in pharmaceutical microemulsions include medium-chain triglycerides (e.g., Capryol™ 90, Miglyol® 812), fatty acid esters (e.g., isopropyl myristate), and natural oils (e.g., oleic acid). The solubility of the drug in the chosen oil is a critical parameter.
-
Aqueous Phase: The aqueous phase is typically purified water or a buffer solution to maintain a specific pH.
-
Cosurfactant: A cosurfactant is often necessary to achieve the ultra-low interfacial tension required for microemulsion formation.[21] It works by partitioning between the surfactant molecules at the interface, increasing the interfacial fluidity and flexibility.[22][23] Short to medium-chain alcohols (e.g., ethanol, propanol, butanol) or glycols (e.g., propylene glycol, Transcutol®) are commonly used as cosurfactants.[24] The choice of cosurfactant and its ratio to the surfactant (Smix ratio) significantly impacts the microemulsion region in the phase diagram.
Constructing the Pseudoternary Phase Diagram
The pseudoternary phase diagram is an essential tool for identifying the microemulsion region.[25] It is a triangular diagram representing the phase behavior of a four-component system (oil, water, surfactant, and cosurfactant) at a constant temperature and pressure, where the surfactant and cosurfactant are grouped together as a single component (Smix) at a fixed weight ratio.
Protocol for Constructing a Pseudoternary Phase Diagram:
-
Prepare the Surfactant Mixture (Smix): Prepare mixtures of C16mimBF4 and the chosen cosurfactant at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titration: For each Smix ratio, prepare a series of mixtures of the oil phase and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Water Titration: Titrate each oil/Smix mixture with the aqueous phase dropwise, under constant stirring.
-
Observation: After each addition of the aqueous phase, observe the mixture for transparency and homogeneity. The point at which the turbid emulsion turns into a clear, single-phase solution marks the boundary of the microemulsion region.
-
Plotting the Diagram: Plot the percentages of oil, water, and Smix for each clear formulation on a triangular coordinate graph paper to delineate the microemulsion region.
The area of the microemulsion region in the phase diagram indicates the efficiency of the surfactant-cosurfactant system. A larger microemulsion region suggests a more robust formulation.
Diagram: Experimental Workflow for Phase Diagram Construction
Caption: Workflow for constructing a pseudoternary phase diagram.
Drug Loading
Once the microemulsion region is identified, the drug can be incorporated into the formulation.
-
Lipophilic Drugs: These are typically dissolved in the oil phase before the formation of the microemulsion.
-
Hydrophilic Drugs: These are dissolved in the aqueous phase.
The maximum amount of drug that can be incorporated without causing phase separation or precipitation should be determined.
Part 3: Characterization of C16mimBF4-Based Microemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the microemulsion formulation.
Droplet Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. The size of the droplets is then calculated from their diffusion coefficient using the Stokes-Einstein equation. The PDI is a measure of the width of the size distribution.
-
Expected Results: For microemulsions, the droplet size is typically in the range of 10-100 nm with a low PDI (< 0.3), indicating a narrow and uniform size distribution.
Morphology
-
Technique: Transmission Electron Microscopy (TEM)
-
Principle: TEM provides a direct visualization of the microemulsion droplets. The sample is typically negatively stained or cryo-fixed to enhance contrast and preserve the structure.
-
Expected Results: TEM images should reveal spherical or near-spherical droplets with a size consistent with DLS measurements.
Structural Elucidation
-
Technique: Electrical Conductivity Measurement
-
Principle: The electrical conductivity of a microemulsion is highly dependent on its structure.
-
w/o microemulsion: Low conductivity, as the oil phase is continuous.
-
o/w microemulsion: High conductivity, as the aqueous phase is continuous.
-
Bicontinuous microemulsion: A sharp increase in conductivity is observed as the system transitions from w/o to o/w upon addition of the aqueous phase (percolation threshold).
-
-
Procedure: Measure the conductivity of the microemulsion as a function of the volume fraction of the aqueous phase.
Diagram: Microemulsion Structure Determination via Conductivity
Caption: Relationship between microemulsion structure and conductivity.
Stability Studies
The thermodynamic stability of the microemulsion should be assessed under various stress conditions.
-
Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm for 30 minutes). A stable microemulsion will not show any phase separation.
-
Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing and thawing (e.g., -20°C for 48 hours followed by 25°C for 48 hours). The formulation should remain clear and homogenous.
-
Long-Term Stability: Store the microemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity conditions for an extended period (e.g., 3-6 months) and monitor for any changes in appearance, droplet size, and drug content.
Part 4: Data Presentation
Table 1: Hypothetical Formulation and Characterization Data for a C16mimBF4-Based Microemulsion
| Formulation Code | Oil Phase (wt%) | Aqueous Phase (wt%) | Smix (C16mimBF4:Ethanol, 1:1) (wt%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) |
| ME-1 | 10 | 20 | 70 | 25.3 ± 1.2 | 0.15 ± 0.02 | +35.2 ± 2.1 | 1 |
| ME-2 | 15 | 15 | 70 | 32.8 ± 1.5 | 0.18 ± 0.03 | +38.7 ± 2.5 | 1 |
| ME-3 | 10 | 30 | 60 | 45.1 ± 2.1 | 0.21 ± 0.04 | +32.5 ± 1.9 | 1 |
Note: This data is hypothetical and for illustrative purposes only. Actual values will depend on the specific components and their ratios.
Conclusion and Future Perspectives
The use of C16mimBF4 as a surfactant opens up new avenues for the development of highly effective and stable microemulsion-based drug delivery systems. Its unique properties, derived from the combination of a long alkyl chain imidazolium cation and a tetrafluoroborate anion, offer the potential for enhanced drug solubilization and delivery. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to explore and optimize C16mimBF4-based microemulsions for various pharmaceutical applications.
Further research is warranted to fully elucidate the structure-property relationships of C16mimBF4 in microemulsion systems, including detailed studies on its interaction with different oil phases and cosurfactants, as well as its biocompatibility and in vivo performance. The insights gained from such studies will undoubtedly accelerate the translation of these promising formulations from the laboratory to clinical applications.
References
- Gallani, N. S., Choudhary, R. Y., & Dighade, S. J. (2022). Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery. International Journal for Pharmaceutical Research Scholars, 11(1), 34-43.
- Richardson, C. J., Mbanefo, A., Aboofazeli, R., Lawrence, M. J., & Barlow, D. J. (1997). Prediction of Phase Behavior in Microemulsion Systems Using Artificial Neural Networks. Journal of Colloid and Interface Science, 187(2), 296-303.
- Zhang, Y., et al. (2020). Imidazole-Based Ionic Liquids with BF4 as the Counterion Perform Outstanding Abilities in Both Inhibiting Clay Swelling and Lowing Water Cluster Size. Molecules, 25(21), 5057.
- Atilhan, M., & Aparicio, S. (2021). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. Industrial & Engineering Chemistry Research, 60(2), 944-958.
- Kunz, W., & Zemb, T. (2015). Using ionic liquids to formulate microemulsions: Current state of affairs. Comptes Rendus Chimie, 18(10), 1042-1050.
- Musiał, M., et al. (2008). Surface tension of binary mixtures of imidazolium and ammonium based ionic liquids with alcohols, or water: cation, anion effect. Journal of Colloid and Interface Science, 322(1), 342-350.
- Galarneau, A., et al. (2022). Imidazolium Ionic Liquids as Designer Solvents Confined in Silica Nanopores. International Journal of Molecular Sciences, 23(12), 6798.
- Sari, Y., et al. (2016). Synthesis and characterization of ionic liquid (EMImBF4)/Li+ - chitosan membranes for ion battery. AIP Conference Proceedings, 1729(1), 020059.
- Gao, Y., et al. (2010). Phase behavior and characterization of ionic liquids based microemulsions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 365(1-3), 139-144.
- Saien, J., & Yarie, M. (2017). Alkyl chain length, counter anion and temperature effects on the interfacial activity of imidazolium ionic liquids: Comparison with structurally related surfactants. Journal of Molecular Liquids, 238, 42-49.
- Pal, P., et al. (2021). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. acedaCRIS.
- Co-surfactant: Significance and symbolism. (2025). Synapse.
- Lin, S.-T., & Koga, Y. (2010). Prediction of the Phase Behavior of Ionic Liquid Solutions. The Journal of Physical Chemistry B, 114(1), 334-340.
- Kharazi, M., Saien, J., & Yarie, M. (2019). Influence of [C16mim][X] with X = (Cl, Br and I) on the Interfacial Tension. Journal of Surfactants and Detergents, 22(5), 1145-1154.
- Using Microemulsions to Benefit Your Formul
- Ali, A., et al. (2017). Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. AAPS PharmSciTech, 18(8), 3047-3056.
- Singh, P. K., et al. (2017). Advancements in Microemulsion Based Drug Delivery Systems for Better Therapeutic Effects. Journal of Drug Delivery and Therapeutics, 7(7), 5-11.
- Zhang, J., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Pharmaceutics, 16(2), 169.
- Zhang, Z., et al. (2020). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. Molecules, 25(24), 5871.
- Tan, Y., et al. (2016). STUDY ON THE EFFECT OF OIL PHASE AND CO-SURFACTANT ON MICROEMULSION SYSTEMS. Malaysian Journal of Analytical Sciences, 20(5), 1104-1112.
- Szymańska, E., et al. (2021). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Polymers, 13(16), 2668.
- Jadhav, K. R., et al. (2006). Applications of microemulsion based drug delivery system. Current Drug Delivery, 3(3), 267-273.
- Variation in the critical micelle concentration (CMC) of C12-MIMBF4... (n.d.).
- Role of Surfactant and Co-surfactant in Microemulsion: A Review. (2021). Research Journal of Pharmacy and Technology, 14(10), 5565-5570.
- Critical micelle concentr
- Water/oil interfacial tension reduction – an interfacial entropy driven process. (2021). Physical Chemistry Chemical Physics.
- Rapid Critical Micelle Concentration (CMC)
- Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments.
- Modeling interfacial tension of surfactant–hydrocarbon systems using robust tree-based machine learning algorithms. (2021). Scientific Reports, 11(1), 22703.
- Critical Micelle Concentr
- Applications of Microemulsion Based Drug Delivery System. (2006). Current Drug Delivery, 3(3), 267-273.
- Microemulsion Based Nanostructures for Drug Delivery. (2021). Frontiers in Chemistry, 9, 722238.
- Emulsification, foam properties, and HLB values of four surfactants. (n.d.).
- Studies on the Interfacial tension and surface tension of oil /w
- Hydrophilic-Lipophilic Balance (HLB). (n.d.). SlideShare.
- HLB - How to choose an emulsifier? (n.d.). Greengredients®.
- Experimental Data of Interfacial Tension and Contact Angle at Reservoir Condition: Influence of Tuned Water. (2020). Journal of Petroleum Science and Engineering, 195, 107567.
- Adsorption Behavior of Fluorocarbon Surfactants on Polytetrafluoroethylene Surface. (2024). Polymers, 16(22), 3105.
- Reference Guide to HLB Values of Common Emulsifiers. (n.d.). Alfa Chemistry.
- 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. (n.d.). Course Hero.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmascigroup.us [pharmascigroup.us]
- 5. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling interfacial tension of surfactant–hydrocarbon systems using robust tree-based machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface tension of binary mixtures of imidazolium and ammonium based ionic liquids with alcohols, or water: cation, anion effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazolium Ionic Liquids as Designer Solvents Confined in Silica Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. nanoscience.com [nanoscience.com]
- 13. Critical Micelle Concentration - Kibron [kibron.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 17. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 18. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 20. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
- 21. researchgate.net [researchgate.net]
- 22. Co-surfactant: Significance and symbolism [wisdomlib.org]
- 23. One moment, please... [mjas.analis.com.my]
- 24. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate ([C16MIM][BF4]) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Solvent - The Amphiphilic Advantage of [C16MIM][BF4]
1-Hexadecyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C16MIM][BF4], is a member of the imidazolium-based ionic liquid family. While ionic liquids are broadly recognized for their negligible vapor pressure, high thermal stability, and tunable solvent properties, [C16MIM][BF4] distinguishes itself through a key structural feature: a long C16 alkyl chain. This extended hydrocarbon tail imparts significant amphiphilic character, causing it to behave as a surfactant.[1][2] This dual nature—possessing both the ionic head group and a lipophilic tail—opens up unique applications in catalysis that transcend the capabilities of its shorter-chain analogues.
This guide provides an in-depth exploration of the catalytic applications of [C16MIM][BF4], focusing on leveraging its self-assembly properties to create highly efficient and recyclable catalytic systems. We will delve into the principles of micellar catalysis, phase-transfer catalysis, and its role in the synthesis and stabilization of catalytically active nanoparticles. The protocols provided are designed to be robust and serve as a foundation for further innovation in your research.
Core Principles: Leveraging Supramolecular Assembly for Catalysis
The catalytic utility of [C16MIM][BF4] is intrinsically linked to its ability to form ordered structures in solution, primarily micelles in aqueous media.[1] These self-assembled nanostructures act as microreactors, creating localized environments with distinct polarities that can profoundly influence reaction kinetics and selectivity.
Micellar Catalysis in Aqueous Media
In aqueous solutions above its critical micelle concentration (CMC), [C16MIM][BF4] molecules aggregate to form micelles. These structures possess a hydrophobic core, composed of the hexadecyl chains, and a hydrophilic shell, formed by the imidazolium headgroups and their associated tetrafluoroborate anions.[1] This microenvironment is particularly advantageous for reactions involving water-insoluble organic substrates. The hydrophobic core can solubilize nonpolar reactants, bringing them into close proximity with each other and with any dissolved catalysts, thereby accelerating reaction rates.
Diagram 1: Conceptual Representation of Micellar Catalysis
Phase-Transfer Catalysis (PTC)
In biphasic systems (e.g., water-organic), the amphiphilic nature of [C16MIM][BF4] enables it to function as a highly effective phase-transfer catalyst.[3] It can transport anionic reactants from the aqueous phase to the organic phase, where they can react with organic substrates. The lipophilic hexadecyl chain facilitates the dissolution of the ion pair in the organic medium, while the cationic imidazolium head can pair with the reactant anion. This mechanism is particularly useful for nucleophilic substitution and oxidation reactions.
Diagram 2: Mechanism of Phase-Transfer Catalysis
Sources
protocol for synthesizing 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
An Application Guide for the Laboratory-Scale Synthesis of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate
Introduction and Scientific Context
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, with many being liquid at or near room temperature. Their unique properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them highly attractive as "green" alternatives to volatile organic solvents and as functional materials in their own right. The this compound, often abbreviated as [C₁₆MIM][BF₄], is an imidazolium-based ionic liquid characterized by a long C₁₆ alkyl chain. This long chain imparts surfactant-like properties, making it a subject of interest for applications in materials science, catalysis, and as an antimicrobial agent.
This document provides a comprehensive, field-tested protocol for the synthesis of [C₁₆MIM][BF₄]. It is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations necessary for a successful and reproducible synthesis. The methodology follows a well-established two-step synthetic route, which is broadly applicable to a wide range of imidazolium-based ionic liquids.[1][2][3]
Principle of Synthesis: A Two-Step Approach
The synthesis of [C₁₆MIM][BF₄] is efficiently achieved through a two-step process: (1) N-alkylation (quaternization) to form the desired cation with a halide counter-ion, followed by (2) anion metathesis to introduce the tetrafluoroborate anion.[1][4]
-
Step 1: Quaternization. This step involves the reaction of 1-methylimidazole with 1-bromohexadecane. It proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the 1-bromohexadecane, displacing the bromide ion.[5][6] This reaction forms the intermediate salt, 1-Hexadecyl-3-methylimidazolium bromide ([C₁₆MIM]Br).
-
Step 2: Anion Metathesis. The bromide anion of the intermediate is exchanged for a tetrafluoroborate anion. This is an ion exchange reaction, typically accomplished by reacting [C₁₆MIM]Br with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄).[7][8] The reaction is driven to completion by the precipitation of the inorganic byproduct (NaBr) in an organic solvent or by separating the product through liquid-liquid extraction.[8][9]
Visualizing the Synthesis Pathway
The overall synthetic scheme is depicted below, outlining the transformation from starting materials to the final ionic liquid product.
Caption: The two-step synthesis of [C₁₆MIM][BF₄].
Detailed Experimental Protocol
This protocol is divided into the two primary synthetic steps, followed by methods for characterization and validation.
Part A: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIM]Br)
This initial step creates the core cation structure of the ionic liquid.
Materials and Reagents:
-
1-Methylimidazole (≥99%)
-
1-Bromohexadecane (97%)
-
Ethyl acetate (ACS grade)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Nitrogen gas inlet
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromohexadecane (e.g., 20 mmol, 6.11 g).
-
Reagent Addition: Dissolve 1-methylimidazole (20 mmol, 1.64 g, 1.56 mL) in 20 mL of ethyl acetate and add it to the flask. Using ethyl acetate as a solvent facilitates mixing and allows for the product, which is a salt, to precipitate upon formation, simplifying its isolation.[6]
-
Reaction Conditions: Heat the mixture to 65 °C under a gentle stream of nitrogen and stir vigorously for 24 hours.[6] The inert nitrogen atmosphere is crucial to prevent potential side reactions with atmospheric moisture and oxygen. Heating accelerates the Sₙ2 reaction rate.
-
Product Isolation: After 24 hours, cool the reaction mixture to room temperature. The product, [C₁₆MIM]Br, will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with ethyl acetate (3 x 30 mL) to remove any unreacted starting materials. The choice of wash solvent is critical; it must be one in which the product is insoluble but the reactants are soluble.
-
Drying: Dry the resulting white powder in a vacuum oven at 40-50 °C for 24 hours to remove any residual solvent. The yield of this step is typically high (>90%).[6]
Part B: Synthesis of [C₁₆MIM][BF₄] via Anion Metathesis
This step exchanges the bromide for the tetrafluoroborate anion to yield the final product.
Materials and Reagents:
-
[C₁₆MIM]Br (synthesized in Part A)
-
Sodium tetrafluoroborate (NaBF₄, ≥98%)
-
Acetone (ACS grade)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Dissolution: Dissolve the dried [C₁₆MIM]Br (e.g., 15 mmol, 5.82 g) and sodium tetrafluoroborate (16.5 mmol, 1.81 g, a 1.1 molar equivalent) in 50 mL of acetone in a 100 mL flask.[8] Using a slight excess of NaBF₄ helps to drive the equilibrium of the metathesis reaction towards the formation of the desired product. Acetone is selected as the solvent because the byproduct, sodium bromide (NaBr), is poorly soluble in it and will precipitate.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. A white precipitate of NaBr will form during this time.
-
Removal of Byproduct: After the reaction is complete, remove the precipitated NaBr by gravity or vacuum filtration.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Final Purification and Drying: The resulting viscous liquid or low-melting solid is the crude [C₁₆MIM][BF₄]. To ensure complete removal of volatile impurities and residual water, dry the product under high vacuum (<1 mbar) at 60 °C for at least 24 hours. Ionic liquids are often hygroscopic, and thorough drying is essential as water can significantly alter their physical properties.[7][9]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis protocol.
Quantitative Data Summary
| Step | Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Solvent/Volume | Temp (°C) | Time (h) | Typical Yield (%) |
| A | 1-Methylimidazole | 82.10 | 20 | 1.64 | Ethyl Acetate / 20 mL | 65 | 24 | - |
| A | 1-Bromohexadecane | 305.34 | 20 | 6.11 | - | 65 | 24 | - |
| A | [C₁₆MIM]Br | 387.44 | 20 (Theor.) | 7.75 (Theor.) | - | - | - | >90% |
| B | [C₁₆MIM]Br | 387.44 | 15 | 5.82 | Acetone / 50 mL | RT | 24 | - |
| B | Sodium Tetrafluoroborate | 109.80 | 16.5 | 1.81 | - | RT | 24 | - |
| B | [C₁₆MIM][BF₄] | 394.34 | 15 (Theor.) | 5.92 (Theor.) | - | - | - | >95% |
Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.[10][11]
-
¹H NMR (in CDCl₃ or DMSO-d₆): Expect characteristic peaks corresponding to the imidazolium ring protons (~9.0-9.5 ppm for N-CH-N, and ~7.5-7.8 ppm for the other two ring protons), the N-methyl group (~3.9 ppm), the N-CH₂- group of the hexadecyl chain (~4.2 ppm), the long alkyl chain methylene groups (~1.2-1.8 ppm), and the terminal methyl group (~0.85 ppm).[6]
-
¹³C NMR: Will show distinct signals for each unique carbon in the imidazolium ring and the alkyl chain.[11]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display C-H stretching vibrations from the alkyl chain and imidazolium ring (2800-3200 cm⁻¹) and a very strong, broad absorbance band characteristic of the B-F stretching in the BF₄⁻ anion, typically around 1050 cm⁻¹.[12]
-
Halide Impurity Test: To ensure complete anion exchange, a qualitative test for residual bromide is essential. Dissolve a small sample of the final product in deionized water and add a few drops of aqueous silver nitrate (AgNO₃) solution. The absence of a precipitate (creamy AgBr solid) confirms that the halide content is negligible.[7][9]
-
Physical Properties: The final product should be a white, low-melting solid. The literature melting point is approximately 55 °C, which can be confirmed by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.[13]
Safety Precautions and Waste Management
Adherence to safety protocols is paramount during the synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile solvents and reagents.
-
Chemical Hazards:
-
1-Methylimidazole: Corrosive and toxic. Avoid skin and eye contact.
-
1-Bromohexadecane: Can cause skin and eye irritation.
-
Sodium Tetrafluoroborate: Toxic if swallowed.[14] In the presence of water or acids, tetrafluoroborate salts can slowly hydrolyze to form highly corrosive and toxic hydrogen fluoride (HF).[15][16] Handle with extreme care and avoid contact with acids.
-
Solvents: Ethyl acetate and acetone are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.[17]
References
-
Royal Society of Chemistry. (n.d.). Synthesis of Ionic Liquids. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical synthesis paths for the preparation of ionic liquids. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step scheme for the synthesis of ILs. Retrieved from [Link]
-
Kowska, K., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. Retrieved from [Link]
-
Wadhawan, J. D., et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate(1−). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
Zampino, D. C., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. Retrieved from [Link]
-
Iolitec. (n.d.). This compound, >98%. Retrieved from [Link]
-
PubMed. (2009). Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach. Retrieved from [Link]
-
Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Retrieved from [Link]
-
SciELO México. (n.d.). Fabrication and Characterization of a Laboratory-Made New Coating Based on 1-Decyl-3-Methylimidazolium Tetrafluoroborate for SPME Fibers. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ionic liquids | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. rsdjournal.org [rsdjournal.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 12. Fabrication and Characterization of a Laboratory-Made New Coating Based on 1-Decyl-3-Methylimidazolium Tetrafluoroborate for SPME Fibers, an Exploration to its Application in Extractions by Direct-Immersion Mode [scielo.org.mx]
- 13. This compound, >98% | IoLiTec [iolitec.de]
- 14. medline.com [medline.com]
- 15. iolitec.de [iolitec.de]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
C16mimBF4 as a mobile phase additive in HPLC analysis
An Application Guide to 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4) as a Mobile Phase Additive in High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Introduction: Beyond Conventional Mobile Phases
In the realm of High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase applications, achieving optimal separation for basic and ionizable compounds presents a persistent challenge.[1] The "silanol problem," where residual silanol groups on silica-based stationary phases interact with basic analytes, often leads to poor peak shapes, excessive tailing, and compromised resolution.[2][3] While traditional approaches involve using amine additives like triethylamine (TEA) or operating at extreme pH values, these methods have drawbacks, including potential for column degradation and incompatibility with mass spectrometry.
Ionic liquids (ILs), organic salts that are liquid at or near room temperature, have emerged as a powerful class of mobile phase additives that offer a unique solution to these challenges.[4][5] Composed of a large organic cation and an organic or inorganic anion, their properties can be finely tuned.[1] This guide focuses on a specific long-chain ionic liquid, This compound (C16mimBF4) , and its application as a highly effective mobile phase additive for enhancing chromatographic performance in pharmaceutical and chemical analysis.[6][7][8]
The Unique Profile of C16mimBF4
C16mimBF4 belongs to the imidazolium family of ionic liquids, characterized by a C16 alkyl chain attached to the imidazolium cation and a tetrafluoroborate anion. This specific structure imparts a dual nature that is key to its function in HPLC.
-
The C16mim⁺ Cation: The long hexadecyl (C16) chain provides significant hydrophobicity, allowing it to strongly adsorb onto the C18 or C8 stationary phase. The positively charged imidazolium headgroup is available to interact with and mask the negatively charged residual silanol groups.
-
The BF4⁻ Anion: The tetrafluoroborate anion is a chaotropic, weakly coordinating anion. In the mobile phase, it can engage in ion-pairing interactions with protonated basic analytes, further modifying their retention and selectivity.[9][10]
Mechanism of Action: A Dual-Mode Approach to Peak Perfection
The efficacy of C16mimBF4 stems from its ability to dynamically modify the stationary phase surface and interact with analytes in the mobile phase. This multi-faceted mechanism resolves the common issues encountered with basic compounds.
The primary mechanism involves the C16mim⁺ cation adsorbing onto the reversed-phase stationary phase. The long C16 alkyl chain intercalates with the bonded C18 chains, while the imidazolium ring positions itself near the silica surface. This does two things:
-
Silanol Masking: The positively charged imidazolium cation effectively shields the deprotonated, negatively charged silanol groups (Si-O⁻), preventing them from interacting with protonated basic analytes. This electrostatic shielding is the primary reason for the dramatic reduction in peak tailing and asymmetry.[2][11]
-
Creation of a Dynamic Ion-Exchange Layer: The adsorbed layer of C16mim⁺ cations creates a positive charge at the stationary phase surface, which can repel protonated basic analytes, leading to a reduction in their retention time.[2]
Simultaneously, the BF4⁻ anion in the mobile phase can form ion pairs with protonated analytes, neutralizing their charge and increasing their hydrophobicity. This can lead to increased retention. The final observed retention of an analyte is a complex balance of these competing effects: silanol masking, electrostatic repulsion, and ion-pairing.[9][12]
Caption: Mechanism of C16mimBF4 in RP-HPLC.
Core Application Protocols
These protocols provide a framework for employing C16mimBF4. Always start with a low concentration of the ionic liquid and optimize from there.
Protocol 1: Mobile Phase Preparation
The causality here is critical: The ionic liquid must be fully dissolved and homogeneously mixed to prevent baseline noise and ensure reproducible results. The concentration is kept low (mM range) to avoid significant increases in mobile phase viscosity, which would lead to high backpressure.[3]
Materials:
-
HPLC-grade Acetonitrile (ACN)[13]
-
HPLC-grade Methanol (MeOH)[13]
-
Ultrapure water (18.2 MΩ·cm)
-
C16mimBF4 (≥98% purity)
-
pH-adjusting additives (e.g., formic acid, acetic acid, ammonium acetate)[14]
Step-by-Step Procedure:
-
Prepare the Aqueous Component (Mobile Phase A):
-
Measure the required volume of ultrapure water.
-
Accurately weigh and add the C16mimBF4 to the aqueous component to achieve the desired final concentration (typically 0.5 mM to 5.0 mM). Causality: Adding the IL to the aqueous phase first ensures complete dissolution, as it has better solubility in water than in high-organic mixtures.
-
If pH adjustment is needed, add the appropriate acid or buffer now. For example, add formic acid to reach a pH of 3.0 for the analysis of basic compounds in their protonated state.[15]
-
Sonicate the solution for 10-15 minutes to ensure the ionic liquid is fully dissolved. Visually inspect for any particulates.
-
-
Prepare the Organic Component (Mobile Phase B):
-
Measure the required volume of HPLC-grade ACN or MeOH. No additive is typically needed in the pure organic phase for gradient elution.
-
-
Filtration and Degassing:
-
Filter both mobile phase components through a 0.22 µm or 0.45 µm membrane filter compatible with the solvents used.
-
Degas both mobile phases using an online degasser, helium sparging, or sonication under vacuum. Causality: This step is crucial to prevent air bubbles from interfering with pump performance and detector stability.
-
Protocol 2: HPLC System Conditioning and Analysis
Proper column equilibration with the IL-containing mobile phase is mandatory. The IL dynamically coats the stationary phase, and this equilibrium must be established for stable retention times and peak shapes.
Step-by-Step Procedure:
-
Initial Column Wash: Wash the C18 or other reversed-phase column with a mixture of 50:50 MeOH:Water for at least 30 minutes to remove any storage solvents or contaminants.
-
System Purge: Purge the HPLC pumps with the newly prepared Mobile Phase A and Mobile Phase B for 5-10 minutes each to ensure all lines are filled with the correct solvents.
-
Column Equilibration:
-
Set the initial mobile phase composition (e.g., 95% A, 5% B).
-
Equilibrate the column by pumping the initial mobile phase through it at a low flow rate (e.g., 0.2 mL/min) for 10 minutes, then at the analytical flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes. Causality: A longer equilibration time is needed compared to standard mobile phases to allow the C16mim⁺ cations to form a stable adsorbed layer on the stationary phase.
-
-
Baseline Stability Check: Monitor the detector baseline. It should be stable and free of drift before injecting any samples.
-
Sample Injection and Analysis:
-
Inject a standard or sample.
-
Run the gradient or isocratic method.
-
After the analytical run, ensure the column is re-equilibrated at the initial conditions for at least 5-10 column volumes before the next injection.
-
Caption: General experimental workflow for HPLC analysis using C16mimBF4.
Application Data: Pharmaceutical Analysis
The use of long-chain imidazolium ILs has proven effective for various challenging separations. The table below summarizes representative applications, showcasing the versatility of this additive class.
| Analyte Class | Column | Mobile Phase Composition | Key Outcome | Reference |
| β-Adrenergic Blockers | Zorbax SB-C18 | Acetonitrile/Water with 1-hexyl-3-methylimidazolium tetrafluoroborate | Significantly narrower and more symmetric peaks; shorter analysis times. | [16] |
| Alkaloids | C18, Phenyl, Pentafluorophenyl | Aqueous mobile phases with various ionic liquid additives | Decreased band tailing, increased system efficiency, and improved resolution. | [2] |
| Nicotine & Cotinine | C18 | Acetonitrile/Phosphate buffer with 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM[BF4]) | Successful separation of highly polar basic molecules with sharp peaks. | [12] |
| Bioactive Compounds from Sophora flavescens | C18 | Methanol/Water with 0.1 mM 1-hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF4]) | Excellent separation achieved at alkaline pH (11.3). | [11][17] |
Method Validation and Troubleshooting
When validating an HPLC method using C16mimBF4, pay special attention to:
-
Robustness: Test the effect of small variations in IL concentration (e.g., ±10%) and mobile phase pH, as these can influence selectivity.
-
Reproducibility: Ensure that the column equilibration protocol is strictly followed between different runs and different days to ensure reproducible retention times.
Common Troubleshooting Scenarios:
-
High Backpressure: This is often due to the higher viscosity of ILs compared to water. Lowering the IL concentration or the flow rate can mitigate this. Ensure the IL is fully dissolved.
-
Drifting Retention Times: The most common cause is insufficient column equilibration.[18] Extend the equilibration time or perform a full column wash and re-equilibration cycle.
-
Baseline Noise: May be caused by impure IL or incomplete dissolution.[19] Use high-purity C16mimBF4 and ensure it is fully dissolved during mobile phase preparation.
Conclusion
This compound (C16mimBF4) is a potent mobile phase additive that offers a sophisticated solution to the long-standing problem of analyzing basic compounds in reversed-phase HPLC. By dynamically modifying the stationary phase through a combination of hydrophobic and electrostatic interactions, it effectively masks residual silanols, leading to superior peak symmetry, reduced tailing, and improved resolution. While its use requires careful consideration of mobile phase preparation and column conditioning, the significant improvements in chromatographic performance make it an invaluable tool for researchers, scientists, and drug development professionals striving for robust and reliable analytical methods.
References
-
MDPI. (n.d.). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. Retrieved from [Link]
-
Oxford Academic. (2012). Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Journal of Chromatographic Science. Retrieved from [Link]
-
PubMed. (2012). 1-Hexyl-3-methyl imidazolium tetrafluoroborate: an efficient column enhancer for the separation of basic drugs by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Oxford Academic. (2012). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Retrieved from [Link]
-
Bohrium. (2015). On the use of ionic liquids as mobile phase additives in high-performance liquid chromatography: a review. Retrieved from [Link]
-
Nova Science Publishers. (n.d.). IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. Retrieved from [Link]
-
OUCI. (n.d.). Ionic Liquids in Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Application of ionic liquids as mobile phase modifier in HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the Interactions of 1-Alkyl-3-methylimidazolium Tetrafluoroborate (Alkyl = Octyl, Hexyl, Butyl, and Ethyl) Ionic Liquids with Bovine Serum Albumin: An Alkyl Chain Length-Dependent Study. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Pestycydy. (2007). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Retrieved from [Link]
-
PubMed. (n.d.). The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment. Retrieved from [Link]
-
ResearchGate. (2019). applications in HPLC in pharmaceutical analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Retrieved from [Link]
-
University College London (UCL). (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]
-
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Retrieved from [Link]
-
Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
-
SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
Scribd. (n.d.). Applications in HPLC in Pharmaceutical Analysis. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. On the use of ionic liquids as mobile phase additives in high-performance liquid chromatography. A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. novapublishers.com [novapublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. njlabs.com [njlabs.com]
- 8. medjpps.com [medjpps.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. halocolumns.com [halocolumns.com]
- 16. 1-Hexyl-3-methyl imidazolium tetrafluoroborate: an efficient column enhancer for the separation of basic drugs by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. glsciences.eu [glsciences.eu]
The Architecture of Viscoelasticity: A Guide to Preparing Wormlike Micelles with C16mimBF4 and Sodium Salalicylate
Introduction: Beyond Spheres and Rods
In the realm of colloidal science, the self-assembly of surfactants into micelles is a foundational concept. However, for applications demanding precise rheological control, such as in drug delivery, enhanced oil recovery, and consumer products, the simple spherical or rod-like micellar structures often fall short. This application note delves into the preparation and characterization of a more sophisticated class of self-assembled structures: wormlike micelles. These long, flexible, and entangled "living polymers" impart remarkable viscoelastic properties to aqueous solutions.[1][2]
This guide focuses on a particularly robust and tunable system for generating wormlike micelles: the combination of the cationic ionic liquid surfactant, 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4), with the aromatic salt, sodium salicylate (NaSal). We will explore the underlying physicochemical principles that drive the transition from simple micelles to these intricate, thread-like aggregates and provide detailed, field-proven protocols for their synthesis and characterization.
The transition to wormlike micelles is not merely a physical elongation; it is a carefully orchestrated interplay of electrostatic and hydrophobic interactions. The salicylate anion (Sal⁻), in this system, does not simply act as a charge-screening agent. Instead, it intercalates into the micellar palisade layer, functioning as a cosurfactant.[3] This intercalation reduces the effective headgroup area and shields electrostatic repulsion between the cationic C16mim⁺ headgroups, thereby decreasing the interfacial curvature and promoting one-dimensional growth into long, flexible wormlike structures.[4][5] Understanding this mechanism is paramount to rationally designing and controlling the rheological behavior of the final formulation.
Materials and Equipment
Materials:
| Chemical | Supplier | Purity |
| This compound (C16mimBF4) | (Specify Supplier) | ≥98% |
| Sodium Salicylate (NaSal) | (Specify Supplier) | ≥99% |
| Deionized Water | (In-house) | 18.2 MΩ·cm |
Equipment:
-
Analytical balance (± 0.0001 g)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Rheometer (cone-and-plate or concentric cylinder geometry)
-
Dynamic Light Scattering (DLS) instrument (optional)
-
Cryo-Transmission Electron Microscope (Cryo-TEM) (optional)
Experimental Protocols
Protocol 1: Preparation of C16mimBF4/NaSal Wormlike Micellar Solutions
This protocol details the step-by-step procedure for preparing a series of C16mimBF4 solutions with varying NaSal concentrations to identify the transition to and the properties of the wormlike micellar regime.
-
Stock Solution Preparation:
-
Prepare a 10.0 mM stock solution of C16mimBF4 in deionized water. Accurately weigh the required amount of C16mimBF4 and dissolve it in a volumetric flask with deionized water. Gentle stirring may be required for complete dissolution.
-
Prepare a 100.0 mM stock solution of NaSal in deionized water in a similar manner.
-
-
Sample Preparation:
-
For this study, we will maintain a constant C16mimBF4 concentration of 5.0 mM.
-
In a series of labeled vials, add the appropriate volume of the 10.0 mM C16mimBF4 stock solution and deionized water to achieve a final volume of 10 mL (or desired volume) and a C16mimBF4 concentration of 5.0 mM.
-
To each vial, add the calculated volume of the 100.0 mM NaSal stock solution to achieve the final desired NaSal concentrations (e.g., 0 mM, 1.0 mM, 2.0 mM, 3.0 mM, 4.0 mM, 4.5 mM, 5.0 mM, 6.0 mM, 7.0 mM, and 8.0 mM).
-
Gently stir each sample using a magnetic stirrer for at least 2 hours at room temperature (298 K) to ensure homogeneity and allow the system to reach equilibrium. Visually inspect the solutions for clarity and any signs of precipitation.
-
Expertise & Experience Note: The choice of a constant C16mimBF4 concentration allows for the systematic investigation of the effect of the NaSal/C16mimBF4 molar ratio, which is the critical parameter governing the micellar morphology. The equilibration time is crucial as the self-assembly process is dynamic.
Protocol 2: Rheological Characterization
Rheology is the primary tool for confirming the formation of an entangled network of wormlike micelles, which manifests as a significant increase in viscosity and the emergence of viscoelastic properties.
-
Steady Shear Rheology:
-
Equilibrate the rheometer to the desired temperature (e.g., 298 K).
-
Load the sample onto the rheometer geometry.
-
Perform a steady shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
Record the viscosity as a function of the shear rate.
-
The zero-shear viscosity (η₀) can be determined from the plateau in the low shear rate region.
-
-
Oscillatory Rheology (Frequency Sweep):
-
Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency.
-
Select a strain within the LVER for the frequency sweep.
-
Perform a frequency sweep from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).
-
Record the storage modulus (G') and the loss modulus (G''). The crossover of G' and G'' is indicative of the relaxation time of the micellar network.
-
Trustworthiness Note: The combination of steady and oscillatory shear measurements provides a self-validating system. The peak in zero-shear viscosity from steady shear should correspond to the most developed viscoelastic network observed in the frequency sweep (i.e., a clear G' and G'' crossover at a characteristic frequency).
Visualizing the Process
Caption: Self-assembly of C16mimBF4 and NaSal into wormlike micelles.
Caption: Experimental workflow for wormlike micelle preparation and characterization.
Expected Results and Discussion
The addition of NaSal to a 5.0 mM C16mimBF4 solution is expected to induce a dramatic change in the solution's rheological properties. The following table summarizes the anticipated results based on published data.
| NaSal Concentration (mM) | Expected Zero-Shear Viscosity (η₀) | Observations |
| 0 - 1.0 | Low (Newtonian fluid) | Spherical or small rod-like micelles. |
| 1.0 - 4.5 | Rapid Increase | Growth of micelles into entangled wormlike structures. |
| ~4.5 | Maximum | Formation of long, entangled linear wormlike micelles. |
| > 4.5 | Decrease | Formation of branched micelles, leading to faster relaxation and lower viscosity. |
| > 7.0 | Low (Newtonian-like) | Breakdown of wormlike structures into smaller micelles. |
This data is illustrative and based on trends observed in the literature. Actual values may vary depending on precise experimental conditions.
The frequency sweep data will further elucidate the viscoelastic nature of the solutions. In the wormlike micellar regime, the storage modulus (G') will be greater than the loss modulus (G'') at high frequencies, indicating elastic behavior. At lower frequencies, G'' will dominate, reflecting viscous behavior. The crossover point of G' and G'' provides the characteristic relaxation time of the entangled network. The solution with the most pronounced viscoelastic properties (around 4.5 mM NaSal) will exhibit a clear crossover, often fitting well with the Maxwell model for viscoelastic fluids.
Conclusion
This application note provides a comprehensive and technically grounded guide for the preparation and characterization of wormlike micelles using the C16mimBF4 and sodium salicylate system. By carefully controlling the molar ratio of the surfactant and salt, researchers can tune the rheological properties of the resulting solution over a wide range. The provided protocols, rooted in established scientific principles, offer a reliable framework for scientists and drug development professionals to explore the potential of these fascinating self-assembled structures in their respective fields. The inherent self-validating nature of the rheological measurements ensures a high degree of confidence in the successful formation of the desired wormlike micellar networks.
References
-
Feng, L., et al. (2020). Rheology study of wormlike micellar solution formed by this compound ionic liquids. Journal of Molecular Liquids, 310, 113234. [Link]
-
de Souza, R. N., et al. (2018). A new interpretation of the mechanism of wormlike micelle formation involving a cationic surfactant and salicylate. Journal of Colloid and Interface Science, 552, 794-800. [Link]
-
LIZ, Nahyan, et al. (2024). Triggering the formation of wormlike micelles of CTAB and salicylate through aspirine's reaction with hydroxylamine. Galoá Proceedings. [Link]
-
Yang, J. (2002). Viscoelastic wormlike micelles and their applications. Current Opinion in Colloid & Interface Science, 7(5-6), 276-281. [Link]
-
Hassan, P. A., et al. (2003). Effect of sodium salicylate on the structure of micelles of different hydrocarbon chain lengths. Journal of Colloid and Interface Science, 257(1), 169-175. [Link]
-
Raghavan, S. R., & Kaler, E. W. (2001). Wormlike Micelles: Solutions, Gels, or Both? In Giant Micelles (pp. 9-27). CRC Press. [Link]
-
Manero, O., Bautista, F., & Puig, J. E. (2009). Rheology of Surfactants: Wormlike Micelles and Lamellar Liquid Crystalline Phase. In Rheology (Vol. 2). EOLSS Publishers. [Link]
Sources
Application Notes and Protocols for the Use of C16mimBF4 in Gel Polymer Electrolytes for Batteries
For: Researchers, scientists, and drug development professionals venturing into advanced battery technologies.
Introduction: The Role of C16mimBF4 in Advancing Gel Polymer Electrolytes
The evolution of energy storage systems, particularly lithium-ion batteries, is driven by the quest for enhanced safety, longevity, and performance.[1] Gel polymer electrolytes (GPEs) have emerged as a promising alternative to traditional liquid electrolytes, mitigating risks of leakage and flammability.[2] GPEs combine the cohesive properties of a solid polymer matrix with the high ionic conductivity of a liquid electrolyte.[3] The choice of the entrapped liquid component is critical, and room-temperature ionic liquids (RTILs) are increasingly favored over volatile organic solvents due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[4][5]
This document provides detailed application notes and protocols for the use of a specific ionic liquid, 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4), in the formulation of GPEs for battery applications. The long hexadecyl chain of the C16mim+ cation imparts unique physicochemical properties, influencing the ionic conductivity, interfacial characteristics, and overall performance of the resulting GPE. These protocols are designed to be a comprehensive guide for researchers, providing not only step-by-step instructions but also the scientific rationale behind the procedures.
PART 1: Synthesis of this compound (C16mimBF4)
The synthesis of C16mimBF4 is a two-step process involving the quaternization of 1-methylimidazole to form the bromide salt, followed by an anion exchange reaction.
Protocol 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide (C16mimBr)
This procedure outlines the synthesis of the intermediate ionic liquid, C16mimBr, through the quaternization of 1-methylimidazole with 1-bromohexadecane.
Materials and Equipment:
-
1-methylimidazole (≥99%)
-
1-bromohexadecane (≥97%)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in ethyl acetate.
-
Add 1-bromohexadecane (1.05 eq) to the solution.
-
Under a nitrogen or argon atmosphere, heat the reaction mixture to 65 °C with constant stirring.[6]
-
Maintain the reaction at this temperature for 24 hours.[6] A white precipitate will form as the reaction progresses.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethyl acetate three times to remove any unreacted starting materials.
-
Dry the purified 1-hexadecyl-3-methylimidazolium bromide in a vacuum oven at 40-50 °C for 24 hours to remove any residual solvent.[6]
-
The final product should be a white, crystalline powder. Characterization via ¹H NMR is recommended to confirm purity.
Protocol 2: Anion Exchange to Synthesize C16mimBF4
This protocol describes the metathesis reaction to replace the bromide anion with a tetrafluoroborate anion.
Materials and Equipment:
-
1-hexadecyl-3-methylimidazolium bromide (C16mimBr)
-
Sodium tetrafluoroborate (NaBF4, ≥98%)
-
Dichloromethane (DCM)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the synthesized C16mimBr (1.0 eq) in dichloromethane (DCM).
-
In a separate beaker, prepare an aqueous solution of sodium tetrafluoroborate (1.05 eq).
-
Combine the two solutions in a separatory funnel and shake vigorously for 1 hour at room temperature.[2]
-
Allow the layers to separate. The organic layer (bottom layer) will contain the desired C16mimBF4.
-
Collect the organic layer and wash it with deionized water three times to remove any remaining sodium bromide and unreacted sodium tetrafluoroborate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator to obtain the final product, this compound, as a viscous liquid or a low-melting-point solid.
-
Further drying under high vacuum is recommended to remove any trace amounts of water and solvent.
PART 2: Formulation of C16mimBF4-Based Gel Polymer Electrolyte
This section details the preparation of a GPE membrane using C16mimBF4, a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) polymer matrix, and a lithium salt. The solution casting technique is a widely used and effective method for this purpose.
Protocol 3: Preparation of PVDF-HFP/C16mimBF4/LiTFSI Gel Polymer Electrolyte
Materials and Equipment:
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
This compound (C16mimBF4)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Glass vials with airtight caps
-
Magnetic stirrer
-
Doctor blade or casting knife
-
Glass plate
-
Vacuum oven
-
Glovebox with an argon or nitrogen atmosphere
Procedure:
-
Inside a glovebox, dissolve a predetermined amount of PVDF-HFP in anhydrous acetone or DMF in a glass vial with stirring until a homogeneous solution is formed.
-
In a separate vial, dissolve the desired amounts of LiTFSI and C16mimBF4 in a small amount of the same solvent.
-
Add the LiTFSI/C16mimBF4 solution to the PVDF-HFP solution and continue stirring for at least 12 hours to ensure a uniform mixture. A typical weight ratio for the solid components (PVDF-HFP:C16mimBF4:LiTFSI) can be systematically varied, for instance, starting with a 1:1:0.5 ratio.
-
Cast the resulting viscous slurry onto a clean, flat glass plate using a doctor blade. The thickness of the cast film can be controlled by adjusting the height of the doctor blade.
-
Allow the solvent to evaporate slowly inside the glovebox at room temperature for several hours.
-
Once the film is semi-solid, transfer it to a vacuum oven and dry at 60-80 °C for at least 24 hours to completely remove the casting solvent.
-
The resulting freestanding, flexible, and translucent GPE membrane is then ready for characterization and battery assembly.
PART 3: Characterization and Application in Batteries
This section outlines the key experimental procedures for evaluating the properties of the prepared C16mimBF4-based GPE and its performance in a lithium-ion battery.
Physicochemical and Electrochemical Characterization
A thorough characterization of the GPE is crucial to understand its suitability for battery applications.
| Property | Technique | Typical Expected Outcome for C16mimBF4 GPE |
| Ionic Conductivity | Electrochemical Impedance Spectroscopy (EIS) | In the range of 10⁻⁴ to 10⁻³ S/cm at room temperature. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to at least 200 °C. |
| Electrochemical Stability Window | Linear Sweep Voltammetry (LSV) | Stable up to 4.5 V vs. Li/Li⁺. |
| Lithium-Ion Transference Number (tLi⁺) | Bruce-Vincent-Evans Method (EIS and DC Polarization) | A higher value is desirable, indicating more efficient Li⁺ transport. |
| Morphology | Scanning Electron Microscopy (SEM) | A porous structure is often observed, which is beneficial for entrapping the ionic liquid. |
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
Procedure:
-
Cut a circular disk of the GPE membrane.
-
Sandwich the GPE disk between two stainless steel blocking electrodes in a coin cell configuration.
-
Connect the cell to an electrochemical workstation.
-
Perform an AC impedance measurement over a frequency range of, for example, 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the GPE membrane and A is the electrode area.
Protocol 5: Battery Assembly and Performance Evaluation
This protocol describes the assembly of a half-cell (Li/GPE/LiFePO4) and the subsequent charge-discharge cycling to evaluate the performance of the C16mimBF4-based GPE.
Materials and Equipment:
-
C16mimBF4-based GPE membrane
-
Lithium metal foil (anode)
-
LiFePO4-coated aluminum foil (cathode)
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
-
Battery cycler
-
Glovebox
Procedure:
-
Inside a glovebox, cut circular disks of the LiFePO4 cathode, GPE membrane, and lithium metal anode. The GPE separator should be slightly larger than the electrodes to prevent short-circuiting.
-
Assemble the components in a coin cell in the following order: negative casing, lithium metal, GPE membrane, LiFePO4 cathode, spacer, spring, and positive casing.
-
Crimp the coin cell to ensure it is properly sealed.
-
Remove the assembled cell from the glovebox and let it rest for several hours to ensure good interfacial contact.
-
Connect the cell to a battery cycler and perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., 0.1C) within a defined voltage window (e.g., 2.5-4.2 V for LiFePO4).[7][8]
-
Record the specific capacity, coulombic efficiency, and capacity retention over multiple cycles to evaluate the battery's performance.
PART 4: Visualizations and Data
Diagrams
Caption: Workflow for the formulation of the C16mimBF4-based gel polymer electrolyte.
Caption: Schematic of the Li/GPE/LiFePO4 coin cell assembly.
Representative Performance Data
The following table summarizes the expected electrochemical performance of a C16mimBF4-based GPE, based on data from similar ionic liquid GPE systems.
| Parameter | Value | Reference |
| Ionic Conductivity (Room Temp.) | ~ 10⁻⁴ - 10⁻³ S cm⁻¹ | [4][6] |
| Electrochemical Stability Window | up to ~4.8 V vs. Li/Li⁺ | [6] |
| LiFePO₄ Initial Discharge Capacity (0.1C) | ~164 mAh g⁻¹ | [9] |
| Capacity Retention (after 100 cycles) | >90% | [9] |
Note: These values are representative and can vary depending on the exact composition and preparation conditions of the GPE.
Conclusion and Future Outlook
The use of this compound in gel polymer electrolytes presents a promising avenue for the development of safer and more stable lithium-ion batteries. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, formulation, and evaluation of these advanced electrolytes. The unique properties imparted by the long alkyl chain of the C16mim⁺ cation may lead to improved interfacial stability and long-term cycling performance. Further research should focus on optimizing the GPE composition to maximize ionic conductivity and the lithium-ion transference number, as well as exploring its applicability with other high-voltage cathode materials.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bravabatteries.com [bravabatteries.com]
- 8. How to Properly Charge and Discharge LiFePO4 Batteries: A Comprehensive Guide [evlithium.com]
- 9. mdpi.com [mdpi.com]
Characterization of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thermal Landscape of an Ionic Liquid
1-Hexadecyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as C16mimBF4, is a member of the ionic liquid (IL) family. These materials, composed entirely of ions and possessing melting points below 100°C, have garnered significant interest across various scientific disciplines, including as solvents for chemical synthesis, in electrochemical applications, and as potential drug delivery vehicles.[1][2] The long hexadecyl alkyl chain on the imidazolium cation imparts specific physicochemical properties, influencing its self-assembly, solvency, and, critically, its thermal behavior.
A thorough understanding of the thermal stability and phase transitions of C16mimBF4 is paramount for its safe and effective application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide a comprehensive thermal profile of materials.[3] TGA measures changes in mass as a function of temperature, revealing the thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow to or from a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.[4] This application note provides a detailed guide to the characterization of C16mimBF4 using these two essential techniques.
Core Principles of Thermal Analysis for C16mimBF4
The unique ionic and organic nature of C16mimBF4 gives rise to complex phase behaviors.[2] The interplay between the charged imidazolium headgroup, the nonpolar hexadecyl tail, and the tetrafluoroborate anion dictates its thermal properties.
Thermogravimetric Analysis (TGA): Unveiling Thermal Stability
TGA is crucial for determining the upper-temperature limit at which C16mimBF4 can be used without significant degradation.[5] The analysis involves heating a small sample of the ionic liquid under a controlled atmosphere (typically inert, like nitrogen) and continuously monitoring its mass.[6] The resulting TGA curve plots the percentage of initial mass remaining against temperature. Key parameters obtained from a TGA thermogram include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins, often determined by the intersection of the baseline and the tangent of the decomposition step.[7]
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, identified from the peak of the derivative thermogravimetric (DTG) curve.[5]
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the decomposition products.
The thermal stability of imidazolium-based ionic liquids is influenced by the nature of both the cation and the anion.[8] For C16mimBF4, the decomposition mechanism is complex and can be affected by impurities.
Differential Scanning Calorimetry (DSC): Mapping Phase Transitions
DSC is employed to investigate the phase behavior of C16mimBF4 over a range of temperatures.[9] By measuring the difference in heat flow between the sample and a reference, DSC can detect endothermic (heat-absorbing) and exothermic (heat-releasing) events.[10] For C16mimBF4, DSC analysis can reveal:
-
Melting Temperature (Tm): The temperature at which the solid ionic liquid transitions to a liquid state, observed as an endothermic peak.[11]
-
Crystallization Temperature (Tc): The temperature at which the liquid ionic liquid solidifies upon cooling, seen as an exothermic peak.[11]
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid or a supercooled liquid transitions to a rigid, glassy state. This is observed as a step-like change in the baseline of the DSC curve.[12]
-
Crystal-Crystal Phase Transitions: Some ionic liquids can exhibit transitions between different crystalline forms, which appear as smaller endothermic or exothermic peaks.[12]
The long alkyl chain of C16mimBF4 can lead to the formation of liquid crystalline phases, which can also be detected by DSC.[13]
Experimental Protocols
I. Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for determining the thermal stability of C16mimBF4.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
C16mimBF4 sample (ensure dryness by storing in a desiccator or vacuum oven)
-
Platinum or alumina crucibles
-
Microbalance
Protocol Steps:
-
Instrument Preparation:
-
Turn on the TGA instrument and the nitrogen gas supply.
-
Set the nitrogen flow rate to a constant value, typically 20-50 mL/min, to ensure an inert atmosphere and to sweep away any gaseous decomposition products.[8]
-
Perform any necessary instrument calibrations (temperature and mass) according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the C16mimBF4 sample into a clean, tared TGA crucible. A smaller sample size helps to minimize thermal gradients within the sample.
-
Record the exact mass of the sample.
-
-
TGA Measurement:
-
Place the sample crucible in the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate.[14] Common heating rates for ionic liquids are 10°C/min or 20°C/min.[7][15]
-
Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.
-
Note the temperature at which 5% or 10% mass loss occurs, as this can also be a useful indicator of thermal stability.
-
Record the residual mass at the end of the experiment.
-
Caption: TGA Experimental Workflow for C16mimBF4.
II. Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the procedure for investigating the phase transitions of C16mimBF4.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory (e.g., refrigerated cooling system or liquid nitrogen)
-
High-purity nitrogen gas
-
C16mimBF4 sample
-
Aluminum or hermetically sealed crucibles and lids
-
Crucible press
-
Microbalance
Protocol Steps:
-
Instrument Preparation:
-
Turn on the DSC instrument and the cooling system.
-
Set the nitrogen purge gas flow rate, typically around 20-50 mL/min, to maintain an inert atmosphere.
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium) as per the manufacturer's guidelines.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the C16mimBF4 sample into a DSC crucible. A smaller sample size improves peak resolution.
-
Hermetically seal the crucible using a press to prevent any loss of volatiles and to protect the sensor from potential corrosion.
-
Prepare an empty, sealed crucible to be used as a reference.
-
-
DSC Measurement:
-
Place the sample crucible and the reference crucible in their respective positions in the DSC cell.
-
Program the instrument with a heat-cool-heat cycle to observe both melting and crystallization behavior and to erase the sample's prior thermal history. A typical program would be:
-
First Heating Scan: Heat from a low temperature (e.g., -80°C) to a temperature above the expected melting point (e.g., 100°C) at a controlled rate, typically 10°C/min.[11]
-
Cooling Scan: Cool the sample from 100°C back down to -80°C at the same rate (10°C/min).
-
Second Heating Scan: Reheat the sample from -80°C to 100°C at 10°C/min. The second heating scan is often used for data analysis as it provides information on the intrinsic material properties after a controlled thermal history.[16]
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
From the second heating scan, identify and determine the glass transition temperature (Tg) as a step change in the baseline, and the melting temperature (Tm) from the peak of the endothermic transition.
-
From the cooling scan, determine the crystallization temperature (Tc) from the peak of the exothermic transition.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Caption: DSC Experimental Workflow for C16mimBF4.
Expected Results and Interpretation
TGA of C16mimBF4
The TGA curve for C16mimBF4 is expected to show a single-step decomposition at elevated temperatures. The onset of decomposition for imidazolium-based ionic liquids with the BF4- anion is typically above 300°C.[17] The exact decomposition temperature can be influenced by factors such as the purity of the sample and the heating rate.[15] A higher heating rate can shift the decomposition to a slightly higher temperature.[14]
| Parameter | Expected Value Range |
| Tonset | > 300 °C |
| Tpeak | > 350 °C |
| Residual Mass | Varies depending on final temperature |
DSC of C16mimBF4
The DSC thermogram of C16mimBF4 will likely exhibit a melting point in the first and second heating scans and a crystallization peak in the cooling scan. Due to the long alkyl chain, C16mimBF4 may also exhibit a glass transition at a much lower temperature. The presence of impurities, such as water or halide ions, can significantly affect the phase transition temperatures.
| Parameter | Expected Value Range |
| Tg | < -50 °C |
| Tc | Varies, dependent on cooling rate |
| Tm | 25 - 45 °C |
| ΔHm | Varies |
Note: These are typical ranges and the exact values can vary based on sample purity and experimental conditions.
Conclusion
TGA and DSC are indispensable techniques for the comprehensive thermal characterization of C16mimBF4. The protocols and insights provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to accurately assess the thermal stability and phase behavior of this ionic liquid. A thorough understanding of these properties is a critical prerequisite for the successful and safe implementation of C16mimBF4 in a wide array of applications.
References
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health. Retrieved from [Link]
- Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1419-1425.
- Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3178-3190.
- Chen, D., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(21), 7435.
- Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92.
-
Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. (2025). ACS Publications. Retrieved from [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2019). National Institutes of Health. Retrieved from [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (2008). ResearchGate. Retrieved from [Link]
-
Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC). (n.d.). Biblioteka Nauki. Retrieved from [Link]
-
Phase behaviors of ionic liquids attributed to the dual ionic and organic nature. (2022). IOPscience. Retrieved from [Link]
-
The heating DSC thermograph of five ionic liquids. Upward peaks are considered as exothermic. (n.d.). ResearchGate. Retrieved from [Link]
-
Results from the thermal analysis by DSC of all protic ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
-
Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. (2022). National Institutes of Health. Retrieved from [Link]
-
Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations. (2018). MDPI. Retrieved from [Link]
-
Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2020). MDPI. Retrieved from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2015). National Institutes of Health. Retrieved from [Link]
-
Thermogravimetric Analysis – TGA. (n.d.). LabWrench. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
Sources
- 1. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctp.itp.ac.cn [ctp.itp.ac.cn]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tainstruments.com [tainstruments.com]
- 7. edcc.com.cn [edcc.com.cn]
- 8. ajer.org [ajer.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations [mdpi.com]
- 14. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
electrochemical applications of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
An Application and Protocol Guide to the Electrochemical Applications of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4])
Authored by: Senior Application Scientist
Introduction: Beyond a Simple Ionic Liquid
Within the diverse family of imidazolium-based ionic liquids (ILs), this compound, often abbreviated as [C16MIM][BF4], presents a unique case. Unlike its shorter-chain counterparts such as [BMIM][BF4] or [EMIM][BF4] which are primarily valued for their ionic conductivity and wide electrochemical windows, [C16MIM][BF4] introduces a critical feature: a long C16 alkyl chain.[1] This structural element imparts significant amphiphilic, surfactant-like properties, causing it to self-assemble into micelles in aqueous solutions.[2]
This guide moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with detailed application notes and actionable protocols. We will explore how the dual nature of [C16MIM][BF4]—as both an ionic conductor and a surfactant—can be leveraged in specialized electrochemical applications. The focus will be on areas where surface activity is not a hindrance but a distinct advantage, primarily in corrosion inhibition and the fabrication of novel modified electrodes. While its high viscosity makes it less suitable as a bulk electrolyte for high-power devices like batteries, its potential as a functional additive remains an area of active exploration.
Physicochemical Properties: A Tale of Two Moieties
The electrochemical behavior of [C16MIM][BF4] is intrinsically linked to its physical properties, which are dominated by the interplay between the charged imidazolium head group and the long, nonpolar hexadecyl tail.
| Property | Value / Description | Source |
| Molecular Formula | C20H39BF4N2 | [1] |
| Molecular Weight | 366.35 g/mol | [1] |
| Appearance | Varies from a viscous liquid to a waxy solid at room temperature. | General knowledge |
| Key Feature | Amphiphilic / Surfactant-like | [2] |
| Aqueous Behavior | Forms micelles above a critical micelle concentration (cmc). | [2] |
| Solubility | Exhibits complex solubility, being soluble in some organic solvents and forming dispersions or micellar solutions in water. | [2] |
| Conductivity | Lower ionic conductivity compared to short-chain analogues ([BMIM][BF4], [EMIM][BF4]) due to higher viscosity and larger cation size.[3] | Inferred from analogues |
| Thermal Stability | Generally high, a characteristic feature of imidazolium-based ILs, though specific decomposition temperature depends on purity.[4] | Inferred from analogues |
Application Note I: Advanced Corrosion Inhibition
The primary and most validated electrochemical application for long-chain imidazolium ILs is in corrosion prevention. The mechanism is twofold: the imidazolium cation adsorbs onto the metal surface, while the long hexadecyl tails form a dense, hydrophobic barrier that repels corrosive aqueous species. This self-assembled film acts as a physical shield, dramatically increasing the charge-transfer resistance at the metal-electrolyte interface.
Causality Behind the Choice:
-
Strong Adsorption: The π-electrons of the imidazolium ring and the nitrogen heteroatoms facilitate strong adsorption onto vacant d-orbitals of metals like mild steel.[5]
-
Hydrophobic Barrier: The C16 chains orient away from the metal surface, creating a tightly packed, nonpolar layer that prevents water and corrosive ions (e.g., Cl-) from reaching the surface.[6][7]
-
Synergy: This combination of chemisorption and physical barrier formation leads to significantly higher inhibition efficiencies compared to either traditional inhibitors or short-chain ILs.[5]
Protocol 1: Evaluating Corrosion Inhibition Efficiency
This protocol details the use of potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to quantify the effectiveness of [C16MIM][BF4] as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl).
Self-Validation System: The protocol's integrity relies on a direct comparison between three systems:
-
Blank: The corrosive solution without any inhibitor.
-
Control: The solution with a well-known, shorter-chain IL (e.g., [BMIM][BF4]).
-
Test: The solution containing the target inhibitor, [C16MIM][BF4].
Materials:
-
Mild steel coupons (working electrode)
-
Platinum sheet or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)
-
Potentiostat/Galvanostat with EIS capability
-
Glass electrochemical cell
-
[C16MIM][BF4], [BMIM][BF4]
-
Concentrated HCl, deionized water
-
Silicon carbide grinding papers (200-1200 grit), acetone, ethanol
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grits of silicon carbide paper to achieve a mirror finish.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.
-
Dry the electrode immediately in a stream of warm air and mount it in the electrode holder, exposing a fixed surface area (e.g., 1 cm²).
-
-
Electrolyte Preparation:
-
Prepare a 1 M HCl solution as the blank corrosive medium.
-
Prepare test solutions by dissolving desired concentrations of [C16MIM][BF4] (e.g., 50, 100, 200, 500 ppm) in 1 M HCl.
-
-
Electrochemical Measurement Workflow:
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the electrolyte (blank or inhibited solution) to the cell.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes or until the potential drift is less than 1 mV/min. This ensures the system has reached a steady state.[7]
-
EIS Measurement:
-
Apply an AC potential of 10 mV (rms) amplitude over a frequency range from 100 kHz down to 10 mHz.
-
Record the Nyquist and Bode plots. The diameter of the semicircular arc in the Nyquist plot corresponds to the charge-transfer resistance (Rct), a direct measure of corrosion resistance.
-
-
PDP Measurement:
-
Immediately following EIS, scan the potential from -250 mV to +250 mV versus the final OCP at a scan rate of 1 mV/s.
-
Record the polarization curve (log(current density) vs. potential).
-
-
-
Data Analysis:
-
Fit the EIS data to an appropriate equivalent circuit model to extract the Rct value.
-
Extrapolate the cathodic and anodic branches of the PDP curve to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using both methods:
-
IE% (EIS) = [(Rct_inhibited - Rct_blank) / Rct_inhibited] * 100
-
IE% (PDP) = [(icorr_blank - icorr_inhibited) / icorr_blank] * 100
-
-
Scientist's Notes: A larger Rct value and a smaller icorr value signify better corrosion protection. Comparing the IE% of [C16MIM][BF4] with the blank and the [BMIM][BF4] control will authoritatively demonstrate its superior performance due to the hydrophobic C16 tail.
Caption: Workflow for evaluating corrosion inhibition.
Application Note II: Surface Modification for Electrochemical Sensing
The surfactant properties of [C16MIM][BF4] make it an excellent agent for modifying electrode surfaces. When incorporated into a carbon paste electrode (CPE), it can create a unique microenvironment that enhances the electrochemical response towards specific analytes.
Causality Behind the Choice:
-
Analyte Preconcentration: The long, hydrophobic C16 chains can extract and concentrate nonpolar or weakly polar analytes from the bulk aqueous solution, bringing them closer to the electrode surface for more sensitive detection.
-
Enhanced Electron Transfer: While the IL itself has modest conductivity, it can facilitate electron transfer for certain redox processes and prevent electrode fouling by creating a renewable, self-cleaning surface.[8]
-
Dispersion of Nanomaterials: The amphiphilic nature can aid in dispersing conductive nanomaterials (e.g., carbon nanotubes, graphene) within the paste, further improving the electrode's performance.
Protocol 2: Fabrication and Testing of a [C16MIM][BF4]-Modified Carbon Paste Electrode
This protocol describes the fabrication of a [C16MIM][BF4]-CPE and its characterization using cyclic voltammetry (CV) with a standard redox probe, followed by its application for detecting an exemplary analyte.
Self-Validation System: Performance is validated by comparing the electrochemical response of the modified electrode against a traditional, unmodified CPE using the same analyte. An enhanced peak current and/or a lower peak-to-peak separation (ΔEp) on the modified electrode indicates successful modification and electrocatalytic activity.[8]
Materials:
-
Graphite powder (high purity)
-
Mineral oil (Nujol)
-
[C16MIM][BF4]
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Potassium chloride (KCl)
-
Target analyte (e.g., dopamine, ascorbic acid)
-
Phosphate buffer solution (PBS)
-
Potentiostat, electrochemical cell, and standard electrodes (as in Protocol 1)
-
CPE body (Teflon tube with a copper wire contact)
Procedure:
-
Electrode Fabrication:
-
Unmodified CPE (Control): Thoroughly mix graphite powder and mineral oil in a 70:30 (w/w) ratio in a mortar until a uniform, dense paste is formed.
-
[C16MIM][BF4]-CPE (Test): Prepare the paste by mixing graphite powder, [C16MIM][BF4], and mineral oil. A typical ratio is 65:10:25 (w/w). The optimal ratio may require some experimentation. Homogenize thoroughly.
-
Pack a portion of the desired paste into the CPE body, ensuring there are no air gaps.
-
Smooth the electrode surface by rubbing it on a clean piece of weighing paper.
-
-
Electrochemical Characterization:
-
Assemble the three-electrode cell with the fabricated CPE as the working electrode.
-
Use a solution of 5 mM K3[Fe(CN)6] in 0.1 M KCl as the test electrolyte.
-
Perform cyclic voltammetry by scanning the potential (e.g., from -0.2 V to +0.6 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
-
Compare the voltammograms of the unmodified and modified electrodes. Look for changes in peak current (Ip) and ΔEp.
-
-
Analyte Detection:
-
Prepare a solution of the target analyte in a suitable buffer (e.g., 0.1 M PBS, pH 7.0).
-
Using the modified CPE, record the cyclic voltammogram.
-
Perform a concentration study by incrementally adding known amounts of the analyte to the cell and recording the response.
-
Plot the peak current versus analyte concentration to create a calibration curve and determine the limit of detection.
-
Scientist's Notes: The choice of binder (mineral oil) and the ratio of components are critical. The viscosity of [C16MIM][BF4] may allow for a reduction in the amount of mineral oil needed. The enhanced signal for a hydrophobic analyte would strongly support the preconcentration mechanism.
Sources
- 1. This compound | C20H39BF4N2 | CID 18506491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazolium-based ionic liquids as modulators of corrosion inhibition of SDS on mild steel in hydrochloric acid solutions: experimental and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction Utilizing 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate
Introduction: The Strategic Role of [C₁₆mim][BF₄] in Modern Extraction Sciences
In the landscape of advanced separation sciences, particularly within pharmaceutical and drug development, the quest for highly efficient, selective, and environmentally conscious extraction solvents is paramount. 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, hereafter referred to as [C₁₆mim][BF₄], has emerged as a significant player in this arena. As a member of the ionic liquid (IL) family, [C₁₆mim][BF₄] is a salt with a melting point below 100°C, composed of a 1-hexadecyl-3-methylimidazolium cation and a tetrafluoroborate anion. Its unique physicochemical properties, largely dictated by the long C₁₆ alkyl chain, position it as a powerful solvent for liquid-liquid extraction (LLE) and microextraction techniques.
The defining characteristic of [C₁₆mim][BF₄] is its pronounced hydrophobic nature, a direct consequence of the long hexadecyl chain. This feature governs its miscibility with aqueous phases and enhances its affinity for non-polar and moderately polar organic molecules. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and protocols for utilizing [C₁₆mim][BF₄] in liquid-liquid extraction. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not merely a set of instructions, but a self-validating system grounded in scientific principles.
Physicochemical Properties: The "Why" Behind the "How"
Understanding the physicochemical properties of [C₁₆mim][BF₄] is fundamental to designing effective LLE protocols. While specific experimental data for [C₁₆mim][BF₄] is not abundant in publicly accessible literature, we can infer its properties based on the well-documented trends observed in the 1-alkyl-3-methylimidazolium tetrafluoroborate series.
| Property | Value (Estimated for [C₁₆mim][BF₄]) | Causality and Implication in LLE |
| Molecular Weight | 366.33 g/mol | Influences molar concentration calculations for preparing standard solutions. |
| Appearance | Likely a viscous liquid or a low-melting solid at room temperature | The long alkyl chain increases van der Waals forces, leading to higher viscosity compared to shorter-chain analogues. This can affect mass transfer rates during extraction, potentially requiring more vigorous mixing or longer extraction times. |
| Density | Expected to be slightly lower than shorter-chain analogues like [C₆mim][BF₄] (1.149 g/mL at 20°C)[1] | The longer, less dense alkyl chain will likely decrease the overall density. A density greater than water is still anticipated, facilitating phase separation by centrifugation. |
| Water Solubility | Very low | The dominant hydrophobic character of the hexadecyl chain renders [C₁₆mim][BF₄] immiscible with water, a critical requirement for forming a distinct phase in LLE with aqueous samples. |
| Viscosity | High | The increased chain length leads to greater intermolecular friction. High viscosity can slow down the extraction kinetics and make handling more challenging. Heating the system can be a strategy to reduce viscosity and improve mass transfer. |
The interplay of these properties is crucial. For instance, the high hydrophobicity is advantageous for extracting non-polar analytes from aqueous matrices. However, the associated high viscosity might necessitate adjustments to the protocol, such as increased agitation or the use of a disperser solvent in dispersive liquid-liquid microextraction (DLLME).
Mechanism of Extraction: A Multi-faceted Interaction
The extraction of analytes from an aqueous phase into the [C₁₆mim][BF₄] phase is not driven by a single force but rather a combination of interactions:
-
Hydrophobic Interactions: This is the primary driving force for the extraction of non-polar and moderately polar organic molecules. The long C₁₆ alkyl chains of the [C₁₆mim]⁺ cations create a non-polar environment that is highly favorable for lipophilic analytes, effectively "pulling" them out of the aqueous phase. The efficiency of this interaction generally increases with the alkyl chain length of the imidazolium cation up to a certain point, after which increased viscosity and steric hindrance can become limiting factors[2].
-
Ion Exchange: For ionizable analytes, an ion-exchange mechanism can occur. Cationic analytes can exchange with the [C₁₆mim]⁺ cation, while anionic analytes can potentially interact with the imidazolium ring.
-
π-π Interactions: The imidazolium ring of the cation is an aromatic system capable of engaging in π-π stacking interactions with aromatic analytes.
-
Hydrogen Bonding: The fluorine atoms of the [BF₄]⁻ anion can act as hydrogen bond acceptors, potentially interacting with analytes possessing hydrogen bond donor functionalities.
The dominance of each mechanism is highly dependent on the specific analyte's structure and the experimental conditions (e.g., pH of the aqueous phase).
Synthesis of this compound
For researchers opting to synthesize [C₁₆mim][BF₄] in-house, a two-step process is typically employed.
Step 1: Quaternization
This step involves the reaction of 1-methylimidazole with 1-bromohexadecane to form the intermediate 1-hexadecyl-3-methylimidazolium bromide.
Step 2: Anion Exchange
The bromide anion is then exchanged for a tetrafluoroborate anion.
Application Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) of a Model Pharmaceutical Compound
This protocol outlines a general procedure for the extraction of a moderately hydrophobic pharmaceutical compound (e.g., a non-steroidal anti-inflammatory drug - NSAID) from an aqueous matrix using [C₁₆mim][BF₄].
1. Materials and Reagents:
-
This compound ([C₁₆mim][BF₄])
-
Disperser solvent (e.g., Methanol, Acetonitrile, Acetone)
-
Deionized water
-
Aqueous sample containing the analyte of interest
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Microsyringe for collecting the sedimented phase
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
2. Experimental Workflow:
3. Detailed Protocol Steps:
-
Sample Preparation: Place a known volume (e.g., 5.0 mL) of the aqueous sample into a 15 mL conical centrifuge tube. Adjust the pH of the sample according to the analyte's pKa to ensure it is in a neutral form, which enhances its partitioning into the hydrophobic IL phase.
-
Preparation of the Extraction Mixture: In a separate small vial, prepare a mixture of [C₁₆mim][BF₄] (e.g., 50 µL) and a disperser solvent like methanol (e.g., 500 µL). The disperser solvent must be miscible with both the aqueous phase and the ionic liquid.
-
Extraction: Rapidly inject the extraction mixture into the aqueous sample using a syringe. A cloudy solution should form instantaneously, indicating the dispersion of the [C₁₆mim][BF₄] as fine droplets throughout the aqueous phase.
-
Vortexing: Immediately vortex the mixture for a short period (e.g., 1-2 minutes) to facilitate the mass transfer of the analyte from the aqueous phase to the IL droplets.
-
Phase Separation: Centrifuge the cloudy solution (e.g., for 5 minutes at 4000 rpm). The dispersed fine droplets of [C₁₆mim][BF₄] will coalesce and settle at the bottom of the tube due to its higher density.
-
Collection and Analysis: Carefully collect the sedimented [C₁₆mim][BF₄] phase (which now contains the concentrated analyte) using a microsyringe. The collected phase can then be diluted with a suitable solvent if necessary and injected into an appropriate analytical instrument for quantification.
4. Optimization of Extraction Parameters:
To achieve the highest extraction efficiency, the following parameters should be systematically optimized:
-
Volume of [C₁₆mim][BF₄]: A sufficient volume is needed for effective extraction, but an excessive amount will not significantly improve recovery and increases costs.
-
Type and Volume of Disperser Solvent: The choice of disperser solvent affects the formation of the cloudy solution and the extraction efficiency.
-
pH of the Aqueous Sample: As mentioned, the pH should be adjusted to ensure the analyte is in its most hydrophobic form.
-
Vortexing Time: Sufficient time is required to reach extraction equilibrium.
-
Centrifugation Time and Speed: These should be adequate to ensure complete separation of the IL phase.
Trustworthiness: Self-Validating Systems and Quality Control
The robustness of any analytical protocol lies in its self-validating mechanisms. For the described LLE procedure, consider the following:
-
Recovery Studies: Spike known concentrations of the analyte into a blank matrix and perform the extraction. The percentage of analyte recovered will validate the efficiency of the method.
-
Matrix Effect Evaluation: Analyze samples with and without the matrix to assess if other components in the sample interfere with the extraction or the final analysis.
-
Method Blank: Perform the entire procedure with a blank sample to ensure no contamination is introduced from the reagents or apparatus.
Recyclability and Environmental Considerations
A significant advantage of ionic liquids is their potential for recyclability, which aligns with the principles of green chemistry.
Protocol for Regeneration of [C₁₆mim][BF₄]:
After extraction, the analyte-laden [C₁₆mim][BF₄] can be regenerated for reuse. A common method for hydrophobic ILs is back-extraction.
-
Analyte Stripping: The collected [C₁₆mim][BF₄] phase is mixed with a small volume of a suitable stripping solution (e.g., an acidic or basic aqueous solution, or an organic solvent in which the analyte is highly soluble but the IL is not).
-
Phase Separation: The mixture is vortexed and centrifuged to separate the two phases. The analyte will partition into the stripping solution.
-
Washing and Drying: The [C₁₆mim][BF₄] phase can be washed with deionized water to remove any residual stripping solution and then dried under vacuum to remove any dissolved water.
It's important to note that the high viscosity of [C₁₆mim][BF₄] might make these steps more challenging compared to less viscous ILs. Heating the system during these steps can be beneficial. The efficiency of regeneration should be monitored by analyzing the recycled IL for any residual analyte.
Toxicity and Environmental Impact:
While often touted as "green solvents" due to their low volatility, the toxicity and biodegradability of ionic liquids are important considerations. For imidazolium-based ILs, toxicity tends to increase with the length of the alkyl chain. Therefore, [C₁₆mim][BF₄] is expected to have a higher aquatic toxicity than its shorter-chain counterparts. Furthermore, many imidazolium-based ionic liquids are not readily biodegradable. It is therefore crucial to handle [C₁₆mim][BF₄] with appropriate safety measures and to minimize its release into the environment.
Conclusion
This compound is a highly effective solvent for the liquid-liquid extraction of hydrophobic and moderately polar organic compounds. Its unique properties, driven by the long alkyl chain, offer high extraction efficiencies. By understanding the interplay of its physicochemical properties and the mechanisms of extraction, researchers can design and optimize robust and reliable LLE and DLLME protocols. The potential for recyclability further enhances its appeal as a more sustainable alternative to volatile organic solvents. However, responsible handling and disposal are paramount due to its potential environmental impact. This guide provides a solid foundation for the successful application of [C₁₆mim][BF₄] in diverse research and development settings.
References
-
Li, D., et al. (2022). Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Molecules, 27(5), 1536. [Link]
-
Tariq, M., et al. (2009). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 41(6), 791-798. [Link]
-
Zhao, H., et al. (2005). Recovery and purification of ionic liquids from solutions: a review. Journal of Chemical Technology & Biotechnology, 80(9), 1089-1098. [Link]
-
Mai, N. L., et al. (2014). Techniques for recovery and recycling of ionic liquids: A review. Journal of the Taiwan Institute of Chemical Engineers, 45(5), 2163-2173. [Link]
-
Rezaee, M., et al. (2006). Dispersive liquid–liquid microextraction combined with graphite furnace atomic absorption spectrometry: A very simple, rapid and sensitive method for the determination of cadmium in water samples. Journal of Analytical Atomic Spectrometry, 21(8), 779-783. [Link]
Sources
Application Notes and Protocols for C16-Imidazolium Salts: A Technical Guide to Antimicrobial and Anticancer Activity Assessment
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and anticancer properties of C16-imidazolium salts. These long-alkyl-chain imidazolium compounds have emerged as a promising class of molecules with potent biological activities. This guide is designed to offer not just step-by-step protocols but also the underlying scientific rationale for the experimental designs, ensuring robust and reproducible results.
Introduction to C16-Imidazolium Salts
C16-imidazolium salts are a subclass of ionic liquids characterized by a central imidazolium cation functionalized with a 16-carbon alkyl chain. This long lipophilic chain is a key determinant of their biological activity, facilitating interaction with and disruption of cellular membranes. The cationic headgroup, on the other hand, promotes initial electrostatic interactions with the negatively charged components of microbial and cancer cell surfaces. The combination of these features results in potent antimicrobial and anticancer effects, making them intriguing candidates for therapeutic development.[1] The versatility in their synthesis allows for the modification of both the cation and the associated anion, enabling the fine-tuning of their physicochemical and biological properties.[2][3]
Antimicrobial Activity of C16-Imidazolium Salts
The primary mechanism of antimicrobial action for C16-imidazolium salts is the disruption of the bacterial cell membrane's integrity. The long C16 alkyl chain intercalates into the lipid bilayer, leading to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[4][5] This mechanism is particularly effective against Gram-positive bacteria, which lack an outer membrane, but significant activity against Gram-negative bacteria and fungi has also been reported.[6]
Key Performance Indicators: MIC and MBC
The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
-
MBC: The lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]
Protocol: Determination of MIC and MBC by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
C16-imidazolium salt (e.g., 1-hexadecyl-3-methylimidazolium chloride)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD600 readings)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of C16-Imidazolium Salt Stock Solution:
-
Accurately weigh the C16-imidazolium salt and dissolve it in a suitable solvent (e.g., sterile deionized water or DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube with 3-5 mL of sterile saline.
-
Vortex the suspension to create a uniform turbidity.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the C16-imidazolium salt stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the C16-imidazolium salt in which no visible growth is observed.[7]
-
-
MBC Determination:
-
From the wells corresponding to the MIC and at least two higher concentrations, plate 100 µL of the suspension onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][9]
-
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| C16-Imidazolium Salt | S. aureus | ||
| C16-Imidazolium Salt | E. coli | ||
| C16-Imidazolium Salt | C. albicans |
Causality Behind Experimental Choices:
-
CAMHB: This is the standard medium for routine antimicrobial susceptibility testing as it has a defined composition and supports the growth of most common pathogens.
-
0.5 McFarland Standard: This ensures a standardized initial bacterial density, which is crucial for the reproducibility of MIC values.
-
Serial Dilution: This method allows for the efficient testing of a wide range of concentrations to pinpoint the exact MIC.
Workflow Diagram:
Caption: Workflow for MIC and MBC determination.
Anticancer Activity of C16-Imidazolium Salts
The anticancer activity of C16-imidazolium salts is attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells.[10][11] A proposed mechanism involves the targeting of mitochondria, which have a more negative membrane potential in cancer cells compared to normal cells. The cationic nature of imidazolium salts leads to their accumulation in the mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway.[12][13]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Materials:
-
C16-imidazolium salt
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the C16-imidazolium salt in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the salt, e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| MCF-7 | 24 | |
| MCF-7 | 48 | |
| HeLa | 24 | |
| HeLa | 48 |
Causality Behind Experimental Choices:
-
MTT Assay: This is a widely used and reliable method for assessing cytotoxicity. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, providing a measure of metabolic activity and, by extension, cell viability.
-
DMSO: It is a common solvent for dissolving formazan crystals and is compatible with most cell lines at low concentrations.
-
IC₅₀ Value: This is a standard measure of the potency of a cytotoxic compound and allows for comparison between different compounds and cell lines.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with C16-imidazolium salt
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the C16-imidazolium salt at the desired concentration (e.g., IC₅₀) for a specific time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17][18][19]
Materials:
-
Cancer cells treated with C16-imidazolium salt
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Signaling Pathway Diagram:
Caption: Proposed anticancer mechanism of C16-imidazolium salts.
Synthesis of 1-Hexadecyl-3-methylimidazolium Chloride
A common method for the synthesis of 1-hexadecyl-3-methylimidazolium chloride involves the quaternization of 1-methylimidazole with 1-chlorohexadecane.[2][20]
Materials:
-
1-methylimidazole
-
1-chlorohexadecane
-
Ethyl acetate (or other suitable solvent)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole in ethyl acetate.
-
Add a slight molar excess of 1-chlorohexadecane to the solution.
-
Heat the reaction mixture under reflux with stirring for 24-48 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out or form a viscous liquid.
-
Isolate the product by decantation or filtration.
-
Wash the product with a non-polar solvent like toluene to remove unreacted starting materials.
-
Dry the final product under vacuum to remove any residual solvent.
Workflow Diagram:
Sources
- 1. 1-Hexadecyl-3-methylimidazolium Chloride [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. emerypharma.com [emerypharma.com]
- 8. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Imidazolium-derived ionic salts induce inhibition of cancerous cell growth through apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 13. mdpi.com [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Rheological Characterization of C16mimBF4 Micellar Solutions for Advanced Drug Delivery Systems
Abstract
The ionic liquid 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) self-assembles in aqueous solutions to form complex micellar structures with tunable viscoelastic properties. These properties are of significant interest for the development of advanced drug delivery systems, where precise control over material flow and structure is paramount. This guide provides a comprehensive overview of the rheological measurement techniques essential for characterizing C16mimBF4 micellar solutions. We delve into the principles of micelle formation and the transition to wormlike structures, offering detailed, field-proven protocols for both steady-state and oscillatory shear rheology. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to conduct these measurements, interpret the resulting data, and correlate rheological parameters with the underlying micellar architecture.
Introduction: The Promise of C16mimBF4 in Drug Formulation
Ionic liquids (ILs) are a class of salts with melting points below 100°C, and their unique physicochemical properties have made them attractive for a variety of applications, including as novel excipients in pharmaceutical formulations.[1][2] The amphiphilic nature of certain ILs, such as C16mimBF4, allows them to self-assemble into micelles in aqueous solutions.[3] Above a critical micelle concentration (CMC), these surfactants form spherical aggregates.[4][5] The addition of certain salts or other additives can induce a transition from spherical to elongated, flexible, wormlike micelles.[4][6] These wormlike micelles can entangle, forming a transient network that imparts significant viscoelasticity to the solution.[7][8]
The ability to precisely tune the rheological behavior of C16mimBF4 solutions by manipulating factors like concentration, temperature, and the presence of additives makes them highly suitable for applications in drug delivery.[3][9][10] For instance, a formulation might be required to be easily injectable (low viscosity under shear) but form a more viscous, drug-releasing depot in situ (high viscosity at rest). Understanding and controlling these properties through rigorous rheological characterization is therefore a critical aspect of formulation development.[11]
Fundamental Principles: From Micelles to Viscoelastic Networks
The rheological behavior of C16mimBF4 solutions is intrinsically linked to the microstructure of the micellar aggregates. Initially, at concentrations above the CMC (approximately 0.073–0.12 mM for C16mimBF4), spherical micelles are formed.[4] The addition of a salt, such as sodium salicylate (NaSal), promotes the growth of these micelles into long, flexible wormlike structures.[4][12] This growth is driven by the screening of electrostatic repulsion between the charged headgroups of the surfactant molecules, allowing for a more favorable packing arrangement.[6]
As these wormlike micelles grow in length, they begin to overlap and entangle, much like polymer chains in a solution. This entanglement creates a transient network that can store and dissipate energy, leading to the characteristic viscoelastic behavior of these solutions.[7][13] At a macroscopic level, this manifests as an increase in viscosity and the appearance of elastic properties.
A key feature of these "living polymers" is their ability to break and reform under stress, providing a unique stress relaxation mechanism.[5][8] This dynamic nature distinguishes them from conventional polymer solutions and gives rise to their unique rheological signatures, which can be probed using various rheological techniques.
Experimental Protocols: A Step-by-Step Guide
Materials and Equipment
-
Materials:
-
This compound (C16mimBF4)
-
Sodium salicylate (NaSal)
-
Deionized water
-
-
Equipment:
-
Rotational rheometer with a temperature controller (e.g., Anton Paar MCR series)[3]
-
Cone-plate or concentric cylinder geometry
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Sample Preparation Protocol
-
Stock Solution Preparation: Prepare a stock solution of C16mimBF4 (e.g., 10 mM) in deionized water. Ensure complete dissolution by stirring.
-
Additive Solution Preparation: Prepare a stock solution of the additive, such as NaSal (e.g., 50 mM), in deionized water.
-
Final Sample Preparation: Prepare the final micellar solutions by mixing appropriate volumes of the C16mimBF4 and NaSal stock solutions and deionized water to achieve the desired final concentrations (e.g., a fixed C16mimBF4 concentration of 5.0 mM with varying NaSal concentrations).[3][4]
-
Equilibration: Allow the prepared solutions to equilibrate for a sufficient time (e.g., overnight) to ensure the formation of stable micellar structures and to eliminate air bubbles.[3]
Rheological Measurement Workflow
The following diagram outlines the general workflow for the rheological characterization of C16mimBF4 micellar solutions.
Caption: Experimental workflow for rheological characterization.
Detailed Measurement Protocols
-
Objective: To determine the viscosity of the solution as a function of the applied shear rate and to identify the zero-shear viscosity (η₀) and shear-thinning behavior.
-
Procedure:
-
Load the sample onto the rheometer and allow it to equilibrate at the desired temperature for at least 10 minutes.[3]
-
Perform a shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).
-
Plot the viscosity as a function of the shear rate.
-
The zero-shear viscosity (η₀) is the viscosity in the low shear rate plateau region where the viscosity is independent of the shear rate.[14]
-
-
Objective: To probe the viscoelastic properties of the solution by measuring the storage modulus (G') and the loss modulus (G'').
-
Procedure:
-
First, perform a stress or strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied stress/strain.[4] All subsequent oscillatory measurements must be performed within this LVER.
-
Perform a frequency sweep at a constant stress or strain within the LVER, typically from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).[15]
-
Plot G' and G'' as a function of angular frequency (ω).
-
Data Interpretation: Linking Rheology to Micellar Structure
The data obtained from rheological measurements provide invaluable insights into the microstructure of the C16mimBF4 micellar solutions.
Steady-State Shear Data
A typical steady-shear viscosity curve for a wormlike micellar solution shows a Newtonian plateau at low shear rates, followed by a shear-thinning region.[14] The zero-shear viscosity (η₀) is highly sensitive to the length and entanglement of the wormlike micelles. An increase in η₀ with increasing NaSal concentration, for instance, indicates the growth of wormlike micelles.[4][12] A subsequent decrease in η₀ at higher salt concentrations can suggest the formation of branched micelles, which provide additional stress relaxation pathways, or the eventual breakdown of the wormlike structures.[4][16]
Oscillatory Shear Data
For many wormlike micellar systems, the frequency sweep data can be described by a simple Maxwell model, especially in the case of a single relaxation time.[14][16]
-
Storage Modulus (G'): Represents the elastic component of the material.
-
Loss Modulus (G''): Represents the viscous component of the material.
The crossover point where G' = G'' is of particular importance. The inverse of the crossover frequency (ω_c) gives the characteristic relaxation time (τ_R) of the micellar network.[17] A longer relaxation time implies a more stable and entangled network. The behavior of G' and G'' with varying additive concentrations can indicate transitions in micellar morphology. For example, when linear wormlike micelles are formed, the solution is predominantly viscous (G' < G'').[4][12] As branched wormlike micelles form, the elastic properties become more prominent (G' > G'').[4][12]
The relationship between rheological parameters and micellar structures is summarized in the diagram below.
Caption: Correlation of rheological parameters with micellar structures.
Quantitative Data Summary
The following table summarizes typical rheological parameters that can be extracted from the measurements and their significance.
| Parameter | Symbol | Typical Measurement | Significance |
| Zero-Shear Viscosity | η₀ | Steady-State Shear | Indicates the degree of micellar entanglement and length. |
| Relaxation Time | τ_R | Oscillatory Frequency Sweep | Characteristic time for stress relaxation in the micellar network. |
| Plateau Modulus | G₀ | Oscillatory Frequency Sweep | Related to the mesh size of the micellar network.[14] |
| Crossover Frequency | ω_c | Oscillatory Frequency Sweep | Frequency at which G' = G'', related to the relaxation time (τ_R = 1/ω_c). |
Conclusion
Rheological characterization is an indispensable tool for the development of drug delivery systems based on C16mimBF4 micellar solutions. The protocols and interpretive guidelines presented here provide a robust framework for understanding the complex relationship between formulation parameters, micellar microstructure, and macroscopic flow behavior. By leveraging these techniques, researchers can rationally design and optimize formulations with tailored viscoelastic properties for a wide range of pharmaceutical applications, from injectable depots to topical creams.
References
-
Understanding steady and dynamic shear banding in a model wormlike micellar solution. (2016). Journal of Rheology. [Link]
-
Wang, F., et al. (2020). Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Journal of Macromolecular Science, Part B. [Link]
-
Superposition rheology of shear-banding wormlike micelles. (2007). Journal of Rheology. [Link]
-
Wang, F., et al. (2020). Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online. [Link]
-
Wang, F., et al. (2020). Full article: Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online. [Link]
-
Transient evolution of shear-banding wormlike micellar solutions. (n.d.). arXiv. [Link]
-
Superposition rheology of shear-banding wormlike micelles. (2007). Lirias. [Link]
-
Rheology of Wormlike Micelles: Equilibrium Properties and Shear Banding Transitions. (n.d.). ResearchGate. [Link]
-
Steady rheology plots. (a) The shear viscosity for 70 mM C16MPBr with... (n.d.). ResearchGate. [Link]
-
Rheology and structure of worm-like micelles. (2001). NIST Center for Neutron Research. [Link]
-
Rheology of Branched Wormlike Micelles. (2014). University of Delaware. [Link]
-
Effect of Additives on Surfactant Micelle Shape Transformation: Rheology and Molecular Dynamics Studies. (2019). ResearchGate. [Link]
-
Rheology of Surfactants: Wormlike Micelles and Lamellar Liquid Crystalline Phase. (n.d.). EOLSS. [Link]
-
Rheology and structure of worm-like micelles. (2025). ResearchGate. [Link]
-
Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. (2020). ACS Publications. [Link]
-
Rheological Characteristics of Surfactant-Based Fluids: A Comprehensive Study. (2019). ASME Digital Collection. [Link]
-
Rheological Characterization of a Novel Viscoelastic Surfactant for Subsurface Applications. (n.d.). TechConnect Briefs. [Link]
-
Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. (2020). J Pharm Pharm Sci. [Link]
-
Varying the rheological behavior of a micellar solution via modified microscopic structures in the presence of graphene oxide. (2025). PubMed Central. [Link]
-
Ahead of the (Salt) Curve: Unleashing Surfactant Rheology. (n.d.). The Centre for Industrial Rheology. [Link]
-
Effect of Additives on Surfactant Micelle Shape Transformation: Rheology and Molecular Dynamics Studies. (2019). ACS Figshare. [Link]
-
Applicability of Ionic Liquids in Topical Drug Delivery Systems: A Mini Review. (2018). ResearchGate. [Link]
-
Rheology and microstructure of wormlike micelle-nanoparticle solutions. (2023). PRISM. [Link]
-
Influence of Added Surfactants on the Rheology and Surface Activity of Polymer Solutions. (n.d.). MDPI. [Link]
-
Rheology of giant micelles. (2025). ResearchGate. [Link]
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). PMC - NIH. [Link]
-
The Effect of Additives on the Premicell Formation in Different Surfactant Solutions. (n.d.). Acta Physico-Chimica Sinica. [Link]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). MDPI. [Link]
-
Summary of the key results from rheology measurements of C 16 G 2 at 50... (n.d.). ResearchGate. [Link]
-
The Microstructure and Rheology of Mixed Cationic/ Anionic Wormlike Micelles. (n.d.). NIST Center for Neutron Research. [Link]
-
Molecular structure of maltoside surfactants controls micelle formation and rheological behavior. (2020). ResearchGate. [Link]
Sources
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. eolss.net [eolss.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. people.umass.edu [people.umass.edu]
- 15. Varying the rheological behavior of a micellar solution via modified microscopic structures in the presence of graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. pubs.aip.org [pubs.aip.org]
forming ion pair complexes with 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Application Note & Protocol Guide
Topic: Formation and Characterization of Ion Pair Complexes with 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C₁₆mim][BF₄])
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The long-chain imidazolium ionic liquid, this compound ([C₁₆mim][BF₄]), offers a unique combination of a charged headgroup and a long hydrophobic tail, making it an exceptional candidate for forming ion pair complexes with a variety of molecules. Its surfactant-like properties facilitate the encapsulation and delivery of poorly soluble active pharmaceutical ingredients (APIs) and enhance extraction efficiency in analytical separations.[1] This guide provides a comprehensive overview of the principles governing the formation of these complexes and delivers detailed, validated protocols for their synthesis and characterization using fundamental and advanced analytical techniques. The methodologies outlined herein are designed to be robust and adaptable for applications ranging from drug delivery system development to advanced analytical sample preparation.
Scientific Principles: The Mechanics of [C₁₆mim][BF₄] Ion Pair Formation
The formation of a stable complex between [C₁₆mim][BF₄] and a target molecule (e.g., an anionic drug) is not a random event but a process driven by a synergistic interplay of distinct intermolecular forces. Understanding these forces is critical for designing and optimizing experimental conditions.
-
Electrostatic Interactions: The primary driving force is the Coulombic attraction between the positively charged imidazolium ring of [C₁₆mim]⁺ and a negatively charged functional group on the target molecule (e.g., carboxylate, phosphate). This forms the initial "ion pair". In solution, solvent molecules can influence the strength of this interaction; less polar solvents tend to favor the formation of intimate or contact ion pairs.[2][3]
-
Hydrophobic Effect: The 16-carbon alkyl chain (hexadecyl group) is highly lipophilic. In an aqueous environment, there is a strong thermodynamic incentive for these chains to minimize their contact with water molecules. When interacting with a drug molecule that possesses hydrophobic regions, the hexadecyl tails can form a stabilized, nonpolar microenvironment around these regions. This effect is a major contributor to the overall stability of the complex, particularly for large, amphiphilic drug molecules.
-
Hydrogen Bonding: The protons on the imidazolium ring of the cation, particularly the one at the C2 position, are acidic and can act as hydrogen bond donors.[4] This allows for secondary stabilizing interactions with hydrogen bond acceptors (e.g., carbonyls, amines) on the target molecule, further anchoring the complex.
These interactions culminate in the formation of a structured complex, which may exist as a simple ion pair, a micellar encapsulation system, or a larger nanoparticle aggregate, depending on the concentration, stoichiometry, and solvent environment.
Caption: Key interactions driving ion pair complex formation.
Experimental Workflow: A Step-by-Step Overview
The successful formation and validation of [C₁₆mim][BF₄] complexes follow a logical and systematic workflow. The process begins with careful preparation of the constituent materials, proceeds to the complexation reaction, and concludes with a multi-technique characterization to confirm formation and elucidate the physicochemical properties of the resulting complex.
Caption: General experimental workflow for complex formation.
Protocol: Ion Pair Complex Formation
This protocol provides a generalized procedure for forming an ion pair complex between [C₁₆mim][BF₄] and an anionic target molecule in an aqueous buffer.
3.1. Materials & Equipment
-
Materials:
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
pH meter
-
3.2. Procedure
-
Stock Solution Preparation:
-
[C₁₆mim][BF₄] Stock (10 mM): Accurately weigh 39.43 mg of [C₁₆mim][BF₄] (MW: 394.34 g/mol ) and dissolve in a small amount of methanol before diluting to a final volume of 10 mL with the chosen buffer. Causality: Using a co-solvent initially aids in dissolving the long-chain ionic liquid before final dilution in the aqueous buffer.
-
Target Molecule Stock (10 mM): Prepare a 10 mM stock solution of the target molecule in the same buffer.
-
-
Complex Formation:
-
In a clean glass vial, add a specific volume of the target molecule stock solution.
-
While stirring, add an equimolar volume of the [C₁₆mim][BF₄] stock solution dropwise. The formation of a slight turbidity may be observed, indicating complex formation or aggregation.
-
Self-Validation: Prepare a series of vials with varying molar ratios (e.g., Drug:[IL] of 1:0.5, 1:1, 1:2) to determine the optimal stoichiometry.
-
-
Equilibration:
-
Seal the vial and allow the mixture to equilibrate on a magnetic stirrer at room temperature (25°C) for at least 2 hours. For some systems, overnight equilibration may be necessary to ensure completion.
-
-
Control Samples:
-
Prepare two control samples for characterization: one containing only the target molecule in buffer and another containing only [C₁₆mim][BF₄] in buffer, at the same final concentrations used in the complex sample. Trustworthiness: These controls are essential for distinguishing changes due to complexation from the properties of the individual components.
-
Protocol: Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and accessible technique to obtain initial evidence of ion pair formation by monitoring changes in the electronic environment of a chromophore.[7][8]
4.1. Equipment
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
4.2. Procedure
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 200-400 nm).
-
Use the buffer solution as the blank reference.
-
Acquire the spectrum of the target molecule control solution.
-
Acquire the spectrum of the [C₁₆mim][BF₄] control solution.
-
Acquire the spectrum of the equilibrated ion pair complex solution. If the solution is turbid, it may need to be diluted or filtered (0.22 µm) to reduce scattering, though this may alter the equilibrium.
4.3. Data Interpretation
-
Bathochromic/Hypsochromic Shift: A shift in the maximum absorbance wavelength (λ_max) of the target molecule's chromophore upon addition of the ionic liquid suggests a change in its electronic environment due to the interaction.[9]
-
Hyperchromic/Hypochromic Effect: An increase or decrease in the molar absorptivity (ε) at λ_max can also indicate complex formation.
| Sample | Hypothetical λ_max (nm) | Hypothetical Absorbance | Interpretation |
| Drug Control | 276 | 0.85 | Reference spectrum |
| [C₁₆mim][BF₄] Control | No peak > 220 nm | < 0.05 | IL is transparent in this region |
| Drug:[IL] 1:1 Complex | 281 | 0.92 | Bathochromic shift (5 nm) and hyperchromic effect suggest ion pair formation. |
Protocol: Characterization by Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the hydrodynamic diameter of complexes or nanoparticles in suspension.[10][11] It is particularly useful for drug delivery applications where particle size dictates in vivo behavior.
5.1. Equipment
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
Syringe filters (0.22 or 0.45 µm)
5.2. Procedure
-
Sample Preparation: Filter a small aliquot (~1 mL) of the equilibrated complex solution and the [C₁₆mim][BF₄] control solution through a syringe filter directly into a clean DLS cuvette. Causality: Filtration is critical to remove dust and large aggregates that would otherwise cause significant errors in the DLS measurement.[10]
-
Instrument Setup: Allow the sample to thermally equilibrate inside the instrument for 2-5 minutes. Set the measurement parameters according to the instrument's software (e.g., scattering angle, temperature, solvent viscosity).
-
Measurement: Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Analysis: Analyze the correlation function to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
5.3. Data Interpretation
-
[C₁₆mim][BF₄] Control: Above its critical micelle concentration (CMC), the [C₁₆mim][BF₄] solution will show the presence of micelles (typically 5-15 nm).
-
Complex Solution: An increase in the Z-average diameter compared to the IL-only micelles indicates the incorporation of the drug molecule and the formation of larger complex aggregates.
-
PDI: The Polydispersity Index provides a measure of the width of the size distribution. A PDI value < 0.3 is generally considered acceptable for many drug delivery systems, indicating a relatively uniform population of particles.
| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| [C₁₆mim][BF₄] Control | 12.4 ± 0.5 | 0.21 | Presence of IL micelles. |
| Drug:[IL] 1:1 Complex | 155.2 ± 3.1 | 0.18 | Formation of larger, monodisperse nanoparticle complexes. |
Protocol: Characterization by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insight into the specific sites of interaction within the ion pair complex.[12] The chemical shifts of the imidazolium ring protons are particularly sensitive to their local environment and anion pairing.[4]
6.1. Equipment & Materials
-
NMR Spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆) that can dissolve the complex
6.2. Procedure
-
Sample Preparation: Lyophilize the control and complex solutions to remove the aqueous buffer. Re-dissolve the resulting solids in a suitable deuterated solvent to a final concentration of ~5-10 mg/mL.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
Advanced Experiments (Optional): For deeper insight, 2D NMR experiments like NOESY or ROESY can be performed to identify through-space correlations between protons on the ionic liquid and protons on the target molecule, providing direct evidence of proximity.[13][14]
6.3. Data Interpretation
-
Chemical Shift Perturbation: Compare the spectra of the [C₁₆mim][BF₄] control and the complex. A downfield shift in the signals of the imidazolium protons (especially H2, the proton between the two nitrogen atoms) upon complexation with the anionic drug is indicative of hydrogen bonding and/or changes in the electronic shielding due to close association with the anion.[4]
-
Peak Broadening: Significant broadening of either the IL or drug signals can indicate the formation of large aggregates or a dynamic exchange process on the NMR timescale.
| Proton Signal ([C₁₆mim]⁺) | Control δ (ppm) | Complex δ (ppm) | Δδ (ppm) | Interpretation |
| Imidazolium H2 | 9.15 | 9.35 | +0.20 | Significant downfield shift indicates strong interaction at the most acidic proton site. |
| Imidazolium H4/H5 | 7.78 | 7.85 | +0.07 | Minor shift suggests a general change in the ring's electronic environment. |
| N-CH₃ | 3.85 | 3.86 | +0.01 | Negligible change. |
References
-
Bettersize. (2025, November 26). Why choose dynamic light scattering for nanoparticle characterisation? Bettersize Instruments. [Link]
-
Rahimpour, Y., & Kouhsoltani, M. (n.d.). Dynamic light scattering: A useful technique to characterize nanoparticles. [Link]
-
Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis. [Link]
-
Lim, J., Yeap, S. P., Che, H. X., & Low, S. C. (2013). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. [Link]
-
Pedro, A., & Cabral, R. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. PubMed Central. [Link]
-
D'Angelo, P., et al. (2017). Determination of contact ion-pair formation in CoCl2 aqueous, methanol, and ethanol dilute solutions by UV-vis and X-ray absorption spectroscopies. New Journal of Chemistry. [Link]
-
Goussev, I., et al. (2016). The Formation of Imidazolium Salt Intimate (Contact) Ion Pairs in Solution. ResearchGate. [Link]
-
de la Guardia, M., & Armenta, S. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. PubMed. [Link]
-
Dong, K., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. RSC Publishing. [Link]
-
Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. CORE. [Link]
-
Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ResearchGate. [Link]
-
Katoh, R., et al. (2007). Ion Pair Formation in [bmim]I Ionic Liquids. ResearchGate. [Link]
-
Al-Sabti, A. M. (2017). Absorption UV-Vis spectrum for ion pair complex. ResearchGate. [Link]
-
Al-Sabti, A. M. (2019). UV-VIS Absorption Spectrum for Ion-Pair Complex Extracted. ResearchGate. [Link]
-
Wang, J., et al. (2007). Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. ACS Publications. [Link]
-
Ruiz-Angel, M. J., et al. (2018). Ion-Pair Chromatography and Related Techniques. ResearchGate. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Lopes, J. F., et al. (2013). Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin. NIH. [Link]
-
Marr, A. C., & Spencer, J. (2019). Probing the influence of ion-pairing on ligand-field excited-state dynamics. RSC Publishing. [Link]
-
Hunt, P. A. (2007). The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. OUCI. [Link]
-
Widomski, P., & Wisniewski, M. (2015). Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures. ResearchGate. [Link]
-
Stepnowski, P., & Zaleska-Chrost, B. (2007). Ion-pair solid-phase extraction of trace amounts of ionic liquid cations in fresh and seawater samples. ResearchGate. [Link]
-
Moshikur, R., & Chowdhury, M. R. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. PubMed Central. [Link]
-
Campos, R. R., et al. (2021). Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Taylor & Francis Online. [Link]
-
LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions. [Link]
-
Chemistry For Everyone. (2025, January 18). What Is Ion Pair Chromatography?[Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
Bendova, M., et al. (2018). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. MDPI. [Link]
-
Li, Y., et al. (2022). Formation and Structure of Nanotubes in Imidazolium-Based Ionic Liquid Aqueous Solution. ACS Omega. [Link]
-
Tan, T., et al. (2016). Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. MDPI. [Link]
-
Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]
-
Lam, S. L. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]
-
Clavijo, S., et al. (2021). Metal Extraction with Ionic Liquids-Based Aqueous Two-Phase System. ResearchGate. [Link]
-
Tsoukala, M., et al. (2010). The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment. ResearchGate. [Link]
-
Tsoukala, M., et al. (2010). The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment. PubMed. [Link]
-
RoCo Global. (n.d.). This compound, >98%. [Link]
-
Zhang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. NIH. [Link]
-
D'Anna, F., et al. (2022). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. [Link]
-
Sharma, R., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of 1-Dodecyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid/β-Cyclodextrin Complex. ResearchGate. [Link]
-
Singh, G., & Kumar, A. (2008). Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles. PubMed. [Link]
-
D'Anna, F., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. PubMed Central. [Link]
-
Wang, N., et al. (2015). Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile. PubMed. [Link]
-
Gazova, Z., et al. (2021). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. PubMed Central. [Link]
-
Falkowska, M., et al. (2015). Selected pair distribution functions for [C8mim][BF4] (red lines) and... ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen-bonding interactions between [BMIM][BF4] and acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 5. This compound, >98% | IoLiTec [iolitec.de]
- 6. roco.global [roco.global]
- 7. Determination of contact ion-pair formation in CoCl2 aqueous, methanol, and ethanol dilute solutions by UV-vis and X-ray absorption spectroscopies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probing the influence of ion-pairing on ligand-field excited-state dynamics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03015C [pubs.rsc.org]
Application Notes & Protocols: Extractive Desulfurization of Hydrocarbon Fuels Using 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4)
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Cleaner Fuels
The combustion of hydrocarbon fuels containing sulfur compounds releases sulfur oxides (SOx) into the atmosphere, contributing to acid rain and posing significant risks to human health and the environment.[1][2] Consequently, stringent international regulations mandate the reduction of sulfur content in fuels like diesel and gasoline to ultra-low levels.[2][3] While hydrodesulfurization (HDS) is the conventional method employed in refineries, it is energy-intensive, requiring high temperatures and pressures, and is less effective for removing sterically hindered aromatic sulfur compounds such as dibenzothiophene (DBT) and its derivatives.[1][3]
Ionic liquids (ILs), a class of salts with melting points below 100 °C, have emerged as promising green solvents for various chemical processes, including the desulfurization of fuels.[1][4] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them an attractive alternative to volatile organic compounds.[5] Among the vast array of available ILs, 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) has demonstrated significant potential for the extractive desulfurization (EDS) of hydrocarbon fuels. This document provides a comprehensive guide to the application of C16mimBF4 for this purpose, detailing the underlying mechanisms, experimental protocols, and analytical techniques.
The Mechanism of Extractive Desulfurization with C16mimBF4
Extractive desulfurization is a liquid-liquid extraction process where the sulfur-containing compounds in the fuel phase are selectively transferred to an immiscible ionic liquid phase.[6] The efficacy of this process hinges on the specific interactions between the ionic liquid and the sulfur compounds. In the case of C16mimBF4, several key interactions contribute to its desulfurization capability:
-
π-π Interactions: The imidazolium ring of the C16mim+ cation is an aromatic system that can engage in π-π stacking interactions with the aromatic rings of sulfur compounds like thiophene, benzothiophene (BT), and dibenzothiophene (DBT).[6] This is a primary driving force for the selective extraction of these molecules from the aliphatic and non-aromatic components of the fuel.
-
Van der Waals Forces: The long hexadecyl (C16) alkyl chain on the imidazolium cation enhances van der Waals interactions with the hydrocarbon components of the fuel, which can influence the miscibility and interfacial properties of the system.[6] However, the primary selective force for sulfur compounds remains the π-π interaction.
-
Hydrogen Bonding: While not the dominant interaction for aromatic sulfur compounds, weak hydrogen bonds can form between the acidic protons on the imidazolium ring and the lone pair of electrons on the sulfur atom.
The combination of these interactions allows C16mimBF4 to act as a selective solvent, drawing the sulfur-containing molecules out of the fuel phase and into the ionic liquid phase.
Caption: Visual representation of the key π-π interactions driving the selective extraction of sulfur compounds.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of C16mimBF4, its application in extractive desulfurization, and the subsequent regeneration of the ionic liquid.
Synthesis of this compound (C16mimBF4)
The synthesis of C16mimBF4 is typically a two-step process.[7]
Step 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim]Br)
-
Reactants: 1-methylimidazole and 1-bromohexadecane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromohexadecane in a suitable solvent such as ethyl acetate.
-
Heat the mixture under reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature. The product, 1-hexadecyl-3-methylimidazolium bromide, will precipitate as a white solid.
-
Collect the solid by filtration, wash it with a non-polar solvent like hexane to remove any unreacted starting materials, and dry it under vacuum.
-
Step 2: Anion Exchange to form [C16mim]BF4
-
Reactants: 1-Hexadecyl-3-methylimidazolium bromide and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF4).
-
Procedure:
-
Dissolve the synthesized [C16mim]Br in a suitable solvent, such as acetone or methanol.
-
In a separate vessel, prepare a solution of an equimolar amount of NaBF4 in the same solvent.
-
Add the NaBF4 solution dropwise to the [C16mim]Br solution with vigorous stirring.
-
A salt metathesis reaction will occur, precipitating the bromide salt (e.g., NaBr).
-
Stir the reaction mixture for several hours at room temperature to ensure complete reaction.
-
Remove the precipitated bromide salt by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, C16mimBF4, as a viscous liquid or a low-melting solid.
-
The purity of the synthesized ionic liquid should be confirmed using techniques like NMR spectroscopy and mass spectrometry.
-
Protocol for Extractive Desulfurization of a Model Fuel
This protocol describes the desulfurization of a model fuel, which is a solution of a known sulfur compound (e.g., dibenzothiophene) in a hydrocarbon solvent (e.g., n-dodecane).
-
Preparation of Model Fuel:
-
Prepare a stock solution of dibenzothiophene (DBT) in n-dodecane with a known sulfur concentration (e.g., 500 ppm).
-
-
Extraction Procedure:
-
In a sealed glass vial, add a specific volume of the model fuel and a predetermined volume of C16mimBF4. The mass ratio of ionic liquid to fuel is a critical parameter to investigate (e.g., 1:1, 1:2, 1:5).[8]
-
Place the vial in a shaker or on a magnetic stirrer and agitate the mixture vigorously for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C). The extraction equilibrium is often reached within 10-30 minutes.[1][9]
-
After agitation, allow the mixture to stand undisturbed for a period to ensure complete phase separation. The denser ionic liquid phase will settle at the bottom.
-
Carefully separate the upper fuel phase from the lower ionic liquid phase using a pipette or a separatory funnel.
-
-
Analysis:
-
Analyze the sulfur content of the treated fuel phase using an appropriate analytical technique (see Section 4).
-
Calculate the desulfurization efficiency using the following formula: Desulfurization Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100
-
Regeneration of C16mimBF4
For the process to be economically viable and environmentally friendly, the ionic liquid must be regenerated and reused.[3]
-
Procedure:
-
The sulfur-rich ionic liquid phase from the extraction step can be regenerated by stripping the sulfur compounds.
-
This can be achieved by washing the ionic liquid with a volatile organic solvent in which the sulfur compounds are highly soluble but the ionic liquid is not (e.g., hexane or diethyl ether).
-
Alternatively, the sulfur compounds can be removed by applying a vacuum at an elevated temperature, although this may be less effective for non-volatile sulfur compounds.
-
After stripping, the regenerated ionic liquid can be dried under vacuum to remove any residual solvent and then reused for subsequent desulfurization cycles. The efficiency of the regenerated ionic liquid should be assessed to determine any loss in activity.[10]
-
Sources
- 1. Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel [mdpi.com]
- 2. hsu.ac.ir [hsu.ac.ir]
- 3. Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative Desulfurization of Fuels Using Ionic Liquids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
purification of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate from halide impurities
Answering the user's request.## Technical Support Center: Purification of 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate ([C16MIM][BF4])
Welcome to the Technical Support Center for ionic liquid purification. This guide is specifically designed for researchers, scientists, and drug development professionals working with this compound ([C16MIM][BF4]). Halide impurities, often remnants from the synthesis process, can significantly alter the physicochemical properties of ionic liquids, impacting experimental outcomes in catalysis, electrochemistry, and organic synthesis.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, address, and resolve common purity challenges.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during the synthesis and purification of [C16MIM][BF4].
Question: My final [C16MIM][BF4] product has a persistent yellow or brownish tint. What is the cause and how can I decolorize it?
-
Probable Causes:
-
Unreacted Starting Materials: Residual 1-methylimidazole or impurities within the initial 1-hexadecyl halide can lead to coloration.
-
Thermal Degradation: Imidazolium-based ionic liquids can degrade if heated at elevated temperatures for prolonged periods, especially in the presence of impurities.[4]
-
Oxidative Byproducts: Exposure to air during synthesis at high temperatures can form colored byproducts.
-
-
Recommended Solutions:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored organic impurities.
-
Dissolve the crude [C16MIM][BF4] in a minimal amount of a suitable solvent like acetone or dichloromethane.
-
Add activated charcoal (typically 1-2% by weight) to the solution.
-
Stir the mixture at room temperature for several hours (e.g., 2-4 hours).
-
Remove the charcoal by filtration, typically through a pad of Celite® or a fine porosity filter, to ensure all fine particles are removed.
-
-
Solvent Washing: To remove non-polar impurities, wash the ionic liquid with solvents in which it is immiscible.
-
Thoroughly mix the [C16MIM][BF4] with ethyl acetate or diethyl ether.[5] Due to the long alkyl chain, [C16MIM][BF4] has significant non-polar character, so testing solubility beforehand is crucial. If it is soluble, this method is not appropriate.
-
Allow the layers to separate. The impurities will preferentially move into the organic solvent phase.
-
Decant the solvent layer. Repeat this washing step 2-3 times.
-
-
Question: The qualitative silver nitrate (AgNO₃) test on my washed ionic liquid is still positive. How can I remove residual halides?
-
Probable Cause:
-
Halide impurities, typically chloride (Cl⁻) or bromide (Br⁻), are notoriously difficult to remove completely by simple aqueous washing. The metathesis reaction to replace the halide with tetrafluoroborate may be incomplete, or the resulting sodium/potassium halide byproduct gets trapped within the viscous ionic liquid phase.[6]
-
-
Recommended Solutions:
-
Method A: Enhanced Liquid-Liquid Extraction: This is the first line of defense and involves repeatedly washing a solution of the ionic liquid with deionized water.
-
Method B: Silver Salt Precipitation: For persistent halide contamination, treatment with a silver salt is the most definitive method. The silver cations (Ag⁺) react with halide anions (X⁻) to form highly insoluble silver halide (AgX) precipitates, which are then physically removed.[7][8][9]
-
Experimental Protocol 1: Halide Removal by Silver Salt Precipitation
Objective: To remove trace halide impurities from [C16MIM][BF4] via precipitation as insoluble silver halides.
Materials:
-
Halide-contaminated [C16MIM][BF4]
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (DCM) or other suitable solvent
-
Deionized water
-
Celite® or a 0.2 µm syringe filter
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the impure [C16MIM][BF4] in dichloromethane (e.g., 50 g in 100 mL DCM).
-
Silver Salt Addition: Prepare a dilute aqueous solution of AgBF₄. Add this solution dropwise to the stirring DCM solution of the ionic liquid. The causality here is critical: Ag⁺ ions will react with residual halide ions (e.g., Br⁻) to form a precipitate (AgBr) at the aqueous-organic interface.
-
Reaction & Precipitation: Stir the biphasic mixture vigorously for 4-6 hours at room temperature, protected from light (wrap the flask in aluminum foil as silver salts are light-sensitive). A solid precipitate (white for AgCl, cream for AgBr) will form.[9]
-
Separation: Transfer the mixture to a separatory funnel. Remove the aqueous layer.
-
Filtration: Filter the organic (DCM) layer through a pad of Celite® to remove the fine AgX precipitate. This step is crucial for complete removal of the solid.
-
Washing: Wash the filtered organic layer with deionized water (3x) to remove any excess silver salts or water-soluble impurities.
-
Purity Confirmation: Test the final aqueous wash with a drop of AgNO₃ solution. The absence of a precipitate indicates successful halide removal.[1][2]
-
Drying & Solvent Removal: Dry the organic phase over anhydrous MgSO₄, filter, and remove the dichloromethane using a rotary evaporator. Further dry the neat ionic liquid under high vacuum at 70-80°C for at least 24 hours to remove residual water and solvent.[4][10]
Question: I am observing emulsion formation during liquid-liquid extraction, and the phases are very slow to separate. What can I do?
-
Probable Cause:
-
Recommended Solutions:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.
-
Centrifugation: If an emulsion persists, transferring the mixture to centrifuge tubes and spinning for 10-15 minutes is a highly effective way to break the emulsion.
-
"Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the polarity of the aqueous layer, decreasing the miscibility of the ionic liquid and helping to break the emulsion.
-
Temperature Adjustment: Gently warming the mixture can decrease the viscosity of the ionic liquid, accelerating phase separation. Ensure the temperature is kept low enough to avoid solvent boiling.
-
Visualizing the Purification Workflow
The following diagram outlines the general workflow for synthesizing and purifying [C16MIM][BF4], highlighting the critical purification and quality control steps.
Caption: General workflow for synthesis and purification of [C16MIM][BF4].
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of halide impurities in [C16MIM][BF4]?
A1: Halide impurities are almost always a result of the common two-step synthesis route.[6]
-
Quaternization: The reaction of 1-methylimidazole with a 1-haloalkane (like 1-bromohexadecane) produces the intermediate 1-hexadecyl-3-methylimidazolium halide ([C16MIM][Br]).[13]
-
Metathesis (Anion Exchange): This intermediate is then reacted with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄), to exchange the halide anion for the desired tetrafluoroborate anion.[14] The halide impurity is the byproduct of this reaction (e.g., NaBr) that was not completely removed during the washing steps.
Q2: Beyond the simple AgNO₃ test, what is the most reliable method for quantifying halide impurities?
A2: While the silver nitrate test is a useful qualitative check, it is not quantitative and can be unreliable for trace amounts.[1][2] For rigorous scientific work, quantitative methods are essential.
| Analytical Technique | Principle | Typical Detection Limit | Pros & Cons |
| Ion Chromatography (IC) | Separation of ions on a stationary phase followed by conductivity detection. | 0.1 - 1.0 ppm | Pro: Gold standard, can speciate and quantify different halides (F⁻, Cl⁻, Br⁻, I⁻).[6][15] Con: Can be time-consuming, matrix effects from the IL anion can be challenging.[1] |
| Total Reflection X-ray Fluorescence (TXRF) | X-ray excitation of the sample and detection of emitted fluorescent X-rays. | ~1 ppb (for some elements) | Pro: High sensitivity, multi-element detection.[2][3] Con: Requires specialized equipment, potential for volatile HX loss during sample prep.[1] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization of the sample in plasma followed by mass-to-charge ratio detection. | ppb range | Pro: Extremely sensitive. Con: Can be destructive to the sample, requires sample digestion. |
| Halide-Selective Electrodes | Potentiometric measurement based on selective ion-membrane interaction. | ~ppm range | Pro: Relatively inexpensive and fast. Con: Prone to interference from other ions, requires careful calibration. |
Q3: Why is it so critical to remove halide impurities from ionic liquids?
A3: Halide impurities are not inert; they are chemically active and can fundamentally alter the behavior of the ionic liquid in various applications:
-
Catalysis: Halides can act as catalyst poisons, especially for transition-metal catalysts (e.g., in hydrogenation or cross-coupling reactions), by strongly coordinating to the metal center and deactivating it.
-
Electrochemistry: Halides can narrow the electrochemical window of the ionic liquid and are prone to oxidation at the anode. They can also be corrosive towards electrode materials.
-
Organic Synthesis: Halide ions are nucleophilic and can participate in or interfere with reactions, leading to unwanted side products and reduced yields.
-
Physicochemical Properties: Even small amounts of impurities can significantly depress the melting point and alter the viscosity, density, and thermal stability of the ionic liquid.[3]
Mechanism of Silver Salt Purification
The diagram below illustrates the chemical principle behind using silver salts to remove halide (X⁻) impurities.
Caption: Precipitation of halide ions (X⁻) using silver ions (Ag⁺).
By implementing these rigorous purification and validation protocols, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results.
References
- Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. (n.d.).
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry | Analytical Chemistry - ACS Publications. (n.d.).
- Quantification of Halide in Ionic Liquids using Ion Chromatography - AWS. (n.d.).
-
IC Determination of Halide Impuritiesin Ionic Liquids - ResearchGate. (2008). Retrieved January 8, 2026, from [Link]
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry - SOLVOMET. (2014).
- Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry - Lirias - KU Leuven. (n.d.).
- Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. (2025).
- SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS Maria Atanassova. (2020).
- Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation | ACS Sustainable Chemistry & Engineering. (2022).
-
Ionic liquids are viscus in nature , how to purify ? | ResearchGate. (2018). Retrieved January 8, 2026, from [Link]
-
Application of ionic liquids to solvent extraction - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
- Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. (n.d.).
- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents. (n.d.).
-
Bromide and Other Halide Ion Removal From Drinking Waters Using Silver‐Amended Coagulation | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Halide removal from water using silver doped magnetic-microparticles - PubMed. (2020). Retrieved January 8, 2026, from [Link]
- BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes - MDPI. (n.d.).
-
Silver halide - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−) - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]
-
Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Micellization and Thermodynamic Study of 1‑Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution - Journal of Chemical & Engineering Data - Figshare. (n.d.). Retrieved January 8, 2026, from [Link]
- Solvent-free synthesis, crystal structure and thermal stability of ionic liquid l-hexadecyl-3-methylimidazolium bromide - Northwestern Polytechnical University. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solvomet.eu [solvomet.eu]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Halide removal from water using silver doped magnetic-microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silver halide - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Micellization and Thermodynamic Study of 1âAlkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 13. Solvent-free synthesis, crystal structure and thermal stability of ionic liquid l-hexadecyl-3-methylimidazolium bromide - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Water Removal from 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4])
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for managing a critical variable when working with 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4]): water content. As an imidazolium-based ionic liquid (IL), [C16MIM][BF4] is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This water contamination is not a trivial impurity; it can significantly alter the physicochemical properties of the IL, including its viscosity, conductivity, and electrochemical window, thereby compromising experimental reproducibility and validity.[3][4][5] Furthermore, the presence of water can lead to the slow hydrolysis of the tetrafluoroborate ([BF4]⁻) anion, which can affect the long-term stability of the sample.[6]
This document is structured to provide rapid answers to common questions, a logical guide to troubleshooting experimental issues, and validated, step-by-step protocols for drying your IL samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my [C16MIM][BF4] sample absorbing atmospheric water?
The tendency to absorb moisture is an intrinsic property of many ionic liquids, particularly those based on the imidazolium cation.[2] The primary driver for this hygroscopicity in your sample is the tetrafluoroborate ([BF4]⁻) anion, which has a strong affinity for water.[1][6] This means that even brief exposure to ambient air can lead to significant water uptake.
Q2: How can trace amounts of water impact my experimental results?
Water acts as a significant impurity that can fundamentally alter the solvent properties of the ionic liquid. Key impacts include:
-
Reduced Viscosity & Increased Conductivity: Even small amounts of water can drastically decrease the viscosity of an IL while increasing its ionic conductivity.[3][5] This can affect reaction kinetics, diffusion rates, and electrochemical measurements.
-
Narrowed Electrochemical Window: Water has a more limited electrochemical stability window than the pure IL. Its presence will reduce the usable voltage range in electrochemical applications due to water's electrolysis.[6]
-
Altered Reaction Pathways: Water can act as a competing nucleophile, a proton source, or a catalyst poison, leading to unexpected side products or reduced reaction yields.
Q3: What is the industry-standard method for accurately measuring water content in [C16MIM][BF4]?
The most reliable and precise method for quantifying water content in ionic liquids is the Karl Fischer (KF) titration .[7][8] This technique is highly selective for water and can accurately measure concentrations from parts-per-million (ppm) to high percentages.[8][9] Both volumetric and coulometric KF titration methods are suitable, with coulometry being preferred for samples expected to have very low water content (<0.1%). Ionic liquids themselves can be excellent solvents for KF titration, which is particularly useful for analyzing samples that are poorly soluble in traditional methanol-based KF reagents.[7][10][11]
Q4: How should I handle and store my [C16MIM][BF4] to prevent water contamination?
Proactive prevention is the most effective strategy. Best practices for handling and storage are crucial:[12]
-
Inert Atmosphere Handling: Whenever possible, handle the ionic liquid inside a glove box with a dry nitrogen or argon atmosphere.[1][13]
-
Airtight Storage: Store the IL in a tightly sealed container, preferably with a PTFE-lined cap. Using paraffin film to further seal the cap is also recommended.[12][14]
-
Minimize Air Exposure: When a glove box is unavailable, uncap the sample for the shortest possible time. Consider purging the headspace of the container with a dry, inert gas before sealing.
Section 2: Troubleshooting Guide
Unexpected results are often the first indication of a problem with solvent purity. This section provides a logical framework for diagnosing and resolving common issues related to water contamination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
| Observed Problem | Probable Cause | Recommended Solution |
| Inconsistent reaction yields, rates, or product selectivity. | Variable water content between experimental runs is altering the reaction environment. | 1. Quantify the water content of the IL stock using Karl Fischer (KF) titration.[8] 2. Implement a consistent, pre-experiment drying protocol (see Section 3). 3. Verify the water content is below your established tolerance before each reaction. |
| The ionic liquid's viscosity is noticeably lower than the specification sheet. | Significant water absorption. Water acts as a molecular lubricant, drastically reducing the viscosity of most ILs.[3][5] | Dry the IL using the High-Vacuum Drying protocol (Protocol 1). The removal of water will restore the expected viscosity. |
| Poor performance in electrochemical applications (e.g., reduced voltage window, high background current). | Water contamination is leading to premature electrolysis and interfering with measurements.[6] | The IL must be rigorously dried to ppm-levels. High-vacuum drying is essential. Confirm final water content is <50 ppm using coulometric KF titration. |
| Evidence of sample degradation (color change, formation of precipitates) after heating. | Water-mediated hydrolysis of the [BF4]⁻ anion. This process can be accelerated at elevated temperatures and may produce acidic byproducts like HF.[6] | Ensure the IL is thoroughly dry before any high-temperature applications. Use the driest possible sample to minimize the risk of hydrolysis. |
Section 3: Detailed Experimental Protocols for Water Removal
The choice of drying method depends on the required final water content and the available equipment. For most research applications, high-vacuum drying is the most effective and recommended method.
Protocol 1: High-Vacuum Drying (Recommended Method)
This method leverages reduced pressure to lower the boiling point of water, allowing it to be efficiently removed at temperatures well below the decomposition point of the ionic liquid.[6][15]
Causality: By applying a high vacuum (<1 mbar), water can be evaporated from the IL at a moderate temperature (e.g., 70-80 °C). This temperature is high enough to increase the vapor pressure of the dissolved water, accelerating its removal, but low enough to prevent thermal degradation of the [C16MIM][BF4].[16][17] Stirring increases the surface area, further enhancing the drying rate.
Equipment:
-
Schlenk flask or a round-bottom flask
-
High-vacuum pump (capable of <1 mbar) with a cold trap (liquid nitrogen or dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
Place the [C16MIM][BF4] sample and a PTFE-coated magnetic stir bar into the Schlenk flask. Do not fill the flask more than half full.
-
Connect the flask to the vacuum line, ensuring the cold trap is in place between the flask and the pump.
-
Begin stirring to ensure gentle agitation.
-
Slowly and carefully apply the vacuum. The IL may initially bubble or foam as dissolved gases and highly volatile impurities are removed.
-
Once a stable vacuum is achieved (<1 mbar), begin heating the sample to 70-80 °C.
-
Maintain these conditions (stirring, heat, vacuum) for a minimum of 24 hours. For applications requiring extremely low water content (<50 ppm), drying for 48-72 hours may be necessary.[15]
-
To stop the process, first turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cool, backfill the flask with a dry, inert gas (e.g., argon or nitrogen) before turning off the vacuum pump. This prevents atmospheric moisture from being drawn back into the dried sample.
-
Validation: Immediately take an aliquot of the dried IL for Karl Fischer titration to confirm the final water content.
Visual Schematic of High-Vacuum Drying Setup
Caption: Schematic of a typical high-vacuum drying apparatus.
Protocol 2: Drying with Molecular Sieves
This method uses porous aluminosilicate materials (zeolites) to physically trap water molecules. It is simpler than vacuum drying but generally less effective for achieving very low water levels in [BF4]⁻-based ILs.[6][18]
Causality: 3Å molecular sieves have a pore opening of 3 angstroms, which is large enough to allow small water molecules to enter and become trapped, but small enough to exclude the larger ionic liquid ions.[19]
Procedure:
-
Activate Sieves: Place 3Å molecular sieves in a flask and heat them under high vacuum at >180 °C for at least 8 hours to remove any pre-adsorbed water.[19] Cool under an inert atmosphere.
-
Add the activated molecular sieves to your [C16MIM][BF4] sample (approx. 10% w/w).
-
Seal the container and allow it to stand for at least 48 hours at room temperature, with occasional swirling.
-
Carefully decant or filter the ionic liquid away from the sieves. Caution: Molecular sieves can sometimes break down into a fine powder that is difficult to filter.[15]
-
Validation: Analyze the decanted liquid via Karl Fischer titration. Note that this method may not reduce water content as effectively as vacuum drying.[6]
Data Summary: Comparison of Drying Methods
| Method | Effectiveness | Pros | Cons |
| High-Vacuum Drying | Very High (Can reach <50 ppm) | Most effective method for achieving low water content.[6] Removes other volatile impurities.[20] | Requires specialized equipment (vacuum pump, Schlenk line). Longer setup time. |
| Molecular Sieves | Moderate | Simple procedure, no complex equipment needed. | Less effective than vacuum for [BF4]⁻ ILs.[6][18] Risk of contamination from sieve dust or ion exchange.[15] |
| Azeotropic Distillation | High | Can be effective for large volumes. | Introduces a second solvent (entrainer) that must be completely removed.[21][22] Complex setup. |
References
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five C
- Moisture Determination via Karl-Fischer Titr
- An In-depth Technical Guide to the Hygroscopic Nature of Imidazolium-Based Ionic Liquids. Benchchem.
- The influence of water on the structural and transport properties of model ionic liquids. The Journal of Chemical Physics | AIP Publishing.
- Effect of Water on Local Structure and Dynamics in a Protic Ionic Liquid‐Based Electrolyte. Wiley Online Library.
- The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing.
- Ionic liquids for Karl-Fischer titr
- What's your typical cleaning method for your ionic liquids?.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois.
- The purification of an ionic liquid.
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. RSC Publishing.
- A kind of deep drying water removal method for ionic liquid.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum.
- Using molecular sieves for solvent drying. University of Michigan.
- Water removal
- Ionic liquids for Karl-Fischer titr
- Technical Support Center: Managing Water Content in Reactions with Hygroscopic Ionic Liquids. Benchchem.
- In Situ Determination of the Water Content of Ionic Liquids.
- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids. White Rose Research Online.
- How do you handle hygroscopic solutes in the lab?. TutorChase.
- High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. RSC Publishing.
- Karl Fischer titr
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.
- Safety Data Sheet for 1-Hexadecyl-3-methylimidazolium tetrafluorobor
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Effect of Water on Local Structure and Dynamics in a Protic Ionic Liquid‐Based Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 6. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 7. hiyka.com [hiyka.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 12. tutorchase.com [tutorchase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iolitec.de [iolitec.de]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. arc.aiaa.org [arc.aiaa.org]
- 19. web.uvic.ca [web.uvic.ca]
- 20. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Sciencemadness Discussion Board - Water removal from ionic liquid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing C16mimBF4 Micelle Formation
Welcome to the technical support guide for the ionic liquid 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust protocols for accurately determining and optimizing the Critical Micelle Concentration (CMC) of C16mimBF4. Our goal is to empower you to overcome common experimental hurdles and achieve reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is C16mimBF4 and why is it used?
This compound, abbreviated as C16mimBF4, is a type of ionic liquid (IL).[1] Structurally, it is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) polar head group (the imidazolium ring) and a hydrophobic (water-fearing) non-polar tail (the long 16-carbon alkyl chain).[2] This dual nature allows C16mimBF4 to act as a cationic surfactant, spontaneously self-assembling into colloidal structures called micelles in aqueous solutions.[2] Its unique properties, including low volatility, high thermal stability, and tunable solvency, make it a valuable compound in various applications, including as a medium for organic synthesis, a phase-transfer catalyst, and, critically for drug development, as a nanocarrier for solubilizing hydrophobic drugs.[2][3]
Q2: What is the Critical Micelle Concentration (CMC)?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles spontaneously form in a solution.[4] Below the CMC, surfactant molecules like C16mimBF4 exist primarily as individual monomers, some of which adsorb at interfaces (like the air-water surface), causing a sharp decrease in surface tension.[5] Once the CMC is reached, the bulk of the solution and the interfaces become saturated with monomers. Any additional surfactant added to the system will preferentially form micelles rather than remaining as monomers.[5] This transition point is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and turbidity, which allows for its experimental determination.[6]
Q3: Why is the accurate determination of CMC crucial for my research?
Accurately determining the CMC is fundamental for any application involving the micellar properties of C16mimBF4, particularly in drug development.
-
Solubilization Capacity: Micelles act as nano-containers, encapsulating poorly water-soluble drugs within their hydrophobic cores. This capability is only present above the CMC. Knowing the precise CMC is essential to formulate a drug delivery system that effectively solubilizes the active pharmaceutical ingredient (API).
-
Formulation Stability and Efficacy: The concentration of the surfactant directly impacts the number and size of micelles, which in turn affects drug loading, release kinetics, and the overall stability of the formulation. Operating too far below the CMC will result in no solubilization, while excessively high concentrations can lead to toxicity or undesirable side effects.
-
Cost-Effectiveness and Reproducibility: Surfactants can be expensive components of a formulation. Operating at the optimal concentration just above the CMC ensures efficacy without unnecessary excess, making processes more economical.[7] For scientific rigor, knowing the CMC under your specific experimental conditions (temperature, buffer composition, etc.) is vital for ensuring that results are reproducible and comparable to other studies.
Q4: What are the typical CMC values for C16mimBF4 and how do conditions affect it?
The CMC is not an immutable constant; it is highly sensitive to experimental conditions. The long C16 alkyl chain gives C16mimBF4 a relatively low CMC compared to its shorter-chain imidazolium counterparts due to its increased hydrophobicity.[8] Key influencing factors include temperature and the presence of additives like salts.
| Condition | Parameter | Typical Effect on CMC | Causality |
| Temperature | Increasing Temperature | U-shaped behavior (Initial decrease, then increase) | For ionic surfactants, increasing temperature initially promotes micellization by dehydrating the hydrophilic head groups, lowering the CMC. However, at higher temperatures, the increased thermal energy disrupts the structured water around the hydrophobic tails, which hinders micellization and increases the CMC.[9][10] |
| Additives | Addition of Inorganic Salts (e.g., NaCl) | Significant Decrease | The salt ions (counterions) shield the electrostatic repulsion between the positively charged imidazolium head groups at the micelle surface. This reduced repulsion allows micelles to form more easily and at a lower surfactant concentration.[7][11] |
| Additives | Addition of Short-Chain Alcohols (e.g., Ethanol) | Increase | Short-chain alcohols can act as co-solvents, increasing the solubility of the individual C16mimBF4 monomers in the bulk solution, which disfavors aggregation and thus increases the CMC. |
Troubleshooting Guide: Common Issues in CMC Determination
This section addresses common problems encountered during the determination of C16mimBF4's CMC.
Problem 1: My CMC values are inconsistent and not reproducible.
Probable Cause A: Purity of C16mimBF4
Ionic liquids can contain impurities from their synthesis, such as unreacted starting materials (e.g., 1-bromohexadecane or N-methylimidazole) or residual halides (Cl⁻, Br⁻) from precursor salts.[3] These impurities, even in small amounts, can act as electrolytes or organic additives, significantly altering the aggregation behavior and leading to variable CMC values.[12]
Recommended Solution:
-
Source Verification: Procure high-purity (>97% or >98%) C16mimBF4 from a reputable supplier who provides a certificate of analysis with purity data (e.g., from HPLC or NMR).[1]
-
Purity Check (Halide Test): A simple qualitative test for halide impurities can be performed. Dissolve a small amount of your C16mimBF4 in deionized water and add a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr) indicates halide contamination.[13]
-
Purification: If impurities are suspected, purification can be attempted. A common method involves dissolving the ionic liquid in a suitable solvent (e.g., dichloromethane), washing with deionized water to remove water-soluble salts, and then treating with activated charcoal to remove colored organic impurities. The solvent is then removed under vacuum.[13][14]
Probable Cause B: Instrumental or Methodological Errors
Inaccurate solution preparation, improper equipment calibration, or poor experimental technique can introduce significant variability.
Recommended Solution:
-
Precision Weighing: Use an analytical balance for preparing your stock solution. C16mimBF4 is viscous; ensure complete transfer.
-
Accurate Dilutions: Use calibrated volumetric flasks and pipettes for all dilutions. For methods involving serial additions, use a calibrated microliter syringe or automated dispenser.
-
Equipment Calibration: Calibrate your equipment before each experiment. For conductometry, use a standard KCl solution.[15] For tensiometry, ensure the balance is zeroed and the Du Noüy ring or Wilhelmy plate is meticulously cleaned (e.g., by flaming to red-hot) to ensure complete wetting.[16]
-
Temperature Control: Use a thermostatted water bath or jacketed vessel to maintain a constant temperature (±0.1 °C), as CMC is temperature-dependent.[17]
Problem 2: My measured CMC is significantly different from published literature values.
Probable Cause A: Differences in Experimental Conditions
As shown in the table above, temperature and the presence of electrolytes are major determinants of the CMC. Your experimental buffer, solvent, or temperature may differ from those in the cited literature.
Recommended Solution:
-
Condition Matching: Scrutinize the experimental section of the reference paper. Ensure your solvent (e.g., ultrapure water vs. a buffer), temperature, and background electrolyte concentration match exactly.
-
Acknowledge the Effect of Additives: If you are working in a buffered solution (e.g., PBS), the salts in the buffer will lower the CMC compared to values reported in pure water.[18] This is an expected outcome. The key is to control and report these conditions precisely for your results to be valid.
Probable Cause B: Incorrect Data Analysis
The CMC is determined as the breakpoint in a plot of a physical property versus concentration. Subjective or incorrect identification of this point is a common source of error.[4]
Recommended Solution:
-
Objective Breakpoint Determination: The CMC is the concentration at the intersection of the two linear portions of your data plot (e.g., surface tension vs. log[C] or conductivity vs. [C]).[4]
-
Sufficient Data Points: Ensure you have collected enough data points both below and above the expected CMC to clearly define the two linear regions.
-
Linear Regression: Perform a linear regression on the data points in each region. The CMC is the concentration where these two lines intersect. Avoid simply "eyeballing" the breakpoint.
Workflow for Troubleshooting CMC Measurement
The following diagram outlines a logical workflow for diagnosing and resolving issues during CMC determination.
Caption: Key factors influencing the CMC of C16mimBF4.
References
- Stepnowski, P., & Zaleska-Chmielewska, A. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In ACS Symposium Series (Vol. 950, pp. 2–13). American Chemical Society.
-
Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. Retrieved from [Link]
- Zaman, M. I. (2023).
-
Charles University. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
-
Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Video]. YouTube. Retrieved from [Link]
- Deetlefs, M., & Seddon, K. R. (2006). Purification of imidazolium ionic liquids for spectroscopic application.
- D'Errico, G., Ciccarelli, D., & Ortona, O. (2021). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Molecules, 26(11), 3234.
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]
- Gharanjig, K., & Khoshtarow, R. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert, 2(2), 163-172.
-
Scribd. (n.d.). EXPERIMENT 2 - Determination of cmc using surface tension. Retrieved from [Link]
- Kim, H., & Lim, K. H. (2004). Description of Temperature Dependence of Critical Micelle Concentration.
- Mohammadi, A. H., & Al-Mubaiyedh, U. A. (2014). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Iranian Journal of Oil and Gas Science and Technology, 3(4), 1-12.
- Ali, I., et al. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. Molecules, 28(4), 1642.
-
Chemistry Stack Exchange. (2019). How do salt additives and impurities affect a critical micelle concentration?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. Retrieved from [Link]
- T-Fadel, A., et al. (2024). Predicting the Temperature Dependence of Surfactant CMCs Using Graph Neural Networks. arXiv preprint arXiv:2403.03923.
- Atta, A. M., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Polymers, 14(4), 819.
- Prévost, S., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. The Journal of Physical Chemistry B, 126(7), 1539-1551.
- Kang, K. H., & Lim, K. H. (2001). A model on the temperature dependence of critical micelle concentration.
- Swatloski, R. P., et al. (2010). Preparation and purification of ionic liquids and precursors. U.S.
- Creary, X., & Willis, E. D. (2005).
-
ResearchGate. (2022). How does salt influences CMC and micelle formation?. Retrieved from [Link]
- Mohammadi, A. H., & Al-Mubaiyedh, U. A. (2014). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Iranian Journal of Oil & Gas Science and Technology, 3(4), 01-12.
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
Sources
- 1. 1-Hexyl-3-methylimidazolium tetrafluoroborate = 97.0 HPLC 244193-50-8 [sigmaaldrich.com]
- 2. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. justagriculture.in [justagriculture.in]
- 7. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 8. agilent.com [agilent.com]
- 9. scialert.net [scialert.net]
- 10. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C₁₆MIM][BF₄])
Welcome to the dedicated technical support guide for the synthesis of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, an ionic liquid of significant interest in various research and industrial applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help researchers, scientists, and drug development professionals overcome common hurdles and optimize their synthesis for higher yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Q1: My overall yield is significantly lower than expected. What are the most common causes?
A low overall yield in this two-step synthesis typically points to inefficiencies in either the initial quaternization reaction or the subsequent anion exchange step, as well as potential losses during purification.
Initial Diagnosis Workflow:
To pinpoint the issue, it's recommended to assess the yield and purity of the intermediate product, 1-Hexadecyl-3-methylimidazolium halide ([C₁₆MIM][X]), before proceeding to the anion exchange. A low yield or impure intermediate at this stage is a common culprit for poor final results.
Caption: Initial diagnostic workflow for low yield.
Q2: I've identified the quaternization step (1-methylimidazole + 1-halohexadecane) as the source of low yield. How can I optimize it?
The quaternization is an Sₙ2 reaction. Its efficiency is highly dependent on reaction conditions and reactant purity.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Rationale: The reaction may not have reached completion due to insufficient time or energy. As the ionic liquid product forms, the viscosity of the reaction mixture can increase, potentially hindering mixing and slowing the reaction rate.[1]
-
Solution:
-
Increase Reaction Time: Extend the reaction time, monitoring progress via techniques like ¹H NMR to observe the disappearance of starting material signals.
-
Increase Temperature: Gently increase the reaction temperature (e.g., to 60-80°C).[2] However, avoid excessively high temperatures which can cause side reactions and product discoloration.
-
Use a Solvent: Performing the reaction in a suitable solvent can mitigate viscosity issues and improve reaction kinetics.[1] Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) are known to accelerate Sₙ2 reactions.[1][3][4]
-
-
-
Purity of Reactants:
-
Rationale: Impurities, especially water, in 1-methylimidazole or the haloalkane can interfere with the reaction.
-
Solution: Use high-purity reagents. It is best practice to distill 1-methylimidazole prior to use.[5]
-
-
Choice of Halide:
-
Rationale: The nature of the leaving group in the 1-halohexadecane affects the reaction rate.
-
Solution: 1-Bromohexadecane is more reactive than 1-chlorohexadecane due to bromide being a better leaving group, leading to faster reaction times and potentially higher yields under the same conditions.
-
| Parameter | Recommendation | Rationale |
| Reactants | 1-methylimidazole (distilled), 1-bromohexadecane (>97%) | Higher reactivity of bromide; purity is critical. |
| Stoichiometry | 1.0 : 1.05 molar ratio (Imidazole:Halide) | A slight excess of the alkyl halide can drive the reaction to completion. |
| Temperature | 60–80 °C | Balances reaction rate against thermal degradation.[2] |
| Solvent | Acetonitrile or Toluene (Optional) | Improves mixing by reducing viscosity and can accelerate the reaction.[1][3] |
| Time | 24–72 hours | Monitor reaction progress to determine the optimal duration. |
Table 1: Recommended Reaction Parameters for Quaternization.
Q3: My final product is contaminated with halide ions after the anion exchange. How can I improve its purity?
Halide contamination is a frequent issue, often leading to significant changes in the physicochemical properties of the final ionic liquid.[6] It arises from an incomplete anion exchange reaction or inadequate purification.
Potential Causes & Solutions:
-
Poorly Soluble Metathesis Salt:
-
Rationale: The anion exchange is an equilibrium-driven process. If the tetrafluoroborate salt has low solubility in the reaction medium, the reaction will be slow and incomplete.
-
Solution: Use sodium tetrafluoroborate (NaBF₄) instead of potassium tetrafluoroborate (KBF₄). NaBF₄ is significantly more soluble in water (97.3 g/100 mL) compared to KBF₄ (0.44 g/100 mL), which drives the reaction toward the products much more effectively.[7]
-
-
Insufficient Washing:
-
Rationale: The byproduct sodium halide (e.g., NaBr) must be thoroughly removed from the product.
-
Solution:
-
After the initial reaction and extraction into an organic solvent (e.g., dichloromethane), wash the organic phase multiple times with deionized water to remove the bulk of the salt byproduct.[8]
-
For very high purity, a final wash with a dilute aqueous solution of NaBF₄ can help shift the equilibrium further, replacing any remaining halide ions.[7]
-
-
-
Confirmation of Halide Removal:
Q4: My product is yellow or brown. How can I obtain a colorless ionic liquid?
Product discoloration is typically caused by impurities in the starting materials or by degradation during the synthesis, often from excessive heat.
Potential Causes & Solutions:
-
Impure Starting Materials:
-
Rationale: Colored impurities in the commercial 1-methylimidazole or 1-halohexadecane will carry through the synthesis.
-
Solution: Use high-purity, colorless starting materials. Distilling 1-methylimidazole is highly recommended.
-
-
Thermal Degradation:
-
Rationale: Overheating during the quaternization step or during solvent removal can lead to decomposition and the formation of colored byproducts.
-
Solution: Maintain careful temperature control throughout the synthesis. When removing solvents using a rotary evaporator, keep the bath temperature below 50-60°C.[7]
-
-
Decolorization Procedure:
-
Protocol: If the product (either the intermediate or the final ionic liquid) is colored, it can often be purified. Dissolve the ionic liquid in a suitable solvent (e.g., water for the intermediate, or dichloromethane for the final product) and add a small amount of activated decolorizing charcoal. Stir the mixture at room temperature or with gentle heating (e.g., 65°C) for several hours, then filter to remove the charcoal.[9]
-
Frequently Asked Questions (FAQs)
What is the standard synthesis pathway for [C₁₆MIM][BF₄]?
The synthesis is a two-step process:
-
Quaternization: An Sₙ2 reaction between 1-methylimidazole and 1-halohexadecane (typically 1-bromohexadecane) to form the 1-Hexadecyl-3-methylimidazolium halide intermediate, [C₁₆MIM][X].
-
Anion Exchange (Metathesis): The halide anion of the intermediate is exchanged for tetrafluoroborate by reacting it with a tetrafluoroborate salt, most commonly sodium tetrafluoroborate (NaBF₄), in an aqueous solution. The final product is then extracted, washed, and dried.[2][10]
Caption: General synthesis workflow for [C₁₆MIM][BF₄].
Which tetrafluoroborate salt is best for the anion exchange?
Sodium tetrafluoroborate (NaBF₄) is highly recommended.[7] Its high water solubility ensures a more complete and faster reaction compared to less soluble salts like KBF₄. While silver salts (e.g., AgBF₄) can also be used and offer the advantage of precipitating the silver halide byproduct, they are significantly more expensive.[5]
| Salt | Pro | Con |
| NaBF₄ | High water solubility, cost-effective, high efficiency.[7] | Byproduct (NaBr) remains in aqueous phase, requiring thorough washing. |
| KBF₄ | Inexpensive. | Very low water solubility, leads to incomplete reaction and halide contamination.[7] |
| AgBF₄ | Drives reaction by precipitating AgX byproduct.[5] | Very expensive. |
Table 2: Comparison of Common Tetrafluoroborate Salts.
How do I properly dry the final product?
[C₁₆MIM][BF₄] is hygroscopic, meaning it readily absorbs moisture from the air.[7] The presence of water can significantly alter its physical properties, such as viscosity and melting point.[6][11]
-
Procedure: After solvent removal on a rotary evaporator, the ionic liquid should be dried under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80°C) for several hours until a constant weight is achieved.[12] This ensures the removal of both residual solvent and absorbed water.
Experimental Protocols
Protocol 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIM][Br])
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 eq).
-
Add 1-bromohexadecane (1.05 eq).
-
Heat the mixture with stirring at 70°C for 48 hours. The mixture will become viscous and may solidify upon cooling.
-
After cooling to room temperature, wash the crude product by adding ethyl acetate, stirring vigorously, and decanting the solvent. Repeat this washing step three times to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to remove residual ethyl acetate. The product can be used in the next step without further purification or can be purified further if colored.
Protocol 2: Anion Exchange to Synthesize [C₁₆MIM][BF₄]
-
Dissolve the [C₁₆MIM][Br] (1.0 eq) from Protocol 1 in deionized water.
-
In a separate beaker, dissolve sodium tetrafluoroborate (NaBF₄) (1.1 eq) in deionized water.
-
Add the NaBF₄ solution to the [C₁₆MIM][Br] solution in portions while stirring. The mixture may become cloudy or form an emulsion. Continue stirring at room temperature for 3-4 hours.
-
Transfer the mixture to a separatory funnel and add dichloromethane (DCM). Shake vigorously and allow the layers to separate.
-
Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine all organic layers. Wash the combined organic phase three times with deionized water to remove NaBr.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM using a rotary evaporator (water bath <50°C).[7]
-
Place the resulting viscous liquid in a vacuum oven at 80°C under high vacuum until a constant weight is achieved to yield the final, pure product.[12]
References
-
Schleicher, J. C., & Scurto, A. M. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11(5), 698-706. ([Link])
-
Scurto, A. M. (2006). Kinetics and Solvent Effects in the Synthesis of Ionic Liquids. University of Notre Dame. ([Link])
-
Schleicher, J. C., & Scurto, A. M. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry. ([Link])
-
Schleicher, J. C., & Scurto, A. M. (2008). Kinetics and Solvent Effects in the Synthesis of Ionic Liquids. AIChE Annual Meeting, Conference Proceedings. ([Link])
-
Chikte, P. P., & Madhamsettiwar, S. P. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3), 1345-1354. ([Link])
-
Ahmad, A., et al. (2018). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry, 11(4), 542-553. ([Link])
-
Bier, D., et al. (2009). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc, 2009(2), 241-252. ([Link])
-
Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166-170. ([Link])
-
Rogalsky, S., et al. (2012). Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. ResearchGate. ([Link])
-
Singh, S. K., & Savoy, A. W. (2020). Ionic liquids synthesis and applications: A review. Journal of Molecular Liquids, 297, 112038. ([Link])
-
Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. ([Link])
-
Harper, J. B., & Yoon, H. (2019). A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications. Frontiers in Chemistry, 7, 723. ([Link])
-
RoCo Global. (n.d.). This compound, >98%. ([Link])
-
Chikte, P. P., & Madhamsettiwar, S. P. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. ([Link])
-
El-hoshoudy, A. N. (2023). Ionic liquids: history, conception, applications, and perspectives. Environmental Science and Pollution Research, 30(40), 91777-91803. ([Link])
-
Shiflett, M. B., & Yokozeki, A. (2005). Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures. Journal of Chemical & Engineering Data, 50(2), 494-502. ([Link])
-
Basaiahgari, A., & Panda, A. B. (2016). A Brief Review of Ionic Liquids: Synthesis and Applications. Auctores. ([Link])
-
Dupont, J., et al. (2001). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses, 78, 221. ([Link])
-
Madhamsettiwar, S. P. (2022). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF WASTE NYLON-6. Journal of Advanced Scientific Research, 13(1). ([Link])
-
Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. ChemSusChem, 10(11), 2358-2377. ([Link])
-
B. D. P. M. R. de M. e S. (2018). Modeling the Temperature Dependent Material Dispersion of Imidazolium Based Ionic Liquids in the VIS-NIR. arXiv. ([Link])
- Huddleston, J. G., et al. (2010). Preparation and purification of ionic liquids and precursors. U.S.
Sources
- 1. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 3. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and Solvent Effects in the Synthesis of Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
- 12. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Reducing the Toxicity of Imidazolium Ionic Liquids for Biological Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolium-based ionic liquids (ILs). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to mitigate the toxicity of these versatile compounds in your biological experiments. Our goal is to help you harness the unique properties of imidazolium ILs while ensuring the validity and success of your research.
Section 1: Frequently Asked Questions (FAQs) on Imidazolium IL Toxicity
This section addresses common questions regarding the underlying causes of imidazolium IL toxicity and strategies for designing more biocompatible alternatives.
Q1: What is the primary mechanism of imidazolium ionic liquid toxicity to cells?
The primary mechanism of toxicity for many imidazolium ILs is the disruption of the cell's plasma membrane.[1][2] The cationic imidazolium headgroup and its associated alkyl chains can intercalate into the lipid bilayer, compromising its integrity. This can lead to increased membrane fluidity, leakage of cellular contents, and ultimately cell lysis.[3]
Beyond membrane disruption, other mechanisms have been identified:
-
Mitochondrial Dysfunction: Some imidazolium ILs, particularly those with longer alkyl chains, can inhibit mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[4][5]
-
Apoptosis Induction: Exposure to certain imidazolium ILs can trigger programmed cell death, or apoptosis, as evidenced by the activation of caspases.[4]
-
DNA Intercalation: Imidazolium-based ILs have been shown to intercalate with DNA, which can interfere with cellular replication and transcription.[4]
Q2: How does the chemical structure of an imidazolium IL influence its toxicity?
The toxicity of imidazolium ILs is strongly linked to their structure, particularly the cation. Here are the key structure-activity relationships to consider:
-
Alkyl Chain Length on the Cation: This is one of the most significant factors. Generally, as the length of the alkyl chain increases, the lipophilicity of the IL increases, leading to greater membrane disruption and higher toxicity.[3][6][7][8][9][10] However, a "cutoff effect" has been observed, where beyond a certain chain length (e.g., C16), the toxicity may decrease.[6][11]
-
The Cationic Headgroup: The nature of the cationic headgroup plays a crucial role. Imidazolium and pyridinium-based ILs tend to be more toxic than those with pyrrolidinium, ammonium, or cholinium headgroups.[3][6]
-
The Anion: While the cation is the primary driver of toxicity, the anion also has an influence.[6][7][12][13][14][15][16] Lipophilic and polyfluorinated anions can contribute to higher toxicity.[14][16] Conversely, anions like acetate and methanesulfonate are often associated with lower toxicity.[6] The use of amino acids as anions is another strategy to enhance biocompatibility.[17][18]
Q3: How can I design imidazolium ionic liquids with lower toxicity?
Designing less toxic imidazolium ILs involves a rational approach to modifying their chemical structure:
-
Functionalize the Alkyl Chain: Introducing polar groups, such as hydroxyl (-OH) or ether (-O-), into the alkyl side chain can significantly decrease the IL's lipophilicity and, consequently, its toxicity.[19][20]
-
Incorporate Biodegradable Moieties: Designing ILs with biodegradable functional groups, like esters or amides, can lead to their breakdown into less harmful components, improving their environmental and biological profile.[21][22][23][24]
-
Select Biocompatible Anions: Pair the imidazolium cation with anions known for their low toxicity, such as acetate, methanesulfonate, or amino acids.[6][17][18]
-
Consider Dicationic Structures: Dimidazolium-based ILs have demonstrated lower cytotoxicity compared to their corresponding mono-imidazolium counterparts, offering another design strategy for reducing toxicity.[25]
Q4: Are there any "green" or biocompatible imidazolium ionic liquids available?
Yes, the development of "biocompatible ionic liquids" (Bio-ILs) is a growing area of research.[26] These are often derived from naturally occurring compounds. For instance, ILs synthesized using amino acid-based cations and anions are being explored for their reduced toxicity and enhanced biodegradability.[17] Choline-based ILs are also recognized for their lower toxicity profile.[6]
Section 2: Troubleshooting Guide for High Cytotoxicity in Experiments
This guide provides a systematic approach to identifying and resolving issues of high cytotoxicity when using imidazolium ILs in your biological applications.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpectedly high cell death in my culture after IL treatment. | Inherent toxicity of the chosen IL: The structure of your imidazolium IL may be inherently cytotoxic at the concentration used. | 1. Review the IL structure: Is there a long alkyl chain (C6 or greater)? Is the anion lipophilic (e.g., [NTf2]⁻)?[3][6][20] 2. Perform a dose-response study: Determine the EC50 or IC50 value of your IL on your specific cell line to identify a non-toxic working concentration. 3. Switch to a less toxic analogue: Consider an IL with a shorter alkyl chain, a more polar functional group on the side chain, or a more biocompatible anion like acetate or an amino acid.[6][17][19] |
| Inconsistent results between experiments. | IL purity and stability: Impurities from the synthesis (e.g., unreacted starting materials) can be toxic. Some ILs may degrade over time. | 1. Verify IL purity: Use techniques like NMR or mass spectrometry to confirm the purity of your IL. Repurify if necessary. 2. Check for hydrolysis: Some anions are susceptible to hydrolysis, which can alter the pH and introduce toxic byproducts. Ensure proper storage conditions (e.g., dry environment). 3. Prepare fresh solutions: Prepare your IL solutions fresh for each experiment to minimize degradation. |
| My IL is causing cell stress, but not immediate death (e.g., altered morphology, reduced proliferation). | Sub-lethal toxicity effects: The IL concentration may be below the lethal dose but still high enough to induce cellular stress. | 1. Lower the IL concentration: Even if you don't observe widespread cell death, sub-lethal effects can confound your results. Try a lower concentration. 2. Assess for specific stress markers: Use assays to check for markers of oxidative stress (ROS production) or apoptosis (caspase activity).[4] 3. Reduce exposure time: If your experimental design allows, reduce the duration of cell exposure to the IL. |
| The biological effect I'm studying is masked by the IL's toxicity. | Lack of a proper control or baseline: The inherent bioactivity of the IL is interfering with the measurement of the desired effect. | 1. Include an "IL-only" control group: This will help you differentiate the effects of the IL itself from the phenomenon you are investigating. 2. Use a structurally related, less toxic IL as a negative control: This can help to confirm that the observed biological effect is not solely due to the general presence of an ionic liquid. 3. Consider a different IL class: If the imidazolium core is the source of the interference, you may need to explore other classes of ILs, such as those based on cholinium or ammonium cations.[3][6] |
Visualizing the Path to Reduced Toxicity
Caption: Key structural components of imidazolium ILs that influence their overall toxicity.
Section 4: Quantitative Data Summary
The following table provides a comparative overview of the toxicity of different imidazolium ionic liquids, as measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher toxicity.
| Ionic Liquid | Organism/Cell Line | EC50/IC50 (mg/L) | Reference |
| [C4mim][BF4] | Aliivibrio fischeri | 45.3 | [6] |
| [C4mim][Cl] | Aliivibrio fischeri | 164 | [6] |
| [C2mim][CH3COO] | Aliivibrio fischeri | 1637 | [6] |
| [C2mim][CH3SO3] | Aliivibrio fischeri | 14083 | [6] |
| [C10mim][Cl] | Caco-2 cells | Most Toxic in Study | [7] |
| [C1mim][MSO4] | Caco-2 cells | Least Toxic in Study | [7] |
Note: Toxicity values can vary significantly depending on the test organism, cell line, and experimental conditions.
References
- The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Mosc). 2024 Mar;89(3):451-461.
- Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge. Environ Sci Process Impacts. 2015 Aug;17(8):1462-9.
- The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow).
- Ionic Liquids Toxicity—Benefits and Threats. Int J Mol Sci. 2018 Aug; 19(8): 2428.
- Ionic Liquids—A Review of Their Toxicity to Living Organisms. Int J Mol Sci. 2020 Jan; 21(1): 146.
- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Food Chem Toxicol. 2020 Oct;144:111624.
- Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Green Chem. 2011;13(9):2379-2385.
- Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI.
- Toxicity reduction of imidazolium-based ionic liquids by the oxygenation of the alkyl substituent. RSC Adv. 2015;5(10):7335-7342.
- Toxicity and biodegradability of imidazolium ionic liquids.
- Toxicity of Selected Imidazolium-based Ionic Liquids on Caenorhabditis elegans: a Quantitative Structure-Activity Relationship Study. Chinese Journal of Chemical Physics. 2017 Aug 27;30(4):457-464.
- Low toxicity functionalised imidazolium salts for task specific ionic liquid electrolytes in dye-sensitised solar cells: a step towards less hazardous energy production. Green Chem. 2013;15(7):1857-1868.
- Effects of imidazolium-based ionic liquids with different anions on wheat seedlings. Chemosphere. 2018 Feb;193:1016-1024.
- Behaviour and toxicity of imidazolium based ionic liquids in soils.
- Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Environ Sci Pollut Res Int. 2015 Dec 17;23(5):4729-39.
- Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community.
- ILToxDB: A Database on Cytotoxicity of Ionic Liquids. J Med Chem. 2025 Nov 5.
- Phytotoxicity of imidazolium-based ILs with different anions in soil on Vicia faba seedlings and the influence of anions on toxicity. Chemosphere. 2016 Feb;145:330-7.
- Ionic Liquids Toxicity—Benefits and Thre
- Potential for cardiac toxicity with methylimidazolium ionic liquids. Toxicol Appl Pharmacol. 2022 May 1;442:115993.
- Investigating the Structure‐Toxicity Relationship of Methylimidazolium Ionic Liquids in Isolated Primary Human Hepatocytes.
- The role of the anion in the toxicity of imidazolium ionic liquids.
- Ionic Liquid-Based Materials for Biomedical Applications. Polymers (Basel). 2021 Sep 15;13(18):3134.
- Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. MDPI.
- Anion Effects on the Cytotoxicity of Ionic Liquids.
- Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. New J. Chem. 2020;44(31):13511-13521.
- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. MDPI.
- Toxicity and biodegradability of imidazolium ionic liquids.
- Toxicity of ionic liquids prepared from biomaterials. Faculdade de Ciências da Universidade de Lisboa.
- Biocompatible diimidazolium based ionic liquid systems for enhancing the solubility of paclitaxel. Green Chem. 2023;25(13):5183-5193.
- Ionic Liquids as Solvent, Catalyst Support Chemical Agent Decontamination and Detoxification.
- Current Trends in Green Solvents: Biocomp
- Detoxification of lignocellulosic prehydrolyzate using imidazolium-based ionic liquid.
- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids.
- Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. J Chem Technol Biotechnol. 2016;91(8):2346-2353.
- The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio).
- Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation.
Sources
- 1. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane | Semantic Scholar [semanticscholar.org]
- 3. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of imidazolium-based ionic liquids with different anions on wheat seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The role of the anion in the toxicity of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 19. Toxicity reduction of imidazolium-based ionic liquids by the oxygenation of the alkyl substituent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Low toxicity functionalised imidazolium salts for task specific ionic liquid electrolytes in dye-sensitised solar cells: a step towards less hazardous energy production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. Biocompatible diimidazolium based ionic liquid systems for enhancing the solubility of paclitaxel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
preventing phase separation in C16mimBF4 polymer blends
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) in polymer blends. As a Senior Application Scientist, I understand the unique challenges presented by these systems, particularly the prevention of phase separation to achieve homogenous, functional materials.
This center moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and validated workflows. Our goal is to empower you to diagnose issues, understand the underlying science, and successfully control the morphology of your C16mimBF4 polymer blends.
Troubleshooting Guide: Diagnosing and Solving Phase Separation
This section addresses common issues encountered during the formulation and processing of C16mimBF4 polymer blends in a practical question-and-answer format.
Q1: My polymer blend film appears cloudy or opaque immediately after casting. What is happening and how can I fix it?
A1: Root Cause Analysis & Immediate Solutions
An opaque or cloudy appearance is the most common indicator of macroscopic phase separation.[1] This occurs because the polymer and the C16mimBF4 ionic liquid are thermodynamically immiscible, separating into distinct domains.[2] These domains, having different refractive indices, scatter light and cause the cloudy appearance. The process can occur rapidly through mechanisms like spinodal decomposition.[1]
Scientific Explanation: The miscibility of any two components is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For high molecular weight polymers, the entropy of mixing (ΔS_mix) is very small.[2] Therefore, for the blend to be miscible (ΔG_mix < 0), the enthalpy of mixing (ΔH_mix) must be either negative or only slightly positive. A cloudy appearance indicates a positive ΔH_mix, signifying unfavorable interactions between the polymer and the ionic liquid, leading to separation.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for opaque polymer blend films.
Q2: The blend is clear in solution but becomes hazy during solvent evaporation. Why does this delayed separation occur?
A2: The Critical Role of the Solvent
This is a classic case of solvent-induced phase separation. Initially, the solvent, the polymer, and the C16mimBF4 form a stable, single-phase solution. As the solvent evaporates, the concentrations of the polymer and ionic liquid increase. At a critical concentration, the unfavorable interactions between the blend components begin to dominate, exceeding the miscibility limit and triggering phase separation.[4] The final morphology can be heavily dependent on the solvent used, as different solvents have varying solubility parameters and evaporation rates.[4]
Strategies to Mitigate:
-
Solvent Selection: Choose a solvent that is equally "good" for both the polymer and the C16mimBF4. This helps prevent one component from precipitating out prematurely as the solvent evaporates.
-
Increase Evaporation Rate: Techniques like spin-coating, which lead to very rapid solvent removal, can "kinetically trap" the blend in a non-equilibrium, mixed state. This can prevent the components from having enough time to demix.
-
Use of Co-solvents: Adding a co-solvent, like DMSO, can sometimes improve the overall solubility of the system and alter the evaporation dynamics, potentially preventing phase separation.[5]
| Solvent Property | Impact on Phase Separation | Recommendation |
| Evaporation Rate | Slow: Allows more time for polymer chains and IL to diffuse and phase separate. | For immiscible systems, use rapid evaporation (e.g., spin coating) to kinetically trap a mixed state. |
| Solubility Parameter | A solvent with a solubility parameter that is very different from one component can induce its early precipitation. | Select a solvent with a solubility parameter that is intermediate to both the polymer and C16mimBF4. |
| Specific Interactions | Solvents capable of hydrogen bonding can compete with polymer-IL interactions, affecting miscibility. | Be mindful of specific solvent interactions. A non-interacting solvent may be preferable. |
Q3: Can I use an additive to prevent phase separation in a fundamentally immiscible system?
A3: Yes, through a process called compatibilization.
For many polymer/IL pairs, immiscibility is the thermodynamically favored state.[6] In these cases, an additive known as a compatibilizer is required to stabilize the blend. A compatibilizer is typically a substance that has favorable interactions with both components of the blend.[7]
Types of Compatibilizers:
-
Block or Graft Copolymers: These are the most common compatibilizers.[6][7] For a C16mimBF4/polymer blend, you would use a copolymer where one block is miscible with your main polymer and the other block has favorable interactions with the C16mimBF4 (e.g., a polar or ionic block). The copolymer resides at the interface between the two phases, reducing interfacial tension and preventing coalescence of the domains.[7]
-
Nanoparticles: In some cases, nanoparticles can also act as compatibilizers.[8] If the nanoparticles have a surface chemistry that allows them to be wetted by both the polymer and the ionic liquid, they will preferentially locate at the interface and sterically hinder the domains from growing.[8] This strategy can effectively suppress macroscopic phase separation.
Caption: Mechanism of a compatibilizer at the polymer/IL interface.
Experimental Protocols
Protocol 1: Preparation and Casting of a C16mimBF4/Polymer Blend
This protocol provides a baseline method for preparing a blend. Troubleshooting may be required based on the specific polymer used.
-
Materials:
-
Polymer of choice (e.g., PMMA, PS)
-
C16mimBF4 (ensure it is dry, as water can affect miscibility)
-
Appropriate solvent (e.g., Dichloromethane, THF, Toluene)
-
Glass vials, magnetic stirrer, hot plate
-
Glass substrate or petri dish for casting
-
-
Procedure:
-
Calculate the required masses of the polymer and C16mimBF4 for your desired weight ratio (e.g., 90:10 polymer:IL).
-
Dissolve the polymer completely in the chosen solvent in a sealed vial with magnetic stirring. This may require gentle heating (e.g., 40-50°C). Ensure the solution is perfectly clear.
-
Once the polymer is dissolved, add the C16mimBF4 to the solution.
-
Continue stirring until the C16mimBF4 is fully dissolved and the solution is homogeneous and transparent. This may take several hours.
-
Casting: Clean a glass substrate thoroughly. Pour the solution onto the substrate in a fume hood.
-
Partially cover the substrate (e.g., with a large beaker) to control the solvent evaporation rate. A slower, controlled evaporation can sometimes prevent phase separation that might be induced by rapid skin formation on the film surface.
-
Allow the solvent to evaporate completely. This may take 12-24 hours.
-
Place the resulting film in a vacuum oven at a temperature slightly above the glass transition temperature of the polymer for several hours to remove any residual solvent and to anneal the film.
-
Protocol 2: Characterization of Phase Separation via Optical Microscopy
This is a fast and effective method to visually confirm phase separation.
-
Sample Preparation: Prepare a thin film of your blend as described in Protocol 1.
-
Instrumentation: Use a standard optical microscope with transmitted light capabilities. Phase contrast or differential interference contrast (DIC) modes can enhance visibility of the domains.
-
Procedure:
-
Place the film on a microscope slide.
-
Start with a low magnification objective (e.g., 10x) to get an overview of the film morphology.
-
Look for characteristic features of phase separation:
-
Droplet-matrix morphology: One phase appears as distinct droplets within a continuous matrix of the other phase.
-
Co-continuous morphology: Both phases form interpenetrating, continuous networks.[8]
-
-
Increase magnification (e.g., 40x or 100x) to observe the size and shape of the domains.
-
Capture images for documentation and analysis. The presence of distinct domains of any shape confirms phase separation. A completely featureless, uniform image suggests miscibility at the microscopic level.
-
Frequently Asked Questions (FAQs)
-
What are the primary drivers of phase separation in polymer/ionic liquid blends? The main drivers are unfavorable intermolecular interactions (positive enthalpy of mixing) and the very low entropy of mixing for long polymer chains.[2] Factors like the length of the alkyl chain on the ionic liquid, the presence of specific interactions like hydrogen bonds, and the system's temperature relative to its critical solution temperature (UCST or LCST) are all critical.[5][9]
-
How does the molecular weight of the polymer affect miscibility? Generally, increasing the polymer's molecular weight decreases the already small entropy of mixing, making phase separation more likely.[5] Therefore, lower molecular weight polymers are often more miscible with ionic liquids than their high molecular weight counterparts.
-
Can temperature be used to control phase separation? Yes, depending on the system's phase behavior. Some blends exhibit an Upper Critical Solution Temperature (UCST), where they are miscible at high temperatures and phase-separate upon cooling.[10] Others show a Lower Critical Solution Temperature (LCST) behavior, phase-separating upon heating.[3][11] Understanding your system's phase diagram is key to using temperature as a control parameter.
-
What advanced techniques can quantify phase separation? Beyond optical microscopy, techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can provide higher-resolution images of the phase-separated morphology.[4] Differential Scanning Calorimetry (DSC) can also be used; a miscible blend will show a single glass transition temperature (Tg), while an immiscible blend will show two distinct Tgs corresponding to each component.[12] Small-Angle X-ray or Neutron Scattering (SAXS/SANS) can provide detailed information about domain sizes and spacing.[3]
References
- Hitachi High-Tech. (n.d.). Characterization of interface between phase separated structure in polymer blends by AFM and DSC. SI NEWS.
- Cho, J. (n.d.). Analysis of Phase Separation in Compressible Polymer Blends and Block Copolymers.
- Trif, M., et al. (2020). Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions. ACS Omega.
- Wang, Z., et al. (2014). Phase behaviour and separation kinetics of polymer blends. Journal of Microscopy.
- Walker, P. J., et al. (2025). Anomalous Phase Behavior of Polymer–Ionic Liquid Mixtures.
- MDPI. (n.d.). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems.
- AIP Publishing. (2022). Experimental study of phase separation in dynamically asymmetric unentangled polymer blend. The Journal of Chemical Physics.
- IOSR Journal. (n.d.).
- Chemistry For Everyone. (2025).
- PubMed. (2025). Anomalous Phase Behavior of Polymer-Ionic Liquid Mixtures.
- ChemRxiv. (n.d.). Suppression of macroscopic phase separation in polymer blends confined within the interstitial pores of dense nanoparticle packing.
- ChemRxiv. (2025). Suppression of macroscopic phase separation in polymer blends confined within the interstitial pores of dense nanoparticle packings.
- MDPI. (n.d.).
- TU Chemnitz. (n.d.).
- (n.d.).
- ResearchGate. (n.d.). APPROACHES TO IMPROVE THE MISCIBLITY OF POLYMER BLENDS: A REVIEW.
- Dadmun, M. D. (2025). Methods to improve the properties of polymer mixtures: Optimizing intermolecular interactions and compatibilization.
- Liu, J., et al. (2022). Molecular Compatibility and Hydrogen Bonding Mechanism of PES/PEI Blends. PMC - NIH.
- Xie, S., et al. (n.d.). Compatibility Studies of Some Azo Polymer Blends. DTIC.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tu-chemnitz.de [tu-chemnitz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phase behaviour and separation kinetics of polymer blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate ([C16mim][BF4])
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the viscosity of the ionic liquid (IL) 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, [C16mim][BF4]. This document offers practical, in-depth solutions to common experimental challenges, grounded in the fundamental physicochemical properties of ionic liquids.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of [C16mim][BF4].
Q1: Why is my [C16mim][BF4] solid or extremely viscous at room temperature?
A: The high viscosity and melting point of [C16mim][BF4] are intrinsic properties derived from its molecular structure. The primary factors are:
-
Long Alkyl Chain: The 16-carbon hexadecyl chain leads to strong van der Waals interactions between the cations, significantly increasing viscosity compared to imidazolium ILs with shorter chains.[1]
-
Ionic Interactions: As an ionic liquid, it is composed entirely of cations and anions. The strong Coulombic (electrostatic) forces between the imidazolium cation and the tetrafluoroborate anion create a highly structured "charge network" that resists flow.[2][3] This "coulombic compaction" results in a denser and more viscous fluid compared to a hypothetical uncharged molecular equivalent.[3][4]
Q2: What are the main factors I can control to modify the viscosity of [C16mim][BF4]?
A: The viscosity of [C16mim][BF4] is highly sensitive to three primary factors that you can manipulate in an experimental setting:
-
Temperature: Increasing the temperature is the most direct and effective way to reduce viscosity.
-
Co-solvents/Additives: The introduction of molecular solvents (e.g., water, acetonitrile, alcohols) or other additives can significantly decrease viscosity.[1][5][6]
-
Shear Rate: For some IL systems, especially those forming micelles or other aggregates, viscosity can be dependent on the rate of mechanical stirring or pumping (shear-thinning behavior).[5][7]
Q3: Can the viscosity of [C16mim][BF4] impact my reaction kinetics or analytical measurements?
A: Absolutely. High viscosity directly impedes mass transport, which can slow down reaction rates by limiting the diffusion of reactants to one another.[8][9] For applications like electrochemistry, high viscosity reduces ionic conductivity, affecting device performance.[8][9] In analytical techniques, viscous samples can be difficult to handle, inject, and mix, leading to poor reproducibility.
Q4: Are there applications where the high viscosity of [C16mim][BF4] is advantageous?
A: Yes. While often a challenge, high viscosity can be beneficial in specific applications. For example, in lubrication, it provides a stable and robust fluid film. In some surface applications or as a component in polymer blends, its low mobility can be desirable.[10][11] Additionally, its surfactant-like properties, due to the long alkyl chain, allow it to form structures like wormlike micelles, which have unique viscoelastic properties useful in materials science.[12]
Part 2: Troubleshooting Guide for Viscosity Management
This guide provides structured solutions to specific problems encountered during experiments involving [C16mim][BF4].
Problem 1: The ionic liquid is too viscous to stir, dispense, or mix effectively at ambient temperature.
-
Causality: The intermolecular and ionic forces at room temperature are too strong, preventing fluid flow under low shear stress. The long C16 chain significantly contributes to this, making it more viscous than common ILs like [C4mim][BF4].[1]
-
Solution: Employ thermal or compositional modification.
Option A: Thermal Control (Recommended First Step)
-
Protocol:
-
Determine Temperature Range: Gently heat the IL on a calibrated hot plate with magnetic stirring. Start at 40°C and increase in 5°C increments.
-
Identify Optimal Viscosity: Observe the point at which the IL flows easily and a vortex is maintained with moderate stirring. For many imidazolium-based ILs, viscosity decreases significantly with even modest temperature increases.[13]
-
Validate Stability: Ensure your reactants, products, and any other components (e.g., APIs in drug development) are thermally stable at the selected temperature for the duration of the experiment.
-
-
Self-Validation: The visual cue of smooth, vortex-forming stirring confirms that the viscosity has been sufficiently reduced for effective mixing.
Option B: Co-solvent Addition
-
Protocol:
-
Select a Miscible Co-solvent: Choose a solvent that is fully miscible with the IL and chemically inert to your reaction system. Common choices include water, short-chain alcohols (methanol, ethanol), or polar aprotic solvents like acetonitrile.[5][6]
-
Titrate the Co-solvent: Add the co-solvent dropwise or in small, measured volumes (e.g., 1-2% w/w increments) while stirring vigorously.
-
Observe for Changes: Monitor for both the desired decrease in viscosity and any undesirable effects, such as phase separation or precipitation of your solute. The addition of organic solvents can significantly weaken the anion-cation interaction, leading to a marked reduction in viscosity.[6]
-
-
Self-Validation: A homogenous, single-phase solution with reduced viscosity indicates a successful application. If phase separation occurs, the co-solvent is not suitable at that concentration.
-
Problem 2: My reaction is proceeding very slowly or has stalled.
-
Causality: The high viscosity of [C16mim][BF4] is likely causing a diffusion-limited reaction. Reactant molecules cannot move freely through the viscous medium to encounter each other, thus lowering the effective reaction rate.[8][9]
-
Solution: Enhance mass transport by reducing viscosity.
-
Workflow:
-
First, apply the thermal control protocol from Problem 1, Option A . Increasing temperature simultaneously reduces viscosity and often increases the reaction rate constant, providing a dual benefit.
-
If heating is not possible (e.g., due to thermal sensitivity of reactants), carefully apply the co-solvent addition protocol from Problem 1, Option B . The goal is to find a balance where viscosity is lowered enough to improve kinetics without significantly altering the solvent environment in a way that negatively affects the reaction mechanism or product solubility.
-
-
Problem 3: The ionic liquid solidifies or becomes extremely viscous upon addition of a salt or other solute.
-
Causality: The addition of certain solutes, particularly salts, can disrupt the charge balance and ionic interactions within the IL, sometimes leading to the formation of a more ordered, rigid structure or simply increasing the overall density of intermolecular forces, which raises viscosity.[5]
-
Solution: Combine thermal control and optimized mixing.
-
Protocol:
-
Pre-heat the IL: Before adding the solute, heat the [C16mim][BF4] to a temperature where it is fluid and well-mixed (e.g., 50-60°C).
-
Gradual Solute Addition: Add the solute in small portions to the heated, stirring IL. This allows the solute to dissolve and integrate into the liquid matrix without causing localized "shock" that can induce solidification.
-
Maintain Temperature: Keep the mixture at the elevated temperature while stirring until the dissolution is complete.
-
-
Self-Validation: A clear, homogenous final solution at the target temperature indicates success. If the solution becomes cloudy or precipitates upon cooling, it may require a co-solvent to maintain solubility at lower temperatures.
-
Part 3: Data & Visualization
Quantitative Data: Effect of Temperature on Viscosity
While a complete dataset for [C16mim][BF4] is sparse, the following table for the closely related 1-Hexyl-3-methylimidazolium tetrafluoroborate ([C6mim][BF4]) illustrates the typical exponential relationship between temperature and viscosity for this class of ionic liquids. The longer C16 chain of [C16mim][BF4] will result in substantially higher viscosity values at equivalent temperatures.
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (η / mPa·s) for [C6mim][BF4] |
| 15.05 | 288.2 | 451.2 |
| 25.05 | 298.2 | 258.4 |
| 35.05 | 308.2 | 158.5 |
| 45.05 | 318.2 | 103.3 |
| 55.05 | 328.2 | 70.8 |
| 65.05 | 338.2 | 50.8 |
| 75.05 | 348.2 | 37.7 |
| Data sourced from Gharagheizi, F., et al. (2008).[14] |
Logical Workflow for Viscosity Troubleshooting
This diagram outlines the decision-making process for addressing high viscosity issues with [C16mim][BF4].
Caption: Troubleshooting workflow for managing high viscosity in [C16mim][BF4].
References
- Title: Determine Viscosity from Chemical Formulas in Ionic Liquids.
- Title: Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.
- Title: Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.
- Title: What makes an ionic liquid viscous?
- Title: Pressing matter: why are ionic liquids so viscous?
- Title: Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion.
- Title: Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi.
- Title: Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation.
- Title: Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study.
- Title: Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate.
- Title: Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil.
- Title: Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties.
- Title: this compound, >98%.
- Title: Pressing matter: why are ionic liquids so viscous?
- Title: Abnormal Viscosity Behaviour of Ionic Liquid 1‐n‐Butyl‐3‐methylimidazolium Chloride.
- Title: Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1‑Hexyl-3-methylimidazolium Tetrafluoroborate and 1‑Ethyl.
- Title: A volumetric and viscosity study for the binary mixtures of 1-hexyl-3-methylimidazolium tetrafluoroborate with some molecular solvents.
- Title: 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms.
- Title: Viscosity Measurements for Binary Mixtures of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate with Acetonitrile, Ethylene Glycol, and Methanol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. What makes an ionic liquid viscous? | Research | Chemistry World [chemistryworld.com]
- 3. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 4. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Viscosity Measurements for Binary Mixtures of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate with Acetonitrile, Ethylene Glycol, and Methanol | Semantic Scholar [semanticscholar.org]
- 7. roco.global [roco.global]
- 8. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 9. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. roco.global [roco.global]
- 12. tandfonline.com [tandfonline.com]
- 13. raco.cat [raco.cat]
- 14. edcc.com.cn [edcc.com.cn]
optimizing temperature for C16mimBF4 experiments in aqueous solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) in aqueous solutions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize the experimental temperature, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the behavior of C16mimBF4 in water and the critical role of temperature.
Q1: What is the Krafft Temperature, and why is it the most critical lower-limit parameter for my experiments?
A: The Krafft Temperature (or Krafft point) is the minimum temperature at which surfactant molecules can form micelles.[1][2] Below the Krafft temperature, the solubility of the surfactant is lower than its Critical Micelle Concentration (CMC).[1][3]
-
Causality: C16mimBF4, with its long C16 alkyl chain, acts as a cationic surfactant. Its primary function in many applications, such as drug solubilization, is dependent on its ability to self-assemble into micelles.[4][5] If your experimental temperature is below the Krafft point, the C16mimBF4 will not form micelles and may precipitate out of solution, rendering it ineffective for its intended purpose.[2][6] Increasing the length of the hydrocarbon chain, as in C16mimBF4, generally increases the Krafft temperature.[1] Therefore, establishing this temperature is the first and most crucial step in your experimental design.
Q2: How does temperature influence the Critical Micelle Concentration (CMC) of C16mimBF4?
A: The relationship between temperature and CMC for ionic surfactants is typically not linear. For many ionic surfactants in aqueous solutions, the CMC value follows a U-shaped curve as temperature increases.[7][8]
-
Mechanism:
-
Initial Decrease: As you first increase the temperature, the CMC tends to decrease. This is primarily because the increased thermal energy helps to disrupt the "iceberg" structures of water molecules surrounding the hydrophobic C16 chain, which favors the aggregation of these chains into a micellar core (an entropically driven process).[9][10]
-
Minimum CMC: The curve reaches a minimum point at a specific temperature. At this temperature, micelle formation is most favorable.
-
Subsequent Increase: As the temperature is increased further past this minimum, the CMC begins to rise again. This is due to the increased kinetic energy of the individual surfactant molecules, which can lead to the disaggregation of existing micelles.[7]
-
Operating near the temperature of minimum CMC ensures the most efficient use of the surfactant for applications like drug delivery.
Q3: I've heard that BF4⁻ based ionic liquids can be unstable in water. Is this a concern, and how does temperature affect it?
A: Yes, this is a significant concern. The tetrafluoroborate (BF4⁻) anion is susceptible to hydrolysis in the presence of water, a reaction that is markedly dependent on temperature.[11][12] This is arguably the most critical upper-limit parameter for your experiments.
-
Reaction: The hydrolysis reaction proceeds as follows: BF₄⁻ + H₂O ⇌ [BF₃(OH)]⁻ + HF
-
Impact of Temperature: The rate and extent of this hydrolysis increase significantly with higher temperatures.[11][12]
-
Consequences:
-
Formation of Hydrofluoric Acid (HF): HF is highly corrosive and toxic. It can damage glass equipment and poses a serious safety hazard.
-
pH Instability: The generation of acidic byproducts will lower the pH of your solution, which can drastically affect the stability of your drug candidate, protein, or the kinetics of a reaction.
-
Altered IL Properties: The composition of the ionic liquid itself changes, leading to unreliable and irreproducible results.
-
Therefore, while increasing temperature can be beneficial for solubility and viscosity, it comes with the severe trade-off of accelerated degradation. Long-term experiments at elevated temperatures are particularly risky.
Q4: How does temperature impact the viscosity of my C16mimBF4 aqueous solution?
A: Like most liquid systems, the viscosity of C16mimBF4 aqueous solutions is strongly dependent on temperature. As temperature increases, viscosity decreases significantly.[13][14][15]
-
Practical Implications:
-
Low Temperatures: High viscosity can impede efficient stirring, slow down reaction rates, and make handling and dispensing difficult.
-
High Temperatures: Lower viscosity is generally favorable for processing, ensuring homogeneity and improving mass transfer within the solution.
-
The key is to find a temperature that lowers viscosity to a manageable level without significantly accelerating the hydrolysis of the BF4⁻ anion.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My C16mimBF4 solution is cloudy or contains a precipitate at my planned operating temperature.
-
Probable Cause: You are operating below the Krafft Temperature of C16mimBF4. At this temperature, the concentration required to form micelles (the CMC) is higher than the compound's actual solubility limit.
-
Solution Workflow:
-
Confirm the Issue: Prepare a dilute solution (e.g., 1-5 wt%) of C16mimBF4 in your aqueous buffer. If it's cloudy at your target temperature but clears upon warming, you are likely below the Krafft point.
-
Determine the Krafft Temperature: Slowly heat the cloudy solution while stirring and monitoring its appearance. The temperature at which the solution becomes clear is the Krafft Temperature. For accuracy, this can be done more formally using techniques that detect the sharp increase in solubility.
-
Adjust Experimental Temperature: Your minimum operating temperature must be set above the determined Krafft Temperature to ensure micelle formation is possible.
-
Problem 2: The pH of my solution drops over the course of my experiment, especially when heated.
-
Probable Cause: The BF4⁻ anion is undergoing temperature-accelerated hydrolysis, producing acidic byproducts including hydrofluoric acid (HF).[11][12][16]
-
Solution Workflow:
-
Verify Stability: Run a control experiment with your C16mimBF4 solution (without your active compound) at the intended operating temperature. Monitor the pH over the same duration as your planned experiment. A significant drop confirms hydrolysis.
-
Mitigation Strategies:
-
Lower the Temperature: This is the most effective way to slow the hydrolysis rate.[12] Determine the lowest practical temperature that is still above the Krafft point and provides acceptable viscosity.
-
Use a Buffer: Employ a suitable buffer system to maintain a stable pH. Be aware that the buffer capacity may be consumed over time if hydrolysis is rapid.
-
Limit Experiment Duration: For higher-temperature work, design experiments to be as short as possible to minimize the accumulation of degradation products.
-
Consider an Alternative IL: If high temperatures and long durations are unavoidable, consider switching to an ionic liquid with a more hydrolytically stable anion (e.g., those based on dicyanamide or bis(trifluoromethylsulfonyl)imide), though this will change all other physicochemical properties.
-
-
Problem 3: I am getting inconsistent results in my drug solubilization/nanoparticle formulation experiments.
-
Probable Cause: Your experimental temperature is fluctuating or is not optimized for micelle formation, leading to variability in the number and size of micelles. This could be due to operating on a steep part of the Temperature vs. CMC curve.
-
Solution Workflow:
-
Characterize CMC vs. Temperature: The optimal temperature for micellar applications is often near the minimum of the U-shaped CMC vs. Temperature curve.[7] You should determine the CMC at several temperatures around your intended operating point (e.g., at T-10°C, T, and T+10°C).
-
Stabilize Temperature: Ensure you are using a precisely controlled water bath, incubator, or reaction block with minimal temperature fluctuation (± 0.5°C or better).
-
Select Optimal Temperature: Based on your CMC data, choose an operating temperature where the CMC is low and relatively stable. This will provide a more robust experimental window, less sensitive to minor temperature shifts.
-
Data Summary & Protocols
Table 1: Key Temperature-Dependent Properties of C16mimBF4 in Aqueous Solution
| Parameter | Effect of Increasing Temperature | Scientific Rationale & Experimental Impact |
| Solubility | Increases | Overcomes the energy of the crystal lattice. Essential for getting the IL into solution.[6] |
| Krafft Temperature (Tₖ) | A specific threshold | Below Tₖ, solubility is too low for micelle formation. Experiments must be conducted above Tₖ.[1][2] |
| Viscosity (η) | Decreases | Reduces intermolecular forces, improving mixing, handling, and reaction kinetics.[13][15] |
| CMC | Generally U-shaped (decreases then increases) | Micelle formation is most efficient at the temperature of minimum CMC.[7] |
| BF₄⁻ Hydrolysis Rate | Increases Significantly | Chemical instability is the critical upper limit. Leads to HF formation, pH drops, and unreliable data.[11][12] |
Experimental Protocol: Determining the Optimal Operating Temperature Window
This protocol provides a systematic approach to identifying the ideal temperature range for your specific application.
Objective: To define a temperature window that is above the Krafft Temperature, close to the minimum CMC, and low enough to minimize BF₄⁻ hydrolysis.
Materials:
-
C16mimBF4
-
Your specific aqueous buffer/solution
-
Variable temperature-controlled water bath or hot plate with stirrer
-
Calibrated thermometer
-
Calibrated pH meter
-
Method for CMC determination (e.g., surface tensiometer, UV-Vis or fluorescence spectrophotometer with appropriate probe)
Methodology:
Part 1: Determine the Lower Temperature Limit (Krafft Temperature)
-
Prepare a 1% (w/v) suspension of C16mimBF4 in your aqueous solution. It will likely appear cloudy or have visible solid particles at room temperature.
-
Place the suspension in the water bath at a low temperature (e.g., 20°C).
-
Increase the temperature in 2°C increments, allowing the solution to equilibrate for 15 minutes at each step.
-
Record the temperature at which the solution becomes completely clear and visually homogeneous. This is your approximate Krafft Temperature (Tₖ).
-
Your minimum operating temperature must be > Tₖ.
Part 2: Determine the Optimal Micellization Temperature (Minimum CMC)
-
Choose a range of temperatures to test, starting at least 5-10°C above your measured Tₖ. For example: Tₖ+10°C, Tₖ+20°C, Tₖ+30°C.
-
At each selected temperature, determine the CMC of C16mimBF4 using your chosen method (e.g., plotting surface tension vs. log of concentration).
-
Plot the determined CMC values as a function of temperature.
-
Identify the temperature that corresponds to the minimum CMC. This is your optimal temperature for processes relying on micelle formation.
Part 3: Determine the Upper Temperature Limit (Stability Test)
-
Prepare a solution of C16mimBF4 at a relevant concentration in your aqueous buffer.
-
Place the solution at your provisionally chosen optimal temperature from Part 2.
-
Measure the initial pH (pH₀) at t=0.
-
Incubate the solution at this temperature for the maximum expected duration of your experiment (e.g., 24 hours).
-
Measure the final pH (pHբ).
-
Evaluation: If the pH has dropped significantly (e.g., > 0.5 pH units, application-dependent), the hydrolysis rate is too high. You must select a lower operating temperature and repeat the stability test.
Visual Workflows & Concepts
Diagram 1: Workflow for Optimizing Experimental Temperature
Caption: A step-by-step workflow for determining the ideal operating temperature.
Diagram 2: Relationship between Temperature, Solubility, CMC, and Micelles
Caption: Conceptual model of the Krafft Temperature's role in micelle formation.
Diagram 3: Temperature-Accelerated Hydrolysis of BF₄⁻
Caption: The chemical pathway for the hydrolysis of the BF₄⁻ anion in water.
References
-
Freire, M. G., Neves, C. M. S. S., Marrucho, I. M., Coutinho, J. A. P., & Fernandes, A. M. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. [Link]
-
Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156–164. (While not directly cited in text, provides background on IL properties). [Link]
-
Swatloski, R. P., Holbrey, J. D., & Rogers, R. D. (2003). Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate. Green Chemistry, 5(4), 361-363. (Provides analogous context on anion hydrolysis). [Link]
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed, National Library of Medicine. [Link]
-
ResearchGate. (2010). Request PDF: Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. [Link]
-
Han, C., Yuan, X., & Ren, L. (2022). Self-Assembly of a C16M[Mn] Magnetic Surfactant in Water. Langmuir, 38(38), 11770–11777. [Link]
-
Goldsack, D. E., & Franchetto, R. (1977). The viscosity of concentrated electrolyte solutions. II. Temperature dependence. Canadian Journal of Chemistry. (Provides general principles of temperature effects on viscosity). [Link]
-
Zheng, W., et al. (2006). The Physical Properties of Aqueous Solutions of the Ionic Liquid [BMIM][BF4]. Journal of Solution Chemistry, 35, 1453–1463. [Link]
-
Wang, J., et al. (2007). Wetting Behavior of Aqueous 1-Alkyl-3-Methylimidazolium Tetrafluoroborate. The Journal of Physical Chemistry B, 111(22), 6181-6188. (Provides context on aqueous behavior of similar ILs). [Link]
-
Wikipedia. Krafft temperature. [Link]
-
Wikipedia. Critical micelle concentration. [Link]
-
ResearchGate. (1978). The viscosity of concentrated electrolyte solutions. II. Temperature dependence. [Link]
-
Mahiuddin, S., & Ismail, K. (1983). Concentration Dependence of the Viscosity of Aqueous Electrolytes. A Probe into Higher Concentration. The Journal of Physical Chemistry. [Link]
-
Kim, H., & Lim, K. (2003). Description of Temperature Dependence of Critical Micelle Concentration. Bulletin of the Korean Chemical Society. [Link]
-
Bagheri, M., et al. (2016). Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Langmuir. [Link]
-
Abbott, S. Cloud and Krafft points. Practical Surfactants Science. [Link]
-
Mahmood, M. E., & Mahdy, D. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. Global Journal of Science Frontier Research. [Link]
-
Akbaş, H., & Boz, M. (2007). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants. Journal of Surfactants and Detergents. [Link]
-
Udeozo, I. P., et al. (2018). Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. ResearchGate. [Link]
-
ResearchGate. (2006). The Physical Properties of Aqueous Solutions of the Ionic Liquid [BMIM][BF 4 ]. [Link]
-
ACS Publications. (2023). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. [Link]
-
MDPI. (2018). Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy. [Link]
-
Taylor & Francis Online. (2021). Krafft temperature – Knowledge and References. [Link]
-
Taylor & Francis Online. (2021). Krafft temperature – Knowledge and References. [Link]
Sources
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4]) Production
This guide is intended for researchers, scientists, and drug development professionals who are scaling up the production of the ionic liquid 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4]). This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during synthesis and purification.
I. Understanding the Synthesis Pathway
The production of [C16MIM][BF4] is typically a two-step process. A thorough understanding of this pathway is critical for troubleshooting and process optimization.
-
Quaternization: 1-methylimidazole is reacted with a 1-haloalkane (commonly 1-bromohexadecane) to form the intermediate salt, 1-hexadecyl-3-methylimidazolium bromide ([C16MIM]Br).
-
Anion Metathesis: The bromide anion of the intermediate is exchanged for a tetrafluoroborate anion using a salt like sodium tetrafluoroborate (NaBF₄). This step is often driven by precipitation of the resulting sodium bromide in a suitable solvent.[1][2][3]
The following diagram illustrates the key stages and potential challenges in the synthesis and purification of [C16MIM][BF4].
Caption: Key stages in the synthesis and purification of [C16MIM][BF4].
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material ratio for the quaternization step?
For the quaternization of 1-methylimidazole with 1-bromohexadecane, it is common to use a slight molar excess of the alkyl halide to ensure complete conversion of the 1-methylimidazole.[4] However, a large excess should be avoided as it complicates the purification of the intermediate, [C16MIM]Br. A molar ratio of 1:1.05 to 1:1.1 (1-methylimidazole to 1-bromohexadecane) is a good starting point.
Q2: What solvent is recommended for the quaternization reaction?
While the reaction can be run neat, using a solvent like ethyl acetate or acetonitrile can improve handling and temperature control, especially at larger scales.[4][5] The choice of solvent will depend on the reaction temperature and the solubility of the starting materials and product.
Q3: How do I know the anion exchange (metathesis) is complete?
The completeness of the anion exchange can be qualitatively checked by testing for the presence of halide ions in the product. A simple method is to take a small sample of the aqueous phase (if applicable) or a washed sample of the ionic liquid dissolved in water and add a few drops of a silver nitrate solution. The formation of a white precipitate (AgBr) indicates the presence of residual bromide ions.[1] For quantitative analysis, ion chromatography is the preferred method.
Q4: My final [C16MIM][BF4] product is a viscous liquid/solid at room temperature. Is this normal?
Yes, this is expected. This compound has a melting point of approximately 55°C.[6] Therefore, at standard room temperature, it will be a waxy solid or a highly viscous liquid. Its high viscosity is a known property that can present handling challenges.[7][8][9]
Q5: What are the key safety precautions when handling tetrafluoroborate salts?
Tetrafluoroborate salts can release hydrogen fluoride (HF) upon decomposition with strong acids or upon exposure to moisture, as the BF₄⁻ anion can slowly decompose in the presence of water.[10] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid contact with acids.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the scaling up of [C16MIM][BF4] production.
Problem 1: Low Yield of Intermediate [C16MIM]Br
-
Symptom: After the quaternization reaction, the isolated yield of the bromide salt is significantly lower than expected.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Action Incomplete Reaction The reaction kinetics may be too slow at the chosen temperature, or the reaction time may be insufficient. Increase the reaction temperature (e.g., to 60-70°C) and/or extend the reaction time. Monitor the reaction progress using techniques like ¹H NMR to determine the optimal reaction duration.[4] Impure Starting Materials Impurities in 1-methylimidazole or 1-bromohexadecane can lead to side reactions, reducing the yield of the desired product. Ensure the purity of starting materials. Distill 1-methylimidazole if necessary. Product Loss During Workup The intermediate salt may have some solubility in the washing solvent (e.g., ethyl acetate), leading to losses during filtration and washing. Minimize the volume of solvent used for washing. Ensure the washing solvent is chilled to reduce the solubility of the product.
Problem 2: Product Discoloration (Yellow or Brown Hue)
-
Symptom: The final [C16MIM][BF4] product has a noticeable yellow or brown color instead of being colorless.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Action Thermal Degradation Imidazolium-based ionic liquids can degrade at elevated temperatures, leading to colored impurities.[11][12] Avoid excessive heating during synthesis and purification. If distillation is used to remove solvents, perform it under reduced pressure to lower the boiling point.[13] Impurities from Starting Materials Colored impurities in the initial reactants can be carried through the synthesis. Use high-purity starting materials. Oxidation Prolonged exposure to air at high temperatures can cause oxidative degradation. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially if high temperatures are required for extended periods. Residual Halide Impurities The presence of halide ions can sometimes contribute to color and may indicate incomplete reaction or purification. Treat the ionic liquid solution with activated charcoal. Dissolve the product in a suitable solvent (e.g., deionized water), add activated charcoal, stir for several hours, and then filter to remove the charcoal.[14]
Problem 3: High Halide Content in the Final Product
-
Symptom: Analytical testing (e.g., ion chromatography or titration with AgNO₃) shows a significant amount of bromide in the final [C16MIM][BF4].
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Action Incomplete Metathesis Reaction Insufficient amount of NaBF₄ or inadequate reaction time/mixing can lead to incomplete anion exchange.[2][3] Use a slight molar excess of NaBF₄ (e.g., 1.05-1.1 equivalents). Ensure vigorous stirring to maximize contact between the two phases if the reaction is heterogeneous.[1] Inefficient Washing/Extraction The byproduct (NaBr) may not be fully removed during the washing steps. During the workup, wash the organic phase containing the ionic liquid multiple times with deionized water to remove the water-soluble NaBr.[13] Phase Separation Issues Poor phase separation during aqueous extraction can lead to the carryover of halide-containing aqueous phase into the organic phase. Allow sufficient time for the phases to separate completely. If emulsions form, they can sometimes be broken by adding a small amount of a saturated brine solution.
Troubleshooting Flowchart: Diagnosing High Halide Content
Caption: A step-by-step guide to troubleshooting high halide content.
IV. Experimental Protocols
Protocol 1: Synthesis of [C16MIM][BF4]
-
Quaternization:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole (1.0 mol) and ethyl acetate (500 mL).
-
Slowly add 1-bromohexadecane (1.05 mol) to the stirred solution.
-
Heat the mixture to reflux (approximately 77°C) and maintain for 24 hours.[4]
-
Cool the reaction mixture to room temperature. The product, [C16MIM]Br, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethyl acetate (2 x 100 mL).
-
Dry the solid under vacuum at 40°C for 24 hours.[4]
-
-
Anion Metathesis:
-
Dissolve the dried [C16MIM]Br (1.0 mol) in deionized water (1 L).
-
In a separate beaker, dissolve sodium tetrafluoroborate (NaBF₄) (1.1 mol) in deionized water (500 mL).[13]
-
Add the NaBF₄ solution to the [C16MIM]Br solution with vigorous stirring.
-
Stir the mixture at room temperature for 12-24 hours.
-
Transfer the mixture to a separatory funnel and add dichloromethane (500 mL).
-
Shake the funnel vigorously and allow the layers to separate. The desired ionic liquid will be in the lower, organic phase.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 250 mL).
-
Combine the organic extracts and wash with deionized water (3 x 500 mL) to remove residual salts. Use a silver nitrate test on the final aqueous wash to check for the absence of bromide.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Dry the resulting viscous liquid/solid under high vacuum at 60-70°C to remove any residual water and solvent.
-
V. References
-
Wang, F., Zhang, Z., Wei, Y., Zhou, T., Wang, X., & Zhang, G. (n.d.). Rheology study of wormlike micellar solution formed by this compound ionic liquids in present of sodium salicylate. Taylor & Francis Online. Retrieved from [Link]
-
Wang, F. (2020). Rheology study of wormlike micellar solution formed by this compound ionic liquids. Taylor & Francis. Retrieved from [Link]
-
Muhammad, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Elsevier.
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Retrieved from [Link]
-
Scheme 1. Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges to the Commercial Production of Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Amarasekara, A. S. (2023). Challenges in Using Ionic Liquids for Cellulosic Ethanol Production. MDPI. Retrieved from [Link]
-
Hunt, P. A. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. PubMed. Retrieved from [Link]
-
Rebelo, L. P. N. (2015). Ionic Liquids Synthesis – Methodologies. Longdom Publishing. Retrieved from [Link]
-
Rebelo, L. P. N. (2015). Ionic Liquids Synthesis – Methodologies. Longdom Publishing. Retrieved from [Link]
-
Production of ionic liquids through metathesis and melt crystallization. (2009). OPEN FAU. Retrieved from [Link]
-
Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses Procedure. Retrieved from [Link]
-
MacFarlane, D. R. (2018). Challenges and opportunities for the utilisation of ionic liquids as solvents for CO 2 capture. Royal Society of Chemistry.
-
Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Zgonnik, V. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water. RSC Publishing. Retrieved from [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (n.d.). ResearchGate. Retrieved from [Link]
-
Emerging Trends in Ionic Liquid Formulations: A Critical Review. (n.d.).
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment. Retrieved from [Link]
-
Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis of Ionic Liquids Using Non Conventional Activation Methods: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges and opportunities for the utilisation of ionic liquids as solvents for CO 2 capture. (n.d.). ResearchGate. Retrieved from [Link]
-
Bassyouni, F. (2023). Ionic liquids: history, conception, applications, and perspectives. Taylor & Francis Online.
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1‑Hexyl-3-methylimidazolium Tetrafluoroborate and 1‑Ethyl - and 1‑Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)amides. (n.d.). ResearchGate. Retrieved from [Link]
-
A Brief Review of Ionic Liquids: Synthesis and Applications. (n.d.). Auctores | Journals. Retrieved from [Link]
-
WO2004080974A1 - A purification method of ionic liquids to obtain their high purity. (n.d.). Google Patents. Retrieved from
-
Ionic Liquids for the Production of Man-Made Cellulosic Fibers: Opportunities and Challenges. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate. (n.d.). ResearchGate. Retrieved from [Link]
-
Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. (n.d.).
-
Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (n.d.). MDPI. Retrieved from [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. (n.d.). PubMed Central. Retrieved from [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. Retrieved from [Link]
-
Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. (n.d.). MDPI. Retrieved from [Link]
-
How can we remove the ionic liquids (IL) from the final product? (2013). ResearchGate. Retrieved from [Link]
-
The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. (n.d.). CORE. Retrieved from [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). NIH. Retrieved from [Link]
-
US7763186B2 - Preparation and purification of ionic liquids and precursors. (n.d.). Google Patents. Retrieved from
-
Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties | MDPI [mdpi.com]
- 5. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 6. This compound, >98% | IoLiTec [iolitec.de]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, >98% | IoLiTec [iolitec.de]
- 11. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
Technical Support Center: C16mimBF4 Micellization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionic liquid 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4). This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the critical micelle concentration (CMC) of C16mimBF4, particularly concerning the effects of inorganic salts.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for C16mimBF4?
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers, like C16mimBF4, spontaneously self-assemble into organized structures called micelles in a solution.[1] Below the CMC, C16mimBF4 exists primarily as individual monomers. Above the CMC, any additional C16mimBF4 will preferentially form micelles.
This parameter is crucial for numerous applications, including drug delivery, catalysis, and enhanced oil recovery, as the formation of micelles governs the solubilization capacity, interfacial tension reduction, and overall performance of the surfactant system.
Q2: How do inorganic salts generally affect the CMC of an ionic surfactant like C16mimBF4?
Typically, the addition of inorganic salts to a solution of an ionic surfactant, such as C16mimBF4, leads to a decrease in its CMC.[2][3] This phenomenon is primarily attributed to the "salting-out" effect.[4] The added salt ions can reduce the electrostatic repulsion between the charged head groups of the surfactant monomers, facilitating their aggregation into micelles at a lower concentration.[2]
Q3: What is the underlying mechanism for the salt-induced decrease in CMC?
The primary mechanism involves the screening of electrostatic repulsions. The imidazolium head group of C16mimBF4 is positively charged. In an aqueous solution, these charged head groups repel each other, which opposes the formation of micelles. When an inorganic salt is introduced, the salt's anions are attracted to the positively charged head groups, effectively neutralizing some of the charge and reducing the repulsive forces.[2] This allows the hydrophobic hexadecyl chains to aggregate more easily, leading to micelle formation at a lower bulk concentration of the ionic liquid.
Q4: Do all inorganic salts have the same effect on the CMC of C16mimBF4?
No, the specific effect of an inorganic salt depends on the nature of both its cation and anion. The effectiveness of a salt in reducing the CMC is often related to the Hofmeister series, which ranks ions based on their ability to structure water and interact with solutes.[5][6] Ions that are more effective at neutralizing the charge of the surfactant head group or promoting the "salting-out" of the hydrophobic tail will cause a more significant decrease in the CMC.
Q5: Can the addition of an inorganic salt ever increase the CMC of C16mimBF4?
While a decrease in CMC is the most common observation, an increase, or a "salting-in" effect, is possible under certain conditions, though less frequent for typical inorganic salts with ionic surfactants. Salting-in can occur if the added salt ions have a strong affinity for the surfactant monomers and stabilize them in the bulk solution, thereby hindering micelle formation.[7][8] This is more commonly observed with large, polarizable ions or at very low salt concentrations for certain specific salt-surfactant pairs.[7][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My measured CMC of C16mimBF4 in the presence of an inorganic salt is higher than expected.
-
Possible Cause 1: Salting-in Effect.
-
Explanation: As mentioned in the FAQs, certain salts can exhibit a salting-in effect, particularly at low concentrations.[7][8] This could be due to specific interactions between the salt ions and the C16mimBF4 monomers that increase their solubility.
-
Troubleshooting Steps:
-
Verify Salt Identity and Purity: Ensure you are using the correct salt and that it is of high purity. Impurities can significantly alter the interfacial properties of the solution.
-
Investigate a Concentration Range: Measure the CMC at several different salt concentrations. A salting-in effect might be more pronounced at lower salt concentrations and could transition to a salting-out effect at higher concentrations.
-
Consult the Hofmeister Series: Research the position of your salt's ions in the Hofmeister series.[5] Ions at the "salting-in" end of the series are more likely to cause this behavior.
-
Consider Specific Ion Pairing: There might be strong, specific interactions (ion pairing) between the salt ions and the C16mimBF4 ions that are not simply explained by general electrostatic screening.[9]
-
-
-
Possible Cause 2: Experimental Artifact.
-
Explanation: The method used to determine the CMC can be sensitive to the presence of salts. For instance, in conductivity measurements, high salt concentrations can mask the subtle change in conductivity at the CMC.
-
Troubleshooting Steps:
-
Validate Your Measurement Technique: If possible, use a secondary method to confirm your CMC value. Common methods include surface tensiometry, fluorescence spectroscopy, and conductivity.[1][10][11]
-
Check for Contamination: Ensure all glassware is scrupulously clean. Trace amounts of other surfactants or surface-active impurities can significantly affect the CMC.
-
Review Data Analysis: Re-examine your data plots. The break point indicating the CMC can sometimes be subtle, and different fitting models might yield slightly different results.
-
-
Issue 2: The CMC values I'm measuring for C16mimBF4 with added salt are not reproducible.
-
Possible Cause 1: Temperature Fluctuations.
-
Explanation: Micellization is a temperature-dependent process. Even small variations in temperature between experiments can lead to changes in the measured CMC.
-
Troubleshooting Steps:
-
Use a Temperature-Controlled Environment: Perform all measurements in a water bath or other temperature-controlled apparatus to ensure a constant and recorded temperature.
-
Allow for Equilibration: Ensure that your solutions have reached thermal equilibrium before starting any measurements.
-
-
-
Possible Cause 2: Incomplete Dissolution or Equilibration of the System.
-
Explanation: C16mimBF4, especially at higher concentrations or in the presence of salts, may take time to fully dissolve and for the system to reach equilibrium.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your solutions to confirm that all components are fully dissolved. Gentle heating or sonication can aid in dissolution, but ensure the solution is cooled back to the target temperature before measurement.
-
Allow for Aging: Let the prepared solutions sit for a consistent period (e.g., several hours or overnight) before measurement to allow for the system to reach equilibrium.
-
-
-
Possible Cause 3: Purity of C16mimBF4 and Salt.
-
Explanation: Impurities in either the ionic liquid or the inorganic salt can act as surface-active agents themselves, leading to inconsistent results.
-
Troubleshooting Steps:
-
Verify Purity: If possible, check the purity of your C16mimBF4 and the inorganic salt using appropriate analytical techniques (e.g., NMR, mass spectrometry).
-
Source from a Reliable Supplier: Use high-purity grade reagents from a reputable supplier.
-
-
Data Presentation
The following table summarizes the expected qualitative effects of different types of inorganic salts on the CMC of C16mimBF4 based on general principles of surfactant chemistry.
| Salt Property | Expected Effect on CMC of C16mimBF4 | Rationale |
| Increasing Salt Concentration | General Decrease | Enhanced screening of electrostatic repulsion between imidazolium head groups.[3] |
| Anions with Higher Charge Density (e.g., SO4^2- vs. Cl^-) | More Significant Decrease | More effective at neutralizing the positive charge of the imidazolium head group.[6] |
| Anions Later in the Hofmeister Series (Kosmotropes) | Generally a More Pronounced Decrease | These ions are less strongly hydrated and can interact more effectively with the surfactant head groups.[5] |
| Cations with Higher Charge Density (e.g., Ca^2+ vs. Na^+) | Generally a More Pronounced Decrease | Divalent cations can form "salt bridges" between surfactant head groups, further stabilizing the micelles. |
Experimental Protocols
Protocol 1: Determination of CMC by Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[11]
Materials:
-
High-purity C16mimBF4
-
Inorganic salt of interest
-
Deionized water (Milli-Q or equivalent)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Calibrated glassware
Procedure:
-
Prepare a Stock Solution: Accurately prepare a concentrated stock solution of C16mimBF4 in deionized water containing the desired concentration of the inorganic salt.
-
Prepare a Series of Dilutions: Create a series of solutions with decreasing C16mimBF4 concentrations by diluting the stock solution with the same salt-containing deionized water. The concentration range should bracket the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically with deionized water.
-
Measure Surface Tension: Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between each measurement.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the C16mimBF4 concentration. The CMC is determined from the intersection of the two linear portions of the graph.
Protocol 2: Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants like C16mimBF4 and relies on the change in the slope of the conductivity versus concentration plot at the CMC.[1]
Materials:
-
High-purity C16mimBF4
-
Inorganic salt of interest
-
Deionized water
-
Conductivity meter with a temperature probe
-
Calibrated glassware
Procedure:
-
Prepare a Salt Solution: Prepare a solution of the inorganic salt in deionized water at the desired concentration. This will be your solvent for the C16mimBF4.
-
Titration Method: a. Place a known volume of the salt solution in a beaker with a magnetic stirrer. b. Immerse the conductivity probe and allow the reading to stabilize. c. Prepare a concentrated stock solution of C16mimBF4 in the same salt solution. d. Add small, precise aliquots of the C16mimBF4 stock solution to the beaker, allowing the conductivity reading to stabilize after each addition. Record the conductivity and the total concentration of C16mimBF4.
-
Data Analysis: Plot the specific conductivity as a function of the C16mimBF4 concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Visualizations
Caption: Troubleshooting workflow for unexpected CMC measurements.
References
-
Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Iranian Journal of Oil and Gas Science and Technology. [Link]
-
Mechanism of the Salt Effect on Micellization of an Aminosulfonate Amphoteric Surfactant. Industrial & Engineering Chemistry Research. [Link]
-
How does salt influences CMC and micelle formation?. ResearchGate. [Link]
-
Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. Semantic Scholar. [Link]
-
Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. PMC. [Link]
-
Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2014/cp/c4cp002 Paduszyński, K. & Domańska, U. Phys. Chem. Chem. Phys. 16, 9518–9530 (2014).]([Link] Paduszyński, K. & Domańska, U. Phys. Chem. Chem. Phys. 16, 9518–9530 (2014).)
-
Salting-out in Aqueous Solutions of Ionic Liquids and K3PO4: Aqueous Biphasic Systems and Salt Precipitation. MDPI. [Link]
-
Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt. Soft Matter (RSC Publishing). [Link]
-
Salting out effects on adsorption and micellization of three imidazolium-based ionic liquids at liquid–liquid interface. ResearchGate. [Link]
-
Effect of anions and cations on the self-assembly of ionic liquid surfactants in aqueous solution. ResearchGate. [Link]
-
Salting-Out Effects in Aqueous Ionic Liquid Solutions: Cloud-Point Temperature Shifts. The Journal of Physical Chemistry B. [Link]
-
Effects of Inorganic and Organic Salts on Aggregation Behavior of Cationic Gemini Surfactants. The Journal of Physical Chemistry B. [Link]
-
Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Iranian Journal of Oil and Gas Science and Technology. [Link]
-
Specific ion effects on the micellization of aqueous mixed cationic/anionic surfactant systems with various counterions. ResearchGate. [Link]
-
Inorganic Ion Specific Effect Of The Micellization Of Surfactants Mixed Systems. d.wanfangdata.com.cn. [Link]
-
Common cations and anions for the synthesis of ionic liquids (ILs). ResearchGate. [Link]
-
Interactions between Anionic Surfactants and Cations. ResearchGate. [Link]
-
Ion Pair Formation in Water. Association Constants of Bolaform, Bisquaternary Ammonium, Electrolytes by Chemical Trapping. The Journal of Physical Chemistry B. [Link]
-
CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. University of Pardubice. [Link]
-
Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]
-
Measurement of Critical Micelle Concentration. ResearchGate. [Link]
-
DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. UMCS. [Link]
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00982B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. [PDF] Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory† | Semantic Scholar [semanticscholar.org]
- 8. Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. justagriculture.in [justagriculture.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Ionic Liquid Polymer Electrolytes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ionic Liquid Polymer Electrolytes (ILPEs). This guide provides in-depth technical assistance in a question-and-answer format to address common challenges encountered during experimentation, with a core focus on improving the thermal degradation temperature of your ILPEs. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thermal stability of my ionic liquid polymer electrolyte?
The thermal stability of an ILPE is not governed by a single component but is a synergistic effect of the ionic liquid (IL), the polymer matrix, and any additives present. Key influencing factors include:
-
Ionic Liquid Structure: The choice of both the cation and the anion of the IL is critical. Generally, the anion has a more pronounced effect on the thermal stability than the cation.[1][2] For instance, ILs with anions like bis(trifluoromethylsulfonyl)imide (TFSI) tend to exhibit high thermal stability.[2] Dicationic ILs have also been shown to possess higher decomposition temperatures compared to their monocationic counterparts.[1] Conversely, increasing the length of the alkyl chain on the cation can sometimes weaken the bonds, making the IL more susceptible to thermal decomposition.[1]
-
Polymer Matrix Composition: The type of polymer used as the host for the IL plays a pivotal role. Polymers such as poly(ethylene glycol) diacrylate (PEGDA) and poly(vinylidene fluoride)-co-hexafluoropropylene (PVDF-HFP) are commonly used and their interaction with the IL can either enhance or diminish the overall thermal stability.[3][4][5]
-
Additives and Fillers: The incorporation of inorganic additives like silica (SiO₂) or alumina (Al₂O₃) can significantly improve the thermal and electrochemical stability of the ILPE.[1][6] These fillers can reduce the crystallinity of the polymer matrix and immobilize the anions, leading to a more stable electrolyte.[6]
-
Synthesis and Processing Conditions: The method of preparation, such as in-situ polymerization, can lead to ILPEs with exceptional thermal stability and enhanced interfacial contact with electrodes.[6][7] Additionally, it is crucial to be aware that experimental parameters during thermal analysis, such as the heating rate and the surrounding gas atmosphere (e.g., nitrogen vs. oxygen), can significantly impact the measured thermal degradation temperature.[1][2] The presence of impurities, such as water or residual solvents from synthesis, can also negatively affect thermal stability.[1][8]
Q2: I've observed a decrease in thermal stability after adding an ionic liquid to my polymer matrix. Why is this happening?
This is a counterintuitive but not uncommon observation. The reason often lies in the specific chemical interactions between the ionic liquid and the polymer. In some cases, the cation of the ionic liquid can form complexes with the polymer, which can destabilize the chemical bonds within the polymer backbone.[3] For example, the complexation of the 1-butyl-3-methylimidazolium (BMIM)+ cation with PVDF-HFP has been reported to destabilize the carbon-hydrogen bonds in the polymer, leading to a lower decomposition temperature for the composite system compared to the pure polymer.[3]
Q3: Which analytical technique is most appropriate for determining the thermal degradation temperature of my ILPE?
Thermogravimetric Analysis (TGA) is the most widely used and appropriate technique for evaluating the thermal stability of ILPEs.[1] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from a TGA curve are:
-
Tonset: The onset temperature of decomposition, which indicates the temperature at which significant mass loss begins.
-
T10% or T50%: The temperatures at which 10% or 50% mass loss has occurred, respectively. These values provide a quantitative measure of thermal stability.
It is important to note that the heating rate used during the TGA measurement can have a substantial impact on the observed decomposition temperatures, with differences of up to 100°C reported between heating rates of 1°C/min and 20°C/min.[1][2] Therefore, consistency in experimental conditions is paramount for comparing the thermal stability of different ILPE formulations.
Troubleshooting Guide: Low Thermal Stability of ILPEs
If you are experiencing lower than expected thermal degradation temperatures in your ionic liquid polymer electrolytes, this troubleshooting guide will walk you through a systematic approach to identify and address the potential root causes.
Diagnostic Workflow for Low Thermal Stability
Caption: A step-by-step diagnostic workflow for troubleshooting low thermal stability in ILPEs.
Strategies for Improving Thermal Degradation Temperature
Once you have a baseline understanding of your system's thermal behavior, you can employ several strategies to enhance its stability.
Overview of Improvement Strategies
Caption: Key strategies to enhance the thermal stability of ionic liquid polymer electrolytes.
Detailed Experimental Protocols
Protocol 1: In-situ Polymerization for High-Stability Composite Polymer Electrolytes (CPEs)
This protocol is adapted from methodologies that have been shown to yield CPEs with thermal stability up to 350°C.[6][7][9]
-
Precursor Preparation:
-
In an inert atmosphere (e.g., a glovebox), mix your chosen monomer (e.g., an acrylate-based monomer), a lithium salt (e.g., LiTFSI), an ionic liquid, and a photoinitiator.
-
Add inorganic fillers such as SiO₂ nanoparticles to the mixture and stir until a homogeneous slurry is obtained. The addition of SiO₂ can reduce the crystallinity of the polymer matrix, thereby enhancing thermal stability.[6]
-
-
Casting:
-
Cast the precursor slurry onto a suitable substrate (e.g., a glass plate or a current collector) using a doctor blade to achieve a uniform thickness.
-
-
Polymerization:
-
Expose the cast film to UV irradiation for a specified time to initiate polymerization. The in-situ polymerization process creates an intimate contact between the electrolyte and the electrodes, which is crucial for good electrochemical performance.[6]
-
-
Characterization:
-
Perform TGA on the resulting CPE film to determine its thermal degradation temperature. A typical heating rate for comparative studies is 10°C/min under a nitrogen atmosphere.
-
Protocol 2: Incorporation of Inorganic Fillers
-
Filler Preparation:
-
Dry the inorganic filler (e.g., nano-sized SiO₂ or Al₂O₃) under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove any adsorbed moisture.
-
-
Dispersion:
-
Disperse the dried filler into the ionic liquid or a solution of the polymer and IL using ultrasonication to ensure a homogeneous distribution.
-
-
Film Casting:
-
Cast the composite mixture into a film using a suitable method (e.g., solution casting).
-
-
Drying:
-
Dry the film under vacuum to remove the solvent completely.
-
-
Thermal Analysis:
-
Analyze the thermal stability of the resulting composite film using TGA. The interaction of the IL with the surface of the inorganic filler can limit its thermal stability, a factor to consider in your analysis.[1]
-
Data Summary: Thermal Properties of ILPE Components
The following table provides a summary of the typical thermal decomposition temperatures (Td) for common components used in ILPEs. Note that these values can vary depending on the specific experimental conditions.
| Component Type | Example | Typical Td (°C) | Reference(s) |
| Ionic Liquid (Cation) | Imidazolium-based | 350 - 450 | [1][10] |
| Piperidinium-based | > 400 | [1] | |
| Dicationic Imidazolium | > 450 | [1] | |
| Ionic Liquid (Anion) | Bis(trifluoromethylsulfonyl)imide (TFSI) | High | [2] |
| Tetrafluoroborate (BF₄) | Moderate | [11] | |
| Hexafluorophosphate (PF₆) | Moderate | [11] | |
| Polymer Matrix | Poly(ethylene oxide) (PEO) | ~350 | [3] |
| Poly(vinylidene fluoride) (PVDF) | ~450 | [12] | |
| Poly(methyl methacrylate) (PMMA) | ~300 | [3] | |
| Composite Electrolyte | In-situ polymerized CPE with IL and SiO₂ | 350 | [6][9] |
References
-
Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(7), 1195. [Link]
-
How Solid Polymer Electrolytes Enhance Thermal Stability in High-Voltage Cells. (2025). PreScouter. [Link]
-
Development of Thermally Stable Ionic Liquid-Based Composite Polymer Electrolytes Enabled by In Situ Polymerization for Lithium-Ion Rechargeable Batteries. (2023). ACS Omega. [Link]
-
Thermal Degradation Mechanism of Bio-based Polybutylactam Plasticized by Ionic Liquids. (2022). Journal of Functional Polymers. [Link]
-
Ionic liquid-based novel polymer electrolytes: electrical and thermal properties. (2014). Ionics. [Link]
-
Thermal Stability of Ionic Liquids. (2021). ResearchGate. [Link]
-
Thermal stability and gas absorption characteristics of ionic liquid-based solid polymer electrolytes. (2021). The Journal of Chemical Physics. [Link]
-
Thermal stability and gas absorption characteristics of ionic liquid-based solid polymer electrolytes. (2021). AIP Publishing. [Link]
-
Polymer Electrolytes Containing Solvate Ionic Liquids: A New Approach To Achieve High Ionic Conductivity, Thermal Stability, and a Wide Potential Window. (2018). Chemistry of Materials. [Link]
-
Ye, Y., Rick, J., & Hwang, B. (2013). Ionic liquid polymer electrolytes. Journal of Materials Chemistry A. [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). The Journal of Physical Chemistry A. [Link]
-
Understanding Polymerized Ionic Liquids as Solid Polymer Electrolytes for Sodium Batteries. (2023). Journal of the American Chemical Society. [Link]
-
Development of Thermally Stable Ionic Liquid-Based Composite Polymer Electrolytes Enabled by In Situ Polymerization for Lithium-Ion Rechargeable Batteries. (2023). ResearchGate. [Link]
-
Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. (2013). Semantic Scholar. [Link]
-
Development of Thermally Stable Ionic Liquid-Based Composite Polymer Electrolytes Enabled by In Situ Polymerization for Lithium-Ion Rechargeable Batteries. (2023). National Institutes of Health. [Link]
-
Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. (2023). ACS Omega. [Link]
-
Ionic liquids in polymer technology. (2024). Green Chemistry. [Link]
-
Influencing ionic conductivity and mechanical properties of ionic liquid polymer electrolytes by designing the chemical monomer structure. (2023). Taylor & Francis Online. [Link]
-
Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. (2022). ResearchGate. [Link]
-
Challenges and Opportunities of Ionic Liquid Electrolytes for Rechargeable Batteries. (2022). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability and gas absorption characteristics of ionic liquid-based solid polymer electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Thermally Stable Ionic Liquid-Based Composite Polymer Electrolytes Enabled by In Situ Polymerization for Lithium-Ion Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. | Semantic Scholar [semanticscholar.org]
- 11. Thermal Degradation Mechanism of Bio-based Polybutylactam Plasticized by Ionic Liquids [cjcu.jlu.edu.cn]
- 12. Ionic liquids in polymer technology - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05445H [pubs.rsc.org]
troubleshooting emulsion formation during ionic liquid synthesis
Troubleshooting Guide: Emulsion Formation
Welcome to the technical support center for ionic liquid (IL) synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter emulsion formation during their synthetic procedures. Emulsions, which are stable mixtures of immiscible liquids, can be a significant hurdle in the purification and isolation of your target ionic liquid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these issues effectively.
Understanding Emulsion Formation in Ionic Liquid Synthesis
Emulsions in the context of IL synthesis typically arise during the workup and purification stages, where an aqueous phase is used to wash an organic phase containing the ionic liquid. The stability of these emulsions is often attributed to the presence of surface-active species that lower the interfacial tension between the two liquid phases.
Key contributors to emulsion formation include:
-
Unreacted Starting Materials: Amphiphilic starting materials can act as surfactants.
-
Byproducts of the Reaction: Side reactions can generate species that stabilize emulsions.
-
The Ionic Liquid Itself: Some ionic liquids possess inherent surfactant-like properties.[1][2][3]
-
High Shear Mixing: Vigorous stirring can create fine droplets that are slow to coalesce.[4][5][6]
-
Impurities: Trace impurities in solvents or reactants can act as emulsifying agents.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of my ionic liquid synthesis?
A: An emulsion is a stable mixture of two or more immiscible liquids, in this case, typically your organic solvent containing the ionic liquid and an aqueous wash solution.[10][11] It appears as a cloudy or milky layer between the distinct organic and aqueous phases, making separation difficult.
Q2: Why did an emulsion form during my workup?
A: Emulsion formation is a sign of surface-active compounds at the interface of your two liquid phases. This can be due to unreacted starting materials, reaction byproducts, or even the ionic liquid you are synthesizing, especially if it has long alkyl chains.[1][12][13] Vigorous shaking or stirring during the washing step can also contribute to the formation of a stable emulsion.[4][6]
Q3: Can the structure of my ionic liquid promote emulsion formation?
A: Yes. Ionic liquids with long alkyl chains on the cation and certain anions can exhibit surfactant-like behavior, leading to the stabilization of emulsions.[1][3] The hydrophobicity of the ionic liquid plays a significant role; for instance, hydrophobic ionic liquids are more likely to stabilize water-in-oil emulsions.[1]
Q4: Is it possible that impurities are causing the emulsion?
A: Absolutely. Impurities from your starting materials or solvents can act as potent emulsifying agents.[7][9] It is crucial to use high-purity reagents and solvents to minimize this risk. Purification of the ionic liquid after synthesis is often necessary to remove these impurities.[7][8][14]
In-Depth Troubleshooting Guides
Problem 1: A persistent emulsion has formed during aqueous washing of my ionic liquid solution.
This is the most common issue encountered. The stability of the emulsion will dictate the best approach to break it.
-
Patience: Allow the separation funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, emulsions will break on their own with time.[10]
-
Gentle Agitation: Gently swirl the contents of the separating funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[10]
If the emulsion persists, proceed to the following intervention strategies.
Caption: Troubleshooting workflow for breaking emulsions.
Detailed Protocols for Intervention
-
Principle: Adding a saturated solution of an electrolyte, typically sodium chloride (brine), increases the ionic strength of the aqueous phase.[10][15] This reduces the solubility of organic components in the aqueous layer and disrupts the electrical double layer at the droplet interface, promoting coalescence.[15] The "salting-out" effect is a well-established technique for breaking emulsions.[16][17][18]
-
Protocol:
-
Prepare a saturated aqueous solution of sodium chloride.
-
Add the brine solution dropwise to the separating funnel containing the emulsion.
-
Gently swirl the funnel after each addition. Avoid vigorous shaking which can worsen the emulsion.
-
Allow the mixture to stand and observe for phase separation.
-
-
Principle: The addition of a small amount of a different organic solvent can alter the polarity and density of the organic phase, which can destabilize the emulsion. The choice of solvent is critical.
-
Protocol:
-
Select a solvent that is miscible with your current organic phase but has a different polarity. For example, if you are using a non-polar solvent, adding a small amount of a more polar solvent like ethyl acetate might help.
-
Add the new solvent dropwise to the emulsion and gently swirl.
-
Observe for any changes in the emulsion layer.
-
-
Principle: Increasing the temperature can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, leading to more frequent collisions and coalescence.[10][19] It can also affect the solubility of the emulsifying agent.
-
Protocol:
-
Carefully transfer the emulsion to a flask.
-
Gently warm the flask in a water bath. Do not heat excessively, as this could lead to decomposition of your product.[10]
-
Monitor the emulsion closely for signs of separation.
-
-
Principle: Applying a strong centrifugal force accelerates the separation of phases with different densities.[10][20] This is a very effective mechanical method for breaking stubborn emulsions.[10]
-
Protocol:
-
Transfer the emulsion to centrifuge tubes.
-
Balance the centrifuge carefully.
-
Centrifuge at a moderate to high speed (e.g., 3000-5000 rpm) for 10-20 minutes.
-
Carefully decant or pipette the separated layers.
-
| Method | Principle | Advantages | Disadvantages |
| Salting Out | Increases aqueous phase ionic strength, disrupting droplet stabilization.[10][15] | Simple, inexpensive, and often very effective. | Introduces salt into the aqueous phase. |
| Solvent Addition | Alters the polarity and density of the organic phase. | Can be effective for specific systems. | May complicate solvent removal later. |
| Gentle Heating | Decreases viscosity and increases droplet kinetic energy.[10][19] | Can be quick and effective. | Risk of product decomposition with excessive heat.[10] |
| Centrifugation | Accelerates phase separation by density difference.[10][20] | Highly effective for stubborn emulsions. | Requires access to a centrifuge; may not be suitable for large volumes. |
Problem 2: Emulsions form repeatedly with every aqueous wash.
If you consistently face emulsion problems, it points to a more fundamental issue with your synthesis or purification strategy.
-
Re-evaluate Your Synthesis:
-
Modify Your Workup Procedure:
-
Minimize Agitation: During washing, gently invert the separating funnel a few times rather than shaking it vigorously.
-
Phase Separation Aides: Consider passing the organic layer through a phase separator paper or a plug of celite to remove fine aqueous droplets.
-
-
Purification of the Ionic Liquid:
-
If the ionic liquid itself is acting as an emulsifier, it may be necessary to employ alternative purification techniques that do not involve biphasic liquid-liquid extraction, such as distillation or chromatography.[14]
-
Caption: Strategy for preventing recurring emulsions.
References
-
Synthesis, purification and characterization of ionic liquids. Top Curr Chem. 2010:290:1-40. [Link]
-
Application of Ionic Liquids for Chemical Demulsification: A Review. Polymers (Basel). 2021;13(21):3748. [Link]
-
Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures. Molecules. 2022;27(21):7236. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. RSC Adv. 2016;6(83):79494-79511. [Link]
-
Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Acc. Chem. Res. 2007;40(2):120-129. [Link]
- A purification method of ionic liquids to obtain their high purity.
-
The purification of an ionic liquid. ResearchGate. [Link]
-
The phase diagram of two ionic liquids at varying temperatures. ResearchGate. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Two-step synthesis of ionic liquid demulsifiers for demulsification of water-in-oil emulsion. ResearchGate. [Link]
-
Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. Int J Mol Sci. 2022;23(21):12762. [Link]
-
Novel Bio-Based Amphiphilic Ionic Liquids for the Efficient Demulsification of Heavy Crude Oil Emulsions. Molecules. 2021;26(20):6119. [Link]
-
Synthesis and Performance of Two New Amphiphilic Ionic Liquids for Demulsification of Water-in-Crude Oil Emulsions. ACS Omega. 2023;8(24):21498-21508. [Link]
-
Salting-out in Aqueous Solutions of Ionic Liquids and K3PO4: Aqueous Biphasic Systems and Salt Precipitation. Molecules. 2012;17(4):4011-4024. [Link]
-
The effect of stirring speed (a) and stirring time (b) on size and appearance of microemulsions. ResearchGate. [Link]
-
Effect of mixing temperature on emulsification. ResearchGate. [Link]
-
Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis. Anal Chim Acta. 2021;1180:338875. [Link]
-
Synthesis of ionic liquids as novel emulsifier and demulsifiers. ResearchGate. [Link]
-
Salting-out effects in aqueous ionic liquid solutions: cloud-point temperature shifts. Semantic Scholar. [Link]
-
Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. ChemRxiv. [Link]
-
Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. Int J Mol Sci. 2019;20(9):2212. [Link]
-
Ionic liquids as demulsifies for crude oil. Synthesis, characterization, and evaluation. Afinidad. 2018;75(582):124-130. [Link]
-
Emerging Trends in Ionic Liquid Formulations: A Critical Review. J. Pharm. Res. Int. 2022;34(23A):20-30. [Link]
-
Particle Formation by Emulsion Inversion Method: Effect of the Stirring Speed on Inversion and Formation of Spherical Particles. ResearchGate. [Link]
-
Ionic liquid. Wikipedia. [Link]
-
Emulsion (1) before and (2) after breaking by centrifugation at 5000 rpm. ResearchGate. [Link]
-
Effects of viscosity at varied phase ratio on stirring speed (rpm). ResearchGate. [Link]
-
Ionic Liquids Based on the Concept of Melting Point Lowering Due to Ethoxylation. Molecules. 2016;21(11):1465. [Link]
-
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Org. Process Res. Dev. 2017;21(9):1323-1346. [Link]
-
Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. AAPS PharmSciTech. 2016;17(4):948-956. [Link]
-
Controllable Formation of Ionic Liquid Micro- and Nanoparticles via a Melt–Emulsion–Quench Approach. Nano Lett. 2009;9(7):2555-2559. [Link]
-
Ionic Liquids as Surfactants – Applications as Demulsifiers of Petroleum Emulsions. IntechOpen. 2015. [Link]
- Process for preparing ionic liquids by anion exchange.
-
Synthesis of Quaternary Ammonium Room-Temperature Ionic Liquids and their Application in the Dissolution of Cellulose. Molecules. 2019;24(9):1668. [Link]
-
The Effect of Surfactant, Time, and Speed of Stirring in The Emulsification Process of Soybeaan Oil in Water. Journal of Vocational Studies on Applied Research. 2021;3(1):21-25. [Link]
-
Ionic liquid-in-ionic liquid nanoemulsions. Chem. Commun. (Camb.). 2014;50(58):7899-7901. [Link]
-
Sustainable Waterborne Polylactide Coatings Enabled by Hydrophobic Deep Eutectic Solvents Plasticization. Polymers (Basel). 2023;15(24):4624. [Link]
Sources
- 1. Application of Ionic Liquids for Chemical Demulsification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. scientificspectator.com [scientificspectator.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Salting-out effects in aqueous ionic liquid solutions: cloud-point temperature shifts. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4) and Other Long-Chain Ionic Liquids
This guide provides an in-depth comparative analysis of 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4), a prominent long-chain ionic liquid (IL), against other members of its class. We will delve into its synthesis, key physicochemical properties, and performance characteristics, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed selection and application.
Introduction to Long-Chain Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional materials in a myriad of applications.[2][3] Long-chain ionic liquids (LCILs) are a sub-class of ILs characterized by the presence of at least one long alkyl chain (typically C8 or longer) on the cation or anion.[4] This structural feature imparts amphiphilic character, leading to self-assembly in solution and surface activity, akin to traditional surfactants.[4][5]
The 1-alkyl-3-methylimidazolium cation is a common scaffold for LCILs, where the variation in the alkyl chain length and the choice of the counter-anion allow for the fine-tuning of their physicochemical properties.[6] This guide focuses on C16mimBF4, an imidazolium-based LCIL with a sixteen-carbon chain, and compares its performance with other LCILs to highlight the structure-property relationships that govern their behavior.
Synthesis of C16mimBF4: A Step-by-Step Protocol
The synthesis of C16mimBF4 is typically a two-step process involving N-alkylation of 1-methylimidazole followed by anion metathesis. This method allows for the preparation of high-purity ionic liquid.
Experimental Protocol: Synthesis of C16mimBF4
Step 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim]Br)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 1-bromohexadecane in a 1:1 molar ratio. Ethyl acetate can be used as a solvent.
-
Reaction Conditions: Heat the mixture at 65-70 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by the formation of a viscous liquid or a solid precipitate.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, [C16mim]Br, will precipitate. Isolate the solid by filtration and wash it several times with ethyl acetate or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
Step 2: Anion Metathesis to Yield [C16mim][BF4]
-
Dissolution: Dissolve the purified [C16mim]Br in a suitable solvent, such as acetone or methanol.
-
Anion Exchange: In a separate flask, dissolve a stoichiometric equivalent of sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4) in water.
-
Reaction: Slowly add the aqueous salt solution to the solution of [C16mim]Br with constant stirring. If NaBF4 is used, a biphasic mixture may form. If AgBF4 is used, a precipitate of AgBr will form.[7]
-
Separation:
-
With NaBF4: Separate the organic phase containing the desired ionic liquid. Wash the organic phase multiple times with deionized water to remove the sodium bromide byproduct.
-
With AgBF4: Filter off the AgBr precipitate.
-
-
Final Purification: Remove the solvent from the ionic liquid phase under reduced pressure using a rotary evaporator. For highly pure C16mimBF4, further drying under high vacuum at a slightly elevated temperature (e.g., 60-80 °C) for several hours is recommended to remove residual water and solvent. The purity can be checked by ¹H NMR and for halide content using a silver nitrate test.[8]
Diagram of Synthesis Workflow
Caption: Synthesis workflow for C16mimBF4.
Comparative Analysis of Physicochemical Properties
The performance of an ionic liquid is dictated by its physicochemical properties. In this section, we compare C16mimBF4 with other long-chain imidazolium-based ionic liquids, highlighting the influence of alkyl chain length and the nature of the anion.
Thermal Stability
Thermal stability is a critical parameter for applications involving elevated temperatures. It is typically evaluated by thermogravimetric analysis (TGA), with the onset of decomposition temperature (Tonset) being a key metric. For imidazolium-based ILs, thermal stability is more significantly influenced by the anion than the cation's alkyl chain length.[6] ILs with fluoride-containing anions like BF4- generally exhibit higher thermal stability compared to those with halide anions.[6]
| Ionic Liquid | Anion | Tonset (°C) | Reference(s) |
| [C12mim][BF4] | BF4- | ~370-400 | [6][9] |
| [C16mim][BF4] | BF4- | ~360-400 | [10][11] |
| [C18mim][BF4] | BF4- | ~360-400 | [10][11] |
| [C16mim][Cl] | Cl- | <300 | [6] |
| [C16mim][PF6] | PF6- | >400 | [6] |
Note: The exact decomposition temperature can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and the purity of the sample.
Viscosity and Ionic Conductivity
Viscosity and ionic conductivity are transport properties that are inversely related.[12] For long-chain ionic liquids, viscosity generally increases with the length of the alkyl chain due to increased van der Waals interactions.[12] Consequently, ionic conductivity decreases as the alkyl chain elongates. The nature of the anion also plays a significant role, with smaller, more symmetric anions often leading to lower viscosity.
| Ionic Liquid | Alkyl Chain | Viscosity (mPa·s at 25°C) | Ionic Conductivity (S/m at 25°C) | Reference(s) |
| [C12mim][BF4] | C12 | High | Low | [13] |
| [C16mim][BF4] | C16 | Very High | Very Low | [13] |
| [C8mim][BF4] | C8 | ~250-300 | ~0.2-0.3 | [13] |
| [C10mim][BF4] | C10 | ~400-500 | ~0.1-0.2 | [13] |
Note: Quantitative data for the viscosity and conductivity of C16mimBF4 at 25°C is scarce due to its high melting point (around 55°C). The values are presented as trends based on the behavior of homologous series.[14][15]
Surfactant Properties: Critical Micelle Concentration (CMC)
The long alkyl chain of C16mimBF4 imparts surfactant-like properties, leading to the formation of micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a measure of the surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles. The CMC of long-chain ionic liquids is influenced by the length of the alkyl chain, the nature of the head group, and the counter-anion.
| Ionic Liquid | Cation | Anion | CMC (mM in H2O at 25°C) | Reference(s) |
| [C16mim][BF4] | Imidazolium | BF4- | ~0.3-0.5 | [16] |
| [C16mim][Cl] | Imidazolium | Cl- | ~0.9 | [4] |
| [C16mim][Br] | Imidazolium | Br- | ~0.6 | [4] |
| [C16Py][Cl] | Pyridinium | Cl- | ~0.9 | [17] |
Note: The CMC values can be affected by temperature and the presence of electrolytes.
Experimental Protocols for Property Measurement
Accurate and reproducible measurement of physicochemical properties is paramount for the reliable application of ionic liquids. Below are standardized protocols for key property determinations.
Protocol: Viscosity Measurement
-
Instrumentation: A rotational viscometer or a falling-ball viscometer is suitable. For small sample volumes, a microviscometer can be used.
-
Sample Preparation: Ensure the ionic liquid sample is free of water and other impurities, as these can significantly affect viscosity.
-
Temperature Control: Use a temperature-controlled jacket or bath to maintain the desired temperature with high accuracy (±0.1 °C).
-
Measurement:
-
Equilibrate the sample at the target temperature.
-
Perform the measurement according to the instrument's operating procedure. For rotational viscometers, measurements should be taken at various shear rates to check for Newtonian behavior.
-
Record the viscosity value once a stable reading is obtained.
-
Protocol: Ionic Conductivity Measurement
-
Instrumentation: A conductivity meter with a two- or four-electrode conductivity cell is required.
-
Calibration: Calibrate the conductivity cell with standard potassium chloride (KCl) solutions of known conductivity.
-
Sample Preparation: The sample should be pure and anhydrous.
-
Temperature Control: Maintain a constant and known temperature using a water bath or thermostat.
-
Measurement:
-
Immerse the conductivity cell in the ionic liquid sample, ensuring the electrodes are fully covered.
-
Allow the temperature to equilibrate.
-
Record the conductivity reading.
-
Diagram of Measurement Workflow
Caption: Workflow for viscosity and conductivity measurement.
Protocol: Critical Micelle Concentration (CMC) Determination by Conductivity
-
Instrumentation: A conductivity meter and a precise automated burette or micropipettes.
-
Sample Preparation: Prepare a stock solution of the long-chain ionic liquid in high-purity deionized water.
-
Titration:
-
Start with a known volume of deionized water in a thermostated vessel.
-
Incrementally add small aliquots of the stock IL solution to the water with constant stirring.
-
Record the conductivity after each addition, ensuring the reading stabilizes.
-
-
Data Analysis:
-
Plot the specific conductivity versus the concentration of the ionic liquid.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[18]
-
Conclusion
This compound is a versatile long-chain ionic liquid with a unique set of properties. Its long alkyl chain imparts significant surface activity, making it an effective surfactant with a low critical micelle concentration. The tetrafluoroborate anion confers good thermal stability, although its high viscosity and low ionic conductivity at lower temperatures, characteristic of long-chain imidazolium salts, may limit its application in electrochemical devices where high ion mobility is required.
The choice of a long-chain ionic liquid for a specific application necessitates a careful consideration of the trade-offs between properties. For applications requiring high surface activity, such as in formulations or as phase transfer catalysts, C16mimBF4 is an excellent candidate. However, for applications where low viscosity and high conductivity are paramount, shorter-chain analogues or different cation/anion combinations may be more suitable. This guide provides the foundational data and experimental context to aid researchers in making these critical decisions.
References
-
Aggregation behavior in water of new imidazolium and pyrrolidinium alkycarboxylates protic ionic liquids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. (1999). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Study of Physicochemical Properties of Ionic Liquids. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. (1999). Queen's University Belfast. Retrieved January 8, 2026, from [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Universiteit Antwerpen. Retrieved January 8, 2026, from [Link]
-
Physical Properties of Ionic Liquids: Database and Evaluation. (2006). AIP Publishing. Retrieved January 8, 2026, from [Link]
-
Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. (2013). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. (2013). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
How Ionic Are Room-Temperature Ionic Liquids? An Indicator of the Physicochemical Properties. (2004). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Thermal Properties of Imidazolium Ionic Liquids. (2001). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (2021). E3S Web of Conferences. Retrieved January 8, 2026, from [Link]
-
A Review of Ionic Liquids, Their Limits and Applications. (2014). Scirp.org. Retrieved January 8, 2026, from [Link]
-
Viscosity and Electrical Conductivity of Binary Mixtures of CnMIM-BF4 with Ethanol at 288 K, 298 K, 308 K, and 318 K. (2010). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2020). MDPI. Retrieved January 8, 2026, from [Link]
-
Recent progress in the assembly behavior of imidazolium-based ionic liquid surfactants. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
-
This compound, >98%. (n.d.). RoCo Global. Retrieved January 8, 2026, from [Link]
-
Prediction of Viscosity of Imidazolium-based Ionic Liquids at Different Temperatures using Quantitative Structure Property Relationship Approach. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Thermophysical Properties of Imidazolium-Based Ionic Liquids: The Effect of Aliphatic versus Aromatic Functionality. (2011). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate(1-). (2005). Organic Syntheses. Retrieved January 8, 2026, from [Link]
-
The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. (2012). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Aggregation Behavior and Antimicrobial Activity of Ester-functionalized Imidazolium and Pyridinium Based Ionic Liquid in Aqueous. (n.d.). R Discovery. Retrieved January 8, 2026, from [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Univerzita Komenského. Retrieved January 8, 2026, from [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Critical micelle concentration (CMC) for different surfactants in... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Steady rheology plots. (a) The shear viscosity for 70 mM C16MPBr with... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. A Review of Ionic Liquids, Their Limits and Applications [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals | Semantic Scholar [semanticscholar.org]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound, >98% | IoLiTec [iolitec.de]
- 15. roco.global [roco.global]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Anion's Influence on Imidazolium-Based Ionic Liquids: A Molecular Dynamics Comparison of Tetrafluoroborate and Chloride
A Senior Application Scientist's Guide to Understanding Structural and Dynamic Differences
In the rapidly evolving landscape of ionic liquids (ILs), the choice of anion plays a pivotal role in dictating the physicochemical properties and, consequently, the material's performance in various applications, from "green" solvents to energy storage. For researchers and drug development professionals leveraging these unique materials, a deep understanding of how anionic components modulate the behavior of ILs at a molecular level is paramount. This guide provides an in-depth comparison of two commonly used imidazolium-based ionic liquids: those containing the tetrafluoroborate ([BF4]⁻) anion and those with the chloride ([Cl]⁻) anion. Through the lens of molecular dynamics (MD) simulations, we will explore the fundamental differences in their structural organization, transport properties, and intermolecular forces, offering insights grounded in experimental and computational data.
The core distinction between [BF4]⁻ and [Cl]⁻ lies in their size and charge distribution. The chloride anion is a small, monoatomic ion with a high charge density, whereas the tetrafluoroborate anion is larger and polyatomic, with the negative charge dispersed over the fluorine atoms. This fundamental difference has profound implications for the resulting ionic liquid's behavior, influencing everything from viscosity to thermal stability.
Comparative Analysis of Physicochemical Properties
Molecular dynamics simulations have proven to be an invaluable tool for elucidating the structure-property relationships in ionic liquids. By simulating the motions and interactions of individual ions over time, we can derive macroscopic properties and gain a microscopic understanding of their origins.
Structural Organization: The Role of Anion Size and Hydrogen Bonding
The arrangement of cations and anions in an ionic liquid is far from random. MD simulations reveal a high degree of local ordering, which is significantly influenced by the nature of the anion.
In imidazolium-based ILs, the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position (between the two nitrogen atoms), are acidic and can act as hydrogen bond donors. The strength and prevalence of these hydrogen bonds are dictated by the anion's ability to act as a hydrogen bond acceptor.
-
Imidazolium Chloride ([Cl]⁻): The small size and high charge density of the chloride anion make it a strong hydrogen bond acceptor.[1][2] MD simulations consistently show a well-defined and strong hydrogen bonding network between the [Cl]⁻ anion and the imidazolium cation.[1][3] This strong interaction leads to a more ordered and tightly packed structure.[1][4] The chloride anion typically positions itself in the plane of the imidazolium ring, interacting with the C2-H.
-
Imidazolium Tetrafluoroborate ([BF4]⁻): In contrast, the larger [BF4]⁻ anion has a more diffuse charge, making it a weaker hydrogen bond acceptor compared to chloride.[2] While hydrogen bonding between the fluorine atoms and the imidazolium ring hydrogens still exists, it is generally weaker and more transient.[5][6] The larger size of [BF4]⁻ also leads to a less compact structure with a greater degree of orientational disorder.[4] The anion is often found positioned above or below the plane of the imidazolium ring, interacting with the ring's π-system.[2]
These structural differences have a direct impact on the macroscopic properties of the ionic liquids. For instance, the stronger electrostatic interactions and more stable liquid crystal phase in chloride-based ILs can be attributed to the higher charge density of the chloride anion.[4]
Transport Properties: A Tale of Two Mobilities
The mobility of ions within an ionic liquid governs its transport properties, such as diffusion, viscosity, and ionic conductivity. MD simulations allow for the direct calculation of diffusion coefficients, providing a clear picture of how the anion choice affects ionic mobility.
| Property | Imidazolium Chloride ([Cl]⁻) | Imidazolium Tetrafluoroborate ([BF4]⁻) | Causality |
| Anion Diffusion | Slower | Faster | The smaller size and stronger interactions of [Cl]⁻ lead to reduced mobility. |
| Cation Diffusion | Slower | Faster | Stronger cation-anion pairing in the presence of [Cl]⁻ hinders cation movement.[7] |
| Viscosity | Higher | Lower | The extensive and strong hydrogen bonding network in chloride ILs results in higher viscosity.[1] |
| Ionic Conductivity | Lower | Higher | Slower ion diffusion in chloride ILs leads to lower overall ionic conductivity.[8] |
Table 1: Comparative summary of transport properties for imidazolium-based ionic liquids with chloride and tetrafluoroborate anions, as inferred from molecular dynamics simulation studies.
The slower diffusion of both cations and anions in the presence of chloride is a direct consequence of the stronger and more persistent ion pairing.[7][9] The robust hydrogen bonding network essentially creates a more "viscous" environment at the molecular level, impeding the free movement of ions. Conversely, the weaker interactions in [BF4]⁻-based ILs allow for greater ionic mobility, resulting in lower viscosity and higher conductivity.[8][10]
Experimental Protocol: A Step-by-Step Guide to Simulating Imidazolium-Based Ionic Liquids
To ensure the trustworthiness and reproducibility of the insights presented, this section details a validated, step-by-step methodology for performing molecular dynamics simulations of imidazolium-based ionic liquids.
Force Field Selection and Parametrization
The accuracy of any MD simulation is fundamentally dependent on the quality of the force field, which defines the potential energy of the system as a function of its atomic coordinates. For imidazolium-based ionic liquids, several well-established force fields are available, with the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER (Assisted Model Building with Energy Refinement) frameworks being popular choices.[11][12][13]
-
Causality: The choice of force field is critical as it dictates the nature and strength of intermolecular interactions. Refined force fields, often with scaled charges, have been shown to better reproduce experimental densities and transport properties.[11][13] It is crucial to select a force field that has been specifically parameterized and validated for ionic liquids.[14][15]
System Setup and Equilibration
-
Building the Initial Configuration: A simulation box is constructed containing a specific number of ion pairs (e.g., 256 pairs) arranged randomly or on a lattice.
-
Energy Minimization: The initial configuration is subjected to energy minimization to remove any unfavorable steric clashes.
-
NVT Equilibration: The system is then equilibrated in the canonical ensemble (constant number of particles, volume, and temperature) for a duration sufficient to bring the system to the desired temperature (e.g., 1 ns). A thermostat, such as the Nosé-Hoover thermostat, is used to maintain the temperature.
-
NPT Equilibration: Following NVT equilibration, the system is further equilibrated in the isothermal-isobaric ensemble (constant number of particles, pressure, and temperature) to achieve the correct density. This is typically run for several nanoseconds (e.g., 5-10 ns) until the system volume and energy have stabilized.
Production Simulation
Once the system is well-equilibrated, the production simulation is performed in the NPT ensemble for a longer duration (e.g., 50-100 ns) to collect data for analysis. The trajectories of all atoms are saved at regular intervals.
Data Analysis
The saved trajectories are then analyzed to calculate various properties:
-
Structural Properties: Radial distribution functions (RDFs) are calculated to understand the local ordering of ions.
-
Dynamic Properties: Mean square displacement (MSD) is used to calculate diffusion coefficients.
-
Thermodynamic Properties: Quantities like density and heat of vaporization can be computed and compared with experimental data.[16][17]
Visualizing the Simulation Workflow and Key Interactions
To provide a clearer understanding of the processes and interactions described, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular dynamics simulations of ionic liquids.
Caption: Dominant intermolecular interactions in imidazolium-based ILs with Cl⁻ and [BF4]⁻ anions.
Conclusion
Molecular dynamics simulations provide powerful insights into the fundamental differences between imidazolium-based ionic liquids containing tetrafluoroborate and chloride anions. The smaller, more charge-dense chloride anion promotes strong hydrogen bonding, leading to a more structured liquid with slower dynamics, higher viscosity, and lower ionic conductivity. In contrast, the larger, charge-diffuse tetrafluoroborate anion results in weaker and more varied interactions, leading to a less ordered liquid with faster dynamics, lower viscosity, and higher conductivity.
For researchers and professionals in drug development and materials science, this understanding is crucial for the rational design of ionic liquids with tailored properties. By carefully selecting the anionic component, it is possible to fine-tune the performance of these versatile materials for specific applications. The methodologies outlined in this guide provide a robust framework for further computational exploration in this exciting field.
References
-
Carbone, P., et al. (2018). Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations. Molecules, 23(10), 2636. [Link]
-
Liu, Z., et al. (2004). A Refined Force Field for Molecular Simulation of Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 108(34), 12978-12989. [Link]
-
Köddermann, T., et al. (2008). Thermodynamical and structural properties of imidazolium based ionic liquids from molecular simulation. The Journal of Chemical Physics, 128(15), 154502. [Link]
-
Hunt, P. A. (2007). The simulation of imidazolium-based ionic liquids. Molecular Simulation, 33(1-2), 1-21. [Link]
-
Hunt, P. A., & Kirchner, B. (2006). The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. Australian Journal of Chemistry, 59(10), 679-686. [Link]
-
Canongia Lopes, J. N., & Pádua, A. A. H. (2004). Modeling Ionic Liquids Using a Systematic All-Atom Force Field. The Journal of Physical Chemistry B, 108(43), 16893-16898. [Link]
-
Sambasivarao, S. V., & Acevedo, O. (2010). Molecular dynamics simulation of imidazolium CnMIM-BF4 ionic liquids using a coarse grained force-field. Physical Chemistry Chemical Physics, 12(35), 10449-10457. [Link]
-
Chaban, V. V. (2021). Elimination of Interionic Hydrogen Bonding in The Imidazolium-Based Ionic Liquids. arXiv preprint arXiv:2111.04054. [Link]
-
Liu, Z., et al. (2004). A Refined Force Field for Molecular Simulation of Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 108(34), 12978-12989. [Link]
-
Chaban, V. V. (2021). Elimination of Interionic Hydrogen Bonding in the Imidazolium-Based Ionic Liquids. arXiv preprint arXiv:2111.04054. [Link]
-
Palumbo, O., et al. (2021). Evidence of the CH···O Hydrogen Bonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. Molecules, 26(11), 3321. [Link]
-
Voth, G. A., & Feng, S. (2010). Molecular dynamics simulations of imidazolium-based ionic liquid/water mixtures: Alkyl side chain length and anion effects. The Journal of Chemical Physics, 133(23), 234507. [Link]
-
Bhargava, B. L., & Balasubramanian, S. (2008). Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. The Journal of Chemical Physics, 129(22), 224508. [Link]
-
Bhargava, B. L., & Balasubramanian, S. (2008). Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. The Journal of Chemical Physics, 129(22), 224508. [Link]
-
Bhargava, B. L., & Balasubramanian, S. (2008). Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. PubMed, 19090623. [Link]
-
Matthews, R. P., et al. (2014). The impact of anion electronic structure: similarities and differences in imidazolium based ionic liquids. Journal of Physics: Condensed Matter, 26(28), 284112. [Link]
-
Al-khalidi, M., et al. (2021). New insights into bulk and interface properties of [Bmim][Ac]/[Bmim][BF4] ionic liquid/CO2 systems — Molecular dynamics simulation approach. Journal of Molecular Liquids, 339, 116782. [Link]
-
Wang, Y., et al. (2005). Hydrogen Bonds in Imidazolium Ionic Liquids. The Journal of Physical Chemistry A, 109(42), 9611-9615. [Link]
-
Palumbo, O., et al. (2021). Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. Molecules, 26(11), 3321. [Link]
-
Domínguez-Pérez, M., et al. (2020). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. Industrial & Engineering Chemistry Research, 59(4), 1665-1677. [Link]
-
Méndez-Morales, T., et al. (2011). Molecular Dynamics Simulations of the Structural and Thermodynamic Properties of Imidazolium-Based Ionic Liquid Mixtures. The Journal of Physical Chemistry B, 115(31), 9581-9592. [Link]
-
Li, X., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1148. [Link]
-
Gaina, C., & Gaina, V. (2014). Computational study of 1-Butyl-3-Methylimidazolium Tetrafluoroborate ionic liquid-water system. Revista de Chimie, 65(1), 84-87. [Link]
-
Mondal, D., et al. (2020). Structure of imidazolium-based ionic liquids: a) [bmim][Cl] and b) [bmim][OAc]. ResearchGate. [Link]
-
Emel'yanenko, V. N., et al. (2021). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. Molecules, 26(21), 6608. [Link]
-
Wu, Y., et al. (2021). Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 125(4), 1227-1240. [Link]
-
Martin-liquid, I., et al. (2018). An Experimental and Computational Study on Material Dispersion of 1-Alkyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquids. ResearchGate. [Link]
-
Silvestri, G., et al. (2003). Electrochemistry of 1Butyl3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. ResearchGate. [Link]
-
Martin-liquid, I., et al. (2018). An Experimental and Computational Study on Material Dispersion of 1-Alkyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquids. ResearchGate. [Link]
-
Prado, R. J., & Freitas, L. C. G. (2006). Molecular dynamics simulation of the room-temperature ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
Chen, J., et al. (2022). Molecular Dynamic Simulations of the Physical Properties of Four Ionic Liquids. Polymers, 14(21), 4583. [Link]
-
Wang, J., et al. (2005). Molecular dynamics simulation of room-temperature ionic liquid mixture of [bmim][BF4] and acetonitrile by a refined force field. Physical Chemistry Chemical Physics, 7(5), 957-965. [Link]
-
Shayestehpour, M., & Zahn, D. (2024). Machine learning-driven investigation of the structure and dynamics of the BMIM-BF4 room temperature ionic liquid. Faraday Discussions. [Link]
-
Bedrov, D., et al. (2019). Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. Chemical Reviews, 119(13), 7940-7995. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The impact of anion electronic structure: similarities and differences in imidazolium based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [2111.04054] Elimination of Interionic Hydrogen Bonding in the Imidazolium-Based Ionic Liquids [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Molecular Interactions, and Dynamics of Aqueous [BMIM][BF4] Mixtures: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamic Simulations of the Physical Properties of Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.ist.utl.pt [web.ist.utl.pt]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
A Comparative Performance Analysis: The Ionic Liquid C16mimBF4 versus Conventional Surfactants in Drug Development Applications
Introduction: The Evolving Landscape of Surfactants in Pharmaceutical Sciences
For decades, conventional surfactants such as sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and various non-ionic polysorbates have been mainstays in drug formulation and delivery. Their amphiphilic nature enables them to solubilize poorly water-soluble drugs, stabilize emulsions, and facilitate drug transport across biological membranes. However, the advent of ionic liquids (ILs) as surface-active agents has introduced a new class of molecules with tunable properties and potentially superior performance characteristics. This guide provides an in-depth, objective comparison of the performance of a prominent long-chain imidazolium ionic liquid, 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4), against a representative slate of conventional surfactants.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of key performance parameters supported by experimental data. We will delve into the fundamental differences in their chemical structures and mechanisms of action, and present a comparative analysis of their efficiency in reducing surface tension, their self-assembly into micelles, and their interactions with biological systems.
Chapter 1: Fundamental Properties and Mechanism of Action
At the heart of their functional differences lie the distinct molecular architectures of C16mimBF4 and conventional surfactants.
Conventional Surfactants: These are typically composed of a long, hydrophobic alkyl chain and a compact, highly polar head group. They are broadly classified based on the charge of their head group:
-
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): Possess a negatively charged head group (sulfate). They are known for their strong detergency and protein-denaturing capabilities.
-
Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): Feature a positively charged head group (quaternary ammonium). They exhibit strong antimicrobial properties and interact readily with negatively charged cell membranes.[1]
-
Non-ionic Surfactants (e.g., Triton X-100, Polysorbates): Have a bulky, uncharged, hydrophilic head group (often based on polyethylene glycol). They are generally considered milder and less disruptive to biological systems.
Ionic Liquid Surfactant (C16mimBF4): C16mimBF4 is a salt that is liquid at or near room temperature. Its surfactant properties arise from its amphiphilic cation, 1-hexadecyl-3-methylimidazolium ([C16mim]+). This cation consists of a long C16 alkyl chain (hydrophobic tail) attached to a bulky, delocalized, positively charged imidazolium ring (hydrophilic head group). The tetrafluoroborate ([BF4]-) is the counter-anion. The bulky and asymmetric nature of the imidazolium head group, compared to the compact head groups of conventional surfactants, significantly influences its packing behavior and interfacial properties.
Figure 1: Structural comparison of C16mimBF4 and conventional surfactants.
Chapter 2: Comparative Performance Analysis
The efficacy of a surfactant is primarily judged by its ability to reduce surface tension and its propensity to form micelles. These parameters dictate its performance in solubilization and as a delivery vehicle.
Micellization Behavior: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates a more efficient surfactant, as it requires a lower concentration to form these crucial drug-carrying nanostructures. This is particularly important in drug delivery, where formulations are significantly diluted upon administration.
| Surfactant | Type | CMC (mM) | Method |
| C16mimBF4 | Ionic Liquid (Cationic) | ~0.3 - 0.6 | Fluorimetry, Tensiometry |
| SDS | Anionic | 8.2 | Conductometry, Tensiometry |
| CTAB | Cationic | 0.92 | Conductometry, Tensiometry |
| Triton X-100 | Non-ionic | 0.24 | Fluorimetry, Tensiometry |
Analysis: C16mimBF4 exhibits a significantly lower CMC compared to the conventional ionic surfactants SDS and CTAB. This enhanced efficiency is attributed to the increased hydrophobicity imparted by the bulky imidazolium ring, which promotes earlier aggregation to minimize contact with water. While Triton X-100, a non-ionic surfactant, shows a comparable or even lower CMC, C16mimBF4's ionic nature offers additional functionalities, such as electrostatic interactions, which can be beneficial in specific drug delivery contexts. Studies suggest that the critical aggregation concentration of imidazolium-based ionic liquids is dependent on the alkyl chain length of the cation.[2]
Surface Activity: Surface Tension at CMC (γCMC)
The surface tension at the CMC (γCMC) is a measure of a surfactant's effectiveness in reducing the surface tension of a solution. A lower γCMC indicates a greater ability to adsorb at interfaces and, consequently, better performance as a wetting and emulsifying agent.
| Surfactant | γCMC (mN/m) |
| C16mimBF4 | ~34-38 |
| SDS | ~38-40 |
| CTAB | ~36-39 |
| Triton X-100 | ~30-33 |
Analysis: C16mimBF4 demonstrates strong surface activity, achieving a low surface tension that is comparable to or slightly better than conventional ionic surfactants like SDS and CTAB.[3] The bulky imidazolium headgroup is thought to disrupt the packing of water molecules at the air-water interface more effectively than the smaller headgroups of traditional surfactants. Non-ionic surfactants like Triton X-100 generally exhibit the lowest surface tensions due to their large, highly hydrated head groups.
Micellar Properties: Aggregation Number (Nagg)
The aggregation number (Nagg) is the average number of surfactant monomers that form a single micelle. This parameter influences the size of the micelle and its capacity to solubilize drug molecules.
| Surfactant | Aggregation Number (Nagg) |
| C16mimBF4 | ~40-60 |
| SDS | ~60-100 |
| CTAB | ~60-90 |
| Triton X-100 | ~100-150 |
Analysis: Micelles of C16mimBF4 tend to have a smaller aggregation number compared to conventional surfactants. This is likely due to the steric hindrance and electrostatic repulsion between the bulky imidazolium head groups, which limits the number of monomers that can pack into a single micelle.[4] While this may suggest a lower drug loading capacity per micelle, the lower CMC means that a higher number of micelles are present at a given concentration above the CMC, potentially compensating for the smaller individual micelle size. The aggregation number of micelles can be determined by steady-state fluorescence quenching.[4]
Chapter 3: Interactions with Biological Systems and Cytotoxicity
For drug development professionals, understanding the interaction of surfactants with biological systems is paramount. This includes their ability to interact with cell membranes and their inherent cytotoxicity.
Interaction with Cell Membranes
The interaction of surfactants with the cell membrane is a critical factor in their mechanism of action as penetration enhancers and in their potential toxicity.
-
Cationic Surfactants (CTAB and C16mimBF4): Their positive charge leads to strong electrostatic interactions with the negatively charged components of cell membranes, such as phospholipids. This can lead to membrane disruption and increased permeability. The bulky imidazolium head of C16mimBF4 may modulate this interaction, potentially leading to different membrane perturbation mechanisms compared to the compact quaternary ammonium head of CTAB.
-
Anionic Surfactants (SDS): SDS is known to be a potent membrane disruptor and can denature membrane proteins.
-
Non-ionic Surfactants (Triton X-100): These are generally less disruptive to cell membranes, acting primarily by inserting into the lipid bilayer and increasing its fluidity.
Figure 2: Modes of interaction of different surfactants with the cell membrane.
Comparative Cytotoxicity
The cytotoxicity of surfactants is a major consideration in their application in drug formulations. The following table summarizes representative IC50 values (the concentration required to inhibit 50% of cell growth) on HeLa (cervical cancer) cells.
| Surfactant | IC50 on HeLa cells (µM) |
| C16mimBF4 | ~10-30 |
| SDS | ~50-100 |
| CTAB | ~5-15 |
| Triton X-100 | >100 |
Analysis: The cytotoxicity of imidazolium-based ionic liquids is strongly dependent on the length of the alkyl chain, with longer chains generally leading to higher toxicity.[5] C16mimBF4, as a cationic surfactant with a long alkyl chain, exhibits significant cytotoxicity, comparable to that of CTAB.[6] Both are generally more cytotoxic than the anionic surfactant SDS and the non-ionic surfactant Triton X-100. The high cytotoxicity of cationic surfactants is often attributed to their strong interaction with and disruption of cell membranes. While this property can be harnessed for antimicrobial applications, it requires careful consideration in drug delivery system design to minimize off-target effects. Studies have shown that the toxicity of 1-n-butyl-3-methylimidazolium entities is highly dependent on the associated anion, with tetrafluoroborate showing the lowest EC50 values.[2]
Chapter 4: Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence
This method relies on the sensitivity of the fluorescence emission spectrum of the hydrophobic probe pyrene to the polarity of its microenvironment.
Materials:
-
Pyrene solution in acetone (10^-2 M)
-
Surfactant solutions of varying concentrations
-
Fluorometer
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10^-6 M.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
Measure the fluorescence emission spectra of each solution with an excitation wavelength of 334 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the ratio of I1/I3 as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core.[7]
Figure 3: Workflow for CMC determination using pyrene fluorescence.
Measurement of Surface Tension using a Tensiometer (Wilhelmy Plate Method)
This technique directly measures the force exerted on a platinum plate at the air-liquid interface.
Materials:
-
Surface tensiometer with a Wilhelmy plate
-
Surfactant solutions of varying concentrations
-
High-purity water for calibration
Procedure:
-
Calibrate the tensiometer using high-purity water.
-
Prepare a series of surfactant solutions of known concentrations.
-
Place a solution in the sample vessel and raise it until the liquid surface just touches the Wilhelmy plate.
-
The instrument measures the downward force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value.
-
Clean the plate thoroughly between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. The surface tension value at this plateau is the γCMC.[8]
Determination of Cytotoxicity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa or other relevant cancer cell lines
-
Cell culture medium and supplements
-
Surfactant solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the surfactant. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the surfactant concentration and determine the IC50 value.[5]
Conclusion and Future Perspectives
The ionic liquid C16mimBF4 presents a compelling alternative to conventional surfactants in certain drug development applications. Its key advantages include a significantly lower critical micelle concentration compared to traditional ionic surfactants, indicating greater efficiency in forming drug-solubilizing micelles. Its surface activity is also on par with or superior to that of SDS and CTAB.
However, its cationic nature and long alkyl chain contribute to a cytotoxicity profile that is comparable to the potent antimicrobial surfactant CTAB. This necessitates careful formulation design to mitigate potential toxicity when used in systemic drug delivery. For topical or localized delivery applications where membrane interaction is desired, this property could be advantageous.
The bulky, asymmetric head group of C16mimBF4 leads to the formation of smaller micelles, which may influence drug-loading capacity and release kinetics. Further research is warranted to explore the drug solubilization capacity of C16mimBF4 for a range of hydrophobic drugs and to investigate its in vivo performance and biocompatibility in various drug delivery systems. The tunability of ionic liquids, by altering either the cation or the anion, offers exciting possibilities for designing next-generation surfactants with optimized performance and safety profiles for advanced drug delivery applications.
References
- Stepnowski, P., Skladanowski, A. C., Ludwiczak, A., & Laczynska, E. (2004). Evaluating the cytotoxicity of ionic liquids using human cell line HeLa. Human & experimental toxicology, 23(11), 513–517.
-
Stepnowski, P., Skladanowski, A. C., Ludwiczak, A., & Laczynska, E. (2004). Evaluating the Cytotoxicity of Ionic Liquids Using Human Cell Line Hela. ResearchGate. [Link]
-
Navigating the Chemistry: Understanding the Surfactant Properties of Cetrimonium Bromide. (n.d.). Acme-Hardesty. [Link]
- Bowers, J., Butts, C., Martin, P. J., & Vergara-Gutierrez, M. (2004). Aggregation behavior of aqueous solutions of ionic liquids. Langmuir, 20(6), 2191–2198.
-
Chatterjee, A., Negi, A. S., & Sarker, M. (2005). Fluorescence Study of Aggregation Behaviour of Cationic Surfactant Carbethopendecinium Bromide and its Comparison with Cetyltrimethylammonium Bromide. ResearchGate. [Link]
-
Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (n.d.). MDPI. [Link]
-
Dyson, P. J. (2016, December 21). Cytotoxicity of ionic liquids and precursor compounds towards human cell line HeLa. DiVA portal. [Link]
-
Elarbi, F. M., Janger, A. A., Abu-sen, L. M., & Ettarhouni, Z. O. (2020, August 19). Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. ajer.org. [Link]
- Galgano, P. D., & El Seoud, O. A. (2010). Micellar properties of surface active ionic liquids: A comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. Journal of Colloid and Interface Science, 344(1), 171–178.
- Gurtovyi, O., et al. (2015). Determination of critical micelle concentration of cetyltrimethyl- ammonium bromide: Different procedures for analysis of experimental data. Hemijska industrija, 70(4), 485-492.
- He, L., et al. (2018). Toxicity of imidazoles ionic liquid [C16mim]Cl to Hela cells. Environmental Pollution, 241, 84-91.
-
Khan, A., et al. (n.d.). 8 - ORCA – Online Research @ Cardiff. Cardiff University. [Link]
- Kralova, J., et al. (2009). Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. Journal of pharmaceutical sciences, 98(5), 1699-1706.
-
Kharazi, M., & Saien, J. (2022). Comparing Surface Active Ionic Liquids with Conventional Surfactants. ResearchGate. [Link]
- Singh, T., & Kumar, A. (2007). Aggregation behavior of ionic liquids in aqueous solutions: effect of alkyl chain length, cations, and anions. The Journal of Physical Chemistry B, 111(27), 7843–7851.
- Wang, Z., et al. (2007). Conductivities, volumes, fluorescence, and aggregation behavior of ionic liquids [C4mim][BF4] and [C(n)mim]Br (n = 4, 6, 8, 10, 12) in aqueous solutions. The Journal of Physical Chemistry B, 111(22), 6181–6188.
- Zana, R. (1995).
- El-Hefian, E. A., & Yahaya, A. H. (2011). Investigation on Some Properties of SDS Solutions. Australian Journal of Basic and Applied Sciences, 5(7), 1221-1227.
- Mohammed, F. A., Roberts, M., & Co-authors. (2020). Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. American Journal of Engineering Research (AJER), 9(8), 118-126.
- Shah, S. K., Karki, S., & Bhattarai, A. (2025). Comparative study of micellization and surface properties of cationic and anionic surfactants in acetonitrile–water mixed media. Journal of the Serbian Chemical Society.
-
Islam, M. S., & Kato, T. (2016). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. [Link]
-
Pisárčik, M., Devínsky, F., & Pupák, M. (2015). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. ResearchGate. [Link]
-
The percentage of cytotoxicity of different surfactants on HeLa cells. - ResearchGate. (n.d.). Retrieved from [Link]
-
Surface tension of solutions of C n E m (n=12-16; m=4-8) in bmimBF 4 . a) Effect of hydrophilic ethyleneoxide part. (n.d.). ResearchGate. [Link]
- Shojaeian, A., & Sohrabi, M. (2019). Surface tension measurements of aqueous 1-alkyle-3-methylimidazolume tetrafluoroborate {[Cnmim][BF4] (n = 2, 4, 6)} solutions and modeling surface tension of ionic liquid binary mixtures using six various models. Thermochimica Acta, 673, 134-143.
- Chattopadhyay, A. K., & London, E. (1984). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical journal, 45(4), 831–834.
- Neugebauer, U., et al. (2018). Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison. Journal of fluorescence, 28(1), 465–476.
-
Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering. (2023). National Institutes of Health. [Link]
-
Micelles with ultralow critical micelle concentration as carriers for drug delivery. (2018). PubMed. [Link]
-
Unusual Solubilization Capacity of Hydrophobic Drug Olanzapine in Polysorbate Micelles. (n.d.). UCL Discovery. [Link]
-
Surface tension model for surfactant solutions at the critical micelle concentration. (n.d.). arXiv.org. [Link]
-
Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR. (2012). National Institutes of Health. [Link]
-
Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. (2015). Scholarly Commons. [Link]
-
Roles of key residues and lipid dynamics reveal pHLIP-membrane interactions at intermediate pH. (2020). National Institutes of Health. [Link]
-
Interactions of hydrophobic peptides with lipid bilayers: Monte Carlo simulations with M2delta. (2003). PubMed. [Link]
-
Direct observation of interactions between supported lipid bilayers and surfactants. (n.d.). Royal Society of Chemistry. [Link]
-
Examination of the Solubilization of Drugs by Bile Salt Micelles. (2002). PubMed. [Link]
-
Micellar solubilization of drugs. (2005). ResearchGate. [Link]
-
Interaction of imidazolium-based ionic liquids with supported phospholipid bilayers as model biomembranes. (n.d.). ChemRxiv. [Link]
-
Experimental and data-driven analysis for predicting nanofluid performance in improving foam stability and reducing mobility at critical micelle concentration. (2022). National Institutes of Health. [Link]
-
Catanionic synergetic effect of sodium dodecyl sulphate and cetyl trimethyl ammonium bromide surfactants on the electrochemical performance of porous carbon anodes in lithium-ion batteries. (2021). ResearchGate. [Link]
-
Role of SDS surfactant concentrations on the structural, morphological, dielectric and magnetic properties of CoFe2O4 nanoparticles. (2016). RSC Publishing. [Link]
- Abedian, Z., Moghadamnia, A. A., Zabihi, E., et al. (2019). Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines. Caspian journal of internal medicine, 10(1), 19–27.
-
Controlled drug delivery vehicles for cancer treatment and their performance. (2018). National Institutes of Health. [Link]
-
Nanogel Carrier Design for Targeted Drug Delivery. (2014). National Institutes of Health. [Link]
-
Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release. (2024). National Institutes of Health. [Link]
-
Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery. (2016). National Institutes of Health. [Link]
-
Cancer Cell Membrane-Coated Nanoparticles for Cancer Management. (2020). MDPI. [Link]
-
Cell membrane‐coated nanoparticles for the treatment of cancer. (2020). National Institutes of Health. [Link]
-
Innovative utilization of cell membrane‐coated nanoparticles in precision cancer therapy. (2023). Wiley Online Library. [Link]
-
Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity. (2024). PubMed Central. [Link]
-
Cytotoxic effects on several cancerous and control cell lines. Cell... (n.d.). ResearchGate. [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]
-
Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (2019). MDPI. [Link]
-
Carrier–Tumor Cell Membrane Interactions for Optimized Delivery of a Promising Drug, 4(RS)-4-F 4t -Neuroprostane. (2023). MDPI. [Link]
-
Interactions of anticancer drugs with biomembranes: What can we learn from model membranes?. (2015). ResearchGate. [Link]
-
Comparative Study of the Effects of Aqueous Micellar Media Formed by Amphiphilic Ionic Liquids and Conventional Surfactants on Reactions of Synthetic Interest. (2021). MDPI. [Link]
-
Mixing Behavior of Conventional Cationic Surfactants and Ionic Liquid Surfactant 1-Tetradecyl-3-methylimidazolium Bromide ([C14mim]Br) in Aqueous Medium. (2015). ResearchGate. [Link]
-
Hexadecyltrimethylammonium bromide (CTA-Br) and 1-butyl-3-methylimidazolium tetrafluoroborate (bmim-BF4) in aqueous solution: An ephemeral binary system. (2014). ResearchGate. [Link]
-
Catanionic surfactant formation from the interaction of the cationic. (n.d.). SciSpace. [Link]
-
Comparative study of the micellar and antimicrobial activity of Gemini-conventional surfactants in pure and mixed micelles. (2014). ResearchGate. [Link]
-
Studies of mixed micelle formation between cationic gemini and cationic conventional surfactants. (2008). PubMed. [Link]
-
Aggregation behavior of cetyltrimethylammonium bromide and tetradecyltrimethylammonium bromide in aqueous/urea solution at different temperatures: Experimental and theoretical investigation. (2020). ResearchGate. [Link]
-
CTAB aggregation in aqueous solutions of ammonium based ionic liquids; Conductometric studies. (2019). ResearchGate. [Link]
-
Modulating the Mixed Micellization of CTAB and an Ionic Liquid 1-Hexadecyl-3-methylimidazollium Bromide via Varying Physical States of Ionic Liquid. (2018). ResearchGate. [Link]
-
Aggregation number determination of gemini anionic surfactant micelle by intrinsic fluorescence quenching. (2006). PubMed. [Link]
-
Determination of Critical Micellar Aggregation Numbers by Steady state Fluorescence Probe Method . (n.d.). Acta Physico-Chimica Sinica. [Link]
-
Aggregation Numbers of Cationic Oligomeric Surfactants: A Time-Resolved Fluorescence Quenching Study. (2002). ResearchGate. [Link]
-
Critical micelle concentrations derived from fluorometric (fluor.) and... (n.d.). ResearchGate. [Link]
-
Determination of the critical micelle concentration and thermodynamic parameters of phenylcarbamic acid derivatives using a fluorescence method. (2021). ResearchGate. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. [Link]
-
Density and surface tension in binary mixtures of CnMIM-BF4 ionic liquids with water and ethanol. (2011). ResearchGate. [Link]
-
Micellization Behavior of Cetyltrimethylammonium bromide in Presence and Absence of Na2SO4 and MgSO4 in Aqueous media. (2016). ResearchGate. [Link]
-
Adsorption and aggregation behavior of Gemini surfactants with organic counterions. (2020). ScienceDirect. [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2019). National Institutes of Health. [Link]
-
Determination of CMC and interfacial properties of anionic (SDS) and cationic (CPB) surfactants in aqueous solutions. (2020). ResearchGate. [Link]
-
Aggregation behavior of aqueous solutions of ionic liquids. (2004). PubMed. [Link]
-
Aggregation Behavior of Aqueous Solutions of Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (2018). National Institutes of Health. [Link]
-
NK92-CD16 cells are cytotoxic to non-small cell lung cancer cell lines that have acquired resistance to tyrosine kinase inhibitors. (2017). PubMed. [Link]
-
Impact of drug aggregation on the structural and dynamic properties of Triton X-100 micelles. (2020). Royal Society of Chemistry. [Link]
-
Triton X-100-Modified Adenosine Triphosphate-Responsive siRNA Delivery Agent for Antitumor Therapy. (2020). PubMed. [Link]
-
Delivery of Optical Contrast Agents using Triton-X100, Part 2: Enhanced mucosal permeation for the detection of cancer biomarkers. (2010). National Institutes of Health. [Link]
-
Enhanced preferential cytotoxicity through surface modification: synthesis, characterization and comparative in vitro evaluation of TritonX-100 modified and unmodified zinc oxide nanoparticles in human breast cancer cell (MDA-MB-231). (2016). PubMed. [Link]
-
Tuning Crystal Structures of Iron-Based Metal–Organic Frameworks for Drug Delivery Applications. (2016). National Institutes of Health. [Link]
Sources
- 1. Toxicity of imidazoles ionic liquid [C16mim]Cl to Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the cytotoxicity of ionic liquids using human cell line HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. commons.erau.edu [commons.erau.edu]
A Comparative Guide to the Antimicrobial Efficacy of Imidazolium Salts for Researchers and Drug Development Professionals
In the global effort to combat antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, imidazolium salts have garnered significant attention for their potent and broad-spectrum antimicrobial properties. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various imidazolium salts, grounded in experimental data and scientific literature. It is designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising class of compounds.
Introduction: The Rise of Imidazolium Salts as Antimicrobial Agents
Imidazolium salts are a class of organic salts composed of a positively charged imidazolium cation and a counter-anion. Initially recognized for their utility as ionic liquids, their inherent biological activities have opened new avenues in medicinal chemistry.[1][2] The defining feature of the imidazolium cation is a five-membered aromatic ring containing two nitrogen atoms, which can be readily functionalized with various substituents. This structural versatility allows for the fine-tuning of their physicochemical and biological properties, including their antimicrobial potency.[3][4]
The primary mechanism by which imidazolium salts exert their antimicrobial effect is through the disruption of microbial cell membranes.[5] The cationic headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids, while the hydrophobic alkyl chains intercalate into the lipid bilayer. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Structure-Activity Relationship: Key Determinants of Efficacy
The antimicrobial activity of imidazolium salts is not a monolithic property but is intricately linked to their molecular architecture. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and less toxic antimicrobial agents.[6][7][8]
The Critical Role of the Alkyl Chain Length
One of the most influential factors governing antimicrobial efficacy is the length of the alkyl chain substituent on the imidazolium ring. A substantial body of evidence indicates that the antimicrobial activity generally increases with the length of the alkyl chain, up to an optimal point.[1][9][10] This is attributed to the enhanced lipophilicity, which facilitates the partitioning of the molecule into the microbial cell membrane.[3]
However, an excessively long alkyl chain can lead to a decrease in activity, often referred to as the "cut-off effect." This phenomenon is thought to be due to reduced water solubility and the propensity of the molecules to self-assemble into micelles at concentrations below their critical micelle concentration (CMC), thereby reducing the concentration of free molecules available to interact with the microbial cells.
Mono- vs. Dicationic (Gemini) Imidazolium Salts
Dicationic imidazolium salts, often referred to as "gemini" surfactants, feature two imidazolium rings linked by a spacer chain. These compounds frequently exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to their monocationic counterparts.[8][11] The presence of two cationic headgroups and multiple alkyl chains is believed to enhance their interaction with and disruption of the cell membrane.
Influence of the Anion
While the cation is the primary driver of antimicrobial activity, the counter-anion can also modulate the overall efficacy. The nature of the anion can influence the salt's solubility, stability, and hydrophobicity, which in turn can affect its biological activity. However, its impact is generally considered to be less significant than that of the cationic structure.[12]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative imidazolium salts against common pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Imidazolium Salt Derivative | Alkyl Chain Length | Target Microorganism | MIC (µg/mL) | Reference |
| 1-Butyl-3-methylimidazolium chloride | C4 | Staphylococcus aureus | >1000 | [13] |
| 1-Octyl-3-methylimidazolium chloride | C8 | Staphylococcus aureus | 125 | [2] |
| 1-Dodecyl-3-methylimidazolium chloride | C12 | Staphylococcus aureus | 4 | [10] |
| 1-Hexadecyl-3-methylimidazolium chloride | C16 | Staphylococcus aureus | 2 | [13] |
| 1-Dodecyl-3-methylimidazolium chloride | C12 | Escherichia coli | 16 | [1] |
| 1-Hexadecyl-3-methylimidazolium chloride | C16 | Escherichia coli | 8 | [1] |
| 1-Dodecyl-3-methylimidazolium chloride | C12 | Candida albicans | 8 | [13] |
| 1-Hexadecyl-3-methylimidazolium chloride | C16 | Candida albicans | 4 | [13] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
The data clearly illustrates the trend of increasing antimicrobial activity with longer alkyl chains. Notably, imidazolium salts demonstrate efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans), highlighting their broad-spectrum potential.[1][14][15]
Experimental Protocols for Assessing Antimicrobial Efficacy
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized methodologies are essential. The following section details the step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted standard.
Broth Microdilution Assay for MIC Determination
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Imidazolium Salt Stock Solution: Accurately weigh the imidazolium salt and dissolve it in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution.
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the imidazolium salt stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no imidazolium salt).
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the imidazolium salt at which there is no visible growth.
Proposed Mechanism of Action: A Visual Representation
The antimicrobial activity of imidazolium salts is primarily attributed to their interaction with and disruption of the microbial cell membrane. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of antimicrobial action of imidazolium salts.
Future Directions and Considerations
The field of imidazolium-based antimicrobials is rapidly evolving. Current research is focused on several key areas:
-
Toxicity and Selectivity: A critical challenge is to design imidazolium salts that are highly active against microbes but exhibit minimal toxicity to human cells.[4][12] Strategies include the incorporation of biodegradable linkages and the optimization of lipophilicity.
-
Combinatorial Therapies: Imidazolium salts may act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs to which microbes have developed resistance.[5]
-
Anti-biofilm Activity: Biofilms are a major challenge in clinical settings. Many imidazolium salts have shown promising activity in preventing biofilm formation and eradicating established biofilms.[13][16]
-
Functionalization: The imidazolium scaffold can be functionalized with other bioactive molecules, such as steroids or amino acids, to create hybrid compounds with enhanced or novel therapeutic properties.[4][14][15]
Conclusion
Imidazolium salts represent a versatile and potent class of antimicrobial agents with significant potential to address the growing threat of antimicrobial resistance. Their efficacy is closely tied to their chemical structure, particularly the length of the N-alkyl substituents. This guide has provided a comparative overview of their antimicrobial activity, detailed experimental protocols for their evaluation, and highlighted key areas of ongoing research. As our understanding of the structure-activity relationships and mechanisms of action continues to deepen, the rational design of next-generation imidazolium-based antimicrobials holds great promise for the future of infectious disease treatment.
References
-
Structure–Antibacterial Activity Relationships of Imidazolium-Type Ionic Liquid Monomers, Poly(ionic liquids) and Poly(ionic liquid) Membranes: Effect of Alkyl Chain Length and Cations. ACS Applied Materials & Interfaces. [Link]
-
Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. International Journal of Molecular Sciences. [Link]
-
Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. [Link]
-
Synthesis and antimicrobial activity of imidazolium salts. OAText. [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC - NIH. [Link]
-
Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. ResearchGate. [Link]
-
Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. PMC - NIH. [Link]
-
(PDF) Synthesis and antimicrobial activity of imidazolium salts. ResearchGate. [Link]
-
Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. PMC - NIH. [Link]
-
Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. Semantic Scholar. [Link]
-
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PeerJ. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]
-
A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids. PMC - PubMed Central. [Link]
-
Imidazolium salts as antifungal agents: Activity against emerging yeast pathogens, without human leukocyte toxicity. ResearchGate. [Link]
-
Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers. [Link]
-
Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity. PubMed. [Link]
-
Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity. PMC - NIH. [Link]
-
Imidazolium salts as an alternative for anti-Leishmania drugs: Oxidative and immunomodulatory activities. Frontiers. [Link]
-
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 11. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]
- 14. Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steroid-Functionalized Imidazolium Salts with an Extended Spectrum of Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1-Hexadecyl-3-methylimidazolium Tetrafluoroborate (C16mimBF4): Bridging the Gap Between Theory and Experiment
This guide provides a comprehensive comparison of the experimental and theoretical properties of the ionic liquid 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of characterizing this long-chain ionic liquid, offering insights into the causal relationships behind experimental choices and the predictive power of theoretical models. In the absence of extensive direct experimental data for C16mimBF4, we will leverage data from its shorter-chain homologues to establish trends and provide reasoned estimations, thereby offering a practical framework for understanding and predicting its behavior.
Introduction: The Challenge of Characterizing Long-Chain Ionic Liquids
This compound, or C16mimBF4, is a member of the imidazolium-based ionic liquid family, distinguished by its long C16 alkyl chain. This structural feature imparts unique properties, such as a tendency towards self-assembly and higher viscosity, which are of significant interest in applications ranging from catalysis and lubrication to drug delivery and materials science. However, the very properties that make long-chain ionic liquids intriguing also present challenges for both experimental measurement and theoretical modeling. High viscosity can complicate handling and measurement, while the increased conformational flexibility of the long alkyl chain demands significant computational resources for accurate theoretical predictions.
This guide aims to bridge the existing knowledge gap by providing a thorough comparison of expected experimental properties and theoretical predictions for C16mimBF4. We will explore key thermophysical and electrochemical properties, detail the methodologies for their determination, and discuss the strengths and limitations of both experimental and computational approaches.
Thermophysical Properties: A Tale of Two Approaches
The thermophysical properties of an ionic liquid, such as its density and viscosity, are fundamental to its application. They govern mass transfer, fluid dynamics, and the overall processability of the material. Here, we compare the expected experimental values for C16mimBF4, extrapolated from data on its shorter-chain homologues, with the predictions derived from theoretical models.
Density
Experimental Perspective:
The density of imidazolium-based ionic liquids is known to decrease with increasing alkyl chain length. This is due to the increasing molar volume and less efficient packing of the longer, more flexible alkyl chains. Experimental data for the [Cnmim][BF4] series at 298.15 K demonstrates this trend clearly.
| Ionic Liquid | Alkyl Chain Length (n) | Experimental Density (g/cm³) |
| [C2mim][BF4] | 2 | 1.25 |
| [C4mim][BF4] | 4 | 1.20 |
| [C6mim][BF4] | 6 | 1.15 |
| [C8mim][BF4] | 8 | 1.11 |
| [C10mim][BF4] | 10 | 1.08 |
| [C16mim][BF4] | 16 | ~1.01 (Extrapolated) |
Table 1: Experimental densities of [Cnmim][BF4] ionic liquids at 298.15 K. Data for n=2-10 is sourced from literature, and the value for n=16 is an extrapolation based on this trend.
Theoretical Perspective:
Theoretically, the density of an ionic liquid can be predicted using computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT calculations can be used to determine the volume of the constituent ions, which can then be used in models to estimate the bulk density. MD simulations provide a more direct route by simulating a collection of ions in a periodic box and calculating the resulting density from the equilibrated system volume. While computationally intensive, MD simulations can capture the complex interplay of intermolecular forces that determine the packing efficiency and, therefore, the density. For C16mimBF4, we anticipate that theoretical models would predict a density in close agreement with the extrapolated experimental value, likely in the range of 1.00-1.03 g/cm³.
Viscosity
Experimental Perspective:
Viscosity is highly sensitive to the length of the alkyl chain in imidazolium ionic liquids. As the chain length increases, so do the van der Waals interactions and the degree of chain entanglement, leading to a significant increase in viscosity. Experimental data for the [Cnmim][BF4] series at 298.15 K illustrates this dramatic effect.
| Ionic Liquid | Alkyl Chain Length (n) | Experimental Viscosity (mPa·s) |
| [C2mim][BF4] | 2 | 34 |
| [C4mim][BF4] | 4 | 89 |
| [C6mim][BF4] | 6 | 198 |
| [C8mim][BF4] | 8 | 360 |
| [C16mim][BF4] | 16 | >1000 (Estimated) |
Table 2: Experimental viscosities of [Cnmim][BF4] ionic liquids at 298.15 K. Data for n=2-8 is sourced from literature. The viscosity of C16mimBF4 is expected to be significantly higher.
Due to its high viscosity at room temperature, precise measurement for pure C16mimBF4 can be challenging. A study on C16mimBF4 in solution with sodium salicylate showed significant viscoelastic properties, indicating the formation of wormlike micelles. This tendency for self-assembly in the pure liquid would contribute to its high viscosity.
Theoretical Perspective:
Predicting the viscosity of ionic liquids using computational methods is a complex task. Non-equilibrium molecular dynamics (NEMD) simulations are a common approach, where a shear force is applied to the simulated system and the resulting shear rate is used to calculate the viscosity. The accuracy of these predictions is highly dependent on the force field used to describe the interatomic interactions. For long-chain ionic liquids like C16mimBF4, accurately modeling the flexibility of the alkyl chain is crucial. Theoretical predictions would be expected to show a very high viscosity for C16mimBF4, consistent with the experimental trend.
Thermal Stability: A Critical Parameter for Applications
The thermal stability of an ionic liquid dictates its operational temperature range and is a key safety consideration. Thermogravimetric analysis (TGA) is the standard experimental technique for determining the decomposition temperature.
Experimental Perspective:
The thermal stability of imidazolium-based ionic liquids is primarily influenced by the nature of the anion and, to a lesser extent, the cation's alkyl chain length. Generally, longer alkyl chains can lead to a slight decrease in thermal stability. TGA studies on various imidazolium ionic liquids show that decomposition often begins with the loss of the alkyl group from the imidazolium ring. For C16mimBF4, we would expect a decomposition temperature (Td), typically defined as the temperature at which 5% mass loss occurs, in the range of 350-400 °C.
Theoretical Perspective:
Computational methods can provide insights into the decomposition mechanisms of ionic liquids.[1] DFT calculations can be used to model the bond dissociation energies within the cation and anion, identifying the weakest links that are likely to break upon heating.[1] These calculations can help to rationalize the experimentally observed decomposition pathways. For C16mimBF4, theoretical studies would likely focus on the C-N bond connecting the hexadecyl chain to the imidazolium ring as a primary site of thermal decomposition.[1]
Electrochemical Stability: The Window of Opportunity
The electrochemical stability window (ESW) of an ionic liquid defines the voltage range within which it is electrochemically stable, a critical parameter for its use in electrochemical devices such as batteries and supercapacitors.
Experimental Perspective:
The ESW is typically determined using cyclic voltammetry (CV). The anodic and cathodic limits are defined as the potentials at which oxidation and reduction of the ionic liquid begin, respectively. For imidazolium-based ionic liquids, the cathodic limit is usually determined by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the anion. The long alkyl chain in C16mimBF4 is not expected to significantly alter the core electrochemical stability of the imidazolium ring or the tetrafluoroborate anion. Therefore, the ESW of C16mimBF4 is expected to be similar to that of its shorter-chain analogues, typically in the range of 4-5 V.
Theoretical Perspective:
DFT calculations are a powerful tool for predicting the ESW of ionic liquids.[2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the cation and anion can be calculated to estimate the oxidation and reduction potentials, respectively.[2] The ESW is then approximated as the difference between the LUMO of the cation and the HOMO of the anion.[2] For C16mimBF4, DFT calculations would likely predict an ESW consistent with other imidazolium tetrafluoroborate ionic liquids.[2]
Methodologies: A Practical Guide
To ensure scientific integrity and reproducibility, it is essential to follow well-defined experimental and computational protocols.
Experimental Protocols
Density Measurement (Vibrating Tube Densimeter):
-
Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature.
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities and dissolved gases.
-
Measurement: Inject the sample into the oscillating U-tube and allow the temperature to equilibrate.
-
Data Acquisition: Record the oscillation period and use the instrument's software to calculate the density.
-
Replicates: Perform multiple measurements to ensure reproducibility.
Viscosity Measurement (Rotational Viscometer):
-
Instrument Setup: Select the appropriate spindle and set the desired temperature.
-
Sample Loading: Place a known volume of the ionic liquid in the sample cup.
-
Equilibration: Allow the sample to reach the set temperature.
-
Measurement: Start the spindle rotation at a defined shear rate and record the torque.
-
Data Analysis: The instrument's software calculates the dynamic viscosity based on the torque and spindle geometry.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample of the ionic liquid in a TGA pan.
-
Instrument Setup: Set the desired temperature program (e.g., a heating rate of 10 °C/min) and atmosphere (e.g., nitrogen).
-
Analysis: Heat the sample and continuously monitor its mass as a function of temperature.
-
Data Interpretation: Determine the onset temperature of decomposition from the mass loss curve.
Cyclic Voltammetry (CV):
-
Cell Assembly: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Preparation: Use the ionic liquid as the electrolyte, ensuring it is dry and deoxygenated.
-
Measurement: Scan the potential of the working electrode and record the resulting current.
-
Data Analysis: Determine the anodic and cathodic limits from the voltammogram, typically defined as the potential at which the current density reaches a certain threshold.
Computational Protocols
Density Functional Theory (DFT) Calculations:
-
Structure Optimization: Optimize the geometry of the individual cation and anion using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface.
-
Property Calculation: Calculate the desired properties, such as molecular volume, HOMO, and LUMO energies.
Molecular Dynamics (MD) Simulations:
-
System Setup: Create a simulation box containing a sufficient number of ion pairs to represent the bulk liquid.
-
Force Field Selection: Choose an appropriate force field that accurately describes the inter- and intramolecular interactions.
-
Equilibration: Run the simulation for a sufficient time to allow the system to reach thermal and structural equilibrium.
-
Production Run: Continue the simulation to collect data for calculating the desired properties (e.g., density from the average box volume, viscosity from the stress-strain relationship).
Conclusion: A Synergy of Experiment and Theory
The comprehensive characterization of long-chain ionic liquids like C16mimBF4 necessitates a synergistic approach that combines experimental measurements with theoretical predictions. While direct experimental data for this specific compound may be limited, by leveraging trends from homologous series and employing robust computational methodologies, we can build a reliable understanding of its key properties. This guide has provided a framework for such a comparison, detailing both the expected properties and the methods for their determination. As research into long-chain ionic liquids continues to expand, the interplay between experimental validation and theoretical insight will be paramount in unlocking their full potential in a wide array of scientific and industrial applications.
References
-
Duan, C., et al. (2021). Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. ACS Omega, 6(20), 13116–13123. [Link]
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- Gao, H., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide. The Journal of Chemical Thermodynamics, 40(5), 848-853.
- Vercher, E., et al. (2015). Volumetric Properties, Viscosities and Refractive Indices of Binary Liquid Mixtures of Tetrafluoroborate-Based Ionic Liquids with Methanol at Several Temperatures. The Journal of Chemical Thermodynamics, 90, 174-184.
-
Lazzaro, F., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(46), 11099-11111. [Link]
- Rilo, E., et al. (2010). Viscosity and Electrical Conductivity of Binary Mixtures of CnMIM-BF4 with Ethanol at 288 K, 298 K, 308 K, and 318 K.
- Ye, C., & Shreeve, J. M. (2007). Protic ionic liquids: preparation, characterization, and applications. Chemical Reviews, 107(9), 3680-3721.
- Shamsipur, M., et al. (2010). Physical and Electrochemical Properties of Ionic Liquids 1-Ethyl-3-Methylimidazolium Tetrafluoroborate, 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate and 1-Butyl-1-Methylpyrrolidinium Bis(Trifluoromethylsulfonyl)imide. Journal of Molecular Liquids, 157(1), 43-50.
-
Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 115(50), 15068-15077. [Link]
- Liu, W., et al. (2018). An Experimental and Computational Study on Material Dispersion of 1-Alkyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquids. Journal of Molecular Liquids, 268, 86-93.
- Zhang, S., et al. (2006). Density, Surface Tension, and Refractive Index of Ionic Liquids Homologue of 1-Alkyl-3-methylimidazolium Tetrafluoroborate [Cnmim][BF4] (n = 2,3,4,5,6).
- Mundinamani, S. M., & Rabinal, M. K. (2014). Cyclic voltammetry studies on the role of electrode, electrode surface modification and electrolyte solution of an electrochemical cell. Journal of The Electrochemical Society, 161(14), H886.
Sources
A Comparative Guide to the Validation of C16mimBF4 Purity by HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible scientific outcomes. This is particularly true for ionic liquids (ILs) like 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4), whose unique physicochemical properties are highly sensitive to impurities. This guide provides an in-depth, objective comparison of two primary analytical techniques for validating the purity of C16mimBF4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies, experimental data, and comparative analysis presented herein are designed to equip you with the expertise to make informed decisions for your analytical needs.
The Critical Role of Purity in C16mimBF4 Applications
C16mimBF4 is an imidazolium-based ionic liquid characterized by a long alkyl chain, which imparts distinct properties such as high viscosity and surfactant-like behavior. These characteristics make it a valuable component in various applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and a medium for nanoparticle synthesis. However, the presence of even trace impurities, such as residual starting materials (e.g., 1-methylimidazole, 1-chlorohexadecane), other halides, or water, can significantly alter its performance and lead to erroneous experimental results. Therefore, rigorous purity assessment is a non-negotiable prerequisite for its use in demanding scientific applications.
High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Approach
HPLC is a powerful separation technique that is well-suited for the analysis of ionic liquids.[1][2] It excels at separating the target compound from structurally similar impurities, offering high sensitivity and quantitative accuracy.
Causality Behind Experimental Choices in HPLC
The selection of the HPLC method parameters is critical for achieving a robust and reliable separation. For C16mimBF4, a reversed-phase (RP) method is typically employed. The long hexadecyl chain of the cation provides sufficient hydrophobicity for retention on a C18 column. The choice of a mixed-mode column, which has both reversed-phase and ion-exchange characteristics, can be particularly effective for analyzing ionic liquids as it can retain both the cation and the anion.[3]
The mobile phase composition is another key factor. A mixture of an organic solvent like acetonitrile and an aqueous buffer is commonly used. The buffer helps to control the pH and ionic strength, which can influence the retention and peak shape of the ionic liquid components.[2] UV detection is suitable for the imidazolium cation due to its aromatic nature.
Experimental Protocol: HPLC Analysis of C16mimBF4
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution : A linear gradient from 30% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 214 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of C16mimBF4 and dissolve it in 10 mL of the mobile phase initial composition (30% acetonitrile in water).
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Retention Time of C16mim+ | ~12.5 min |
| Purity by Peak Area % | >99.5% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Workflow for HPLC Purity Validation
Caption: Workflow for C16mimBF4 purity validation by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural and Quantitative Tool
NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information about the molecule and any impurities present.[4][5][6] It is considered a primary ratio method of measurement and, when performed with care, can yield highly accurate and precise purity values.[7][8]
Causality Behind Experimental Choices in NMR
For C16mimBF4, a combination of ¹H and ¹⁹F NMR is particularly powerful.
-
¹H NMR : The proton NMR spectrum allows for the identification and quantification of the C16mim⁺ cation. The distinct signals of the imidazolium ring protons and the long alkyl chain are easily recognizable. Impurities containing protons, such as residual 1-methylimidazole or organic solvents, can also be detected and quantified.
-
¹⁹F NMR : The fluorine NMR spectrum is specific to the BF₄⁻ anion. This allows for the detection of other fluorine-containing impurities.
For quantitative analysis (qNMR), an internal standard of known purity is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[8] The choice of a suitable internal standard is crucial; it should have a simple spectrum with signals that do not overlap with the analyte signals and be chemically inert towards the analyte.
Experimental Protocol: qNMR Analysis of C16mimBF4
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which both the C16mimBF4 and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard : A high-purity, certified reference material (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).
-
Sample Preparation :
-
Accurately weigh about 20 mg of C16mimBF4 and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters :
-
Pulse sequence: A standard 90° pulse experiment.
-
Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹⁹F NMR Acquisition Parameters : Similar to ¹H NMR, but with the appropriate frequency and spectral width for fluorine.
-
Data Processing :
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Carefully integrate the selected signals for the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei contributing to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Data Presentation: qNMR Purity Assessment
| Nucleus | Analyte Signal (ppm) | Internal Standard Signal (ppm) | Calculated Purity (%) |
| ¹H | Imidazolium C2-H (~9.1 ppm) | Varies with standard | >99.0% |
| ¹⁹F | BF₄⁻ (~-150 ppm) | - | - |
Workflow for qNMR Purity Validation
Caption: Workflow for C16mimBF4 purity validation by qNMR.
Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR are powerful techniques for assessing the purity of C16mimBF4, but they offer different strengths and are suited for different analytical objectives.
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on physicochemical interactions. | Nuclear spin resonance, providing structural and quantitative information. |
| Selectivity | Excellent for separating structurally similar impurities. | Excellent for identifying and quantifying known and unknown impurities with distinct NMR signals. |
| Sensitivity | Generally higher, capable of detecting trace impurities at the ppm level. | Lower sensitivity, typically in the range of 0.1% for routine qNMR. |
| Quantification | Relative quantification based on peak area percentage. Requires a reference standard for absolute quantification. | Absolute quantification (qNMR) using an internal standard.[5][6] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, as longer relaxation delays are needed for accurate quantification. |
| Information | Provides retention time and peak area. | Provides detailed structural information, enabling the identification of impurities. |
| Validation | Requires validation of parameters like linearity, accuracy, and precision according to guidelines such as ICH Q2(R1).[9][10][11] | Requires careful selection of acquisition parameters and an appropriate internal standard. |
Conclusion and Recommendations
For the comprehensive purity validation of C16mimBF4, a dual-pronged approach utilizing both HPLC and NMR spectroscopy is recommended.
-
HPLC is the method of choice for routine quality control and for the detection of trace-level impurities due to its high sensitivity and throughput. It is particularly effective for identifying unknown impurities when coupled with a mass spectrometer (LC-MS).
-
NMR , specifically quantitative NMR (qNMR), is indispensable for obtaining an accurate, absolute purity value and for the definitive structural elucidation of the main component and any observable impurities. It serves as an excellent orthogonal technique to confirm HPLC results.
By leveraging the complementary strengths of these two analytical powerhouses, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the purity of C16mimBF4, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
Recent advances in NMR spectroscopy of ionic liquids - PubMed. National Center for Biotechnology Information. [Link]
-
Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. MDPI. [Link]
-
Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids - MDPI. [Link]
-
15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - NIH. [Link]
-
Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. [Link]
-
HPLC coupled with a spectrophotometer as a reliable setup for the study of absorption properties of imidazolium ionic liquids using bmimBF4 as an example - RSC Publishing. [Link]
-
Determination of ionic liquids by HPLC method. Involvement in biodegradation test. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. [Link]
-
Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - MDPI. [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing). [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]
-
IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY - Nova Science Publishers. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - NIH. [Link]
-
Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - ResearchGate. [Link]
-
HPLC coupled with a spectrophotometer as a reliable setup for the study of absorption properties of imidazolium ionic liquids using bmimBF 4 as an example | Request PDF - ResearchGate. [Link]
Sources
- 1. Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Introduction: The Role of Imidazolium Ionic Liquids in Modern Catalysis
An In-Depth Guide to the Catalytic Applications of C16mimBF4 versus Shorter Chain Imidazolium Tetrafluoroborates
In the quest for more efficient, selective, and sustainable chemical transformations, ionic liquids (ILs) have emerged as a pivotal class of materials. These salts, which are molten at or near room temperature, offer a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvency. Among the most widely studied are the 1-alkyl-3-methylimidazolium tetrafluoroborates ([Cnmim][BF4]). Their utility in catalysis is multifaceted; they can act as benign solvents, stabilize catalytic nanoparticles, and in some cases, participate directly in the catalytic cycle.[1][2][3][4]
A key feature of these ILs is the ability to modify their physicochemical properties by simply altering the length of the alkyl chain (the 'n' in Cnmim). This guide provides a detailed comparison between the long-chain 1-hexadecyl-3-methylimidazolium tetrafluoroborate ([C16mim][BF4]) and its shorter-chain counterparts, such as [bmim][BF4] (n=4) and [hmim][BF4] (n=6). We will explore how this fundamental structural difference dictates their performance in critical catalytic applications, supported by experimental insights and protocols.
Structural and Physicochemical Divergence: The Impact of the Alkyl Chain
The primary distinction between [C16mim][BF4] and its shorter-chain analogs is the pronounced lipophilic character imparted by the C16 hexadecyl chain. This structural feature creates a molecule with an amphiphilic nature—a polar imidazolium head and a long, non-polar alkyl tail. This duality is the source of its unique advantages and disadvantages in catalysis compared to ILs with shorter (C2-C8) alkyl chains.
The lengthening of the alkyl chain from C4 to C16 systematically influences several key physical properties. Increased van der Waals interactions between the long alkyl chains lead to higher viscosity and density.[5][6] This has profound implications for mass transfer within a reaction system, a critical factor influencing reaction kinetics.
Caption: Structural comparison of a short-chain vs. long-chain imidazolium IL.
Table 1: Comparison of Physicochemical Properties
| Property | [bmim][BF4] (C4) | [hmim][BF4] (C6) | [omim][BF4] (C8) | [C16mim][BF4] (C16) | Causality |
| Primary Character | Hydrophilic/Polar | Moderately Polar | Lipophilic/Amphiphilic | Strongly Lipophilic/Amphiphilic | Dominance of non-polar alkyl chain character with increasing length.[7] |
| Density (g/mL at 20°C) | ~1.20 | ~1.15[8] | ~1.11[5] | >1.0 (solid at RT) | Increased molecular packing and van der Waals forces. |
| Viscosity | Low | Moderate | High | Very High (solid at RT) | Stronger intermolecular forces restrict ionic mobility.[5][6] |
| Mass Transfer | Favorable | Good | Potentially Limited | Often Rate-Limiting | Directly inverse to viscosity; impacts diffusion of reactants. |
| Self-Assembly | Unlikely | Minimal | Possible | Prone to Micelle Formation | The long hydrophobic tail drives aggregation in polar media. |
Catalytic Performance: A Tale of Two Domains
The choice between [C16mim][BF4] and a shorter-chain IL is a strategic decision based on the specific demands of the catalytic system, particularly the polarity of the substrates and the desired method of product separation and catalyst recycling.
Advantage of [C16mim][BF4]: Enhanced Miscibility for Non-Polar Reactants
The most significant advantage of [C16mim][BF4] lies in its ability to act as a phase transfer catalyst or a microemulsion-forming medium. Its long alkyl chain creates a lipophilic domain that can effectively solubilize non-polar organic substrates in a bulk polar phase or even in biphasic systems.
Case Study: Biodiesel Production (Transesterification)
The production of biodiesel from triglycerides (vegetable oils, fats) and methanol is a classic example of a biphasic reaction. The non-polar oil and polar methanol are largely immiscible, leading to slow reaction rates.
-
Shorter-Chain ILs ([bmim][BF4]): These ILs act primarily as a polar reaction medium. While they can catalyze the reaction, they do little to overcome the fundamental immiscibility of the reactants.
-
[C16mim][BF4]: This IL acts as an amphiphilic catalyst. The long C16 tail penetrates the oil phase while the polar imidazolium head associates with the methanol. This action at the oil-methanol interface drastically reduces interfacial tension, promoting the formation of a microemulsion.[9][10] This increases the interfacial area available for reaction, significantly enhancing the transesterification rate.[11][12]
Caption: [C16mim]BF4 enhances miscibility in biodiesel synthesis.
Advantage of Shorter-Chain ILs: Superior Kinetics in Homogeneous Systems
For reactions involving polar or moderately polar substrates where solubility is not a major issue, shorter-chain ILs like [bmim][BF4] and [emim][BF4] often exhibit superior performance.
Case Study: Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki)
The Heck and Suzuki-Miyaura coupling reactions are cornerstones of C-C bond formation, frequently catalyzed by palladium complexes.[13][14] Imidazolium ILs are excellent media for these reactions, as they can stabilize Pd nanoparticles and form N-heterocyclic carbene (NHC)-Pd complexes, which are highly active catalysts.[15][16][17]
-
Shorter-Chain ILs ([bmim][BF4]): Their low viscosity ensures high mobility of reactants, products, and the catalytic species. This facilitates rapid diffusion, leading to higher reaction rates and turnover frequencies.[18] The product can be easily extracted with a less polar organic solvent (e.g., diethyl ether), leaving the catalyst-IL phase behind for reuse.[1][2]
-
[C16mim][BF4]: The high viscosity of long-chain ILs can introduce significant mass-transfer limitations. The diffusion of large organic substrates and products to and from the catalytic center can become the rate-determining step, negating the intrinsic activity of the catalyst. While the catalyst may still be highly recyclable, the overall process efficiency can be lower.
Experimental Protocols and Workflows
General Workflow for Catalyst Recycling in Ionic Liquids
A major advantage of using ILs is the ease of catalyst retention and recycling. The non-volatile nature of the IL allows for simple separation of volatile organic products.
Sources
- 1. Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal nanoparticles in imidazolium ionic liquids: recyclable catalysts for biphasic hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physicochemical properties of some imidazolium-based ionic liquids and their binary mixtures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 1-己基-3-甲基咪唑四氟硼酸盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Challenges and perspectives on using acidic ionic liquids for biodiesel production via reactive distillation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Recent Advances of Biodiesel Production Using Ionic Liquids Supported on Nanoporous Materials as Catalysts: A Review [frontiersin.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis of novel dicationic basic ionic liquids and its catalytic activities for biodiesel production | CoLab [colab.ws]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparing Branched vs. Linear Wormlike Micelles from C16mimBF4
This guide provides an in-depth comparison of linear and branched wormlike micelles (WLMs) formed from the surface-active ionic liquid, 1-hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4). We will explore the mechanisms driving the transition between these microstructures, the distinct rheological fingerprints of each, and the practical implications for researchers in materials science and drug development.
Introduction: The World of "Living Polymers"
Surfactant molecules in solution can self-assemble into a variety of architectures.[1] Among the most fascinating are wormlike micelles, which are long, flexible, cylindrical aggregates.[2][3] Due to their structural similarity to polymers, they are often called "living" or "equilibrium polymers."[4] Unlike conventional polymers with robust covalent bonds, these micelles are held by non-covalent forces, allowing them to break and reform in response to stimuli, a property highly attractive for creating "smart" materials.[1][2][5]
The ionic liquid C16mimBF4 is an amphiphilic molecule that forms micelles in aqueous solutions.[6] By introducing additives, we can induce these micelles to grow from simple spheres into long, entangled worms. Critically, the morphology of these worms—whether they remain linear or form interconnected branches—dramatically alters the solution's properties. This guide focuses on elucidating these differences, providing the experimental framework to identify and control them.
Part 1: The Linear-to-Branched Transition: A Tale of Molecular Packing
The transformation of C16mimBF4 micelles from spherical to linear and subsequently to branched structures is not spontaneous; it is driven by the introduction of a salt or hydrotrope, such as sodium salicylate (NaSal).[6]
Mechanism of Formation and Growth
-
Initial State (Spherical Micelles): In an aqueous solution above its critical micelle concentration (CMC) of approximately 0.073–0.12 mM, C16mimBF4 forms spherical micelles to minimize the unfavorable contact between its hydrophobic C16 tail and water.[6]
-
Linear Growth (Wormlike Micelles): When NaSal is introduced, the salicylate ions (Sal⁻) interact with the positively charged imidazolium headgroups of the C16mimBF4 molecules at the micelle surface.[6] This interaction shields the electrostatic repulsion between the headgroups, altering the surfactant packing parameter and favoring a cylindrical geometry. As more NaSal is added, these cylindrical micelles grow in length, forming long, flexible, linear worms.[2][6] This growth leads to entanglement, causing a rapid increase in the solution's viscosity.[7]
-
Induction of Branching: As the NaSal concentration increases beyond an optimal point, the wormlike micelles cease to grow linearly. Instead, the excess salicylate ions are thought to promote the formation of "Y"-shaped junctions or branch points along the micellar chains.[6] This transition from a linear to a branched network introduces a new, more efficient mechanism for stress relaxation—the sliding of branch points along the micelle contour.[8] This new relaxation pathway leads to a significant drop in the zero-shear viscosity.[8]
Caption: Workflow for the preparation and rheological analysis of wormlike micelles.
Part 4: Implications for Drug Development Professionals
The ability to tune micellar architecture from linear to branched has significant implications for drug delivery. [9][10]Ionic liquid-based systems are particularly promising due to their designable nature and ability to solubilize poorly water-soluble drugs. [11][12][13]
-
Linear Micelles for Sustained Release: The high viscosity and simple entanglement network of linear WLMs make them excellent candidates for creating formulations for sustained drug release. The dense, viscous matrix can slow the diffusion of an encapsulated drug, providing a prolonged therapeutic effect.
-
Branched Micelles for "Smart" Delivery: The rheology of branched WLM networks is often more sensitive to shear. [14][15]This opens the door for creating shear-thinning injectable formulations that are viscous at rest (preventing settling) but flow easily upon injection. The branch points could also serve as unique sites for drug localization or create a more complex pore structure within the network, potentially offering different release kinetics compared to their linear counterparts. The transition itself could be triggered by local environmental changes (like pH or temperature), making these systems responsive "smart" carriers. [5]
Conclusion
The transition from linear to branched wormlike micelles in C16mimBF4/NaSal solutions represents a fundamental shift in microstructure with profound rheological consequences. The peak in zero-shear viscosity serves as a clear demarcation point, while oscillatory rheology reveals the nuanced differences in their viscoelastic signatures. For researchers and drug development professionals, understanding and controlling this transition is key to rationally designing advanced materials. By leveraging the distinct properties of linear and branched architectures, it is possible to create sophisticated formulations with tailored flow behavior and drug release profiles, unlocking new potential in advanced drug delivery systems.
References
-
Taylor & Francis Online.
-
Soft Matter.
-
Anton Paar.
-
Journal of Rheology.
-
The Journal of Chemical Physics.
-
News-Medical.Net.
-
The Journal of Chemical Physics.
-
National Institutes of Health.
-
Physics of Fluids.
-
PLoS One.
-
Current Opinion in Colloid & Interface Science.
-
Polymers (Basel).
-
ResearchGate.
-
Springer.
-
Pharmaceuticals (Basel).
-
Current Opinion in Colloid & Interface Science.
-
EOLSS.
-
ResearchGate.
-
ResearchGate.
-
Kyoto University Research Information Repository.
-
University of Maryland.
-
IntechOpen.
-
Soft Matter.
-
ResearchGate.
-
Molecules.
Sources
- 1. Study of the Formation and Solution Properties of Worm-Like Micelles Formed Using Both N-Hexadecyl-N-Methylpiperidinium Bromide-Based Cationic Surfactant and Anionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Wormlike micelles: where do we stand? Recent developments, linear rheology and scattering techniques - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. ncnr.nist.gov [ncnr.nist.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. tandfonline.com [tandfonline.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. The Formation of pH-Sensitive Wormlike Micelles in Ionic Liquids Driven by the Binding Ability of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Ionic Liquids in Drug Delivery | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecs.umass.edu [ecs.umass.edu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Thermal Stability of Imidazolium Salts: The Decisive Role of the Anion
For researchers and professionals in drug development and materials science, imidazolium-based ionic liquids (ILs) offer a unique set of properties, including low vapor pressure, high conductivity, and tunable solvency. However, their viability in many applications hinges on a critical, yet often variable, parameter: thermal stability. The operational temperature window of an IL is fundamentally dictated by the chemical nature of its constituent ions. While the imidazolium cation provides the foundational structure, it is the anion that most profoundly governs the ultimate decomposition temperature.
This guide provides an in-depth comparison of the thermal stability of imidazolium salts featuring different anions. We will explore the causal relationships behind experimental observations, detail a robust protocol for thermal analysis, and present comparative data to inform your selection of ILs for high-temperature applications.
Understanding Thermal Stability and Its Measurement
Thermal stability refers to the temperature at which a substance begins to chemically decompose. For ILs, this is not a sharp melting or boiling point but rather a temperature range over which the ionic structure breaks down into volatile products. The primary and most authoritative technique for measuring this is Thermogravimetric Analysis (TGA) .
TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere. The resulting data, a thermogram, plots mass loss versus temperature. From this plot, we can determine the onset decomposition temperature (Tonset), which is a reliable indicator of the upper limit of the IL's thermal stability.
The choice of atmosphere is critical. An inert nitrogen atmosphere is standard for assessing intrinsic thermal stability, as it prevents oxidative decomposition, which can occur at lower temperatures in the presence of air and complicate the interpretation of results.[1][2]
Experimental Protocol: Thermogravimetric Analysis (TGA) of Imidazolium Salts
This protocol describes a self-validating system for obtaining reproducible TGA data. The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the onset decomposition temperature (Tonset) of various imidazolium salts.
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 8000).
Methodology:
-
Sample Preparation:
-
Place a small, representative sample of the ionic liquid (typically 2–5 mg) into a clean, tared TGA pan (platinum or ceramic is preferred over aluminum to avoid potential catalytic reactions).[1][3]
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.[1]
-
-
Initial Isothermal Hold (Drying Step):
-
Heat the sample to a temperature just above the boiling point of any potential volatile impurities, such as water or residual synthesis solvents (e.g., 110-120°C), and hold for 30 minutes.[4]
-
Causality: Imidazolium salts can be hygroscopic. This step ensures that the initial mass loss recorded is due to decomposition of the IL itself, not the evaporation of absorbed water, which would lead to an artificially low stability reading.
-
-
Temperature Ramp:
-
After the isothermal hold, heat the sample from the hold temperature to an upper limit (e.g., 600°C) at a constant heating rate. A rate of 5°C/min or 10°C/min is standard.[5][6]
-
Causality: A consistent, moderate heating rate is crucial for reproducibility. Very fast rates can overestimate the decomposition temperature, while very slow rates might capture long-term, slow degradation processes not relevant to short-term stability.[6]
-
-
Atmosphere Control:
-
Maintain a constant flow of inert gas (high-purity nitrogen) through the furnace during the entire experiment (e.g., 20 mL/min).[5]
-
Causality: This prevents oxidative degradation and ensures that the measured decomposition is intrinsic to the IL's structure.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature (Tonset) by finding the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the baseline tangent. This is the most common and conservative method for reporting thermal stability.
-
Comparative Analysis: The Impact of the Anion
To isolate the effect of the anion, we will compare the thermal stability of a series of ionic liquids based on the common 1-butyl-3-methylimidazolium ([Bmim]+) cation.
Table 1: Onset Decomposition Temperatures (Tonset) of [Bmim]+-Based Ionic Liquids with Various Anions. Data compiled from various literature sources under nitrogen atmosphere. Values can vary slightly based on specific experimental conditions.
| Anion Name | Anion Abbreviation | Tonset (°C) |
| Chloride | [Cl]⁻ | ~246[7][8][9] |
| Acetate | [OAc]⁻ | ~200-240[10][11] |
| Tetrafluoroborate | [BF₄]⁻ | ~375-437[10][12][13] |
| Hexafluorophosphate | [PF₆]⁻ | ~350-400[14][15] |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ or [Tf₂N]⁻ | ~370-400+[10][16] |
Key Observations and Mechanistic Insights:
The data clearly demonstrates a dramatic range in thermal stability, spanning over 150°C, purely by altering the anion. This trend can be directly linked to the anion's fundamental chemical properties, primarily its nucleophilicity and basicity .[5][17][18]
-
Highly Nucleophilic Anions (e.g., [Cl]⁻, [OAc]⁻): These anions lead to the lowest thermal stability. The primary decomposition pathway for these ILs is an SN2 nucleophilic attack by the anion on the alkyl groups of the imidazolium cation (either the butyl or the methyl group).[11][19] This reaction cleaves the C-N bond, forming volatile products like 1-butylimidazole, methyl chloride, or methyl acetate.[19][20] The stronger the nucleophile, the more readily this attack occurs, resulting in a lower decomposition temperature. Carboxylate anions like acetate are also basic enough to potentially cause decomposition via deprotonation of the cation.[4][19]
-
Weakly Coordinating/Nucleophilic Anions (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻): These anions are poor nucleophiles. Consequently, the SN2 decomposition pathway is far less favorable. Their corresponding ILs exhibit significantly higher thermal stability.[21] The decomposition of salts with anions like [BF₄]⁻ and [PF₆]⁻ is more complex and can be initiated by the presence of trace impurities (like water), which can lead to hydrolysis and the formation of corrosive species like HF.[19][20] The [NTf₂]⁻ anion is exceptionally stable due to its delocalized negative charge and steric hindrance, making it one of the most robust choices for high-temperature applications.
The following diagram illustrates the relationship between key anion properties and the resulting thermal stability of the imidazolium salt.
Conclusion for the Practicing Scientist
The experimental data unequivocally shows that the anion is the primary determinant of an imidazolium salt's thermal stability.
-
For applications requiring moderate temperatures (<200°C), a wider range of anions, including halides and acetates, may be suitable, though their long-term stability even at lower temperatures should be considered.[11]
-
For high-temperature processes (>300°C), selecting an IL with a weakly coordinating, non-nucleophilic anion is imperative. Imidazolium salts with [NTf₂]⁻, [PF₆]⁻, and [BF₄]⁻ anions are demonstrably superior choices.
-
The stability order generally follows: Halides < Carboxylates << [BF₄]⁻ ≈ [PF₆]⁻ < [NTf₂]⁻.[10][22]
By understanding the underlying decomposition mechanisms driven by anion chemistry, researchers can move beyond trial-and-error and make informed, rational decisions in designing and selecting ionic liquids for thermally demanding applications. Always validate the stability of a specific IL using a rigorous TGA protocol, as purity and storage conditions can also influence performance.
References
-
ACS Publications.
-
Asian Journal of Chemistry.
-
ResearchGate.
-
eScholarship, University of California.
-
ResearchGate.
-
ACS Omega.
-
Industrial & Engineering Chemistry Research.
-
American Journal of Engineering Research (AJER).
-
Iolitec.
-
Royal Society of Chemistry.
-
ResearchGate.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
Semantic Scholar.
-
OPUS, University of Stuttgart.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
Royal Society of Chemistry.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
MDPI.
-
MDPI.
-
ElectronicsAndBooks.
-
National Center for Biotechnology Information.
-
CORE.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ElectronicsAndBooks.
-
ACS Omega.
-
ResearchGate.
-
Semantic Scholar.
-
Chemistry Stack Exchange.
-
ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajer.org [ajer.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. researchgate.net [researchgate.net]
- 14. iolitec.de [iolitec.de]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. escholarship.org [escholarship.org]
- 19. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 20. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Navigating the Industrial Application of C16mimBF4: A Cost-Benefit Analysis
A Senior Application Scientist's Guide to 1-hexadecyl-3-methylimidazolium tetrafluoroborate in Industrial Processes
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent or catalyst is a critical decision that can significantly impact process efficiency, cost, and environmental footprint. In the ever-evolving landscape of chemical technologies, ionic liquids (ILs) have emerged as a promising class of compounds, offering unique properties that can overcome the limitations of traditional volatile organic solvents (VOCs). Among these, this compound, commonly known as C16mimBF4, has garnered attention for its potential in various industrial applications. This guide provides a comprehensive cost-benefit analysis of utilizing C16mimBF4, comparing its performance with conventional alternatives and presenting supporting data to inform your decision-making process.
Understanding C16mimBF4: A Profile of a Long-Chain Ionic Liquid
C16mimBF4 is an imidazolium-based ionic liquid characterized by a long hexadecyl (C16) alkyl chain attached to the imidazolium cation and a tetrafluoroborate (BF4-) anion. This structure imparts specific physicochemical properties that are central to its industrial utility.
| Property | Value | Significance in Industrial Applications |
| Chemical Formula | C20H39BF4N2 | Influences molecular weight and interactions. |
| Molecular Weight | 394.34 g/mol | Relevant for stoichiometric calculations and mass transfer considerations. |
| Melting Point | 55 °C | Its relatively low melting point allows for applications in a liquid state over a broad temperature range. |
| Thermal Stability | High | Enables its use in processes requiring elevated temperatures without significant degradation. |
| Vapor Pressure | Negligible | Reduces air pollution and solvent loss, enhancing workplace safety and environmental compliance. |
| Solubility | Tunable | Can be designed to be miscible or immiscible with water and various organic solvents, facilitating product separation and catalyst recycling. |
The long C16 alkyl chain, in particular, enhances its hydrophobicity and can influence its role in applications such as surfactant chemistry, lubrication, and as a reaction medium for nonpolar substrates.
The Core of the Matter: A Cost-Benefit Analysis
The decision to implement C16mimBF4 in an industrial process hinges on a careful evaluation of its costs and benefits compared to established technologies.
Cost Considerations
The primary barrier to the widespread adoption of ionic liquids, including C16mimBF4, is their relatively high manufacturing cost compared to conventional solvents.
Initial Investment: The initial outlay for purchasing C16mimBF4 is significantly higher than for common organic solvents like toluene or hexane. This upfront cost can be a major deterrent for industries, especially for large-scale applications.
Process Modification: Integrating an ionic liquid into an existing process may require modifications to equipment and procedures, which can incur additional capital expenditure.
Benefit Analysis
The higher initial cost of C16mimBF4 can be offset by a range of potential benefits that contribute to long-term economic and environmental advantages.
Enhanced Performance and Efficiency: In certain applications, ionic liquids can lead to significant improvements in reaction rates, selectivity, and yields. For instance, in catalysis, the unique solvation properties of ILs can stabilize catalysts and intermediates, leading to more efficient processes. While specific quantitative data for C16mimBF4 is limited, the broader class of imidazolium ILs has shown promise in various catalytic reactions.
Recyclability and Reuse: A key advantage of ionic liquids is their potential for high recyclability. Due to their negligible vapor pressure, they are not lost to evaporation. Their tunable miscibility allows for straightforward separation from products, enabling the ionic liquid to be recovered and reused multiple times. This can dramatically reduce solvent consumption and waste generation over the lifetime of a process. For example, studies on other ionic liquids have demonstrated the potential for multiple recycling cycles with minimal loss of activity.[2]
Environmental, Health, and Safety (EHS) Advantages:
-
Reduced VOC Emissions: The non-volatile nature of C16mimBF4 eliminates the emission of harmful VOCs, contributing to cleaner air and compliance with stringent environmental regulations.
-
Improved Workplace Safety: The low flammability of ionic liquids reduces the risk of fire and explosions in industrial settings.
-
Potential for Greener Processes: By replacing hazardous organic solvents, C16mimBF4 can contribute to the development of more sustainable chemical processes.
Performance in Key Industrial Applications: A Comparative Overview
The true value of C16mimBF4 can only be assessed by examining its performance in specific industrial contexts. While comprehensive, direct comparative data remains an area of active research, we can draw insights from studies on similar long-chain ionic liquids.
Catalysis
In the realm of catalysis, ionic liquids can act as both solvents and catalysts (or co-catalysts). Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their tunable properties, makes them attractive for various catalytic reactions.
Hypothetical Application: Esterification Reaction
Consider an esterification reaction where a long-chain fatty acid is reacted with an alcohol. A conventional process might use an acid catalyst in a solvent like toluene.
Workflow Comparison: Catalysis
Caption: Comparison of a conventional catalytic process with a C16mimBF4-based process.
Experimental Data Comparison (Hypothetical):
| Parameter | Conventional Solvent (Toluene) | C16mimBF4 |
| Reaction Time | 8 hours | 4 hours |
| Product Yield | 90% | 95% |
| Solvent/Catalyst Recyclability | Low (often single-use) | High (>95% recovery for 5+ cycles) |
| Energy Consumption | High (due to distillation) | Lower (extraction is less energy-intensive) |
| Waste Generation | High | Low |
Note: This data is illustrative and would need to be validated by specific experimental studies for the target application.
Separations and Extractions
The unique phase behavior of C16mimBF4 makes it a candidate for liquid-liquid extraction processes. Its immiscibility with certain solvents allows for the selective extraction of target compounds.
Workflow: Liquid-Liquid Extraction
Sources
Safety Operating Guide
Navigating the Disposal of 1-Hexadecyl-3-methylimidazolium tetrafluoroborate: A Guide for Laboratory Professionals
As the landscape of chemical research evolves, so too does our responsibility to manage the lifecycle of novel compounds safely and sustainably. Ionic liquids (ILs), such as 1-Hexadecyl-3-methylimidazolium tetrafluoroborate, offer unique properties that drive innovation, yet their disposal requires a nuanced understanding of their chemical nature and the regulatory framework governing hazardous waste. This guide provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this specific ionic liquid, ensuring the safety of personnel and the protection of our environment.
The Critical Importance of Proper Ionic Liquid Disposal
Ionic liquids are often touted as "green" solvents due to their low vapor pressure, which reduces air pollution. However, their environmental impact is not negligible. Many imidazolium-based ionic liquids exhibit low biodegradability and can be toxic to aquatic life.[1][2] The long alkyl chain in this compound, in particular, contributes to its persistence in the environment.[1] Furthermore, the presence of the tetrafluoroborate anion introduces the significant hazard of releasing corrosive and toxic hydrogen fluoride (HF) gas upon improper treatment, such as uncontrolled incineration.[3]
Therefore, a dedicated and informed approach to the disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship.
Understanding the Hazard Profile
Before initiating any disposal protocol, it is imperative to fully grasp the hazards associated with this compound. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) for it and similar ionic liquids provides a clear cautionary overview.[4][5]
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral) | Harmful if swallowed. | May cause nausea, vomiting, and abdominal pain. |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Redness, itching, and discomfort upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] | Pain, redness, and potential damage to eye tissue. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Harm to fish, daphnia, and other aquatic organisms. |
| Thermal Decomposition | Decomposes at high temperatures to produce hazardous gases. | Formation of hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[3] |
This table summarizes the key hazards associated with this compound based on available safety data.
Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the safe disposal of this compound from a laboratory setting. This procedure is designed to be in general compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[7] However, it is crucial to consult and adhere to your institution's specific chemical hygiene plan and local regulations.[8][9]
Phase 1: Waste Characterization and Classification
As the generator of the waste, you are legally responsible for determining if it is hazardous.[10] Since this compound is not a specifically "listed" hazardous waste by the EPA, you must determine if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[11][12]
-
Review the Safety Data Sheet (SDS): The SDS for this compound will provide initial information.[4][13]
-
Ignitability (D001): Check the flashpoint. Most ionic liquids have high flashpoints and are not considered ignitable.[5][12]
-
Corrosivity (D002): Check the pH if in an aqueous solution. If the pH is ≤ 2 or ≥ 12.5, it is corrosive.[12] Pure this compound is not typically corrosive, but its solutions might be.
-
Reactivity (D003): The SDS will indicate any violent reactions with water or other substances. This ionic liquid is generally stable.[12]
-
Toxicity (D004-D043): This is the most likely characteristic to be met. The SDS indicates that the substance is "toxic to aquatic life with long lasting effects." While this does not automatically assign a specific toxicity characteristic waste code, it strongly suggests that the waste should be managed as hazardous. The tetrafluoroborate anion can hydrolyze in aqueous solutions, particularly with changes in temperature and pH, which could also affect its environmental fate.[14]
-
-
Assign a Provisional Classification: Based on the available data, it is prudent to manage all waste containing this compound as hazardous waste . In the absence of a specific EPA waste code, a state-specific or generic "toxic" waste code may be appropriate. Consult with your institution's Environmental Health and Safety (EHS) department for the correct internal waste code.
Phase 2: Segregation and Collection
Proper segregation and collection at the point of generation are critical to prevent accidental reactions and ensure safe handling.[8]
-
Use a Designated and Compatible Waste Container:
-
Select a container made of a material compatible with the ionic liquid. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.[8] Avoid glass containers for any waste that could potentially generate hydrofluoric acid.[15]
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[8]
-
-
Label the Waste Container Clearly:
-
Attach a hazardous waste label to the container before adding any waste.[15]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date on which the first drop of waste was added to the container.
-
-
-
Establish a Satellite Accumulation Area (SAA):
Phase 3: Storage and Handling in the Laboratory
Safe storage and handling practices are paramount to protecting laboratory personnel.
-
Wear Appropriate Personal Protective Equipment (PPE):
-
Keep Waste Containers Closed: The waste container must remain closed at all times, except when you are adding waste.[15] This minimizes the risk of spills and exposure.
-
Segregate Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. For example, do not mix with strong oxidizing agents.[6]
Phase 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste contractor.[17][18][19]
-
Contact Your Institution's EHS Department: Your EHS department will have established procedures for the pickup and disposal of chemical waste.[8] They will coordinate with a licensed hazardous waste disposal company.
-
Provide Complete and Accurate Information: When you request a waste pickup, provide a detailed description of the waste, including:
-
The full chemical name: this compound.
-
The quantity of waste.
-
A copy of the Safety Data Sheet (SDS).
-
Crucially, inform the EHS representative and the disposal contractor that the waste contains a fluorinated ionic liquid. This information is vital for the disposal facility to select the appropriate treatment method, such as high-temperature incineration with scrubbers to neutralize the resulting hydrogen fluoride.
-
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and ready for transport by the EHS personnel or the hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, adherence to regulatory guidelines, and clear communication with your institution's safety personnel and waste management contractors. By following the detailed procedures outlined in this guide, you can ensure that this valuable research chemical is managed responsibly from cradle to grave, safeguarding both your laboratory environment and the broader ecosystem. As scientists, our commitment to discovery must be matched by an unwavering dedication to safety and environmental stewardship.
References
-
PubMed. (2008). Toxicity and biodegradability of imidazolium ionic liquids. [Link]
- Iolitec. (2022).
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.).
- ResearchGate. (2025). Environmental Application, Fate, Effects and Concerns of Ionic Liquids: A Review.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Taylor & Francis Online. (n.d.). Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review.
-
PubMed. (2021). New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
National Institutes of Health. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. [Link]
- Semantic Scholar. (n.d.). Toxicity and biodegradability of imidazolium ionic liquids.
-
Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
-
University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. [Link]
- Sigma-Aldrich. (2025).
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]
- Physikalisch-Technische Bundesanstalt. (n.d.).
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]
- Iolitec. (2017).
- SciSpace. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. [Link]
-
Clean Earth. (n.d.). Hazardous & Non-Hazardous Waste. [Link]
-
Actenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
PubMed. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. [Link]
-
Clean Harbors. (n.d.). Chemical and Specialty Chemical. [Link]
-
INGENIUM. (n.d.). Hazardous Waste Removal Company. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
-
HazChem Environmental. (n.d.). Hazmat Cleanup- Environmental Services. [Link]
Sources
- 1. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. iolitec.de [iolitec.de]
- 5. 1-Hexyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. epa.gov [epa.gov]
- 11. actenviro.com [actenviro.com]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. iolitec.de [iolitec.de]
- 14. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Hazardous & Non-Hazardous Waste|Clean Earth [cleanearthinc.com]
- 18. Chemical and Specialty Chemical | Clean Harbors [cleanharbors.com]
- 19. Hazardous Waste Removal Company - INGENIUM [pureingenium.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
As researchers and drug development professionals, our work with novel compounds like the ionic liquid 1-Hexadecyl-3-methylimidazolium tetrafluoroborate ([C16MIM][BF4]) pushes the boundaries of science. However, innovation must be paired with an unwavering commitment to safety. The toxicological profile of many ionic liquids is not yet fully understood, and this compound is no exception. Safety data sheets repeatedly caution that the substance is not yet fully tested[1][2]. This guide provides a comprehensive, field-tested framework for personal protective equipment (PPE) and handling protocols, ensuring that your work is conducted with the highest degree of safety and scientific integrity.
Understanding the Risks: Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. The primary risks associated with this compound stem from direct contact and inhalation, with the long-term effects still under investigation[2]. The precautionary statement P262, "Do not get in eyes, on skin, or on clothing," serves as our foundational principle[1][2].
High-temperature applications warrant special caution, as thermal decomposition can generate highly corrosive and toxic gases, including hydrogen fluoride (HF)[2][3].
Table 1: Hazard Profile of this compound
| Hazard Type | Description | Primary Sources |
| Eye Contact | Causes serious eye irritation[4][5]. | SDS from multiple suppliers |
| Skin Contact | Causes skin irritation[3][4][5]. May be harmful if it comes in contact with skin[4]. | SDS from multiple suppliers |
| Inhalation | May be harmful if inhaled and can cause respiratory tract irritation[2]. | Iolitec Safety Data Sheet |
| Ingestion | May be harmful if swallowed[2]. | Iolitec Safety Data Sheet |
| Carcinogenicity | No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[2][6]. | IARC, NTP, OSHA databases |
| Chronic Effects | The chemical, physical, and toxicological properties have not been thoroughly investigated[2]. | Iolitec, Sigma-Aldrich SDS |
Core Directive: A Multi-Layered PPE Protocol
Given the incomplete toxicological data, a conservative and multi-layered approach to PPE is essential. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Eye and Face Protection: The First Line of Defense
Direct splashes are a primary risk. Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards must be worn for all tasks[2].
-
Best Practice/High-Risk Tasks: When handling larger volumes (>50 mL), working with heated material, or performing tasks with a high splash potential (e.g., sonicating, vortexing), a full face shield must be worn in addition to safety goggles[7][8]. This combination protects the entire face from splashes[8].
Hand Protection: Preventing Dermal Absorption
The hands are the most likely part of the body to come into direct contact with the chemical[8].
-
Glove Material: Chemical-resistant gloves are mandatory[7]. Nitrile gloves provide a good barrier for incidental contact, but they can be penetrated quickly[8]. For prolonged handling or immersion, heavier-duty gloves are necessary.
-
Glove Inspection and Technique: Always inspect gloves for tears or pinholes before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2][4]. Contaminated gloves must be disposed of immediately as hazardous waste[2].
Body Protection: Shielding Against Spills and Splashes
Protecting the skin on your arms and body is crucial.
-
Standard Use: A flame-resistant lab coat should be worn and fully buttoned.
-
Large Quantities/High-Risk Procedures: For large-scale work, a chemical-resistant apron or a full-body suit (e.g., Tyvek) provides a more robust barrier against spills and splashes[7]. Contaminated clothing must be removed immediately and decontaminated before reuse[2].
Respiratory Protection: Mitigating Inhalation Risks
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood[2][5].
-
Respirator Use: If work must be performed in a confined space without adequate ventilation or if aerosols are generated, a NIOSH-approved respirator is required[2][4][9].
Table 2: Task-Based PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pipetting (<10 mL) | Safety Goggles with Side Shields | Disposable Nitrile Gloves (Double-gloved recommended) | Lab Coat | Work in Chemical Fume Hood |
| Solution Preparation/Transfers | Safety Goggles with Side Shields | Disposable Nitrile Gloves (Double-gloved recommended) | Lab Coat | Work in Chemical Fume Hood |
| Heating/High-Energy Processes | Face Shield over Safety Goggles | Reusable Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Work in Chemical Fume Hood |
| Large-Scale Reactions (>1 L) | Face Shield over Safety Goggles | Reusable Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Work in Chemical Fume Hood |
| Spill Cleanup | Face Shield over Safety Goggles | Reusable Nitrile or Butyl Gloves | Full-Body Suit (Tyvek or similar) | NIOSH-Approved Respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow minimizes the risk of exposure at every stage of handling.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Confirm that an eyewash station and safety shower are accessible and unobstructed[5].
-
Assemble Materials: Gather all necessary equipment and the chemical. Keep the container tightly closed when not in use[5][6].
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Table 2). Check gloves for any defects.
Step 2: Chemical Handling
-
Perform all manipulations within the fume hood to contain any vapors or aerosols.
-
Avoid direct contact. Use spatulas, forceps, or other tools to handle the substance.
-
Prevent aerosolization. When dissolving or mixing, add solids to liquids slowly to avoid splashing.
Step 3: Decontamination and Cleanup
-
Wipe down all surfaces inside the fume hood with an appropriate solvent.
-
Decontaminate all equipment that came into contact with the chemical.
-
Properly doff PPE, removing gloves last using the correct technique to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE[2][5].
Caption: A workflow for safely handling hazardous chemicals.
Emergency Response Plan
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].
-
Skin: Immediately wash the affected area with soap and water. Remove all contaminated clothing. If skin irritation persists, seek medical attention[2][5].
-
Inhalation: Move the person to fresh air at once. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide fresh air. Seek immediate medical attention[2].
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE for spill cleanup (see Table 2).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite)[6].
-
Collect the absorbed material into a suitable, closed container for hazardous waste disposal[2][6].
-
Do not allow the product to enter drains or water courses[2].
Disposal of Contaminated Materials
All materials contaminated with this compound, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.
-
Waste Collection: Collect waste in sealed, properly labeled containers[2].
-
Disposal Protocol: Offer surplus and non-recyclable solutions to a licensed disposal company. All disposal practices must be in accordance with local, state, and federal regulations[6]. Do not mix with other waste[6].
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Iolitec. (2017-08-12).
- Iolitec. (2022-09-19). Safety Data Sheet according to Regulation (EC)
- ChemicalBook. (2025-07-19).
- Hampton Research. (2024-10-10).
- Sigma-Aldrich. (2025-11-06).
- Thermo Fisher Scientific Chemicals, Inc. (2025-12-24).
- Fisher Scientific. (2025-12-21).
- Sigma-Aldrich. (2025-04-28).
- SafetyCulture Marketplace US. (2025-04-09). Essential PPE for Protection Against Liquid Chemicals.
- University of Illinois, Division of Research Safety. (2025-12-05). Personal Protective Equipment.
- PubMed. (2016). Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity.
- National Institutes of Health (NIH). (2023-02-02).
Sources
- 1. iolitec.de [iolitec.de]
- 2. iolitec.de [iolitec.de]
- 3. fishersci.com [fishersci.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
